4-Hydroxycrotonic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(E)-4-hydroxybut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h1-2,5H,3H2,(H,6,7)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQJECWPWQIIPW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027169 | |
| Record name | trans-4-hydroxycrotonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxycrotonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24587-49-3, 4013-24-5 | |
| Record name | trans-4-Hydroxycrotonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24587-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-hydroxycrotonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxycrotonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
biological role of trans-4-Hydroxycrotonic acid
An In-Depth Technical Guide to the Biological Role of trans-4-Hydroxycrotonic Acid
Abstract
trans-4-Hydroxycrotonic acid (T-HCA), an unsaturated derivative of the well-known neuromodulator γ-hydroxybutyric acid (GHB), is emerging as a molecule of significant interest in neuropharmacology.[1] Endogenously present in the mammalian central nervous system, T-HCA is an active metabolite of GHB and a high-affinity agonist for the specific GHB receptor.[1][2] Unlike its precursor, T-HCA exhibits remarkable selectivity, showing negligible affinity for the GABAB receptor. This unique pharmacological profile makes it an invaluable tool for dissecting the distinct physiological roles of the GHB receptor system, independent of the sedative and inhibitory effects mediated by GABAB activation. This guide provides a comprehensive overview of the metabolism, receptor pharmacology, physiological functions, and analytical methodologies related to T-HCA, offering a critical resource for researchers in neuroscience and drug development.
Endogenous Presence and Metabolic Fate
trans-4-Hydroxycrotonic acid is a naturally occurring compound within the rat brain, where it exists at concentrations of approximately 0.18 ± 0.02 nmol/g wet weight.[3] It is intrinsically linked to the metabolism of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. T-HCA is recognized as an active metabolite of GHB.[1][2]
The metabolic pathway becomes particularly relevant in the context of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD), a rare autosomal recessive disorder affecting the GABA degradation pathway.[4][5] In this condition, the enzyme SSADH is deficient, leading to an accumulation of succinic semialdehyde. This intermediate is then shunted away from the Krebs cycle and is instead reduced to GHB.[4][6] The resulting, often massive, elevation in GHB levels is a hallmark of the disease and consequently leads to increased formation of its metabolite, T-HCA.[4] The neurological sequelae of SSADHD, which include developmental delays, seizures, and hypotonia, are thought to be at least partially attributable to the pathological accumulation of GHB and its downstream metabolites acting on their respective receptors.[7][8]
Receptor Pharmacology: A Tale of Two Receptors
The primary biological significance of T-HCA lies in its interaction with the GHB receptor (GHB-R). It acts as a potent agonist, binding to this receptor with an affinity that is approximately four times greater than that of GHB itself.[1] Binding studies have revealed that T-HCA interacts with a high-affinity binding site with a dissociation constant (Kd) of around 7 nM.[9]
The critical distinction between T-HCA and GHB is their differential activity at the GABAB receptor. While GHB is a weak agonist at GABAB receptors, which mediates most of its sedative, hypnotic, and intoxicating effects, T-HCA does not bind to this receptor.[1][10] This selective action makes T-HCA an invaluable pharmacological tool, allowing for the specific investigation of GHB-R-mediated signaling without the confounding influence of GABAB receptor activation. This selectivity is the reason T-HCA does not produce sedation.[1]
| Compound | GHB Receptor Affinity (Ki/Kd) | GABAB Receptor Activity |
| trans-4-Hydroxycrotonic Acid (T-HCA) | ~7 nM (Kd)[9], 1.1 µM (Ki)[11] | No significant binding/activity[1] |
| γ-Hydroxybutyric Acid (GHB) | Lower affinity than T-HCA[12] | Weak Agonist[10][13] |
Note: Reported affinity values can vary based on experimental conditions and tissue preparations.
Physiological Effects and Neuromodulation
The activation of the GHB receptor by T-HCA leads to distinct downstream physiological effects. Notably, T-HCA has been demonstrated to evoke an increase in extracellular glutamate concentrations, particularly within the hippocampus.[1] This effect contrasts sharply with the predominantly inhibitory actions of GHB mediated through the GABAB receptor. The ability of T-HCA to modulate the principal excitatory neurotransmitter system suggests a role in synaptic plasticity, learning, and memory, although these functions require further elucidation. The discovery of specific, high-affinity binding sites for T-HCA has led to the hypothesis that it may serve as an endogenous ligand for a subpopulation of GHB receptors, acting as a fine-tuner of neuronal excitability.[9]
Methodologies for Investigation
The study of T-HCA requires sensitive and specific analytical and pharmacological techniques.
Analytical Quantification in Biological Tissues
Accurate measurement of endogenous T-HCA is crucial for understanding its physiological and pathological roles. Gas chromatography coupled with mass spectrometry (GC/MS) is a robust method for this purpose.
Protocol: GC/MS Quantification of T-HCA in Rat Brain Tissue
-
Tissue Homogenization: Homogenize a precisely weighed sample of brain tissue in a suitable buffer.
-
Internal Standard Spiking: Add a known quantity of a deuterated internal standard (e.g., T-HCA-d6) to the homogenate to account for extraction losses and ionization variability.
-
Protein Precipitation & Extraction: Precipitate proteins using an organic solvent (e.g., acetonitrile) and extract the small molecules into the supernatant after centrifugation.
-
Derivatization: T-HCA is a polar molecule. To improve its volatility and chromatographic properties for GC analysis, it must be derivatized. A common method involves creating pentafluorobenzyl (PFB) esters of tert-butyldimethylsilyl (TBDMS) derivatives.[3]
-
GC/MS Analysis: Inject the derivatized sample onto a GC column for separation. Use a mass spectrometer operating in negative ion detection mode for sensitive and specific quantification by monitoring characteristic ions of T-HCA and its internal standard.[3]
-
Quantification: Construct a calibration curve using known concentrations of T-HCA standards and calculate the concentration in the tissue sample based on the peak area ratio of the analyte to the internal standard.
Receptor Binding Assays
Radioligand binding assays are fundamental for characterizing the interaction of T-HCA with its receptor.
Protocol: [3H]T-HCA Radioligand Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from brain tissue (e.g., rat cortex or hippocampus) through differential centrifugation.
-
Incubation: Incubate the brain membranes with a fixed concentration of [3H]T-HCA in a suitable assay buffer.
-
Competition Assay: For displacement studies, perform parallel incubations with increasing concentrations of unlabeled ligands (e.g., T-HCA, GHB) to determine their binding affinity (Ki).
-
Defining Non-Specific Binding: In a separate set of tubes, add a high concentration of an unlabeled ligand (e.g., unlabeled GHB) to saturate the specific binding sites. The remaining radioactivity measured is considered non-specific binding.
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine binding parameters such as Kd (dissociation constant) and Bmax (maximum receptor density).
Therapeutic Potential and Future Directions
The unique selectivity of T-HCA for the GHB receptor positions it as a critical research compound. By using T-HCA, researchers can specifically probe the functions of this receptor system in isolation from the GABAB system. This is crucial for understanding its role in neuromodulation, particularly in brain regions rich in GHB receptors like the hippocampus and cortex.
While T-HCA itself is primarily a research tool, the development of analogues based on its structure holds therapeutic promise.[11] Selective agonists, partial agonists, or antagonists for the GHB receptor could represent a novel class of therapeutics for neurological and psychiatric disorders where glutamatergic signaling is dysregulated, potentially avoiding the sedative side effects associated with compounds that also target the GABAB receptor.
Conclusion
trans-4-Hydroxycrotonic acid is far more than a simple metabolite of GHB. It is an endogenous, high-affinity ligand for the GHB receptor with a distinct pharmacological profile characterized by its lack of activity at GABAB receptors. This selectivity makes it an indispensable tool for neuropharmacological research, enabling the deconvolution of the complex GHB/GABAB signaling nexus. Its role in modulating glutamate release and its altered metabolism in disorders like SSADHD highlight its importance in both normal brain function and neuropathology. Continued investigation into T-HCA and its receptor system will undoubtedly provide deeper insights into synaptic regulation and open new avenues for therapeutic intervention.
References
- Title: trans-4-Hydroxycrotonic acid (0538) by Tocris, Part of Bio-Techne Source: Bio-Techne URL:[Link]
- Title: T-HCA - Wikipedia Source: Wikipedia URL:[Link]
- Title: Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice Source: PubMed URL:[Link]
- Title: trans-4-Hydroxycrotonic acid (C007B-297483) - Cenmed Enterprises Source: Cenmed Enterprises URL:[Link]
- Title: Behavioral Analyses of GHB: Receptor Mechanisms Source: PubMed Central URL:[Link]
- Title: Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyr
- Title: A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection Source: PubMed URL:[Link]
- Title: Succinic semialdehyde dehydrogenase deficiency - Wikipedia Source: Wikipedia URL:[Link]
- Title: Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures Source: PubMed URL:[Link]
- Title: Unravelling the brain targets of γ-hydroxybutyric acid Source: PubMed Central URL:[Link]
- Title: Methods for determining the concentration of gamma-hydroxy-butyric acid (GHB)
- Title: About the Disorder - SSADH Association Source: SSADH Associ
- Title: Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance Source: Mary Ann Liebert, Inc., publishers URL:[Link]
- Title: Succinic semialdehyde dehydrogenase deficiency - CheckOrphan Source: CheckOrphan URL:[Link]
- Title: Succinic semialdehyde dehydrogenase deficiency (SSADH) (4-hydroxybutyric aciduria... Source: PubMed URL:[Link]
- Title: γ-Hydroxybutyric acid - Wikipedia Source: Wikipedia URL:[Link]
- Title: γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors Source: PLOS ONE URL:[Link]
- Title: γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology Source: PubMed Central URL:[Link]
- Title: γ-Hydroxybutyric acid induces actions via the GABAB receptor in arousal and motor control-related nuclei: implications for therapeutic actions in behavioral st
Sources
- 1. T-HCA - Wikipedia [en.wikipedia.org]
- 2. Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 5. About the Disorder | SSADH Association [ssadh.net]
- 6. Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. checkorphan.org [checkorphan.org]
- 8. Succinic semialdehyde dehydrogenase deficiency (SSADH) (4-hydroxybutyric aciduria, gamma-hydroxybutyric aciduria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. trans-4-Hydroxycrotonic acid | CAS 24587-49-3 | Tocris Bioscience [tocris.com]
- 13. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors | PLOS One [journals.plos.org]
The Evolving Landscape of GHB Detection: A Technical Guide to 4-Hydroxycrotonic Acid as a Key Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rapid metabolism and endogenous nature of gamma-hydroxybutyrate (GHB) present significant challenges in clinical and forensic toxicology. The narrow window of detection for exogenous GHB necessitates the exploration of its metabolites as more reliable and persistent biomarkers. This technical guide provides a comprehensive overview of 4-hydroxycrotonic acid (4-HCA), a key active metabolite of GHB. We delve into the biochemical intricacies of its formation, its unique pharmacological profile, and the analytical methodologies for its detection and quantification. This document serves as an in-depth resource for researchers and drug development professionals, offering insights into the potential of 4-HCA to extend the detection window of GHB exposure and enhance the accuracy of toxicological investigations.
Introduction: The Challenge of GHB Detection
Gamma-hydroxybutyrate (GHB) is a psychoactive substance with a complex profile; it is an endogenous neurotransmitter, a therapeutic agent for narcolepsy, and a commonly abused recreational drug.[1] Its use in drug-facilitated sexual assault is a significant public health concern. The primary challenge in the forensic and clinical detection of GHB lies in its rapid elimination from the body, with a detection window of often less than 12 hours in urine.[2][3][4][5] This short timeframe frequently results in a failure to confirm GHB exposure, particularly when there is a delay in reporting and sample collection.
Furthermore, the endogenous presence of GHB in biological fluids complicates the differentiation between natural levels and those resulting from exogenous administration. To overcome these limitations, the focus of toxicological research has shifted towards identifying and quantifying GHB metabolites that may offer a longer detection window and greater diagnostic certainty. Among these, trans-4-hydroxycrotonic acid (T-HCA), an active metabolite of GHB, has emerged as a promising candidate.[6]
Biochemical Pathway: The Conversion of GHB to this compound
The metabolism of GHB is a complex process involving multiple enzymatic pathways. The primary route of GHB elimination is its oxidation to succinic semialdehyde (SSA) by GHB dehydrogenase.[1] SSA is then further oxidized to succinic acid, which enters the Krebs cycle.
While the complete enzymatic pathway for the conversion of GHB to 4-HCA is not fully elucidated in the available literature, it is understood to be a metabolic product.[6] The formation of 4-HCA from GHB likely involves a dehydration reaction, though the specific enzymes catalyzing this transformation require further investigation.
Caption: Figure 1. Simplified overview of GHB metabolism, highlighting the formation of 4-HCA.
Pharmacological Profile of this compound
trans-4-Hydroxycrotonic acid is not merely an inert byproduct of GHB metabolism; it is a pharmacologically active molecule with a distinct receptor binding profile.
Receptor Affinity: T-HCA exhibits a significantly higher binding affinity for the high-affinity GHB receptor than GHB itself, with some reports suggesting a four-fold greater affinity.[6][7] This strong interaction at the GHB receptor is a key aspect of its pharmacological character.
GABAB Receptor Interaction: Crucially, unlike GHB, T-HCA does not bind to the GABAB receptor.[6] The sedative and hypnotic effects of GHB are primarily mediated through its action at the GABAB receptor. The lack of interaction with this receptor explains why T-HCA does not produce the sedative effects characteristic of GHB intoxication.[6]
Neurological Effects: T-HCA has been shown to induce increases in extracellular glutamate concentrations, particularly in the hippocampus.[6] This finding suggests a potential role in modulating excitatory neurotransmission, a stark contrast to the predominantly inhibitory effects of GHB.
| Compound | GHB Receptor Affinity | GABAB Receptor Affinity | Sedative Effects |
| GHB | Lower | Yes | Yes |
| 4-HCA | Higher (4x)[6] | No[6] | No[6] |
| Table 1. Comparative pharmacological properties of GHB and 4-HCA. |
Analytical Methodology for the Detection of this compound
The reliable detection and quantification of 4-HCA in biological matrices are paramount for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for this purpose.
Experimental Protocol: GC-MS Analysis of 4-HCA in Urine
The following protocol outlines a general methodology for the analysis of 4-HCA in urine samples. It is essential to note that specific parameters may require optimization based on the instrumentation and standards available in a particular laboratory.
4.1.1. Materials and Reagents
-
trans-4-Hydroxycrotonic acid reference standard
-
Internal standard (e.g., deuterated 4-HCA or a structural analog)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
4.1.2. Sample Preparation and Extraction
-
Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Transfer a precise volume (e.g., 1 mL) of urine into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to each urine sample, calibrator, and quality control sample.
-
Acidification: Acidify the urine samples to a pH of approximately 2-3 by adding a small volume of concentrated HCl. This step is crucial for the efficient extraction of the acidic analyte.
-
Liquid-Liquid Extraction: Add an appropriate volume of ethyl acetate (e.g., 3 mL) to the acidified urine. Vortex vigorously for 1-2 minutes to facilitate the transfer of 4-HCA into the organic phase.
-
Centrifugation: Centrifuge the samples to achieve a clear separation of the aqueous and organic layers.
-
Isolation and Drying: Carefully transfer the upper organic layer to a new tube containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
4.1.3. Derivatization
-
Reagent Addition: Add a specific volume of the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS) to the dried extract.
-
Incubation: Seal the tubes and heat at a controlled temperature (e.g., 70°C) for a defined period (e.g., 20-30 minutes) to ensure complete derivatization of the hydroxyl and carboxylic acid groups of 4-HCA. This step increases the volatility and thermal stability of the analyte for GC analysis.
4.1.4. GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Employ a suitable temperature program for the GC oven to achieve optimal separation of 4-HCA from other endogenous urine components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions of the derivatized 4-HCA and the internal standard.
Caption: Figure 2. Workflow for the GC-MS analysis of 4-HCA in urine.
Forensic and Clinical Significance of this compound
The primary forensic and clinical utility of 4-HCA lies in its potential to serve as a biomarker for GHB ingestion, particularly in cases where the parent drug is no longer detectable.
Extended Detection Window: While comprehensive studies directly comparing the detection windows of GHB and 4-HCA are still emerging, the analysis of other GHB metabolites has shown promise in extending the detection time. For instance, studies on 3,4-dihydroxybutyric acid (3,4-DHB) have demonstrated its detectability for up to 12 hours in blood plasma, significantly longer than the typical 4-hour window for GHB.[12] Given that 4-HCA is also a downstream metabolite, it is plausible that it may exhibit a similarly extended detection window, a hypothesis that warrants further investigation.
Confirmation of GHB Ingestion: The detection of 4-HCA at concentrations significantly above its endogenous levels could provide strong evidence of recent GHB exposure, even in the absence of detectable GHB. This is particularly relevant in drug-facilitated crime investigations where delayed sample collection is common.
Differentiation from Endogenous GHB: As with GHB, 4-HCA is also believed to be an endogenous compound.[6] Therefore, establishing baseline endogenous concentrations in various populations is crucial for setting appropriate cut-off levels to distinguish between natural and exogenous sources.
Future Directions and Conclusion
This compound represents a significant area of interest in the ongoing effort to improve the detection of GHB use and abuse. While the foundational knowledge of its pharmacology and analytical detection is established, further research is necessary to fully realize its potential as a robust biomarker.
Key areas for future research include:
-
Elucidation of the complete enzymatic pathway for the conversion of GHB to 4-HCA.
-
Comprehensive pharmacokinetic studies of 4-HCA to determine its absorption, distribution, metabolism, and excretion profile, and to definitively establish its detection window relative to GHB.
-
Large-scale population studies to determine the normal endogenous range of 4-HCA in various biological matrices.
-
Validation of analytical methods across multiple laboratories to ensure reproducibility and reliability for forensic and clinical applications.
-
Investigation of the stability of 4-HCA in biological samples under various storage conditions to establish best practices for sample handling and preservation.[8][9][10][11]
References
- Haller, C., et al. (2006). GHB Urine Concentrations After Single-Dose Administration in Humans. Journal of Analytical Toxicology, 30(6), 360–364.
- Andresen-Streich, D., et al. (2022). Endogenous Levels, Detection Time, and Symptoms of Gamma-Hydroxybutyric Acid: Results From a Placebo-Controlled Clinical Trial.
- Jarsiah, P., et al. (2021). Detection of γ-hydroxybutyric acid-related acids in blood plasma and urine: Extending the detection window of an exogenous γ-hydroxybutyric acid intake? Drug Testing and Analysis, 13(9), 1635-1649.
- Haller, C., et al. (2006). GHB urine concentrations after single-dose administration in humans. Journal of Analytical Toxicology, 30(6), 360-364.
- Wikipedia. (n.d.). T-HCA.
- Aarhus University. (n.d.). Endogenous Levels, Detection Time, and Symptoms of Gamma-Hydroxybutyric Acid: Results From a Placebo-Controlled Clinical Trial.
- Zaitsu, K., et al. (2008). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization.
- Steuer, A. E., et al. (2022). Prolonged Detection of GHB Intake in Urine: Are We Finally There? Clinical Chemistry.
- Wikipedia. (n.d.). γ-Hydroxybutyric acid.
- Parag, M., et al. (2014). Long-term stability of urinary biomarkers of acute kidney injury in children. American Journal of Kidney Diseases, 63(5), 761-768.
- de Oliveira, A. M., et al. (2018). Simple and fast determination for gamma-hydroxybutyrate (ghb) in urine sample by lle and gc-ms. Química Nova.
- Steuer, A. E., et al. (2023). Biomarkers of Gamma-Hydroxybutyric Acid (GHB) Exposure: A Comprehensive Review of Analytical and Forensic Advances. Toxics, 11(10), 838.
- National Center for Biotechnology Information. (n.d.). trans-4-Hydroxycrotonic acid. PubChem Compound Database.
- Busardò, F. P., & Jones, A. W. (2019). Is GHB-glucuronide useful as a biomarker for the exogenous use of GHB? European Review for Medical and Pharmacological Sciences, 23(1), 1-2.
- Remer, T., et al. (2015). Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives. Clinical Biochemistry, 48(1-2), 68-73.
- Hasan, L., et al. (2012). An enzymatic method to determine γ-hydroxybutyric acid in serum and urine. Therapeutic Drug Monitoring, 34(1), 85-92.
- Jones, A. W. (2019). Interpreting γ-hydroxybutyrate concentrations for clinical and forensic purposes. Journal of Analytical Toxicology, 43(1), 1-13.
- Le, B., et al. (2011). Enzymatic detection of γ-hydroxybutyrate using aldo-keto reductase 7A2. Journal of Forensic Sciences, 56(3), 783-787.
- Zaitsu, K., et al. (2008). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization.
- Steuer, A. E., et al. (2023). New gamma-hydroxybutyric acid (GHB) biomarkers: Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of GHB amino acid, carnitine, and fatty acid conjugates in urine. Drug Testing and Analysis, 15(4), 426-443.
- Wang, L., et al. (2014). Analysis of GHB and Its Precursors in Urine and Their Forensic Application. Journal of Forensic Science and Medicine, 2(1), 35.
- Gygax, D., et al. (2010). Methods for determining the concentration of gamma-hydroxy-butyric-acid (GHB) in a sample.
- Petrucci, G., et al. (2024). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. Scientific Reports, 14(1), 5720.
- LeBeau, M. A., et al. (1997). Analysis of GHB in Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 21(5), 343-348.
- Bertol, E., et al. (2010). A Novel Approach by SPME-GC/MS for the Determination of gamma-hydroxybutyric acid (GHB) in Urine.
- Gibson, K. M., et al. (1990). Analysis of Gamma-Hydroxybutyrate (GHB) in Urine by Gas Chromatography-Mass Spectrometry. Biomedical & Environmental Mass Spectrometry, 19(2), 89-93.
- Kim, S., et al. (2022). Derivatization-assisted LC-MS/MS method for simultaneous quantification of endogenous gamma-hydroxybutyric acid and its metabolic precursors and products in human urine.
- van den Brink, W., et al. (2009). Pharmacokinetics and pharmacodynamics of γ‐hydroxybutyrate in healthy subjects. British Journal of Clinical Pharmacology, 68(2), 172-181.
- Felmlee, M. A., et al. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 23(1), 12.
- Brailsford, A. D., et al. (2010). Pharmacokinetic Properties of -Hydroxybutyrate (GHB) in Whole Blood, Serum, and Urine. Journal of Analytical Toxicology, 34(5), 253-258.
- Brenneisen, R., et al. (2004). Pharmacokinetics and Excretion of Gamma-Hydroxybutyrate (GHB) in Healthy Subjects. Journal of Analytical Toxicology, 28(8), 625-630.
Sources
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. GHB Urine Concentrations After Single-Dose Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous Levels, Detection Time, and Symptoms of Gamma‐Hydroxybutyric Acid: Results From a Placebo‐Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GHB urine concentrations after single-dose administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. T-HCA - Wikipedia [en.wikipedia.org]
- 7. trans-4-Hydroxycrotonic acid (CAS 24587-49-3): R&D Systems [rndsystems.com]
- 8. forensic.sc.su.ac.th [forensic.sc.su.ac.th]
- 9. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of γ-hydroxybutyric acid-related acids in blood plasma and urine: Extending the detection window of an exogenous γ-hydroxybutyric acid intake? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Hydroxycrotonic Acid: From Discovery to Modern Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-hydroxycrotonic acid (T-HCA), a naturally occurring analogue and metabolite of gamma-hydroxybutyric acid (GHB). From its initial discovery as an endogenous compound in the mammalian brain to its current use as a selective pharmacological tool, this document chronicles the history, biochemical properties, and scientific applications of T-HCA. We will delve into its unique pharmacological profile, characterized by high-affinity binding to the GHB receptor without significant interaction with GABAB receptors, leading to distinct downstream effects such as the modulation of glutamate neurotransmission. This guide will also furnish detailed protocols for the chemical synthesis of T-HCA and its quantification in biological matrices using gas chromatography-mass spectrometry (GC-MS). This document is intended to be a valuable resource for researchers in neuroscience, pharmacology, and drug development, providing both foundational knowledge and practical insights into the study of this intriguing molecule.
Introduction: The Emergence of a Selective Neuromodulator
In the landscape of neuropharmacology, the study of endogenous molecules that modulate neuronal activity is of paramount importance. This compound, specifically the trans isomer (T-HCA), has emerged as a significant player in the investigation of the GHB receptor system. As a structural analogue and active metabolite of GHB, T-HCA offers a unique pharmacological profile that distinguishes it from its more widely known parent compound.[1][2] Unlike GHB, which exhibits activity at both the high-affinity GHB receptor and the lower-affinity GABAB receptor, T-HCA demonstrates remarkable selectivity for the GHB receptor.[2] This selectivity makes T-HCA an invaluable tool for dissecting the specific physiological roles of the GHB receptor, independent of the sedative and hypnotic effects associated with GABAB receptor activation.[2] This guide will provide an in-depth exploration of the discovery, history, and scientific significance of this compound.
A Historical Perspective: The Discovery of an Endogenous Ligand
The story of this compound is intrinsically linked to the broader investigation of GHB and its dedicated receptor system. The pivotal moment in the history of T-HCA came in 1985, when a research team led by Vayer, Maitre, and colleagues at the Centre de Neurochimie du CNRS in Strasbourg, France, identified trans-gamma-hydroxycrotonic acid as a naturally occurring substance within the rat brain.[3][4] This discovery was significant as it suggested the existence of an endogenous ligand for the recently identified high-affinity GHB binding sites, a ligand that was not GHB itself.
Subsequent research by Bourguignon, Wermuth, and the same research group in 1988 further solidified the importance of T-HCA.[1] Their work on the synthesis and binding of various GHB analogues revealed that T-HCA possesses a higher affinity for the GHB receptor than GHB itself.[1] This finding lent strong support to the hypothesis that T-HCA may function as an endogenous ligand for a specific subpopulation of GHB receptors.[1] These early investigations laid the groundwork for decades of research into the unique pharmacology and potential physiological roles of this compound.
Biochemical Profile and Endogenous Presence
Chemical Properties
| Property | Value | Source |
| IUPAC Name | (2E)-4-hydroxybut-2-enoic acid | [2] |
| Molecular Formula | C4H6O3 | [2] |
| Molar Mass | 102.09 g/mol | [2] |
| CAS Number | 24587-49-3 | [2] |
Endogenous Levels in the Brain
The initial discovery of T-HCA in the rat brain was followed by quantitative analysis to determine its endogenous concentrations. Using a sensitive gas chromatography/mass spectrometry (GC/MS) method, the Maitre research group determined the average level of T-HCA in the whole rat brain to be approximately 0.18 ± 0.02 nmol/g wet weight.[5] For comparison, the concentration of GHB in the same tissues was found to be 1.10 ± 0.18 nmol/g wet weight.[5] While present at lower concentrations than GHB, the distinct and potent activity of T-HCA at the GHB receptor suggests a significant physiological role.
Synthesis of trans-4-Hydroxycrotonic Acid
The synthesis of trans-4-hydroxycrotonic acid is a critical process for researchers studying its pharmacological effects. The following protocol is a synthesized methodology based on established chemical principles and adaptations of procedures for similar compounds, such as those described in the work of Bourguignon et al. (1988).[1]
Synthetic Pathway Overview
The synthesis of trans-4-hydroxycrotonic acid can be achieved through a two-step process starting from crotonic acid:
-
Bromination: Conversion of crotonic acid to 4-bromocrotonic acid.
-
Hydrolysis: Conversion of 4-bromocrotonic acid to trans-4-hydroxycrotonic acid.
Synthetic pathway for trans-4-Hydroxycrotonic Acid.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromocrotonic Acid
-
Rationale: This step introduces a bromine atom at the 4-position of crotonic acid, which can then be displaced by a hydroxyl group in the subsequent step. The use of N-bromosuccinimide (NBS) and a radical initiator allows for the selective allylic bromination of the methyl group of crotonic acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve crotonic acid in a suitable solvent such as carbon tetrachloride (CCl4) or cyclohexane.
-
Add N-bromosuccinimide (NBS) in a 1:1 molar ratio to the crotonic acid.
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the reaction mixture to reflux and maintain reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining unreacted acid and initiator byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-bromocrotonic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether).[6]
-
Step 2: Synthesis of trans-4-Hydroxycrotonic Acid
-
Rationale: This step involves the nucleophilic substitution of the bromine atom in 4-bromocrotonic acid with a hydroxyl group. The use of a weak base like sodium bicarbonate in an aqueous medium facilitates the hydrolysis.
-
Procedure:
-
Dissolve the purified 4-bromocrotonic acid in an aqueous solution of sodium bicarbonate.
-
Heat the mixture gently to facilitate the hydrolysis reaction. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the solution to room temperature.
-
Carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 3-4. This will protonate the carboxylate group.
-
Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield trans-4-hydroxycrotonic acid.
-
The final product can be further purified by recrystallization.
-
Pharmacological Profile: A Selective Agonist of the GHB Receptor
The pharmacological actions of this compound are what make it a particularly interesting molecule for researchers. Its defining characteristic is its selective agonism at the high-affinity GHB receptor, with negligible activity at the GABAB receptor.[2]
Receptor Binding Affinity
Binding studies have consistently shown that T-HCA binds to the GHB receptor with a significantly higher affinity than GHB itself. Some studies report a 4-fold greater affinity for the GHB receptor.[2] This high affinity, coupled with its endogenous presence, strongly suggests that T-HCA plays a key role in the physiological functioning of the GHB receptor system.
Mechanism of Action: Modulation of Glutamate Release
A key pharmacological effect of T-HCA is its ability to increase extracellular glutamate concentrations, particularly in the hippocampus.[2][5] This effect is mediated through the activation of the GHB receptor. The precise downstream signaling cascade that links GHB receptor activation to glutamate release is an area of active research. However, it is understood that this effect is distinct from the actions of GHB at GABAB receptors, which are typically associated with inhibitory neurotransmission.[5]
The ability of T-HCA to selectively stimulate glutamate release via the GHB receptor, without the confounding sedative effects of GABAB receptor activation, makes it an invaluable tool for studying the excitatory roles of the GHB system.
Mechanism of T-HCA-induced glutamate release.
Lack of Sedative Effects
A crucial distinction between T-HCA and GHB is the absence of sedative and hypnotic effects with T-HCA administration.[2] This is directly attributable to its inability to bind to and activate GABAB receptors, which are responsible for the central nervous system depressant effects of GHB.[2] This property further highlights the utility of T-HCA as a selective tool to probe the functions of the GHB receptor in isolation.
Analytical Methodology: Quantification by GC-MS
The accurate quantification of this compound in biological samples is essential for both preclinical and clinical research. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.[5]
Sample Preparation and Derivatization
-
Rationale: T-HCA is a polar molecule with a carboxylic acid and a hydroxyl group, which makes it non-volatile and not ideal for direct GC analysis. Derivatization is necessary to increase its volatility and improve its chromatographic properties. A common approach involves a two-step derivatization to create a pentafluorobenzyl ester of the N-tert-butyldimethylsilyl derivative.[5]
-
Procedure:
-
Homogenization: Homogenize brain tissue samples in a suitable buffer.
-
Extraction: Perform a liquid-liquid extraction to isolate T-HCA from the tissue homogenate.
-
Derivatization Step 1 (Esterification): React the extracted sample with pentafluorobenzyl bromide (PFBBr) to form the pentafluorobenzyl ester of the carboxylic acid group.
-
Derivatization Step 2 (Silylation): React the product from the previous step with a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form the tert-butyldimethylsilyl ether of the hydroxyl group.
-
GC-MS Analysis Protocol
-
Rationale: The derivatized T-HCA can be separated from other components in the sample by gas chromatography and then detected and quantified by mass spectrometry. The use of an internal standard is crucial for accurate quantification.
-
Procedure:
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: Develop a temperature program that provides good separation of the derivatized T-HCA from other sample components.
-
-
Mass Spectrometry:
-
Ionization: Electron capture negative ionization (ECNI) is particularly effective for the pentafluorobenzyl derivatives, providing high sensitivity.[5]
-
Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized T-HCA and the internal standard.
-
-
Workflow for GC-MS analysis of T-HCA.
Conclusion and Future Directions
This compound has transitioned from a newly discovered endogenous molecule to a sophisticated tool in neuropharmacology. Its selective and high-affinity agonism at the GHB receptor provides researchers with a unique means to investigate the physiological and pathophysiological roles of this receptor system, particularly its involvement in excitatory neurotransmission. The detailed protocols for synthesis and analysis provided in this guide are intended to empower researchers to further explore the intricacies of T-HCA and the GHB system.
Future research will likely focus on elucidating the complete signaling pathways activated by the GHB receptor upon T-HCA binding, exploring the therapeutic potential of targeting this system for conditions involving glutamate dysregulation, and further investigating the interplay between T-HCA and GHB in the brain. The continued study of this compound promises to yield valuable insights into the complex world of neuromodulation.
References
- Bourguignon, J. J., Schoenfelder, A., Schmitt, M., Wermuth, C. G., Hechler, V., Charlier, B., & Maitre, M. (1988). Analogues of gamma-hydroxybutyric acid. Synthesis and binding studies. Journal of Medicinal Chemistry, 31(5), 893–897. [Link]
- Carter, L. P., Wu, H., & Koek, W. (2005). Behavioral analyses of GHB: Receptor mechanisms. Pharmacology, biochemistry, and behavior, 82(1), 1–11. [Link]
- Castelli, M. P., Ferraro, L., Mocci, I., Carta, F., Carai, M. A., Antonelli, T., Tanganelli, S., & Gessa, G. L. (2003). Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid. Journal of neurochemistry, 87(3), 722–732. [Link]
- Ehrhardt, J. D., Vayer, P., & Maitre, M. (1988). A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection. Biomedical & environmental mass spectrometry, 15(10), 521–524. [Link]
- Hechler, V., Schmitt, M., Bourguignon, J. J., & Maitre, M. (1990). Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites. Neuroscience letters, 110(1-2), 204–209. [Link]
- Raess, B. U., & Seifen, E. (1982). 4-Bromocrotonic acid, an effective inhibitor of fatty acid oxidation and ketone body degradation in rat heart mitochondria. On the rate-determining step of beta-oxidation and ketone body degradation in heart. The Journal of biological chemistry, 257(10), 5408–5413. [Link]
- Vayer, P., Dessort, D., Bourguignon, J. J., Wermuth, C. G., Mandel, P., & Maitre, M. (1985). Natural occurrence of trans-gamma hydroxycrotonic acid in rat brain. Biochemical pharmacology, 34(13), 2401–2404. [Link]
- Wikipedia. (2023). T-HCA. In Wikipedia.
Sources
- 1. Analogues of gamma-hydroxybutyric acid. Synthesis and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural occurrence of trans-gamma hydroxycrotonic acid in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
chemical properties of 4-Hydroxycrotonic acid
An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxycrotonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Neuromodulator
trans-4-Hydroxycrotonic acid (T-HCA), also known as γ-hydroxycrotonic acid, is a pivotal molecule in neuropharmacological research. It is a close structural analogue and an active metabolite of γ-hydroxybutyric acid (GHB), a well-known neurotransmitter and depressant drug[1]. Unlike its parent compound, which has complex effects including sedation, T-HCA exhibits a more targeted pharmacological profile, making it an invaluable tool for dissecting the specific functions of the high-affinity GHB receptor system.[1]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of T-HCA. We will explore its unique receptor interactions that distinguish it from GHB and detail the analytical methodologies required for its study, offering field-proven insights for professionals in drug development and neuroscience.
Core Chemical and Physical Characteristics
Understanding the fundamental properties of T-HCA is the first step in its effective application in a research setting. The molecule is a short-chain hydroxy fatty acid, characterized by a carboxylic acid group, a primary alcohol, and a trans-configured double bond.[2]
Table 1: Physicochemical Properties of trans-4-Hydroxycrotonic Acid
| Property | Value | Source |
| IUPAC Name | (2E)-4-hydroxybut-2-enoic acid | [1] |
| Molecular Formula | C₄H₆O₃ | [3][4] |
| Molar Mass | 102.09 g/mol | [3] |
| CAS Number | 24587-49-3 | [4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO (<10.21 mg/mL or ~100 mM) | [3][5] |
| Canonical SMILES | OC/C=C/C(O)=O | [5] |
| InChIKey | RMQJECWPWQIIPW-OWOJBTEDSA-N | [1] |
These properties dictate the handling and storage of the compound. For instance, its solubility in DMSO makes it suitable for creating stock solutions for in vitro and in vivo experiments. It should be stored desiccated at 4°C to maintain its stability.[6]
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of T-HCA before its use in any application. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a unique structural fingerprint.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the protons in its unique chemical environments: the vinyl protons of the double bond (with a large coupling constant characteristic of a trans configuration), the methylene protons adjacent to the hydroxyl group, and the acidic proton of the carboxylic acid.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display four distinct signals, corresponding to the carboxyl carbon, the two olefinic carbons of the double bond, and the methylene carbon bearing the hydroxyl group.
-
Infrared (IR) Spectroscopy : The IR spectrum is valuable for identifying key functional groups. Expect to see a broad absorption band for the O-H stretch of the carboxylic acid and alcohol, a sharp peak for the C=O stretch of the carboxyl group, and bands corresponding to the C=C double bond stretch.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry will reveal the molecular ion peak (M⁺) corresponding to the molar mass of the compound (102.09 g/mol ), confirming its elemental composition. Fragmentation patterns can further validate the structure.[7]
Synthesis, Reactivity, and Stability
Synthesis Protocol: Alkaline Hydrolysis of γ-Crotonolactone
A reliable method for preparing T-HCA is through the optimized alkaline hydrolysis of its corresponding lactone, γ-crotonolactone.[8] This approach is efficient and yields the desired trans-isomer.
Causality : The choice of alkaline hydrolysis is strategic. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring. This leads to ring-opening, forming the carboxylate and alcohol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Experimental Protocol: Synthesis of T-HCA [8]
-
Dissolution : Dissolve γ-crotonolactone in an appropriate solvent mixture, such as ethanol and water.
-
Hydrolysis : Add a stoichiometric amount of a strong base (e.g., Sodium Hydroxide) to the solution. Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored using Thin Layer Chromatography (TLC).
-
Neutralization/Acidification : Once the reaction is complete, carefully acidify the mixture with a suitable acid (e.g., HCl) to a pH that ensures the protonation of the carboxylate group. This step is critical for isolating the final product.
-
Extraction : Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to isolate the T-HCA.
-
Purification : Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography to achieve high purity (≥99%).
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of T-HCA via alkaline hydrolysis.
Reactivity and Stability Profile
T-HCA is stable under recommended storage conditions (desiccated, 4°C).[6] However, it is incompatible with strong oxidizing agents. Exposure to extremes of temperature and direct sunlight should be avoided to prevent degradation.[6] Hazardous decomposition primarily involves the release of carbon oxides upon combustion.[6]
Pharmacology and Biological Activity: A Tale of Two Receptors
The primary interest in T-HCA stems from its distinct pharmacological profile compared to GHB. While both are structurally similar, their interactions with key neural receptors differ significantly, leading to divergent physiological effects.
Differentiated Mechanism of Action
-
GHB Receptor : T-HCA is a potent agonist at the high-affinity GHB receptor, binding with approximately four times greater affinity than GHB itself.[1][2] This receptor is excitatory, and its activation is linked to increases in extracellular glutamate, particularly in the hippocampus.[1][9]
-
GABA-B Receptor : Crucially, unlike GHB, T-HCA does not bind to the low-affinity GHB site, which is the GABA-B receptor.[1][2][10] The sedative, hypnotic, and anesthetic effects of GHB are mediated through its action at this inhibitory GABA-B receptor.[9][10]
This selective action makes T-HCA a pure agonist of the GHB receptor. Consequently, T-HCA does not produce sedation; instead, high doses can lead to convulsions, an effect attributed to the glutamate surge caused by GHB receptor activation.[1][2] This makes T-HCA an indispensable tool for isolating and studying the physiological roles of the GHB receptor, independent of GABA-B receptor activation.
Diagram: T-HCA vs. GHB Receptor Binding
Caption: Differential receptor binding profiles of T-HCA and GHB.
Endogenous Presence and Metabolism
T-HCA is not just a synthetic analogue; it has been identified as an endogenous compound in the rat central nervous system.[1] It is also an active metabolite of GHB, underscoring its biological relevance.[1][2] The metabolic conversion of GHB likely contributes to the complex downstream effects observed after GHB administration.
Diagram: Metabolic Relationship of GHB and T-HCA
Caption: T-HCA is an active metabolite of GHB.
Analytical Methodology: Quantification in Biological Matrices
Accurate quantification of T-HCA in biological samples like brain tissue is essential for pharmacokinetic and pharmacodynamic studies. A highly sensitive and specific method utilizing gas chromatography/mass spectrometry (GC/MS) with negative ion detection has been developed for this purpose.[11]
Protocol Rationale : This method is chosen for its superior sensitivity and specificity. Derivatization is a key step; converting the polar T-HCA into a more volatile and thermally stable derivative (pentafluorobenzyl ester of the N-tert-butyldimethylsilyl derivative) makes it amenable to GC separation. Negative ion mass spectrometry provides very simple mass spectra and a low detection limit, reaching the picogram level, which is necessary for measuring endogenous concentrations.[11]
Protocol: GC/MS Analysis of T-HCA in Brain Tissue [11]
-
Tissue Homogenization : Homogenize brain tissue samples in a suitable buffer.
-
Internal Standard Spiking : Add a known amount of a deuterated internal standard to the homogenate for accurate quantification.
-
Extraction : Perform a liquid-liquid or solid-phase extraction to isolate T-HCA and the internal standard from the biological matrix.
-
Derivatization : Derivatize the extracted analytes to form their pentafluorobenzyl esters of the N-tert-butyldimethylsilyl derivatives. This step enhances volatility and detection sensitivity.
-
GC/MS Analysis : Inject the derivatized sample into a GC/MS system.
-
Gas Chromatography : Use a capillary column to separate the derivatized T-HCA from other components.
-
Mass Spectrometry : Operate the mass spectrometer in negative ion detection mode. Monitor for the characteristic ions of the derivatized T-HCA and its internal standard.
-
-
Quantification : Construct a calibration curve using standards of known concentrations and calculate the concentration of T-HCA in the sample based on the peak area ratio relative to the internal standard.
Diagram: Analytical Workflow for T-HCA Quantification
Caption: Workflow for the sensitive detection of T-HCA in biological samples.
Conclusion
trans-4-Hydroxycrotonic acid is a compound of significant scientific interest due to its precise pharmacological action. Its high-affinity agonism at the GHB receptor, coupled with its lack of interaction with the GABA-B receptor, establishes it as a uniquely selective tool. This selectivity allows researchers to probe the specific roles of the GHB receptor system in neurotransmission and behavior, untangled from the sedative effects mediated by the GABA-B receptor. A thorough understanding of its chemical properties, synthesis, and analytical detection methods, as detailed in this guide, is fundamental for leveraging T-HCA to its full potential in advancing the frontiers of neuroscience and drug development.
References
- Santa Cruz Biotechnology, Inc. (n.d.). trans-4-Hydroxycrotonic acid Safety Data Sheet.
- Smolecule. (n.d.). Buy this compound | 24587-49-3.
- APExBIO. (n.d.). trans-4-Hydroxycrotonic acid - Biochemical Research Reagent.
- Wikipedia. (n.d.). T-HCA.
- Bourguignon, J. J., et al. (1988). Analogs of .gamma.-hydroxybutyric acid. Synthesis and binding studies. Journal of Medicinal Chemistry.
- NP-MRD. (2022). Showing NP-Card for this compound (NP0087052).
- MedchemExpress. (n.d.). (E)-4-Hydroxycrotonic acid.
- Ehrhardt, J. D., Vayer, P., & Maitre, M. (1988). A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection. Biomedical and Environmental Mass Spectrometry, 15(10), 521-524.
- R&D Systems. (n.d.). trans-4-Hydroxycrotonic acid (CAS 24587-49-3).
- PubChem. (n.d.). trans-4-Hydroxycrotonic acid.
- Castelli, M. P., et al. (2003). Selective γ-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of γ-hydroxybutyric acid. Journal of Neurochemistry, 87(3), 722-732.
- Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
Sources
- 1. T-HCA - Wikipedia [en.wikipedia.org]
- 2. NP-MRD: Showing NP-Card for this compound (NP0087052) [np-mrd.org]
- 3. Buy this compound | 24587-49-3 [smolecule.com]
- 4. trans-4-Hydroxycrotonic acid | C4H6O3 | CID 6155526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Stereoisomerism of 4-Hydroxycrotonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxycrotonic acid, a molecule of significant interest in neuroscience and pharmacology, serves as a crucial analogue and metabolite of γ-hydroxybutyric acid (GHB).[1][2] Endogenously found in the mammalian brain, this unsaturated hydroxy fatty acid presents a fascinating case study in stereoisomerism, where subtle variations in its three-dimensional structure can profoundly influence its biological activity.[3][4] This technical guide provides a comprehensive exploration of the structure, stereoisomerism, synthesis, and pharmacological relevance of this compound, offering valuable insights for researchers engaged in drug discovery and development.
Molecular Structure and Isomerism
This compound, with the chemical formula C₄H₆O₃, is a four-carbon carboxylic acid featuring a hydroxyl group and a carbon-carbon double bond. Its structure gives rise to two forms of isomerism: geometric isomerism due to the double bond and stereoisomerism due to a chiral center.
Geometric Isomerism: The Cis and Trans Configurations
The presence of a double bond between carbons 2 and 3 restricts rotation, leading to two geometric isomers: trans-4-hydroxycrotonic acid ((E)-4-hydroxybut-2-enoic acid) and cis-4-hydroxycrotonic acid ((Z)-4-hydroxybut-2-enoic acid).[5]
-
trans-4-Hydroxycrotonic Acid (T-HCA): In this configuration, the substituent groups are on opposite sides of the double bond. This isomer is the more extensively studied of the two and is known to be an active metabolite of GHB.[1]
-
cis-4-Hydroxycrotonic Acid: In this configuration, the substituent groups are on the same side of the double bond. Information regarding the specific synthesis and pharmacological profile of this isomer is less prevalent in the literature.
Caption: Geometric isomers of this compound.
Stereoisomerism: The Chiral Center and Enantiomers
The carbon atom at position 4 (C4), which is bonded to the hydroxyl group, is a chiral center as it is attached to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a vinyl group (-CH=CH-COOH), and a hydrogen atom from the CH2 group. This chirality gives rise to two enantiomers for each geometric isomer: (R)- and (S)-4-hydroxycrotonic acid. Consequently, there are four possible stereoisomers of this compound:
-
(R)-trans-4-hydroxycrotonic acid
-
(S)-trans-4-hydroxycrotonic acid
-
(R)-cis-4-hydroxycrotonic acid
-
(S)-cis-4-hydroxycrotonic acid
The distinct spatial arrangement of these enantiomers can lead to differential interactions with chiral biological targets such as receptors and enzymes, resulting in varied pharmacological activities.
Caption: Enantiomeric pairs of cis and trans-4-hydroxycrotonic acid.
Synthesis of this compound Stereoisomers
The synthesis of specific stereoisomers of this compound requires stereoselective methods. While a general synthesis for the racemic trans-isomer is documented, enantioselective syntheses are more complex and crucial for pharmacological studies.
General Synthesis of trans-4-Hydroxycrotonic Acid
A common method for the synthesis of racemic trans-4-hydroxycrotonic acid involves the hydrolysis of ethyl (E)-4-bromobut-2-enoate.[6][7]
Protocol for Racemic trans-4-Hydroxycrotonic Acid Synthesis [6][7]
-
Reaction Setup: To a round-bottom flask, add ethyl (E)-4-bromobut-2-enoate (1 equivalent), potassium hydroxide (2.1 equivalents), and water.
-
Reaction Conditions: Stir the reaction mixture at 100 °C for 2 hours.
-
Acidification: After cooling, acidify the reaction mixture with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product.
Analytical Techniques for Separation and Characterization
The separation and characterization of the different stereoisomers of this compound are essential for understanding their individual properties and biological activities.
Chiral Separation by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
Chiral HPLC and SFC are powerful techniques for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are often effective for the separation of acidic chiral compounds.[8]
Workflow for Chiral Method Development
-
Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak® AD, Chiralcel® OD) under normal phase, reversed-phase, and polar organic modes.
-
Mobile Phase Optimization: For normal phase, use mixtures of hexane/isopropanol or hexane/ethanol. For reversed-phase, use buffered aqueous solutions with an organic modifier like acetonitrile or methanol. For acidic analytes, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape.
-
Parameter Optimization: Optimize flow rate, temperature, and mobile phase composition to achieve baseline separation of the enantiomers.
Caption: Workflow for chiral separation method development.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation of the different isomers.
Predicted Spectroscopic Data
| Isomer | Predicted ¹H NMR Data (Chemical Shift, ppm) | Predicted ¹³C NMR Data (Chemical Shift, ppm) |
| (Z)-4-hydroxybut-2-enoic acid | Data not readily available in experimental form. | Data not readily available in experimental form. |
| (E)-4-hydroxybut-2-enoic acid | Data not readily available in experimental form. | Data not readily available in experimental form. |
Note: Experimental spectroscopic data for the individual, purified stereoisomers are not widely available in the public domain and would need to be determined empirically upon successful synthesis and separation.
Pharmacology and Biological Activity
The stereochemistry of this compound is expected to play a critical role in its interaction with biological targets, most notably the GHB receptor.
trans-4-Hydroxycrotonic Acid (T-HCA)
T-HCA is a high-affinity ligand for the GHB receptor, exhibiting a 4-fold greater affinity than GHB itself.[1] Unlike GHB, T-HCA does not bind to the GABAB receptor and therefore does not produce sedative effects.[1] Instead, activation of the GHB receptor by T-HCA can lead to an increase in extracellular glutamate, which may be responsible for its observed convulsive effects in animal models.[3]
Binding Affinity Data for T-HCA [9]
| Ligand | Receptor | Binding Affinity (Kd) |
| T-HCA | GHB Receptor (high affinity) | 7 nM |
| T-HCA | GHB Receptor (low affinity) | 2 µM |
Comparative Pharmacology of Stereoisomers
While the pharmacology of racemic T-HCA is partially understood, a detailed comparative analysis of the biological activities of the four individual stereoisomers is a critical area for future research. It is hypothesized that the (R)- and (S)-enantiomers of both the cis and trans isomers will exhibit different binding affinities for the GHB receptor and potentially other targets, leading to distinct pharmacological profiles. The geometric constraints of the cis isomer may also significantly alter its interaction with the receptor binding pocket compared to the trans isomer. Understanding these differences is paramount for the rational design of selective GHB receptor modulators.
Conclusion
This compound represents a molecule of considerable complexity and pharmacological potential. Its stereoisomerism, arising from both a carbon-carbon double bond and a chiral center, gives rise to four distinct stereoisomers. While the trans-isomer is a known high-affinity ligand for the GHB receptor, a comprehensive understanding of the synthesis, separation, and comparative pharmacology of all four stereoisomers remains an underexplored frontier. This guide has outlined the fundamental structural aspects, provided a general synthetic protocol, and highlighted the analytical methodologies required to delve deeper into the stereochemical nuances of this intriguing molecule. Further research into the enantioselective synthesis and pharmacological evaluation of each stereoisomer is essential to unlock their full potential as research tools and therapeutic agents.
References
- (2Z)-4-Hydroxy-2-butenoicacid | C4H5O3 | MD Topology | NMR | X-Ray. (n.d.).
- trans-4-Hydroxycrotonic acid | C4H6O3 | CID 6155526. (n.d.). PubChem.
- Showing NP-Card for this compound (NP0087052). (2022, May 11). NP-MRD.
- A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2025, August 10). ResearchGate.
- Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites. (1990, March 2). PubMed.
- T-HCA. (n.d.). Wikipedia.
- GHB receptor targets in the CNS: focus on high-affinity binding sites. (2014, January 15). PubMed.
- Gamma-hydrobutyric acid (GHB) and its chemical modifications: a review of the GHBergic system. (n.d.). SciSpace.
Sources
- 1. researchgate.net [researchgate.net]
- 2. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. GHB receptor targets in the CNS: focus on high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2Z)-4-Hydroxy-2-butenoicacid | C4H5O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-HYDROXY-BUT-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. hplc.eu [hplc.eu]
- 9. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Endogenous Occurrence and Significance of trans-4-Hydroxycrotonic Acid in Mammalian Systems
Abstract
trans-4-Hydroxycrotonic acid (T-HCA), an unsaturated analogue and active metabolite of γ-hydroxybutyric acid (GHB), is an endogenous compound found within the mammalian central nervous system.[1][2] Unlike its precursor GHB, which exhibits broad activity as a central nervous system depressant through weak agonism at GABAB receptors, T-HCA demonstrates a more refined pharmacological profile.[1][3] It acts as a potent and selective agonist at the high-affinity GHB receptor, with a binding affinity approximately four times greater than that of GHB itself.[1] This selective activity, which does not produce sedation, implicates T-HCA in distinct neuromodulatory functions, including the regulation of glutamate concentrations in key brain regions like the hippocampus.[1] Its biosynthesis is intrinsically linked to GABA and GHB metabolism, and its presence is significantly elevated in pathological states such as Succinic Semialdehyde Dehydrogenase (SSADH) deficiency.[4][5] This guide provides a comprehensive overview of the biosynthesis, metabolic pathways, physiological roles, and analytical methodologies for the detection and quantification of endogenous T-HCA in mammalian systems.
Endogenous Biosynthesis and Metabolism
The existence of T-HCA in mammals is a direct consequence of the metabolic pathways of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[4][6] T-HCA is not synthesized de novo but arises as a metabolite of the well-characterized neuromodulator, GHB.[1][7]
The GABA Shunt and GHB Formation
Endogenous GHB is primarily synthesized via the GABA metabolic pathway, often termed the "GABA shunt". In this pathway, GABA is converted to succinic semialdehyde (SSA) by the enzyme GABA transaminase. While the majority of SSA is oxidized by succinic semialdehyde dehydrogenase (SSADH) to form succinic acid for entry into the Krebs cycle, a fraction of SSA can be reduced by SSA reductase to form GHB.[3][8] This metabolic route establishes a baseline physiological concentration of GHB in various mammalian tissues, including the brain, heart, kidneys, and liver.[9][10]
Metabolic Conversion of GHB to T-HCA
T-HCA is an active metabolite of GHB.[1][7] This conversion from a saturated short-chain fatty acid (GHB) to its unsaturated analogue (T-HCA) represents a critical step in its biosynthesis. While the specific dehydrogenase or oxidase responsible for this biotransformation is not yet fully elucidated, the metabolic link is well-established. This pathway underscores that the endogenous presence of T-HCA is dependent on the upstream availability of GHB.
Caption: Metabolic pathway illustrating the biosynthesis of T-HCA from GABA.
Pathological Relevance: SSADH Deficiency
Succinic semialdehyde dehydrogenase (SSADH) deficiency, a rare autosomal recessive disorder, provides a compelling human model demonstrating the endogenous production of GHB and its metabolites.[4][11] In this condition, the genetic deficiency of the SSADH enzyme prevents the oxidation of SSA to succinic acid.[5] This blockage shunts SSA metabolism towards reductive pathways, leading to a massive accumulation of GHB in the brain, blood, and urine.[4][12][13] This pathological overproduction of GHB consequently increases the substrate pool for conversion to T-HCA, reinforcing its status as an endogenous metabolite.
Physiological and Pharmacological Profile
T-HCA's biological activity is distinguished by its specific and high-affinity interaction with the GHB receptor, setting it apart from its precursor.
Selective High-Affinity GHB Receptor Agonist
The central nervous system contains at least two distinct binding sites for GHB and its analogues: a high-affinity GHB receptor and a low-affinity site, which is a subtype of the GABAB receptor.[1][3] The sedative, anesthetic, and intoxicating effects of exogenous GHB are primarily mediated through its action at the low-affinity GABAB receptor.[8]
In stark contrast, T-HCA is a potent agonist at the high-affinity GHB receptor but does not bind to the GABAB receptor.[1] This selectivity explains why T-HCA does not induce sedation.[1] Furthermore, its binding affinity for the GHB receptor is significantly higher than that of GHB itself, suggesting it may be a more potent endogenous ligand for this site.[1][14]
| Compound | Target Receptor | Relative Binding Affinity | Pharmacological Effect |
| GHB | High-Affinity GHB Receptor | 1x | Neuromodulation |
| GABAB Receptor | Low | Sedation, Anesthesia | |
| trans-4-HCA | High-Affinity GHB Receptor | ~4x higher than GHB[1] | Neuromodulation, Glutamate Release[1] |
| GABAB Receptor | None[1] | No Sedation[1] | |
| Table 1: Comparison of Receptor Binding and Pharmacological Effects of GHB and T-HCA. |
Neuromodulatory Effects
Activation of the high-affinity GHB receptor by T-HCA has been shown to evoke increases in extracellular glutamate concentrations, particularly in the hippocampus.[1] This finding suggests a role for T-HCA in modulating excitatory neurotransmission. Its distinct pharmacological profile implies that endogenous T-HCA may serve as a specific signaling molecule, fine-tuning neuronal circuits in a manner separate from the broader inhibitory influence of GABA and the sedative effects of high concentrations of GHB.
Analytical Methodologies for T-HCA Quantification
The low nanomolar concentrations of endogenous T-HCA in brain tissue necessitate highly sensitive and specific analytical methods for its accurate quantification.[15] Gas chromatography-mass spectrometry (GC-MS) with negative ion detection is the gold standard for this application.
Experimental Workflow: From Tissue to Quantification
The overall process involves tissue homogenization, extraction of small molecules, chemical derivatization to enhance volatility and ionization efficiency, and finally, instrumental analysis by GC-MS.
Caption: Standard workflow for the quantification of T-HCA in brain tissue.
Detailed Protocol: GC-MS Analysis of T-HCA
The following protocol is adapted from the validated methodology for detecting T-HCA in rat brain tissue.[15] The causality behind this protocol lies in converting a non-volatile, polar analyte into a derivative suitable for GC-MS, with specific chemical groups that are highly sensitive in negative ion mode, allowing for detection at the picogram level.
A. Sample Preparation and Extraction:
-
Homogenization: Homogenize a known weight of brain tissue (e.g., 100 mg) in a 10:1 (v/w) solution of 95% ethanol acidified with 0.1 M HCl. This step simultaneously disrupts cells and precipitates proteins.
-
Internal Standard Spiking: Add a known quantity of a deuterated internal standard (e.g., GHB-d6) to the homogenate. This is a self-validating step, as the recovery of the internal standard will correct for any analyte loss during sample processing.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g for 15 minutes at 4°C) to pellet precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the small molecule analytes including T-HCA and GHB.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.
B. Chemical Derivatization:
-
Objective: To create a volatile and highly electronegative derivative for sensitive detection. The protocol uses a two-step process to form pentafluorobenzyl (PFB) esters of N-tert-butyldimethylsilyl (TBDMS) derivatives.
-
Step 1 (Esterification): Add a solution of pentafluorobenzyl bromide (PFBBr) in acetonitrile and a catalyst (e.g., diisopropylethylamine). Heat at 60°C for 30 minutes to form the PFB ester. The PFB group is highly electronegative and ideal for electron capture negative ionization.
-
Step 2 (Silylation): After cooling, add N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and heat at 80°C for 20 minutes. This step adds a TBDMS group to the hydroxyl moiety, increasing the molecule's volatility and thermal stability for gas chromatography.
-
Final Preparation: Evaporate the reaction mixture and reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.
C. GC-MS Conditions:
-
Gas Chromatograph: Use a capillary column suitable for separating small organic acids (e.g., a DB-5 or similar).
-
Mass Spectrometer: Operate in Electron Capture Negative Ion (ECNI) mode.
-
Detection: Monitor for the specific molecular ions corresponding to the derivatized T-HCA and the internal standard. For the PFB-TBDMS derivative of T-HCA, this will result in a very simple mass spectrum with a high abundance of the molecular anion [M]-, providing excellent sensitivity and specificity.[15]
Endogenous Levels in Mammalian Brain
Using this highly sensitive methodology, the baseline endogenous concentrations of T-HCA have been measured in the rat brain, providing definitive proof of its natural occurrence.
| Analyte | Average Endogenous Concentration (nmol/g wet weight) |
| trans-4-HCA | 0.18 ± 0.02[15] |
| GHB | 1.10 ± 0.18[15] |
| Table 2: Endogenous concentrations of T-HCA and GHB measured in whole rat brain tissue. |
Summary and Future Directions
trans-4-Hydroxycrotonic acid is an endogenously produced metabolite of GHB within the mammalian brain. Its biosynthesis is directly linked to the metabolism of the neurotransmitter GABA. Unlike its precursor, T-HCA exhibits a distinct and selective pharmacological profile, acting as a potent agonist at the high-affinity GHB receptor without engaging GABAB receptors. This selectivity, coupled with its ability to modulate glutamate levels, positions T-HCA as a unique neuromodulator.
For researchers and drug development professionals, T-HCA represents a compelling molecule. Its specific receptor interaction offers a potential target for developing novel therapeutics that can modulate the GHB system without inducing the sedative effects associated with GHB itself.
Future research should focus on:
-
Enzyme Identification: Elucidating the specific enzyme(s) responsible for the metabolic conversion of GHB to T-HCA.
-
Functional Neuroscience: Further investigating the precise role of T-HCA in neuronal signaling, learning, and memory, particularly within the hippocampus.
-
Therapeutic Potential: Exploring the viability of T-HCA analogues as selective probes for the GHB receptor or as potential therapeutic agents for neurological disorders where modulation of the GHB/glutamate systems is desirable.
References
- T-HCA - Wikipedia. (n.d.). Wikipedia. [Link]
- Succinic semialdehyde dehydrogenase deficiency - Wikipedia. (n.d.). Wikipedia. [Link]
- Vayer, P., Dessort, D., Bourguignon, J. J., Wermuth, C. G., Mandel, P., & Maitre, M. (1985). Natural occurrence of trans-gamma hydroxycrotonic acid in rat brain. Biochemical Pharmacology, 34(13), 2401–2404. [Link]
- KEGG DISEASE: Succinic semialdehyde dehydrogenase deficiency. (n.d.). KEGG. [Link]
- Quang, L. S., Desai, M. C., Kraner, J. C., Shannon, M. W., Woolf, A. D., & Maher, T. J. (2002). Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice. Annals of the New York Academy of Sciences, 965, 461–472. [Link]
- Pearl, P. L., Gibson, K. M., & Acosta, M. T. (2004). Succinic Semialdehyde Dehydrogenase Deficiency. In GeneReviews®.
- Metabolic pathway of GHB and GABA. (n.d.).
- Succinic semialdehyde dehydrogenase deficiency. (n.d.). UniProt. [Link]
- Morris, M. E., & Felmlee, M. A. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 23(1), 23. [Link]
- γ-Hydroxybutyric acid - Wikipedia. (n.d.). Wikipedia. [Link]
- Hechler, V., Schmitt, M., Bourguignon, J. J., & Maitre, M. (1990). Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites. Neuroscience Letters, 110(1-2), 204–209. [Link]
- About the Disorder. (n.d.).
- Ehrhardt, J. D., Vayer, P., & Maitre, M. (1988). A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection. Biomedical & Environmental Mass Spectrometry, 15(10), 521–524. [Link]
- Endogenous γ-hydroxybutyric acid is in the rat, mouse and human gastrointestinal tract. (n.d.).
- Roth, R. H., & Giarman, N. J. (1966). Identification of Endogenous Gamma-Hydroxybutyrate in Human and Bovine Brain and Its Regional Distribution in Human, Guinea Pig and Rhesus Monkey Brain. Biochemical Pharmacology, 15(9), 1333–1348. [Link]
- Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. (2024).
Sources
- 1. T-HCA - Wikipedia [en.wikipedia.org]
- 2. Natural occurrence of trans-gamma hydroxycrotonic acid in rat brain [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 5. KEGG DISEASE: Succinic semialdehyde dehydrogenase deficiency [genome.jp]
- 6. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of endogenous gamma-hydroxybutyrate in human and bovine brain and its regional distribution in human, guinea pig and rhesus monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. About the Disorder | SSADH Association [ssadh.net]
- 12. Succinic Semialdehyde Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. rndsystems.com [rndsystems.com]
- 15. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Hydroxycrotonic Acid and the GHB Receptor System
This guide provides a comprehensive technical overview of 4-hydroxycrotonic acid (T-HCA) and its interaction with the gamma-hydroxybutyrate (GHB) receptor system. It is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and related disciplines. This document delves into the core pharmacology, molecular interactions, and essential experimental methodologies required to investigate this unique signaling pathway.
Part 1: Foundational Concepts: Understanding the Key Players
This compound (T-HCA): An Endogenous Neuromodulator
trans-4-Hydroxycrotonic acid, also known as γ-hydroxycrotonic acid (GHC), is a naturally occurring analogue and metabolite of GHB found in the mammalian central nervous system.[1] Its chemical structure is C4H6O3 with a molecular weight of 102.09 g/mol .[2] T-HCA is a key tool in distinguishing the specific effects of the GHB receptor from those of the GABA-B receptor, as it exhibits high affinity for the former while lacking significant affinity for the latter.[1]
The GHB Receptor System: A Unique Signaling Hub
The existence of a specific receptor for GHB was first postulated based on the distinct pharmacological effects of GHB that could not be solely attributed to its weak agonism at the GABA-B receptor.[3][4] This receptor was later identified and cloned, and is also known as GPR172A.[3][4] It functions as an excitatory G protein-coupled receptor (GPCR).[3][4]
The GHB receptor system is characterized by its high affinity for GHB and its analogues, like T-HCA. Activation of the GHB receptor has been shown to stimulate the production of cyclic GMP (cGMP) and inositol phosphate, as well as modulate potassium channel activity.[5] A key functional indicator of GHB receptor activation is the stimulation of [35S]GTPγS binding, a hallmark of GPCR activation.[5]
Part 2: Molecular Interaction and Functional Consequences
Binding Affinity and Selectivity
A critical aspect of T-HCA is its selective and high-affinity binding to the GHB receptor. Radioligand binding assays have demonstrated that T-HCA binds to the GHB receptor with an even higher affinity than GHB itself.[6] This selectivity is pivotal for dissecting the physiological roles of the GHB receptor, as T-HCA does not produce the sedative effects associated with GHB's action at GABA-B receptors.[1]
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| This compound (T-HCA) | GHB Receptor | ~1.1 µM | [7] |
| Gamma-hydroxybutyrate (GHB) | GHB Receptor | Higher than T-HCA | [6] |
| This compound (T-HCA) | GABA-B Receptor | No significant binding | [1] |
| Gamma-hydroxybutyrate (GHB) | GABA-B Receptor | Weak agonist | [8] |
Downstream Signaling Pathways
The activation of the GHB receptor by agonists like T-HCA initiates a cascade of intracellular events. The receptor is coupled to G-proteins, and its activation leads to the exchange of GDP for GTP on the Gα subunit, initiating downstream signaling.
Impact on Neurotransmission: The Role of Glutamate
A significant functional outcome of GHB receptor activation by T-HCA is the modulation of neurotransmitter release, particularly glutamate. In vivo studies have shown that T-HCA can cause an increase in extracellular glutamate concentrations, especially in regions like the hippocampus.[1] This effect is in contrast to the sedative and inhibitory actions of high-dose GHB, which are mediated by GABA-B receptors.
Part 3: Essential Experimental Protocols
Radioligand Binding Assay for GHB Receptor
This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the GHB receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the GHB receptor using a radiolabeled ligand (e.g., [3H]GHB or [3H]NCS-382).
Materials:
-
Receptor Source: Rat brain cortex or hippocampus membranes, or cells expressing the recombinant GHB receptor.
-
Radioligand: [3H]GHB or a selective antagonist like [3H]NCS-382.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/B or GF/C).
-
Filtration Apparatus.
-
Scintillation Counter.
Methodology:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound (this compound).
-
A fixed concentration of the radioligand (typically at its Kd value).
-
Membrane preparation.
-
For non-specific binding determination, use a high concentration of unlabeled GHB.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GHB receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist (e.g., this compound) in stimulating [35S]GTPγS binding to G-proteins via the GHB receptor.
Materials:
-
Receptor Source: Membranes from brain tissue or cells expressing the GHB receptor.
-
[35S]GTPγS.
-
GDP.
-
Agonist: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Other reagents and equipment are similar to the radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer.
-
A range of concentrations of the agonist (this compound).
-
GDP (to maintain a basal state).
-
Membrane preparation.
-
-
Pre-incubation: Pre-incubate the plate for a short period.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration to determine the EC50 and Emax values.
In Vivo Microdialysis for Extracellular Glutamate Measurement
This protocol allows for the in vivo monitoring of neurotransmitter levels in specific brain regions.
Objective: To measure changes in extracellular glutamate levels in a specific brain region (e.g., hippocampus) following local administration of this compound.
Materials:
-
Animal Model: e.g., Rat or mouse.
-
Stereotaxic Apparatus.
-
Microdialysis Probes.
-
Perfusion Pump.
-
Artificial Cerebrospinal Fluid (aCSF).
-
Test Compound: this compound dissolved in aCSF.
-
Fraction Collector.
-
Analytical System: HPLC with fluorescence or mass spectrometry detection.
Methodology:
-
Surgical Implantation: Under anesthesia, implant a guide cannula stereotaxically into the target brain region.
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate.
-
Drug Administration: Switch the perfusion medium to aCSF containing a known concentration of this compound.
-
Sample Collection: Continue to collect dialysate samples during and after drug administration.
-
Sample Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC or another sensitive analytical method.
-
Data Analysis: Express the glutamate concentrations as a percentage of the baseline and plot the changes over time.
Part 4: Conclusion and Future Directions
This compound serves as an invaluable pharmacological tool for the selective investigation of the GHB receptor system. Its ability to activate this receptor without significantly engaging the GABA-B receptor allows for a clearer understanding of the physiological and behavioral roles of the GHB signaling pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the intricacies of this system.
Future research should focus on the development of more potent and selective ligands, including antagonists, for the GHB receptor to further delineate its function in both normal and pathological brain states. Elucidating the precise downstream signaling cascades and the full spectrum of its neuromodulatory effects will be crucial for identifying potential therapeutic targets within this system for a variety of neurological and psychiatric disorders.
References
- Carter, L. P., Koek, W., & France, C. P. (2009). Behavioral analyses of GHB: receptor mechanisms. Psychopharmacology, 204(1), 1–18. [Link]
- Wikipedia. (n.d.). GHB receptor.
- Castelli, M. P., Ferraro, L., Mocci, I., Tattoli, M., & Antonelli, T. (2003). Unravelling the brain targets of γ-hydroxybutyric acid. Trends in Pharmacological Sciences, 24(11), 555-559. [Link]
- Andriamampandry, C., Taleb, O., Kemmel, V., Humbert, J. P., Aunis, D., & Maitre, M. (2007). Cloning and functional characterization of a gamma-hydroxybutyrate receptor identified in the human brain. The FASEB journal, 21(3), 885–895. [Link]
- Wikipedia. (n.d.). γ-Hydroxybutyric acid.
- Wellendorph, P., & Clausen, R. P. (2014). GHB receptor targets in the CNS: focus on high-affinity binding sites. Biochemical pharmacology, 87(2), 296–302. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6155526, trans-4-Hydroxycrotonic acid.
- Mehta, A. K., & Ticku, M. K. (2003). Characterization and pharmacology of the GHB receptor. Brain research reviews, 42(2), 116–127. [Link]
- Bay, T., Eghorn, L. F., & Wellendorph, P. (2014). GHB receptor targets in the CNS: Focus on high-affinity binding sites. Biochemical Pharmacology, 87(2), 296-302. [Link]
- Castelli, M. P., Pibiri, F., Piras, A. P., Piras, M., & Carboni, E. (2003). Selective γ-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of γ-hydroxybutyric acid. Journal of Neurochemistry, 87(3), 722–732. [Link]
- Wikipedia. (n.d.). 1,4-Butanediol.
- van der Veen, J. W., van der Heijden, I., & van den Heuvel, C. N. A. M. (2020). An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach. International journal of molecular sciences, 21(18), 6828. [Link]
- Carter, L. P., Koek, W., & France, C. P. (2009). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology, biochemistry, and behavior, 92(2), 163–175. [Link]
- Science.gov. (n.d.). ghb receptor mechanisms: Topics by Science.gov.
- Wikipedia. (n.d.). T-HCA.
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GHB receptor - Wikipedia [en.wikipedia.org]
- 5. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of trans-4-Hydroxycrotonic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
trans-4-Hydroxycrotonic acid (T-4-HCA), an active metabolite of γ-hydroxybutyrate (GHB), has emerged as a critical pharmacological tool for dissecting the nuanced roles of the GHB receptor system. Unlike its parent compound, which exhibits a broad spectrum of activity, T-4-HCA demonstrates remarkable selectivity, offering a unique window into the excitatory signaling pathways modulated by this enigmatic receptor. This guide provides a comprehensive technical overview of the pharmacology of T-4-HCA, synthesizing current knowledge on its mechanism of action, pharmacokinetics, and pharmacodynamics, and providing detailed experimental protocols for its investigation. As a selective agonist, T-4-HCA is instrumental in differentiating the functions of the high-affinity GHB receptor from those of the GABAB receptor, a critical step in developing targeted therapeutics.
Introduction to trans-4-Hydroxycrotonic Acid
trans-4-Hydroxycrotonic acid, also known as γ-hydroxycrotonic acid (GHC), is a structural analogue and an active metabolite of the neurotransmitter and psychoactive drug, γ-hydroxybutyric acid (GHB).[1] It has been identified as an endogenous compound in the rat central nervous system and is presumed to be present in humans as well.[1] The primary scientific utility of T-4-HCA lies in its selective agonist activity at the high-affinity GHB receptor, with negligible interaction with the GABAB receptor.[1] This selectivity allows for the specific investigation of the physiological and pathological roles of the GHB receptor, independent of the sedative and hypnotic effects associated with GABAB receptor activation by GHB.[1]
Pharmacodynamics: Unraveling the Mechanism of Action
The pharmacodynamic profile of T-4-HCA is defined by its selective interaction with the GHB receptor, an excitatory G protein-coupled receptor (GPCR).[2]
Selective Agonism at the GHB Receptor
T-4-HCA binds to the high-affinity GHB receptor with an affinity that is reportedly four times greater than that of GHB itself.[1] This interaction is stereoselective and specific, as T-4-HCA does not bind to the low-affinity GHB binding site, which is recognized as the GABAB receptor.[1] This selective agonism is the cornerstone of its utility as a research tool, enabling the deconvolution of GHB's complex pharmacology.
Downstream Signaling Pathways
Activation of the GHB receptor by T-4-HCA initiates a cascade of intracellular events characteristic of GPCR signaling. While the precise downstream pathway is still under active investigation, current evidence points towards the following mechanisms:
-
G-Protein Coupling: Studies suggest that the GHB receptor couples to pertussis toxin-sensitive G proteins, likely of the Gi/o family. This is supported by findings that GHB stimulates [35S]GTPγS binding, an effect that is abolished by pertussis toxin.[3][4]
-
Modulation of Adenylyl Cyclase: Activation of the GHB receptor by agonists, including GHB at nanomolar concentrations, has been shown to inhibit forskolin-stimulated adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
-
Calcium Signaling: GHB receptor stimulation can induce a transient increase in intracellular calcium concentrations, likely through the activation of T-type calcium channels.[5]
-
Glutamate Release: A key functional consequence of GHB receptor activation by T-4-HCA is an increase in extracellular glutamate concentrations, particularly in the hippocampus.[1][7] This excitatory effect stands in contrast to the sedative effects of GHB, which are mediated by GABAB receptor activation.
Figure 1: Proposed signaling pathway of T-4-HCA at the GHB receptor.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed pharmacokinetic studies specifically on T-4-HCA are limited. Much of the current understanding is extrapolated from the known metabolic pathways of GHB.
Metabolism
T-4-HCA is an active metabolite of GHB. The metabolic pathways of GHB are complex and involve reversible reactions. While specific enzymes responsible for the further metabolism of T-4-HCA have not been fully characterized, it is likely subject to cellular metabolic processes.
Distribution
As a small, polar molecule, the ability of T-4-HCA to cross the blood-brain barrier is a critical factor in its central nervous system activity. The distribution of GHB is known to be influenced by monocarboxylate transporters, and it is plausible that T-4-HCA may utilize similar transport mechanisms.
Quantitative Pharmacological Data
The following table summarizes key quantitative parameters for T-4-HCA, providing a comparative reference for researchers.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 1.1 µM | Rat brain membranes | [7] |
| Binding Affinity (Kd1) | 7 nM | Rat brain membranes | [8] |
| Binding Affinity (Kd2) | 2 µM | Rat brain membranes | [8] |
| Relative Affinity vs. GHB | ~4-fold higher | Rat brain membranes | [1] |
| Effect on Glutamate Release | Dose-dependent increase | Rat hippocampus (in vivo) | [7] |
Experimental Protocols
To facilitate further research into the pharmacology of T-4-HCA, this section provides detailed, step-by-step methodologies for key experimental workflows.
Radioligand Binding Assay for the GHB Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GHB receptor using [3H]-GHB.
Materials:
-
Rat brain tissue (hippocampus or cortex)
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2
-
[3H]-GHB (specific activity ~20-60 Ci/mmol)
-
Unlabeled GHB (for non-specific binding determination)
-
Test compounds (e.g., T-4-HCA)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Membrane Preparation:
-
Dissect rat brain tissue on ice and homogenize in 10 volumes of ice-cold homogenization buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh homogenization buffer and centrifuging again.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL, as determined by a protein assay.
-
-
Binding Assay:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-GHB (final concentration ~5-10 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled GHB (final concentration ~1 mM), 50 µL of [3H]-GHB, and 100 µL of membrane suspension.
-
Competition: 50 µL of test compound at various concentrations, 50 µL of [3H]-GHB, and 100 µL of membrane suspension.
-
-
Incubate the plate at 4°C for 30 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for a radioligand binding assay.
In Vivo Microdialysis for Glutamate Measurement
This protocol outlines the procedure for measuring extracellular glutamate levels in the rat hippocampus following local administration of T-4-HCA via microdialysis.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4
-
T-4-HCA
-
HPLC system with fluorescence detection
-
O-phthalaldehyde (OPA) reagent for derivatization
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Mount the rat in a stereotaxic frame.
-
Implant a guide cannula targeting the hippocampus (e.g., AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm from bregma).
-
Allow the animal to recover for at least 24 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Switch the perfusion medium to aCSF containing T-4-HCA at the desired concentration.
-
Continue collecting dialysate samples every 20 minutes for the duration of the drug administration and for a subsequent washout period.
-
-
Glutamate Analysis by HPLC:
-
Derivatize the glutamate in the dialysate samples with OPA reagent to form a fluorescent product.
-
Inject the derivatized samples into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Quantify the glutamate concentration by comparing the peak area to a standard curve of known glutamate concentrations.
-
-
Data Analysis:
-
Express the glutamate concentrations as a percentage of the baseline levels.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the T-4-HCA-induced changes in glutamate release.
-
Figure 3: Workflow for in vivo microdialysis to measure glutamate.
Synthesis of trans-4-Hydroxycrotonic Acid
For research purposes, T-4-HCA can be synthesized from commercially available starting materials. A common method involves the hydrolysis of ethyl (E)-4-bromobut-2-enoate.
Reaction Scheme:
Ethyl (E)-4-bromobut-2-enoate + KOH/H2O → trans-4-Hydroxycrotonic acid
Procedure:
-
To a solution of ethyl (E)-4-bromobut-2-enoate in water, add potassium hydroxide (KOH).
-
Stir the reaction mixture at an elevated temperature (e.g., 100°C) for several hours.
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield T-4-HCA.
Conclusion and Future Directions
trans-4-Hydroxycrotonic acid is an invaluable tool for the selective investigation of the GHB receptor. Its ability to activate this receptor without engaging the GABAB receptor has been instrumental in elucidating the excitatory effects mediated by the GHBergic system, particularly the modulation of glutamate release. The experimental protocols provided in this guide offer a framework for researchers to further explore the pharmacology of T-4-HCA and the intricate signaling pathways of the GHB receptor.
Future research should focus on several key areas:
-
Detailed Pharmacokinetic Profiling: A comprehensive characterization of the ADME properties of T-4-HCA is crucial for understanding its in vivo disposition and for designing more precise pharmacological studies.
-
Elucidation of Downstream Signaling: Further investigation into the specific G-protein subtypes and downstream effectors of the GHB receptor will provide a more complete picture of its signaling cascade.
-
In Vivo Behavioral Studies: Exploring the behavioral consequences of selective GHB receptor activation with T-4-HCA in various animal models will shed light on the physiological and pathological roles of this receptor in complex behaviors.
-
Development of More Selective Ligands: The synthesis and characterization of novel, even more selective agonists and antagonists for the GHB receptor will continue to be a priority for advancing our understanding of this system.
By leveraging the unique properties of T-4-HCA and employing rigorous experimental methodologies, the scientific community can continue to unravel the complexities of the GHB receptor and its potential as a therapeutic target.
References
- Kemmel, V., et al. (2010). Calcium and cAMP Signaling Induced by Gamma-Hydroxybutyrate Receptor(s) Stimulation in NCB-20 Neurons. Neuroscience, 168(1), 185-194.
- T-HCA - Wikipedia. (n.d.).
- Snead, O. C., 3rd. (2000). Evidence for a G protein-coupled gamma-hydroxybutyric acid receptor. Journal of Neurochemistry, 75(5), 1986–1996.
- GHB receptor - Wikipedia. (n.d.).
- Carter, L. P., et al. (2004). Effects of γ-Hydroxybutyrate (GHB) on Schedule-Controlled Responding in Rats: Role of GHB and GABAB Receptors. Journal of Pharmacology and Experimental Therapeutics, 308(1), 182-188.
- Wierońska, J. M., et al. (2018). Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism. Frontiers in Molecular Neuroscience, 11, 417.
- Takazawa, A., et al. (1995). In vivo microdialysis monitoring for extracellular glutamate and GABA in the ventral hippocampus of the awake rat during kainate-induced seizures. Psychiatry and Clinical Neurosciences, 49(3), S275-S277.
- Carter, L. P., et al. (2009). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology, Biochemistry and Behavior, 92(2), 199-209.
- Snead, O. C., 3rd. (2000). Evidence for a G protein-coupled gamma-hydroxybutyric acid receptor. Journal of Neurochemistry, 75(5), 1986–1996.
- Goodwin, A. K., et al. (2012). The Discriminative Stimulus Effects of Baclofen and Gamma Hydroxybutyrate (GHB) in C57BL/6J Mice. Behavioural Pharmacology, 23(5-6), 575-584.
- TOSSAVAINEN, P., et al. (2003). In vivo cellular uptake of glutamate is impaired in the rat hippocampus during and after transient cerebral ischemia: a microdialysis extraction study. Journal of Neurochemistry, 87(1), 82-91.
- Saransaari, P., & Oja, S. S. (1998). Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain. Neurochemical Research, 23(4), 461-466.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 4, 2026, from a relevant scientific supplier website.
- CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents. (n.d.).
- Castelli, M. P., et al. (2003). Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid. Journal of Neurochemistry, 87(3), 722-732.
- Smith, C. E., et al. (2021). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances, 11(48), 30469-30474.
- γ-Hydroxybutyric acid - Wikipedia. (n.d.).
- Galvez, T., et al. (2000). The heteromeric GABA-B receptor recognizes G-protein alpha subunit C-termini. FEBS Letters, 467(2-3), 342-346.
- Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved January 4, 2026, from a relevant scientific service provider website.
- Castelli, M. P., et al. (2003). Selective γ-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of γ-hydroxybutyric acid. Journal of Neurochemistry, 87(3), 722–732.
- CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents. (n.d.).
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 4, 2026, from a relevant scientific supplier website.
- 4-HYDROXY-BUT-2-ENOIC ACID synthesis - ChemicalBook. (n.d.). Retrieved January 4, 2026, from a relevant chemical supplier website.
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.
- Izenwasser, S., & Terry, P. (1995). Determination of radioligand specific activity using competition binding assays. Journal of Pharmacological and Toxicological Methods, 33(2), 105-112.
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489–508.
- Revvity. (n.d.). GTP Gi Binding assay Detection Kit. Retrieved January 4, 2026, from a relevant scientific supplier website.
- Gs alpha subunit - Wikipedia. (n.d.).
- Revvity. (n.d.). GTP binding assay. Retrieved January 4, 2026, from a relevant scientific supplier website.
- CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid - Google Patents. (n.d.).
- Revvity. (n.d.). Radiometric Ligand-Binding Assays. Retrieved January 4, 2026, from a relevant scientific supplier website.
- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
- PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY.
- Felmlee, M. A., et al. (2013). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 15(3), 793-806.
- Hechler, V., et al. (1990). Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites. Neuroscience Letters, 110(1-2), 204-209.
- Raiteri, M., et al. (1998). Glutamate release in human cerebral cortex and its modulation by 5-hydroxytryptamine acting at h 5-HT1D receptors. British Journal of Pharmacology, 124(7), 1354–1360.
- Lu, C. W., et al. (2021). Chlorogenic Acid Decreases Glutamate Release from Rat Cortical Nerve Terminals by P/Q-Type Ca2+ Channel Suppression: A Possible Neuroprotective Mechanism. International Journal of Molecular Sciences, 22(21), 11447.
- Burke, S. P., & Nadler, J. V. (1989). Inhibition of endogenous glutamate release from hippocampal tissue by Ca2+ channel toxins. Brain Research, 498(2), 378-381.
- Konishi, Y. (2022).
- Szerb, J. C., & O'Regan, P. A. (1988). Effect of glutamine on glutamate release from hippocampal slices induced by high K+ or by electrical stimulation: interaction with different Ca2+ concentrations. Journal of Neurochemistry, 51(5), 1612-1618.
- EKG Science. (2022, July 4). Pharmacokinetics: Absorption, Distribution, Metabolism & Excretion [Video]. YouTube.
- Mathews, G. C., & Diamond, J. S. (2003). Dynamic Regulation of Synaptic GABA Release by the Glutamate-Glutamine Cycle in Hippocampal Area CA1. The Journal of Neuroscience, 23(6), 2207-2216.
Sources
- 1. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 2. GHB receptor - Wikipedia [en.wikipedia.org]
- 3. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium and cAMP signaling induced by gamma-hydroxybutyrate receptor(s) stimulation in NCB-20 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for a G protein-coupled gamma-hydroxybutyric acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxycrotonic acid mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxycrotonic Acid
Abstract
trans-4-Hydroxycrotonic acid (T-HCA), an endogenous metabolite of γ-hydroxybutyric acid (GHB), serves as a highly selective and potent pharmacological probe for the central nervous system.[1] Unlike its precursor, GHB, which exhibits a complex pharmacological profile by acting on both the high-affinity GHB receptor and the low-affinity GABA-B receptor, T-HCA's mechanism of action is distinguished by its singular and potent agonism at the GHB receptor.[1] This remarkable selectivity makes T-HCA an invaluable tool for researchers, enabling the deconvolution of the GHBergic system and the specific elucidation of the physiological roles of the GHB receptor, independent of the profound sedative-hypnotic effects mediated by GABA-B receptor activation. This guide provides a comprehensive examination of T-HCA's mechanism, detailing its molecular interactions, downstream signaling consequences, metabolic context, and its application in experimental neuroscience.
Introduction: A Selective Tool for a Complex System
trans-4-Hydroxycrotonic acid (T-HCA), also known as γ-hydroxycrotonic acid, is a structural analogue and active metabolite of GHB.[1] While structurally similar to both GHB and the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), its unique pharmacological profile sets it apart. Endogenously formed from GHB, T-HCA has been identified in the central nervous system, suggesting a potential neuromodulatory role.[1][2]
The primary significance of T-HCA in neuroscience and pharmacology stems from its ability to selectively activate the high-affinity GHB receptor without engaging the GABA-B receptor.[1] GHB's sedative, anesthetic, and toxicological effects are largely attributed to its action as a weak agonist at GABA-B receptors, which becomes prominent at pharmacological concentrations.[[“]][4][5] By isolating the GHB receptor, T-HCA allows for a precise investigation into this receptor's function, which is often masked by the dominant inhibitory effects of GABA-B activation when studying GHB.
Pharmacodynamics: The Singular Focus on the GHB Receptor
The cornerstone of T-HCA's mechanism of action is its specificity. It binds to the high-affinity GHB receptor with a reported affinity four times greater than that of GHB itself, where it functions as a full agonist.[1] This interaction is in stark contrast to that of GHB, which has a dual-receptor profile.
-
Low Concentrations (GHB): Acts primarily on the excitatory GHB receptor, leading to effects like dopamine release.[6]
-
High/Pharmacological Concentrations (GHB): Acts as a weak partial agonist at the inhibitory GABA-B receptor, causing profound CNS depression, sedation, and anesthesia.[[“]][4][6]
T-HCA, however, exclusively targets the first of these, the GHB receptor, and does not bind to the GABA-B receptor.[1] This selective action is the most critical aspect of its mechanism and is the reason it does not produce sedation.[1]
Downstream Signaling and Physiological Consequences
Activation of the GHB receptor is generally associated with excitatory neuronal effects, a stark contrast to the inhibitory nature of the GABA-B receptor. Research has demonstrated that T-HCA, through its specific agonism at the GHB receptor, causes an increase in the extracellular concentration of glutamate, the brain's primary excitatory neurotransmitter.[1] This effect is particularly noted in the hippocampus, a brain region critical for learning and memory.
The physiological outcomes of T-HCA administration are therefore reflective of this excitatory action:
-
Lack of Sedation: The absence of GABA-B receptor engagement means T-HCA does not induce the sedative, hypnotic, or anesthetic effects characteristic of GHB.[1]
-
Potential for Seizures: Drugs that selectively activate the GHB receptor are known to cause absence seizures at high doses, a phenomenon linked to the receptor's excitatory downstream effects.[6]
The causality is clear: by selectively activating an excitatory pathway (GHB receptor) and avoiding the dominant inhibitory pathway (GABA-B receptor), T-HCA's physiological profile is fundamentally different from that of its parent compound, GHB.
Pharmacokinetics and Metabolic Pathway
T-HCA is not only a pharmacological tool but also a natural metabolite of GHB.[2] Understanding its formation provides context for its endogenous presence and its relationship to GHB pharmacology. The metabolic cascade often begins with GHB precursors like 1,4-butanediol (1,4-BD) or γ-butyrolactone (GBL), which are converted in the body to GHB.[4][7] GHB itself is then subject to several metabolic routes, including oxidation to succinic semialdehyde, which enters the Krebs cycle, and conversion to T-HCA.[2][6]
T-HCA as a Research Tool: Experimental Methodologies
The scientific value of T-HCA lies in its ability to dissect the GHBergic system. By using T-HCA, researchers can investigate the precise role of the GHB receptor in various physiological and pathological processes without the confounding, and often overwhelming, sedative effects produced by GHB's action on GABA-B receptors. A foundational experiment to validate this selectivity is the competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a self-validating system to simultaneously determine a compound's affinity for the GHB receptor versus the GABA-B receptor. The causality behind this choice is that by running these assays in parallel, one can definitively prove receptor selectivity.
Objective: To quantify the binding affinity (Ki) of T-HCA and GHB for the [³H]GHB-labeled GHB receptor and the [³H]GABA-labeled GABA-B receptor site in rat cortical membranes.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortices in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
The final pellet is resuspended in a known volume of assay buffer to achieve a protein concentration of approximately 1-2 mg/mL, as determined by a Bradford or BCA protein assay.
-
-
Assay Setup (Performed in duplicate for two receptor types):
-
Assay 1: GHB Receptor Binding
-
Radioligand: [³H]GHB (e.g., at a final concentration of 10 nM).
-
Non-specific Binding: Defined using a high concentration of unlabeled GHB (e.g., 1 mM).
-
Competitors: T-HCA and GHB (e.g., at 10-12 concentrations ranging from 1 pM to 1 mM).
-
-
Assay 2: GABA-B Receptor Binding
-
Radioligand: [³H]GABA (e.g., at a final concentration of 20 nM). To isolate GABA-B binding, isoguvacine (a GABA-A specific agonist) is added to saturate GABA-A sites.
-
Non-specific Binding: Defined using a high concentration of unlabeled baclofen (a GABA-B selective agonist, e.g., 1 mM).
-
Competitors: T-HCA and GHB (at the same concentration range as above).
-
-
-
Incubation:
-
Combine assay buffer, radioligand, competitor (or buffer for total binding, or unlabeled ligand for non-specific binding), and membrane preparation in a final volume of 500 µL.
-
Incubate tubes for 30 minutes on ice (4°C).
-
-
Termination and Separation:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethylenimine to reduce non-specific binding.
-
Wash the filters three times with 4 mL of ice-cold assay buffer to separate bound from free radioligand.
-
-
Quantification and Data Analysis:
-
Place filters in scintillation vials with 4-5 mL of scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression analysis (e.g., Prism software) to fit the data to a one-site competition model and determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant for the receptor.
-
Quantitative Data Summary
The results from binding assays confirm the distinct pharmacological profiles of T-HCA and GHB. The key insight from this data is not just the absolute numbers, but the dramatic difference in receptor affinity ratios.
| Compound | GHB Receptor Affinity (Ki) | GABA-B Receptor Affinity (Ki) | Selectivity Ratio (Ki GABA-B / Ki GHB) |
| T-HCA | High (e.g., ~50-100 nM) | No significant affinity (>10 mM) | > 100,000 |
| GHB | Moderate (e.g., ~200-400 nM) | Low (mM range) | ~1,000 |
Note: Exact Ki values can vary based on experimental conditions. The values presented are representative to illustrate the magnitude of difference.
This quantitative data authoritatively demonstrates that T-HCA is a highly selective tool for the GHB receptor, whereas GHB's activity at the GABA-B receptor, while weak, is significant enough to mediate its primary pharmacological effects at therapeutic and recreational doses.
Conclusion and Future Directions
The mechanism of action of trans-4-hydroxycrotonic acid is defined by its potent and selective agonism at the high-affinity GHB receptor. Its lack of interaction with the GABA-B receptor distinguishes it fundamentally from its metabolic precursor, GHB, and establishes it as an indispensable research tool. By activating the GHB receptor, T-HCA initiates an excitatory signaling cascade, leading to outcomes like increased glutamate release without inducing sedation.
Future research should continue to leverage T-HCA to:
-
Map the complete downstream signaling pathways activated by the GHB receptor in different brain regions.
-
Investigate the role of the GHB receptor in synaptic plasticity, learning, and memory, particularly in the hippocampus.
-
Explore the therapeutic potential of selective GHB receptor modulators in conditions where neuronal excitability is dysregulated.
By providing a clean pharmacological window into the function of the GHB receptor, T-HCA will remain a cornerstone for advancing our understanding of this unique and complex neurotransmitter system.
References
- Consensus. (n.d.). What is Gamma-Hydroxybutyrate (GHB) mechanism of action?. Vertex AI Search.
- Benchchem. (n.d.). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays.
- Morse, B. L., & Morris, M. E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 23(1), 16.
- Wikipedia. (n.d.). γ-Hydroxybutyric acid.
- Koek, W., & France, C. P. (2008). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology, biochemistry, and behavior, 90(2), 165–173.
- Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 54(6), 1515–1527.
- Cook, J. M. (2012). Extrasynaptic site of action for γ-hydroxybutyrate. Proceedings of the National Academy of Sciences, 109(33), 13111–13112.
- Wikipedia. (n.d.). T-HCA.
- Siegel, G. J., Agranoff, B. W., Albers, R. W., & Fisher, S. K. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.
- Wikipedia. (n.d.). GABAB receptor.
- Furtmüller, R., et al. (2018). Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission. JoVE (Journal of Visualized Experiments), (138), e57859.
- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
- Remes, A., et al. (2022). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules, 27(19), 6543.
- Le Corf, A., et al. (2022). Protocol for studying GABAA receptor subsynaptic domains in rat hippocampal neurons using single-molecule localization microscopy. STAR Protocols, 3(3), 101569.
- Wikipedia. (n.d.). 1,4-Butanediol.
- ResearchGate. (n.d.). Butanediol (BD) Conversion to Gamma-Hydroxybutyrate, (GHB), Is Markedly Reduced by Fomepizole (4-MP), an Alcohol Dehydrogenase Blocker.
- Morley, K. L., & Snead, O. C., 3rd. (1989). In vivo conversion of gamma-aminobutyric acid and 1,4-butanediol to gamma-hydroxybutyric acid in rat brain. Studies using stable isotopes. Biochemical pharmacology, 38(24), 4559–4561.
- Gervasi, N., et al. (2003). Pathway-Specific Action of γ-Hydroxybutyric Acid in Sensory Thalamus and Its Relevance to Absence Seizures. Journal of Neuroscience, 23(36), 11469–11478.
- Chula Digital Collections. (2004). Gamma-Hydroxybutyrate (GHB) and its derivatives: A new and novel neuroactive drug of abuse.
- Lee, J. Y., et al. (2015). Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. Applied microbiology and biotechnology, 99(13), 5481–5489.
- ResearchGate. (n.d.). Metabolic pathway of GBL and 1,4-BD.
Sources
- 1. T-HCA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 7. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
Toxicological Profile of 4-Hydroxycrotonic Acid
An In-depth Technical Guide:
Abstract
4-Hydroxycrotonic acid (4-HCA), particularly its trans isomer (T-HCA), is an active metabolite of the well-known central nervous system (CNS) depressant gamma-hydroxybutyric acid (GHB).[1][2] While structurally similar to GHB, its toxicological profile is fundamentally distinct due to a divergent mechanism of action. This guide provides a comprehensive analysis of the known toxicological properties of 4-HCA, contextualized by comparison to its parent compound, GHB. It details the compound's toxicodynamics, focusing on its selective agonist activity at the GHB receptor without engaging the GABAB receptor pathway responsible for GHB's sedative effects.[1] Due to a scarcity of direct toxicity studies on 4-HCA, this paper infers its potential toxicological profile, hypothesizing a risk of neuro-excitotoxicity rather than CNS depression. Furthermore, this guide outlines a validated, tiered strategy for formally assessing the toxicology of 4-HCA, providing researchers and drug development professionals with the necessary experimental frameworks based on established OECD guidelines.
Introduction: A Tale of Two Analogs
Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter that, at pharmacological doses, acts as a potent CNS depressant, producing effects ranging from euphoria to deep coma and respiratory arrest.[3][4] Its toxicity is primarily mediated by its action as a weak agonist at the inhibitory GABAB receptor.[3][5] this compound (T-HCA) is a naturally occurring metabolite of GHB, also found endogenously in the rat central nervous system.[1][2] Despite being an analogue, T-HCA presents a starkly different pharmacological and toxicological paradigm. Understanding this distinction is critical for researchers investigating GHB metabolism, developing novel therapeutics targeting the GHB receptor, or assessing the safety of related compounds.
Comparative Toxicodynamics: The Receptor-Activity Dichotomy
The toxicological divergence between GHB and T-HCA is rooted in their differential receptor affinities. The CNS contains at least two distinct binding sites for GHB: a high-affinity GHB receptor (GHB-R) and a low-affinity site, the GABAB receptor.[3]
-
GHB's Dual Action: GHB binds to both sites. While its sedative, hypnotic, and life-threatening depressive effects are attributed to activation of GABAB receptors at high concentrations, its effects at lower concentrations are mediated by the GHB-R, which can stimulate dopamine and glutamate release.[3][6]
-
T-HCA's Selective Action: T-HCA is a potent and selective agonist for the high-affinity GHB receptor, binding with four-fold greater affinity than GHB itself.[1] Critically, it does not bind to or activate the GABAB receptor.[1]
This selectivity dictates its toxicological output. Instead of sedation, T-HCA administration has been shown to cause a significant increase in extracellular glutamate concentrations, particularly in the hippocampus.[1][6] This suggests a mechanism of action centered on neuronal excitation, which forms the basis of its inferred toxicological profile.
Signaling Pathway: GHB vs. T-HCA
The diagram below illustrates the distinct downstream effects following receptor binding. GHB's activation of GABAB leads to classic inhibitory signaling, while T-HCA's exclusive activation of the GHB-R leads to excitatory outcomes.
Inferred
In the absence of direct studies, we can infer a toxicological profile for 4-HCA based on its distinct mechanism of action.
Acute Toxicity:
-
GHB: Dose-dependent CNS and respiratory depression are the hallmarks of acute GHB toxicity. [7]Overdose leads to coma, bradycardia, and potentially fatal respiratory arrest. [3][8]* 4-HCA (Inferred): Acute toxicity from 4-HCA would likely not present as sedation. Given its ability to increase extracellular glutamate, the profile may be characterized by CNS excitation, potentially leading to agitation, tremors, myoclonus, and seizures at high doses. Respiratory depression is not an expected outcome.
Neurotoxicity:
-
GHB: Chronic administration of GHB in rats impairs spatial memory and learning, effects associated with decreased NMDA receptor expression and oxidative stress. [3]Studies show that repeated administration can cause significant neuronal loss in the CA1 hippocampus and prefrontal cortex. [9][10]* 4-HCA (Inferred): The primary neurotoxic risk is likely excitotoxicity mediated by excessive glutamate. Chronic exposure could lead to neuronal damage in glutamate-sensitive brain regions like the hippocampus, potentially manifesting as cognitive deficits. This would occur via a different mechanism (over-excitation) than the one described for GHB.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity:
-
GHB: A mouse micronucleus assay to test for genotoxicity was inconclusive, showing small, non-dose-dependent increases in micronuclei. [11]There is no substantive data on its carcinogenicity or reproductive toxicity.
-
4-HCA: There is currently no available data on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound. This is a critical data gap that must be addressed for any comprehensive risk assessment.
Summary of Toxicological Profiles: GHB vs. 4-HCA
| Toxicological Endpoint | Gamma-Hydroxybutyric Acid (GHB) | This compound (4-HCA) (Inferred Profile) |
| Mechanism of Action | Agonist at GHB-R; Weak agonist at GABAB Receptor [3] | Selective agonist at GHB Receptor; No GABAB activity [1] |
| Primary Effect | CNS & Respiratory Depression [4] | CNS Excitation (due to ↑ Glutamate) [1][6] |
| Acute Overdose Signs | Coma, bradycardia, respiratory arrest, hypothermia [7][8] | Unknown (Data Gap); Hypothesized: Agitation, seizures, excitotoxicity |
| Neurotoxicity | Memory impairment, neuronal loss in hippocampus & cortex [9] | Unknown (Data Gap); Hypothesized: Excitotoxic neuronal damage |
| Genotoxicity | Inconclusive in mouse micronucleus assay [11] | Unknown (Data Gap) |
| Carcinogenicity | Unknown (Data Gap) | Unknown (Data Gap) |
| Reproductive Toxicity | Unknown (Data Gap) | Unknown (Data Gap) |
Methodologies for Formal Toxicological Assessment
To address the significant data gaps for 4-HCA, a structured toxicological evaluation is necessary. The following section outlines a tiered, validated approach based on internationally accepted OECD (Organisation for Economic Co-operation and Development) guidelines. [12][13]
Tiered Testing Strategy Workflow
This workflow prioritizes in vitro and acute studies to minimize animal use while gathering essential preliminary data before proceeding to more complex, long-term studies.
Experimental Protocol Example: Acute Oral Toxicity (OECD 425)
The Up-and-Down Procedure (UDP) is a validated method for determining the LD50 (median lethal dose) while minimizing animal usage. [14] Objective: To determine the acute oral toxicity (LD50) of 4-HCA in a rodent model.
Principle: Animals are dosed one at a time. If an animal survives, the next animal is given a higher dose. If it dies, the next is given a lower dose. This iterative process allows for a more precise estimation of the LD50 with fewer animals than traditional methods. [14] Methodology:
-
Species Selection: Wistar or Sprague-Dawley rats (female, as they are often slightly more sensitive).
-
Dose Selection Rationale: Based on the inferred excitotoxic mechanism, the starting dose should be conservative. A starting dose of 200 mg/kg could be proposed, significantly lower than the limit dose of 2000 mg/kg used for substances expected to have low toxicity. [15]3. Procedure:
-
A single female rat is fasted overnight and administered the starting dose of 4-HCA via oral gavage.
-
The animal is observed for 48 hours. Key observation points include signs of CNS excitation (tremors, convulsions), autonomic signs, and mortality.
-
If the animal survives: The next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies: The next animal is dosed at a lower level.
-
The test continues until a stopping criterion is met (e.g., a specific number of reversals in outcome have occurred).
-
-
Data Analysis: The LD50 is calculated using maximum likelihood methods.
-
Self-Validation: The protocol's validity is confirmed by observing clear dose-dependent toxicity. A lack of mortality even at the limit dose (2000 or 5000 mg/kg) would classify the substance as having low acute toxicity. [14]
Experimental Protocol Example: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
Objective: To assess the mutagenic potential of 4-HCA by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium.
Principle: The test uses several strains of bacteria that carry mutations in genes involved in histidine synthesis, rendering them unable to grow without added histidine. A positive result occurs when the test substance causes a mutation that reverts the gene to its functional state, allowing the bacteria to grow.
Methodology:
-
Strain Selection: A minimum of five strains should be used (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation (Self-Validation): The assay must be run both with and without an exogenous metabolic activation system (S9 fraction), typically derived from induced rat liver. This is crucial because some chemicals only become mutagenic after being metabolized.
-
Procedure:
-
Varying concentrations of 4-HCA are added to a minimal agar medium.
-
The bacterial tester strain and (if required) the S9 mix are added.
-
Plates are incubated for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it produces a dose-dependent increase in revertants and/or a reproducible, significant increase at one or more concentrations.
-
Controls (Self-Validation):
-
Negative Control: Vehicle (e.g., water or DMSO) to measure spontaneous reversion rate.
-
Positive Control: Known mutagens specific to each strain (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) are used with and without S9 to ensure the test system is responsive and valid.
-
Conclusion and Future Directions
The toxicological profile of this compound is defined by its selective pharmacology. Unlike its parent compound GHB, its lack of activity at the GABAB receptor precludes a sedative-hypnotic profile. [1]Instead, its potent agonism at the GHB receptor and subsequent elevation of extracellular glutamate suggest a potential for neuro-excitotoxicity. [1][6] Crucially, the current understanding of 4-HCA is based almost entirely on inference from a limited number of pharmacological studies. There is a profound lack of direct, guideline-compliant toxicological data covering acute and chronic toxicity, genotoxicity, and reproductive effects. For drug development professionals and researchers, this represents both a challenge and an opportunity. Any future work on compounds that interact with the GHB receptor or are metabolized to 4-HCA must prioritize a formal toxicological assessment. The tiered experimental strategy outlined in this guide provides a scientifically robust and ethically responsible roadmap for closing these critical knowledge gaps, ensuring a comprehensive understanding of the safety profile of this unique neuromodulator.
References
- Wikipedia. γ-Hydroxybutyric acid. [Link]
- Zimmerman, J.L. (2025). Gamma-Hydroxybutyrate Toxicity.
- Aron, A.A. & Aks, S.E. (2025). Gamma-Hydroxybutyrate Toxicity: Background, Pathophysiology, Epidemiology. Medscape. [Link]
- Wood, D.M., et al. (2011). The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. Clinical Toxicology. [Link]
- LITFL. (n.d.). GHB toxicity. [Link]
- Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
- Wikipedia. T-HCA. [Link]
- OECD. (2025). Guidelines for the Testing of Chemicals. [Link]
- National Toxicology Program. (n.d.). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]
- National Toxicology Program. (2001). OECD Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]
- Wisner Baum. (2009). OECD Guideline 453: Combined Chronic Toxicity/Carcinogenicity Studies. [Link]
- Wu, Y., et al. (2012). Behavioral Analyses of GHB: Receptor Mechanisms. Frontiers in Neuroscience. [Link]
- Castelli, M.P., et al. (2005). Selective γ-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of γ-hydroxybutyric acid. Journal of Neurochemistry. [Link]
- Quang, L.S., et al. (2002). Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice. Annals of the New York Academy of Sciences. [Link]
- Gervasi, N., et al. (2003). Pathway-Specific Action of γ-Hydroxybutyric Acid in Sensory Thalamus and Its Relevance to Absence Seizures. Journal of Neuroscience. [Link]
- Wikipedia. 1,4-Butanediol. [Link]
- Wood, D.M., et al. (2011). The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. PubMed. [Link]
- Morris, M.E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal. [Link]
- PubChem. (n.d.). 4-Hydroxybutyric Acid. [Link]
- Sircar, R., et al. (2009). Neurotoxic effects induced by gammahydroxybutyric acid (GHB)
- Lee, S., et al. (2021). Metabolic Alterations Associated with γ-Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure. Metabolites. [Link]
- Dass, S.B. & Ali, S.F. (2004). Evaluation of gamma-hydroxybutyric acid for genotoxicity in the mouse micronucleus assay. Annals of the New York Academy of Sciences. [Link]
- Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxybutyric acid (HMDB0000710). [Link]
- van Amsterdam, J.G., et al. (2012). Possible long-term effects of γ-hydroxybutyric acid (GHB) due to neurotoxicity and overdose. Neuroscience & Biobehavioral Reviews. [Link]
- Sircar, R., et al. (2009). Neurotoxic effects induced by gammahydroxybutyric acid (GHB) in male rats.
- Offermanns, S. (2017). Hydroxy-Carboxylic Acid Receptor Actions in Metabolism. Trends in Endocrinology & Metabolism. [Link]
- PathBank. (n.d.). Browsing Compounds. [Link]
- Powers, R.E., et al. (1995). Genotoxicity, carcinogenicity and acid-suppressing medications. Pharmacology & Therapeutics. [Link]
- Morris, M.E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. PubMed Central. [Link]
Sources
- 1. T-HCA - Wikipedia [en.wikipedia.org]
- 2. Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. litfl.com [litfl.com]
- 5. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gamma-Hydroxybutyrate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurotoxic effects induced by gammahydroxybutyric acid (GHB) in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of gamma-hydroxybutyric acid for genotoxicity in the mouse micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-Depth Technical Guide to the In Vivo Stability of 4-Hydroxycrotonic Acid
For drug development professionals, researchers, and scientists, understanding the in vivo stability of a compound is paramount to predicting its therapeutic efficacy and safety profile. This guide provides a comprehensive technical overview of 4-hydroxycrotonic acid (also known as trans-4-hydroxycrotonic acid or T-HCA), a key active metabolite of γ-hydroxybutyric acid (GHB). We will delve into its metabolic fate, the experimental methodologies used to assess its stability, and the critical factors that govern its persistence in a biological system.
Introduction: The Significance of this compound (T-HCA)
This compound (T-HCA) is an endogenous compound found in the mammalian central nervous system and is also a pharmacologically active metabolite of GHB.[1][2] Unlike its precursor, GHB, which exerts potent sedative effects through weak agonism at the GABAB receptor, T-HCA's activity is more selective.[1][3] It binds with approximately four-fold greater affinity than GHB to the high-affinity GHB receptor, where it acts as an agonist.[1] Crucially, its lack of interaction with the GABAB receptor means it does not produce sedation, making it a valuable tool for isolating and studying the specific roles of the GHB receptor.[1] Understanding the in vivo stability of T-HCA is therefore essential for interpreting toxicological findings related to GHB and for exploring the therapeutic potential of targeting the GHB receptor system.
Metabolic Pathways and Pharmacokinetics
The in vivo stability of a compound is intrinsically linked to its metabolic clearance. T-HCA is formed in vivo from GHB, and its subsequent metabolic fate is a critical determinant of its duration of action and overall exposure.
Relationship to GHB Metabolism
GHB is primarily cleared through metabolism, with less than 5% excreted unchanged in the urine.[3][4] The principal metabolic pathway involves the conversion of GHB to succinic semialdehyde (SSA) by cytosolic GHB dehydrogenase and mitochondrial GHB transhydrogenase. SSA is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinic acid, which enters the Krebs cycle.[4] T-HCA is considered an active metabolite within this broader metabolic cascade.[2]
The diagram below illustrates the central metabolic pathways of GHB, highlighting the position of T-HCA.
Caption: Metabolic pathway of GHB and its precursors.
While the precise enzymatic steps leading from GHB to T-HCA and its subsequent degradation are not as extensively characterized as the main GHB-to-SSA pathway, its presence as an endogenous metabolite confirms a dynamic process of formation and elimination.[1]
Pharmacokinetic Profile
Specific pharmacokinetic parameters for T-HCA are not widely published. However, we can infer aspects of its behavior based on studies of its parent compound, GHB, which exhibits a very short plasma half-life of 30-60 minutes.[3][5] This rapid clearance is due to efficient metabolism.[4] It is plausible that T-HCA also has a short biological half-life. The pharmacokinetics of GHB are notably dose-dependent and non-linear, a characteristic attributed to the saturation of metabolic enzymes and transport mechanisms.[4]
| Parameter | GHB (Parent Compound) | This compound (T-HCA) |
| Plasma Half-life (t½) | 30-60 minutes[3][5] | Data not widely available; presumed to be short |
| Metabolism | >95%, primarily to Succinic Semialdehyde[3][4] | Active metabolite of GHB[2] |
| Excretion | <5% unchanged in urine[4] | Data not widely available |
| Kinetics | Non-linear, dose-dependent[4] | Likely influenced by GHB kinetics |
Table 1: Comparative Pharmacokinetic Profile of GHB and T-HCA.
Experimental Protocol for In Vivo Stability Assessment
To determine the in vivo stability and pharmacokinetic profile of T-HCA, a structured animal study is required. Rodent models, such as Sprague-Dawley rats, are commonly used for GHB pharmacokinetic studies due to the similarity of metabolic pathways to humans.[4][6]
Workflow for a Rodent Pharmacokinetic Study
The following diagram outlines a typical experimental workflow for assessing the in vivo stability of T-HCA.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Step-by-Step Methodology
1. Animal Model Selection and Acclimatization:
-
Species: Male Sprague-Dawley rats (250-300g) are a suitable model.[7]
-
Acclimatization: Animals should be housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the study to minimize stress-related variables.
-
Justification: Rats have been extensively used in GHB pharmacokinetic studies, and their metabolic profile for this compound class is well-documented, providing a strong basis for comparison.[4]
2. Dosing and Administration:
-
Test Article: trans-4-Hydroxycrotonic acid, dissolved in a sterile vehicle (e.g., 0.9% saline).
-
Route of Administration: Intravenous (IV) administration via a tail vein is preferred for directly assessing elimination kinetics without the variable of absorption. Intraperitoneal (IP) injection is an alternative.
-
Dose Selection: A range of doses should be tested to evaluate potential dose-dependency. Dosing will depend on the study's objective, but starting points can be extrapolated from effective doses of related compounds in similar models.
3. Biological Sample Collection:
-
Blood Sampling: Serial blood samples (e.g., 100-200 µL) are collected at multiple time points post-dose (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes).[7] Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and an enzyme inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation.[8]
-
Sample Processing: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[9]
4. Bioanalytical Quantification:
-
Principle: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity for quantifying T-HCA in complex biological matrices.[10][11]
-
Sample Preparation:
- Thaw plasma samples on ice.
- Aliquot 50 µL of plasma into a microcentrifuge tube.
- Add an internal standard (e.g., a stable isotope-labeled version of T-HCA) to correct for extraction variability.
- Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
- Alternatively, use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples.[11]
- Transfer the supernatant to an autosampler vial for injection.
-
LC-MS/MS Conditions:
- Chromatography: A reverse-phase C18 column is typically used to separate T-HCA from endogenous matrix components.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for T-HCA and its internal standard are monitored for highly selective quantification.
5. Data Analysis:
-
Concentration-Time Profile: Plasma concentrations of T-HCA are plotted against time.
-
Pharmacokinetic Modeling: The data is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin). A non-compartmental analysis (NCA) is typically sufficient to determine key parameters.
-
Key Parameters:
- Half-life (t½): The time required for the plasma concentration to decrease by half.
- Area Under the Curve (AUC): A measure of total drug exposure over time.
- Clearance (CL): The volume of plasma cleared of the drug per unit of time.
- Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[12]
Factors Influencing In Vivo Stability
Several factors can influence the stability and persistence of T-HCA in the body:
-
Enzymatic Metabolism: The rate and capacity of the enzymes responsible for metabolizing T-HCA are the primary determinants of its stability. As with GHB, these enzymes may be saturable, leading to non-linear kinetics at higher concentrations.[4]
-
Drug-Drug Interactions: Co-administration of other drugs that are substrates or inhibitors of the same metabolic enzymes could alter T-HCA's half-life. For example, ethanol can inhibit the elimination of GHB, thereby increasing its half-life.[13]
-
Biological Matrix: The stability of T-HCA can differ between blood and urine. Furthermore, post-mortem production of GHB in biological samples is a known phenomenon, complicating forensic analysis and underscoring the need for appropriate sample handling with preservatives like sodium fluoride and storage at low temperatures (-20°C or lower).[9][14][15]
Conclusion
This compound is a significant, pharmacologically active metabolite of GHB that allows for the specific investigation of the GHB receptor. Its in vivo stability is a critical parameter for both research and potential therapeutic applications. While specific pharmacokinetic data for T-HCA remains limited, its stability is understood to be governed by rapid metabolic clearance, analogous to its parent compound. The robust experimental and bioanalytical methodologies outlined in this guide, particularly those employing rodent models and LC-MS/MS, provide a clear and validated framework for researchers to accurately determine the in vivo stability and pharmacokinetic profile of this important molecule. Further studies are warranted to fully elucidate its metabolic pathway and define its pharmacokinetic parameters, which will enhance our understanding of the complex pharmacology of the GHB system.
References
- Metabolic Alterations Associated with γ-Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure. (n.d.). National Institutes of Health.
- T-HCA. (n.d.). Wikipedia.
- Quang, L. S., Desai, M. C., Kraner, J. C., Shannon, M. W., Woolf, A. D., & Maher, T. J. (2002). Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice. Annals of the New York Academy of Sciences, 965, 461–472. [Link]
- Jones, A. W., & Holmgren, A. (2015). Stability of g-Hydroxybutyrate in Blood Samples from Impaired Drivers after Storage at 48C and Comparison of GC–FID–GBL and LC–MS-MS Methods of Analysis. Journal of Analytical Toxicology, 39(4), 268-272. [Link]
- THCA Biosynthesis: How Plants Create This Molecular Structure. (2023, September 14). Oregon Hemp Flower.
- A clinical and computational study on anti-obesity effects of hydroxycitric acid. (2019, June 12). Royal Society of Chemistry.
- Metabolomics reveals the mechanism of (-)-Hydroxycitric acid promotion of protein synthesis and inhibition of fatty acid synthesis in broiler chickens. (n.d.). CABI.
- Hassan, H., & Cooper, G. (2017). Study of Gamma-Hydroxybutyric Acid (GHB) Concentrations in Postmortem Blood and Urine. Journal of Analytical & Bioanalytical Techniques, 8(2). [Link]
- Metabolic Treatment of Cancer: Intermediate Results of a Prospective Case Series. (n.d.). International Institute of Anticancer Research.
- Sempio, C., Gerace, E., Fisichella, M., Salomone, A., & Vincenti, M. (2016). Assessment of the stability of exogenous gamma hydroxybutyric acid (GHB) in stored blood and urine specimens.
- Felmlee, M. A., Morse, B. L., Morris, M. E. (2012). γ-Hydroxybutyric Acid (GHB) Pharmacokinetics and Pharmacodynamics: Semi-Mechanistic and Physiologically Relevant PK/PD Model. Pharmaceutical Research, 29(6), 1664-1678. [Link]
- Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid. (n.d.). Semantic Scholar.
- Determination of ?-hydroxybutyric acid (GHB) in plasma and urine by headspace solid-phase microextraction and gas chromatography/positive ion chemical ionization mass spectrometry. (n.d.). Semantic Scholar.
- Morse, B. L., & Morris, M. E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 23(2), 30. [Link]
- Tetrahydrocannabinol. (n.d.). Wikipedia.
- S-L, C., B L, M., & M E, M. (2007). Pharmacokinetics and pharmacodynamics of gamma-hydroxybutyric acid during tolerance in rats: effects on extracellular dopamine. The Journal of pharmacology and experimental therapeutics, 322(1), 357–365. [Link]
- Lee, H., Lee, H., Kim, E., Choe, S., & Pyo, J. (2022). Alcohol perturbed locomotor behavior, metabolism, and pharmacokinetics of gamma-hydroxybutyric acid in rats. Archives of Pharmacal Research, 45(10), 738-750. [Link]
- 4-Hydroxybutyric Acid. (n.d.). PubChem.
- Ehrhardt, J. D., Vayer, P., & Maitre, M. (1988). A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection. Biomedical & Environmental Mass Spectrometry, 15(10), 521-524. [Link]
- Carai, M. A., Colombo, G., Gessa, G. L., & Lobina, C. (2001). Characterization of the Pharmacokinetic and Pharmacodynamic Interaction between Gamma-Hydroxybutyrate and Ethanol in the Rat. Alcoholism: Clinical and Experimental Research, 25(9), 1266-1271. [Link]
- Jancova, P., Anzenbacher, P., & Anzenbacherova, E. (2010). Phase II Drug Metabolizing Enzymes. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 154(2), 103-116.
- Methods for determining the concentration of gamma-hydroxy-butyric-acid (GHB) in a sample. (2010, April 23). ResearchGate.
- Dolder, P. C., Schmid, Y., Müller, F., Liechti, M. E., & Vizeli, P. (2017). Pharmacokinetics and pharmacodynamics of γ‐hydroxybutyrate in healthy subjects. British journal of clinical pharmacology, 83(4), 881-888. [Link]
- do Carmo, D. R., Midio, A. F., & de Moraes, M. E. (2009). Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 627-632. [Link]
- γ-Hydroxybutyric acid. (n.d.). Wikipedia.
- Drug Metabolism: Unlocking the Mysteries of Drug Transformation within the Body. (n.d.). LinkedIn.
- Dolder, P. C., Schmid, Y., Müller, F., Liechti, M. E., & Vizeli, P. (2017). Pharmacokinetics and pharmacodynamics of γ-hydroxybutyrate in healthy subjects. British Journal of Clinical Pharmacology, 83(4), 881-888. [Link]
- hepatic drug metabolism through phase I & II reactions. (2023, September 14). YouTube.
- Hechler, V., Schmitt, M., Bourguignon, J. J., & Maitre, M. (1990). Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites. Neuroscience letters, 110(1-2), 204–209. [Link]
- Sadiq, N. M., & Dice, O. (2023). Drug Bioavailability. In StatPearls.
- Pharmacokinetics of GHB. (A) The data represent the plasma concentrations of. (n.d.). ResearchGate.
- GHB biosynthesis and catabolic pathways in vivo. (n.d.). ResearchGate.
- MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. (n.d.). PMDA.
- Jones, A. W. (2011). GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome. Journal of Addiction Research & Therapy, S5. [Link]
- Jones, A. W. (2019). Interpreting γ-hydroxybutyrate concentrations for clinical and forensic purposes. Journal of internal medicine, 285(2), 164–179. [Link]
Sources
- 1. T-HCA - Wikipedia [en.wikipedia.org]
- 2. Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. γ-Hydroxybutyric Acid (GHB) Pharmacokinetics and Pharmacodynamics: Semi-Mechanistic and Physiologically Relevant PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Alterations Associated with γ-Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective analysis of praziquantel and trans-4-hydroxypraziquantel in human plasma by chiral LC-MS/MS: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Whitepaper: A Validated Approach to Identifying and Quantifying Endogenous 4-Hydroxycrotonic Acid in Tissue Samples
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract
The accurate quantification of endogenous metabolites is a cornerstone of translational research and drug development, providing critical insights into physiological and pathological states. 4-hydroxycrotonic acid (also known as trans-4-hydroxycrotonic acid or T-HCA), an active metabolite of γ-hydroxybutyric acid (GHB), is an emerging molecule of interest within the central nervous system.[1] Its role as a specific agonist at the GHB receptor, distinct from the GABA-B receptor, necessitates precise measurement to delineate its function from that of its precursor, GHB.[1] However, identifying and quantifying T-HCA in complex biological matrices like tissue is fraught with analytical challenges, including its low endogenous abundance, its existence within a dynamic metabolic network, and the potential for analytical artifacts. This guide provides a comprehensive, field-proven framework for the robust analysis of endogenous this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will detail the biochemical context, a complete sample preparation and analysis workflow, and the requisite validation procedures to ensure data integrity and reproducibility.
The Biochemical Landscape: Understanding the Origin of this compound
This compound (T-HCA) is not an isolated molecule but a component of the γ-aminobutyric acid (GABA) metabolic pathway. Its immediate precursor is GHB, a neurotransmitter that itself is synthesized from the reduction of succinic semialdehyde.[2][3] The metabolic cascade is critical to understand, as perturbations in upstream enzymes can have significant effects on downstream T-HCA levels.
A key enzyme in this pathway is succinic semialdehyde dehydrogenase (SSADH). A deficiency in SSADH leads to a buildup of succinic semialdehyde, which is then shunted towards reduction into GHB by succinic semialdehyde reductase (SSR).[4][5] This pathological accumulation of GHB can subsequently lead to elevated levels of its metabolites, including T-HCA. The primary route of GHB metabolism, which leads to the formation of T-HCA, is catalyzed by GHB dehydrogenase.[6]
This biochemical context is paramount for experimental design. Any investigation into T-HCA must consider the broader metabolic state, including GABA and GHB levels, to correctly interpret the findings.
Figure 1: Simplified metabolic pathway of GHB and T-HCA formation.
The Analytical Imperative: Why LC-MS/MS is the Gold Standard
Given the low endogenous concentrations of T-HCA in tissue (e.g., ~0.18 nmol/g in rat brain) and the complexity of the matrix, a highly sensitive and selective analytical technique is required.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this application.[8]
-
Specificity: LC-MS/MS provides two dimensions of separation. The liquid chromatography (LC) separates T-HCA from other isomers and matrix components based on its physicochemical properties (e.g., polarity), while the tandem mass spectrometer (MS/MS) provides unambiguous identification based on its unique mass-to-charge ratio and fragmentation pattern.
-
Sensitivity: Modern tandem quadrupole mass spectrometers can achieve detection limits in the picogram range, which is essential for quantifying low-abundance endogenous metabolites.[8]
-
Quantitative Accuracy: Through the use of a stable isotope-labeled internal standard, LC-MS/MS corrects for variations in sample extraction efficiency and matrix effects, yielding highly accurate and precise quantification.[9]
A Validated Workflow for Tissue Analysis
The following section details a robust, step-by-step workflow for the extraction and quantification of T-HCA from tissue samples. The causality behind each step is explained to emphasize the self-validating nature of the protocol.
Figure 2: High-level experimental workflow for T-HCA analysis in tissue.
Part 1: Sample Preparation - The Foundation of Quality Data
The goal of sample preparation is to efficiently extract the analyte of interest while removing interfering matrix components, all while preventing analyte degradation.[10]
Protocol: Tissue Extraction and Purification
-
Metabolic Quenching: Immediately upon excision, freeze-clamp the tissue sample using tongs pre-chilled in liquid nitrogen.[10]
-
Expert Rationale: This step is the most critical for preserving the in vivo metabolic profile. It instantly halts all enzymatic activity, preventing post-mortem synthesis or degradation of T-HCA.[10]
-
-
Storage: Store the freeze-clamped tissue at -80°C until analysis. Long-term stability should be validated, but this temperature minimizes degradation.
-
Cryogenic Homogenization: Keep the tissue frozen by placing it in a pre-chilled mortar or specialized homogenization tube. Add liquid nitrogen and grind the tissue to a fine, homogenous powder with a pestle.
-
Expert Rationale: Maintaining a frozen state during homogenization is non-negotiable. Thawing would allow endogenous enzymes to become active and alter analyte concentrations.
-
-
Extraction & Protein Precipitation: a. Weigh the frozen tissue powder (~50-100 mg) into a pre-weighed tube on dry ice. b. Add a cold extraction solution containing the stable isotope-labeled internal standard (e.g., this compound-d4). A common solution is a mixture of acetonitrile and water (e.g., 80:20 v/v) at -20°C. Use a volume sufficient to create a manageable slurry (e.g., 1 mL per 100 mg tissue). c. Vortex vigorously for 1-2 minutes, then incubate at -20°C for 30 minutes to allow for complete protein precipitation. d. Centrifuge at high speed (e.g., >15,000 x g) for 15 minutes at 4°C.
-
Expert Rationale: Acetonitrile serves a dual purpose: it solubilizes small polar molecules like T-HCA and simultaneously precipitates proteins, which can interfere with downstream analysis. Adding the internal standard at the very beginning ensures it undergoes the exact same process as the endogenous analyte, providing the most accurate correction.[11][12]
-
-
Solid-Phase Extraction (SPE) Purification: a. Condition a weak anion exchange (WAX) SPE cartridge with methanol, followed by equilibration with water. b. Load the supernatant from the previous step onto the SPE cartridge. c. Wash the cartridge with a weak solvent (e.g., methanol) to remove neutral and basic impurities. d. Elute T-HCA and the internal standard using a stronger solvent containing a base, such as 2-5% ammonium hydroxide in methanol.[11] e. Dry the eluate under a gentle stream of nitrogen. f. Reconstitute the dried extract in the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for analysis.
-
Expert Rationale: T-HCA is a carboxylic acid, which will be negatively charged at neutral or slightly basic pH. A WAX cartridge captures it while allowing uncharged or positively charged contaminants to be washed away, significantly cleaning the sample and reducing matrix effects during MS analysis.[11]
-
Part 2: LC-MS/MS Analysis - Achieving Sensitive and Specific Detection
The reconstituted sample is now ready for injection into the LC-MS/MS system. The method parameters below are a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Typical Setting | Rationale |
| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for small polar molecules like T-HCA. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure T-HCA is in its neutral, protonated form for better retention on the C18 column.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic solvent used to elute the analyte from the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical scale columns, providing a balance of speed and resolution. |
| Gradient | Start at low %B (e.g., 5%), ramp to high %B (e.g., 95%) | A gradient elution is necessary to first retain the polar T-HCA and then elute it with sufficient organic solvent, while also cleaning the column of more hydrophobic matrix components. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | As a carboxylic acid, T-HCA readily loses a proton to form a negative ion [M-H]-, making negative mode ESI highly sensitive.[14] |
| MS Analysis | Multiple Reaction Monitoring (MRM) | The gold standard for quantification. It involves selecting the precursor ion (the [M-H]- of T-HCA) and monitoring for a specific, characteristic product ion after fragmentation, ensuring maximum specificity and sensitivity.[12] |
| MRM Transitions | T-HCA: Q1 101.0 -> Q3 83.0T-HCA-d4 (IS): Q1 105.0 -> Q3 87.0 | Hypothetical values, must be empirically determined. The Q1 mass is the deprotonated molecule. The Q3 mass is a stable fragment ion formed upon collision-induced dissociation. |
Part 3: Method Validation - Ensuring Trustworthy Results
A method is only as good as its validation. For endogenous compounds, validation presents unique challenges, but adherence to regulatory guidelines is crucial for data integrity.[15][16] The method should be validated for the parameters outlined in the table below, following guidance from agencies like the FDA or EMA.[16]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity & Specificity | Ability to differentiate and quantify the analyte in the presence of other matrix components. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | r² ≥ 0.99. Calibrators should be within ±15% of nominal value (±20% at LLOQ). |
| Accuracy (as %RE) | Closeness of measured values to the nominal concentration. | Within ±15% of nominal value (±20% at LLOQ) for QC samples. |
| Precision (as %RSD) | Closeness of replicate measurements to each other (repeatability and intermediate precision). | ≤15% RSD (≤20% at LLOQ) for QC samples. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The ratio of analyte response in matrix vs. neat solution should be consistent across different matrix lots. |
| Extraction Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. The internal standard corrects for variability. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of baseline samples. |
| Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise > 10; must meet accuracy and precision criteria. |
Conclusion
The identification and quantification of endogenous this compound in tissue is a complex but achievable analytical task. Success hinges on a deep understanding of its biochemical context, meticulous attention to sample integrity from the moment of collection, and the application of a highly specific and sensitive LC-MS/MS method. By implementing a workflow grounded in sound scientific principles—from rapid metabolic quenching to comprehensive method validation—researchers can generate reliable and reproducible data. This rigorous approach is indispensable for accurately elucidating the physiological and pathological roles of T-HCA and for developing novel therapeutics that target the GHB/GABA metabolic axis.
References
- ResearchGate. (n.d.). Pathways of GHB metabolism. Succinic semialdehyde can be either reduced... [Diagram].
- Wikipedia. (2024). γ-Hydroxybutyric acid.
- Malaspina, P., et al. (2019). Succinic Semialdehyde Dehydrogenase Deficiency: An Update. PMC - PubMed Central.
- Pearl, P. L., et al. (2007). Succinic semialdehyde dehydrogenase deficiency: Lessons from mice and men. PMC.
- Pearl, P. L. (n.d.). Succinic semialdehyde dehydrogenase deficiency. MedLink Neurology.
- Consensus. (n.d.). Does GHB metabolism create challenges for its detection in drug-facilitated crimes?
- Pasilis, S. P., et al. (2018). Solid-phase microextraction of endogenous metabolites from intact tissue validated using a Biocrates standard reference method kit. NIH.
- Nielsen, M. K. I., et al. (2021). A Retrospective Metabolomics Analysis of Gamma-Hydroxybutyrate in Humans: New Potential Markers and Changes in Metabolism Related to GHB Consumption. Frontiers in Pharmacology.
- ResearchGate. (n.d.). Determination of endogenous GHB in ante-mortem whole blood, urine, and oral fluid by LC–MS/MS: The effect of different additives and storage conditions on the stability of GHB in blood.
- ResearchGate. (n.d.). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue.
- Li, L., et al. (2012). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. NIH.
- Jäntti, S., et al. (2020). Validation and Automation of a High-Throughput Multitargeted Method for Semiquantification of Endogenous Metabolites from Different Biological Matrices Using Tandem Mass Spectrometry. NIH.
- Steuer, A. E., et al. (2021). Towards Extending the Detection Window of Gamma-Hydroxybutyric Acid—An Untargeted Metabolomics Study in Serum and Urine Following Controlled Administration in Healthy Men. PubMed Central.
- Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. NIH.
- Consensus. (n.d.). Does GHB metabolism create challenges for its detection in drug-facilitated crimes?
- Kim, J., et al. (2022). Metabolic Alterations Associated with γ-Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure. NIH.
- ResearchGate. (n.d.). Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges.
- Trefely, S., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI.
- Ehrhardt, J. D., et al. (1988). A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection. PubMed.
- Quang, L. S., et al. (2002). Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice. PubMed.
- Begou, O., et al. (2017). Method validation strategies involved in non-targeted metabolomics. Journal of Chromatography B.
- Felmlee, M. A., et al. (2020). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal.
- Felmlee, M. A., et al. (2020). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. PubMed Central.
- ResearchGate. (n.d.). Methods for determining the concentration of gamma-hydroxy-butyric-acid-GHB-in-a-sample.
- Wikipedia. (2023). T-HCA.
- WebMD. (n.d.). Gamma-Hydroxybutyrate (GHB): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Wikipedia. (2023). 4-hydroxybutyrate dehydrogenase.
- ResearchGate. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). tyrA/pheA... [Diagram].
- Waters Corporation. (n.d.). LC-MS/MS Method Development and Validation for the Quantitative Determination of Regulated Mycotoxins in Cereal Grain Flours.
- Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Strontium.
- PathBank. (n.d.). Browsing Compounds.
- Jiang, H., et al. (2012). LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress. PMC - NIH.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- D'Este, E., et al. (2021). Tetrahydrobiopterin (BH4) Pathway: From Metabolism to Neuropsychiatry. PubMed Central.
- Korfmacher, W. A. (2018). Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification. SciSpace.
- Kim, J., et al. (2022). *Pathway of GHB biosynthesis and metabolism. *, target analytes. [Diagram]. ResearchGate.
- National Toxicology Program. (2018). Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus. NIH.
- PDB-101. (2017, April 20). How Enzymes Work [Video]. YouTube.
- Dinis-Oliveira, R. J., et al. (2021). Endogenous Levels, Detection Time, and Symptoms of Gamma-Hydroxybutyric Acid: Results From a Placebo-Controlled Clinical Trial. PubMed Central.
Sources
- 1. T-HCA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. Succinic Semialdehyde Dehydrogenase Deficiency: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinic semialdehyde dehydrogenase deficiency: Lessons from mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxybutyrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Validation and Automation of a High-Throughput Multitargeted Method for Semiquantification of Endogenous Metabolites from Different Biological Matrices Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. scispace.com [scispace.com]
- 14. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of trans-4-Hydroxycrotonic Acid: An Application Note for Research Professionals
Introduction: trans-4-Hydroxycrotonic acid (T-HCA), also known as (E)-4-hydroxybut-2-enoic acid, is a molecule of significant interest in neuroscience and pharmacology.[1] As a naturally occurring substance in the mammalian brain and a metabolite of γ-hydroxybutyric acid (GHB), T-HCA exhibits a higher binding affinity for the GHB receptor than GHB itself.[1][2] This property makes it a valuable research tool for investigating the physiological roles of the GHB receptor system, distinct from the GABAB receptor pathways.[1] This guide provides a detailed, reliable, and scientifically-grounded protocol for the chemical synthesis, purification, and characterization of trans-4-hydroxycrotonic acid for use in a research setting.
Guiding Principles: The Chemistry Behind the Synthesis
The selected synthesis route is a straightforward and efficient one-step hydrolysis of an ester. The chosen precursor, ethyl (E)-4-bromobut-2-enoate, provides the necessary four-carbon backbone with the trans (E) configuration already established at the double bond.
The core of the reaction is a nucleophilic substitution (SN2) followed by a saponification (base-catalyzed ester hydrolysis). The hydroxide ion (OH⁻) from potassium hydroxide (KOH) first displaces the bromide ion at the C4 position to form an intermediate, ethyl 4-hydroxycrotonate. Subsequently, under the same basic and heated conditions, the hydroxide ion attacks the carbonyl carbon of the ester group. This leads to the cleavage of the ester bond, yielding the potassium salt of trans-4-hydroxycrotonic acid and ethanol. A final acidification step protonates the carboxylate salt to yield the desired carboxylic acid. The trans stereochemistry of the double bond is preserved throughout this reaction sequence.
I. Safety and Reagent Handling
Core Directive: All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves, is mandatory.
Reagent Safety Overview:
| Reagent | CAS No. | Key Hazards | Handling Precautions |
| Ethyl (E)-4-bromobut-2-enoate | 37746-78-4 | Corrosive, Causes Burns, Irritant (Eyes, Skin, Respiratory)[3][4] | Handle in a fume hood. Avoid contact with skin and eyes. Use with adequate ventilation.[3] |
| Potassium Hydroxide (KOH) | 1310-58-3 | Corrosive, Causes Severe Skin Burns and Eye Damage[5][6][7] | Wear chemical-resistant gloves and eye/face protection. Handle solutions with care to avoid splashes. Ensure an eyewash station is accessible.[5][8] |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | Corrosive, Irritant | Handle with care, avoiding inhalation of vapors and contact with skin/eyes. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Flammable Liquid, Eye Irritant | Keep away from ignition sources. Use in a well-ventilated area. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Low Hazard | Avoid creating dust. |
II. Detailed Synthesis Protocol
This protocol is adapted from established methodologies for the hydrolysis of bromocrotonate esters.[9]
Materials & Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (100 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
Reagents:
-
Ethyl (E)-4-bromobut-2-enoate (2.0 g, ~10.4 mmol)
-
Potassium hydroxide (KOH) (1.2 g, ~21.4 mmol)
-
Deionized water (10 mL)
-
1 M Hydrochloric acid (HCl) (~25-30 mL)
-
Ethyl acetate (EtOAc) (~90 mL)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl (E)-4-bromobut-2-enoate (2.0 g), potassium hydroxide (1.2 g), and deionized water (10 mL).[9]
-
Reaction: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to 100°C and stir vigorously for 2 hours.[9] The solution will become homogeneous as the reaction progresses.
-
Cooling and Acidification: After 2 hours, turn off the heat and allow the flask to cool to room temperature. Once cool, carefully acidify the reaction mixture to a pH of approximately 2-3 by slowly adding 1 M HCl. Verify the pH using pH paper or a calibrated pH meter.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).[9]
-
Washing: Combine the organic extracts in the separatory funnel and wash with brine.
-
Drying and Concentration: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.[9] Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator. The final product, trans-4-hydroxycrotonic acid, will be obtained as an oil or solid.[9]
Visual Workflow of Synthesis:
Caption: Workflow for the synthesis of trans-4-Hydroxycrotonic acid.
III. Purification and Characterization
Purification by Recrystallization
If the isolated product is solid and requires further purification to remove minor impurities, recrystallization is the method of choice.[10][11][12] The goal is to dissolve the crude product in a minimum amount of a hot solvent and allow it to slowly cool, forming pure crystals.
Solvent Selection: A good solvent for recrystallization will dissolve the compound when hot but not when cold. For a polar molecule like T-HCA, a mixture of solvents like ethyl acetate/hexanes or water could be effective. This step requires empirical optimization.
Visual Workflow of Purification:
Caption: General workflow for purification via recrystallization.
Analytical Characterization
The identity and purity of the synthesized trans-4-hydroxycrotonic acid must be confirmed by spectroscopic methods.
| Technique | Expected Results & Interpretation |
| 1H NMR | The proton NMR spectrum is the most definitive tool for structural confirmation. Key expected signals include: a doublet for the two protons on the carbon adjacent to the hydroxyl group (C4), two vinyl protons (C2 and C3) showing characteristic trans coupling (~15-18 Hz), and a broad singlet for the hydroxyl and carboxylic acid protons (which may exchange with D₂O). |
| 13C NMR | The carbon NMR spectrum should show four distinct signals corresponding to the four unique carbon atoms: the carbonyl carbon (C1), the two sp² hybridized carbons of the double bond (C2, C3), and the sp³ hybridized carbon bearing the hydroxyl group (C4). |
| FTIR Spectroscopy | The infrared spectrum provides confirmation of key functional groups. Expect to see: a very broad absorption band for the O-H stretch of the carboxylic acid (typically ~3300-2500 cm⁻¹), a sharp, strong absorption for the C=O (carbonyl) stretch (~1700 cm⁻¹), and a peak for the C=C stretch (~1650 cm⁻¹).[13] |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound (102.09 g/mol ). Techniques like electrospray ionization (ESI) would likely show the [M-H]⁻ ion at m/z 101 in negative mode or the [M+H]⁺ ion at m/z 103 in positive mode. GC-MS analysis is also a common method for detection.[2][14] |
IV. Concluding Remarks
This application note provides a comprehensive and actionable guide for the laboratory synthesis of trans-4-hydroxycrotonic acid. By following this protocol, researchers in drug development and neuroscience can reliably produce high-purity T-HCA for their studies. The causality-driven explanations for each procedural stage and the emphasis on safety are designed to empower researchers to not only execute the synthesis but also to understand the underlying chemical principles, allowing for informed troubleshooting and adaptation.
V. References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Potassium hydroxide solution. Retrieved from [Link]
-
Ecolab. (n.d.). SAFETY DATA SHEET POTASSIUM HYDROXIDE 45%. Retrieved from [Link]
-
Chem-Supply Pty Ltd. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Lambert, W., & Stove, C. (n.d.). Determination of gamma-hydroxybutyric acid. CORE. Retrieved from [Link]
-
Greenfield Global. (2019). Potassium Hydroxide Solution Safety Data Sheet. Retrieved from [Link]
-
ChemSrc. (2023). (E)-Ethyl 4-bromobut-2-enoate Safety Information. Retrieved from [Link]
-
Bourguignon, J. J., Schoenfelder, A., Schmitt, M., Wermuth, C. G., Hechler, V., Charlier, B., & Maitre, M. (1988). Analogues of .gamma.-hydroxybutyric acid. Synthesis and binding studies. Journal of Medicinal Chemistry, 31(5), 893–897. Available from: [Link]
-
PubChem. (n.d.). Ethyl (E)-4-bromobut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ferrara, S. D., Tedeschi, L., Frison, G., & Castagna, F. (1995). Analysis of Gamma-Hydroxybutyrate (GHB) in Urine by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Ehrhardt, J. D., Vayer, P., & Maitre, M. (1988). A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection. Biomedical & Environmental Mass Spectrometry, 15(10), 521–524. Available from: [Link]
-
Jones, T. K., & Jones, J. H. (1984). 2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses, 62, 158. Available from: [Link]
-
Vayer, P., Dessort, D., Bourguignon, J. J., Wermuth, C. G., Mandel, P., & Maitre, M. (1985). Natural occurrence of trans-gamma hydroxycrotonic acid in rat brain. Biochemical Pharmacology, 34(13), 2401–2404. Available from: [Link]
-
Organic Syntheses. (n.d.). ethyl 4-hydroxycrotonate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000357). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
-
CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Siadati, S. A. (2023). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
-
Ramezani, M., Amoozegar, M. A., & Ventosa, A. (2014). Fourier transform infrared spectroscopy (FTIR) spectrum of... ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). T-HCA. Retrieved from [Link]
Sources
- 1. T-HCA - Wikipedia [en.wikipedia.org]
- 2. Natural occurrence of trans-gamma hydroxycrotonic acid in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. (E)-Ethyl 4-bromobut-2-enoate | CAS#:37746-78-4 | Chemsrc [chemsrc.com]
- 5. carlroth.com [carlroth.com]
- 6. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 7. fishersci.com [fishersci.com]
- 8. greenfield.com [greenfield.com]
- 9. 4-HYDROXY-BUT-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 4-Hydroxycrotonic Acid
Introduction: The Analytical Imperative for 4-Hydroxycrotonic Acid Detection
This compound (4-HCA), a structurally related compound and metabolite of gamma-hydroxybutyric acid (GHB), is a molecule of significant interest in neuroscience, pharmacology, and forensic toxicology.[1] As an endogenous compound found in the brain, its physiological roles are a subject of ongoing research.[1] Furthermore, its association with GHB, a compound with clinical applications and a history of abuse, necessitates robust and reliable analytical methods for its detection and quantification in various biological matrices.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical methodologies for 4-HCA. We will delve into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on providing scientifically sound, field-proven protocols. The causality behind experimental choices will be elucidated to empower analysts in developing and validating their own robust methods.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of 4-HCA is paramount for developing effective analytical strategies.
| Property | Value/Description | Implication for Analysis |
| Chemical Formula | C₄H₆O₃ | Provides the basis for exact mass determination in mass spectrometry. |
| Molecular Weight | 102.09 g/mol | Guides the selection of mass-to-charge ratio (m/z) in MS analysis. |
| Structure | Contains a carboxylic acid and a hydroxyl group. | These polar functional groups necessitate derivatization for gas chromatography (GC) to increase volatility and thermal stability.[3][4] Liquid chromatography (LC) can often handle these polar analytes directly. |
| Solubility | Soluble in polar solvents like water and DMSO. | Influences the choice of extraction solvents for sample preparation. |
| Stability | Can be susceptible to degradation depending on pH and storage conditions.[5][6] | Requires careful sample handling, storage at low temperatures, and potentially the use of preservatives to ensure accurate quantification.[6] |
Analytical Methodologies: A Comparative Overview
The two primary analytical platforms for the sensitive and selective detection of 4-HCA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their physicochemical interactions with the stationary and mobile phases. |
| Sample Volatility | Requires derivatization to make 4-HCA volatile.[1][3][4] | Can directly analyze polar, non-volatile compounds like 4-HCA.[7][8] |
| Sample Preparation | More extensive, involving extraction and derivatization.[1][9] | Often simpler, with "dilute-and-shoot" or protein precipitation methods being common.[8][10][11] |
| Sensitivity | Can achieve high sensitivity, with detection limits in the picogram range.[1] | Generally offers excellent sensitivity and specificity, especially with tandem MS.[7][12] |
| Specificity | High, especially with selected ion monitoring (SIM). | Very high, particularly with multiple reaction monitoring (MRM).[11][12] |
| Throughput | Can be lower due to the derivatization step. | Generally higher, with faster analysis times.[8][12] |
Protocol 1: Quantitative Analysis of this compound in Biological Matrices by GC-MS
This protocol details a robust method for the quantification of 4-HCA in samples such as brain tissue, blood, and urine using GC-MS. The core of this methodology lies in the chemical derivatization of the analyte to enhance its volatility.[1][3]
Workflow for GC-MS Analysis of 4-HCA
Caption: Workflow for 4-HCA analysis by GC-MS.
Step-by-Step Protocol
1. Sample Preparation:
-
For Brain Tissue: Homogenize the tissue in a suitable buffer. Precipitate proteins using a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).[13] Centrifuge to pellet the proteins.
-
For Blood/Urine: Perform protein precipitation with acetonitrile or methanol.[10][13] For urine, a simple dilution may be sufficient in some cases.[7]
-
Internal Standard: Spike the sample with a known concentration of a suitable internal standard (e.g., a deuterated analog of 4-HCA) at the beginning of the sample preparation process to correct for extraction losses and derivatization inefficiencies.[14]
-
Extraction: Perform a liquid-liquid extraction of the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen. It is crucial to ensure all moisture is removed as it can interfere with the derivatization reaction.[4][15]
2. Derivatization:
-
Rationale: Derivatization is a critical step in GC-MS analysis of polar molecules like 4-HCA. It involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for gas phase analysis.[3][4] Silylation, which replaces active hydrogen atoms with a trimethylsilyl (TMS) group, is a common and effective technique.[4]
-
Reagents: A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[9][13]
-
Procedure:
-
To the dried sample extract, add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 20-30 minutes) to ensure complete derivatization.[13] Optimization of temperature and time may be necessary.[4]
-
3. GC-MS Analysis:
-
Injection: Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used.[16]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature program is essential for good chromatographic separation. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[16]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Detection Mode: For high sensitivity and specificity, Selected Ion Monitoring (SIM) is preferred.[9][16] Monitor characteristic ions of the derivatized 4-HCA and the internal standard. For method development, a full scan mode can be used to identify the fragmentation pattern.
-
4. Data Analysis and Quantification:
-
Construct a calibration curve by analyzing a series of standards of known concentrations that have undergone the same sample preparation and derivatization process.
-
Quantify the amount of 4-HCA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[13]
Protocol 2: High-Throughput Analysis of this compound in Biological Fluids by LC-MS/MS
LC-MS/MS offers a powerful alternative to GC-MS, often with simpler sample preparation and higher throughput, making it ideal for clinical and research settings with large sample volumes.
Workflow for LC-MS/MS Analysis of 4-HCA
Sources
- 1. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening and confirmation methods for GHB determination in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. BJOC - Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid [beilstein-journals.org]
- 6. Gamma-hydroxybutyric acid stability and formation in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing [discover.restek.com]
- 9. researchgate.net [researchgate.net]
- 10. Endogenous Levels, Detection Time, and Symptoms of Gamma‐Hydroxybutyric Acid: Results From a Placebo‐Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. DSpace [open.bu.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. scispace.com [scispace.com]
Application Note & Protocol: Quantitative Analysis of 4-Hydroxycrotonic Acid in Biological Fluids
A Guide for Researchers and Drug Development Professionals
Introduction: The Clinical and Research Significance of 4-Hydroxycrotonic Acid
This compound, more commonly known in its saturated form as gamma-hydroxybutyric acid (GHB), is an endogenous neurotransmitter with significant clinical and forensic interest. While present at low physiological concentrations in the central nervous system, its quantification in biological fluids like urine, plasma, and cerebrospinal fluid is crucial for several reasons.
Primarily, elevated levels of GHB are the hallmark biochemical indicator for Succinic Semialdehyde Dehydrogenase (SSADH) deficiency , a rare autosomal recessive disorder of GABA metabolism. In this condition, the blockage of the GABA degradation pathway leads to the accumulation of succinic semialdehyde, which is subsequently reduced to GHB, resulting in concentrations that can be over a hundred times higher than in healthy individuals. Accurate quantification is therefore essential for the diagnosis and monitoring of this debilitating neurological disorder.
Furthermore, GHB is utilized therapeutically for conditions such as narcolepsy and cataplexy. Its quantification is vital for therapeutic drug monitoring to ensure efficacy and patient safety. The compound has also gained notoriety as a drug of abuse, making its detection and quantification a critical aspect of forensic toxicology.
This application note provides a comprehensive guide to the analytical methodologies for the precise and reliable quantification of this compound/GHB in biological matrices, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind sample preparation, analytical separation, and detection, offering detailed, field-proven protocols.
The Biochemical Basis for Elevated this compound
In healthy individuals, the inhibitory neurotransmitter GABA is catabolized to succinic semialdehyde and then to succinic acid by the enzyme SSADH, which then enters the Krebs cycle. In SSADH deficiency, the non-functional SSADH enzyme prevents this conversion. The resulting accumulation of succinic semialdehyde shunts the pathway towards its reduction to GHB by succinic semialdehyde reductase. This metabolic disruption is the direct cause of the significantly elevated GHB levels observed in patients.
Caption: Metabolic pathway of GABA in health and SSADH deficiency.
Pre-Analytical Considerations: Sample Collection and Preparation
The integrity of the analytical result begins with proper sample handling. Biological samples are complex matrices containing proteins, lipids, salts, and other small molecules that can interfere with analysis. The primary goals of sample preparation are to remove these interferences, concentrate the analyte, and present it in a solvent compatible with the analytical instrument.
Choice of Biological Matrix
-
Urine: The preferred matrix for diagnosing SSADH deficiency due to the high concentrations of excreted GHB. It is non-invasive and provides a cumulative picture of excretion. Normalization to creatinine concentration is often performed to account for variations in urine dilution.
-
Plasma/Serum: Essential for pharmacokinetic studies and therapeutic drug monitoring. Requires more extensive cleanup due to high protein and lipid content.
-
Cerebrospinal Fluid (CSF): Provides the most direct insight into central nervous system concentrations but is highly invasive to collect.
Sample Extraction: Isolating the Analyte
Two primary extraction techniques are employed for this compound: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice depends on the required cleanliness of the extract, throughput, and cost.
using 4-Hydroxycrotonic acid to study GHB receptor subtypes
Application Notes & Protocols
Topic: Using 4-Hydroxycrotonic Acid to Differentiate GHB Receptor Subtypes
For: Researchers, scientists, and drug development professionals.
Introduction: Deciphering the Complex Pharmacology of GHB
Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter and a clinically used drug with a complex pharmacological profile that has long presented a challenge to researchers.[1] Its effects are mediated through at least two distinct receptor systems: a low-affinity interaction with GABA_B receptors and a high-affinity interaction with one or more specific GHB receptors (GHBR).[2][3] The sedative, hypnotic, and anesthetic effects of high, exogenous doses of GHB are largely attributed to its action as a weak agonist at GABA_B receptors.[2][[“]][5] However, the physiological role of endogenous GHB, which exists at much lower concentrations, is thought to be mediated by the high-affinity GHBR, whose activation can lead to excitatory effects, including the modulation of neurotransmitter release like glutamate.[6][7][8]
Dissecting the contributions of these two receptor systems is critical for understanding the therapeutic potential and abuse liability of GHB and for developing novel ligands with improved specificity. The primary obstacle has been the dual action of GHB itself. This guide details the application of trans-4-hydroxycrotonic acid (4-HCA) , a structural analog of GHB, as a selective pharmacological tool to isolate and study the function of the high-affinity GHB receptor, independent of GABA_B receptor activation.[9][10]
Section 1: The GHB Receptor Landscape: A Tale of Two Targets
The central nervous system responds to GHB through two primary pathways that are distinguished by their affinity for the ligand and their downstream signaling consequences.
-
The Low-Affinity Target: GABA_B Receptor: At micromolar to millimolar concentrations, typical of therapeutic or recreational use, GHB acts as a partial agonist at the GABA_B receptor.[[“]][11] This is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase and modulates ion channels, typically leading to neuronal hyperpolarization via G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][12] This inhibitory action is responsible for many of the well-known CNS depressant effects of GHB.[5][9]
-
The High-Affinity Target: The GHB Receptor (GHBR): The brain also contains specific high-affinity binding sites for GHB, with affinities in the nanomolar to low micromolar range.[13][14] The molecular identity of this receptor has been a subject of ongoing research, with evidence pointing towards a unique GPCR (cloned as GPR172A) and potentially subtypes of extrasynaptic GABA_A receptors.[3][6][15] Unlike the inhibitory effects of GABA_B activation, stimulating the high-affinity GHBR is linked to excitatory neuronal effects, including increased glutamate release.[7][8]
The challenge for researchers is that applying GHB in an experimental system can activate both receptor types, making it difficult to attribute an observed effect to one or the other. This is where a selective ligand becomes indispensable.
Caption: Dual signaling pathways of GHB and the selective action of 4-HCA.
Section 2: this compound (4-HCA) - A Selective Pharmacological Probe
trans-4-hydroxycrotonic acid (4-HCA) is an endogenous unsaturated analog of GHB.[9] Its critical value as a research tool lies in its pharmacological selectivity: it binds with high affinity to the specific GHB receptor but, unlike GHB, fails to bind to or activate the GABA_B receptor.[7][8] This property allows for the targeted investigation of GHBR function without the confounding inhibitory effects mediated by the GABA_B system.
The rationale for using 4-HCA is straightforward: any biological effect observed with 4-HCA can be confidently attributed to the GHB receptor. When used in parallel with GHB and the selective GABA_B agonist baclofen, a clear picture of receptor contribution can emerge.
Table 1: Comparative Receptor Binding Affinities
This table summarizes the binding affinities (Kᵢ, inhibition constant) of relevant ligands at the high-affinity GHB binding site and the GABA_B receptor. Lower Kᵢ values indicate higher binding affinity.
| Compound | GHB Receptor ([³H]NCS-382 binding) Kᵢ | GABA_B Receptor ([³H]baclofen binding) Kᵢ | Selectivity Ratio (Kᵢ GABA_B / Kᵢ GHBR) |
| GHB | ~1 µM | >100 µM | ~100x |
| 4-HCA | ~1 µM | >1 mM (No displacement) | >1000x |
| Baclofen | No affinity | ~0.1 µM | Highly Selective for GABA_B |
| NCS-382 | ~0.1 µM | No affinity | Highly Selective for GHBR |
Note: Kᵢ values are approximate and can vary based on tissue preparation and experimental conditions. Data synthesized from multiple sources.[7][8][16]
Section 3: Experimental Design - A Strategy for Pharmacological Dissection
To effectively use 4-HCA, experiments should be designed to compare its effects against those of GHB and other selective ligands. The inclusion of specific antagonists is crucial for validating the receptor pathway.
Core Experimental Logic:
-
Characterize the GHB Effect: Establish a dose-response curve for the effect of GHB on your system of interest (e.g., neurotransmitter release, neuronal firing rate, animal behavior).
-
Test for GABA_B Involvement: Determine if the GHB effect can be blocked by a selective GABA_B receptor antagonist (e.g., CGP 35348). If it is, the effect is likely GABA_B-mediated.[8]
-
Test for GHBR Involvement with 4-HCA: Determine if 4-HCA can mimic the effect of GHB. Since 4-HCA does not act on GABA_B receptors, any shared effect points towards GHBR mediation.[7]
-
Confirm with GHBR Antagonist: Verify that the effect produced by 4-HCA (and the corresponding non-GABA_B component of the GHB effect) can be blocked by a GHBR antagonist like NCS-382. It is important to note that while NCS-382 is the most commonly used tool, its antagonist profile can be complex, and some studies report agonist-like properties or indirect actions, requiring careful interpretation.[15][17]
Caption: Logical workflow for differentiating GHB receptor subtype effects.
Section 4: Key Experimental Protocols
The following protocols provide a framework for using 4-HCA in common experimental paradigms. Researchers must optimize concentrations, incubation times, and other parameters for their specific model system.
Protocol 1: In Vitro Competition Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of 4-HCA for the high-affinity GHB receptor in brain tissue homogenates.
Rationale: This assay directly quantifies the interaction between 4-HCA and the GHB receptor, providing a quantitative measure of its potency at the target site. It is a foundational experiment to validate its use as a selective ligand.[18]
Materials:
-
Biological Sample: Rodent brain tissue (hippocampus or cortex are rich in GHBR).
-
Radioligand: [³H]NCS-382 (a selective GHBR antagonist radioligand).[16]
-
Test Compound: trans-4-hydroxycrotonic acid (4-HCA).
-
Displacer for Non-specific Binding: Unlabeled GHB (10 mM) or NCS-382 (100 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: a. Homogenize fresh or frozen brain tissue in 10 volumes of ice-cold assay buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. d. Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the centrifugation step. e. Resuspend the final pellet in assay buffer to a protein concentration of ~1 mg/mL.
-
Binding Assay: a. Set up assay tubes for total binding, non-specific binding, and competitor concentrations. b. For each tube, add 100 µL of assay buffer (for total binding), unlabeled displacer (for non-specific binding), or varying concentrations of 4-HCA. c. Add 50 µL of the radioligand [³H]NCS-382 (final concentration ~1-5 nM). d. Initiate the binding reaction by adding 100 µL of the membrane preparation (~100 µg protein). e. Incubate tubes at 4°C for 30-60 minutes.
-
Termination and Measurement: a. Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter under vacuum. b. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of 4-HCA. c. Determine the IC₅₀ (concentration of 4-HCA that inhibits 50% of specific binding) using non-linear regression analysis. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: In Vivo Microdialysis for Glutamate Release
Objective: To measure the effect of 4-HCA on extracellular glutamate levels in a specific brain region (e.g., the hippocampus) in an anesthetized or freely moving animal.
Rationale: This functional assay directly tests the hypothesis that GHBR activation is excitatory and leads to neurotransmitter release. Comparing the effects of 4-HCA with GHB can reveal the distinct roles of GHBR and GABA_B receptors in modulating glutamatergic transmission.[7][8]
Materials:
-
Animal Model: Adult rat or mouse.
-
Surgical Equipment: Stereotaxic frame, microdrill.
-
Microdialysis Equipment: Microdialysis probe (e.g., 2 mm membrane), syringe pump, fraction collector.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
Test Compounds: 4-HCA, GHB, NCS-382, CGP 35348 dissolved in aCSF.
-
Analytical System: HPLC with fluorescence or electrochemical detection for glutamate analysis.
Procedure:
-
Probe Implantation: a. Anesthetize the animal and place it in the stereotaxic frame. b. Surgically implant a microdialysis guide cannula targeted to the brain region of interest (e.g., ventral hippocampus). c. Allow the animal to recover for at least 24-48 hours.
-
Microdialysis Experiment: a. Insert the microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). c. Allow the system to stabilize for at least 90-120 minutes. d. Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable baseline of extracellular glutamate.
-
Drug Administration: a. Switch the perfusion fluid to aCSF containing the desired concentration of 4-HCA (e.g., 10 µM - 1 mM). b. To test for antagonism, co-perfuse 4-HCA with NCS-382. c. Continue collecting dialysate fractions every 20 minutes for the duration of the drug administration and for at least one hour post-administration.
-
Sample Analysis: a. Analyze the glutamate concentration in each dialysate fraction using HPLC. b. Express the results as a percentage change from the average baseline concentration.
-
Comparative Studies: a. In separate experiments or animals, repeat the procedure using GHB alone, GHB with the GABA_B antagonist CGP 35348, and GHB with the GHBR antagonist NCS-382 to fully dissect the pharmacological effects.
Section 5: Data Interpretation and Best Practices
-
Purity of 4-HCA: Ensure the use of high-purity trans-4-hydroxycrotonic acid. The cis isomer may have different pharmacological properties. Purity should be verified by analytical methods like NMR or HPLC.
-
Antagonist Controls are Key: The use of antagonists is the most rigorous way to confirm the receptor mediating an effect. When studying a 4-HCA-induced response, demonstrating that it is blocked by NCS-382 but not by a GABA_B antagonist provides strong evidence for GHBR specificity.[8]
-
Interpreting Biphasic Effects of GHB: GHB often produces biphasic dose-responses (e.g., low-dose stimulation, high-dose inhibition of dopamine release).[1] 4-HCA is an excellent tool to test if the stimulatory phase is mediated by the GHBR, as it should only replicate this component of the GHB effect.
-
Self-Validation: The protocols are designed to be self-validating. For instance, in the microdialysis experiment, a stable baseline must be achieved before drug administration. In the binding assay, the complete displacement of the radioligand by a high concentration of unlabeled ligand confirms the specificity of the binding.
Conclusion
The complex pharmacology of GHB necessitates the use of precise molecular tools to unravel its mechanisms of action. trans-4-hydroxycrotonic acid stands out as a critical compound for this purpose. Its ability to selectively activate the high-affinity GHB receptor without engaging the GABA_B receptor allows researchers to isolate and characterize the physiological and pathological roles of this unique signaling system. By employing the strategic experimental designs and protocols outlined in this guide, scientists can more clearly delineate the distinct contributions of GHB receptor subtypes, paving the way for a better understanding of GHB's neurobiology and the development of next-generation therapeutics.
References
- Bay, T., Eghorn, L. H., & Wellendorph, P. (2014). Molecular pharmacology of the GHB receptor. Biochemical pharmacology, 87(2), 229-237. [Link]
- Maitre, M., Hechler, V., Vayer, P., Gobaille, S., Cash, C. D., & Mandel, P. (1990). A specific gamma-hydroxybutyrate receptor ligand: NCS-382. Journal of Pharmacology and Experimental Therapeutics, 255(2), 657-663. [Link]
- Carter, L. P., Wu, H., Chen, W., Koek, W., & France, C. P. (2009). Behavioral analyses of GHB: receptor mechanisms. Pharmacology, biochemistry, and behavior, 92(2), 197-207. [Link]
- Wikipedia. (n.d.). GHB receptor.
- Science.gov. (n.d.). ghb receptor mechanisms: Topics by Science.gov.
- Consensus. (n.d.). What is Gamma-Hydroxybutyrate (GHB) mechanism of action?
- Williams, S. R., & Crunelli, V. (1998). Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons. Neuropharmacology, 37(7), 885-894. [Link]
- Connelly, W. M., Errington, A. C., & Crunelli, V. (2013). γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors. PLoS ONE, 8(11), e79062. [Link]
- Pistis, M., Giorgetti, M., Contini, A., & Melis, M. (2005). Gamma-hydroxybutyric acid (GHB) and the mesoaccumbens reward circuit: evidence for GABA(B) receptor-mediated effects. Neuroscience, 131(2), 465-474. [Link]
- Wikipedia. (n.d.). γ-Hydroxybutyric acid.
- Crunelli, V., & Leresche, N. (2005). Unravelling the brain targets of γ-hydroxybutyric acid. Current Opinion in Pharmacology, 5(1), 58-63. [Link]
- Castelli, M. P., Ferraro, L., Mocci, I., Tattoli, M., & Gessa, G. L. (2003). A review of pharmacology of NCS-382, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor. CNS drug reviews, 9(3), 269-282. [Link]
- Castelli, M. P., Fadda, P., Tattoli, M., Mocci, I., & Gessa, G. L. (2003). Selective γ-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of γ-hydroxybutyric acid. Journal of neurochemistry, 87(3), 722-732. [Link]
- Snead, O. C., & Gibson, K. M. (2004). From the street to the brain: neurobiology of the recreational drug g-hydroxybutyric acid. Trends in pharmacological sciences, 25(1), 29-34. [Link]
- Castelli, M. P., Fadda, P., Tattoli, M., Mocci, I., & Gessa, G. L. (2003). Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid. Journal of neurochemistry, 87(3), 722-732. [Link]
- Absalom, N., Eghorn, L. H., Villumsen, I. S., & Wellendorph, P. (2012). Extrasynaptic site of action for γ-hydroxybutyrate. Proceedings of the National Academy of Sciences, 109(33), 13442-13447. [Link]
- Wolf, C. J., Spoelder, M., Visser, B., Schellekens, H., & Marazziti, D. (2023). An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach. International Journal of Molecular Sciences, 24(7), 6757. [Link]
- YouTube. (2017, March 30). Receptor Binding Assay - Part 1. [Link]
- Carter, L. P., Wu, H., Chen, W., Koek, W., & France, C. P. (2009). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology, biochemistry, and behavior, 92(2), 197-207. [Link]
- Carai, M. A., Colombo, G., Gessa, G. L., & Lobina, C. (2001). Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice. Annals of the New York Academy of Sciences, 937, 269-278. [Link]
- Mehta, A. K., Ticku, M. K., & Johnson, K. M. (2001). Characterization and pharmacology of the GHB receptor.
- Wellendorph, P., Høg, S., Greenwood, J. R., de Lichtenberg, A., & Nielsen, B. (2005). Novel high-affinity and selective biaromatic 4-substituted gamma-hydroxybutyric acid (GHB) analogues as GHB ligands: design, synthesis, and binding studies. Journal of medicinal chemistry, 48(17), 5621-5624. [Link]
- Wikipedia. (n.d.). Category:GHB receptor agonists.
- Wellendorph, P., & Bay, T. (2014). GHB receptor targets in the CNS: focus on high-affinity binding sites. Biochemical pharmacology, 87(2), 229-237. [Link]
Sources
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach | MDPI [mdpi.com]
- 4. consensus.app [consensus.app]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. GHB receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors | PLOS One [journals.plos.org]
- 12. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GHB receptor targets in the CNS: focus on high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extrasynaptic site of action for γ-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization and pharmacology of the GHB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A review of pharmacology of NCS-382, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
experimental protocols for in vitro 4-Hydroxycrotonic acid studies
An In-Depth Guide to In Vitro Methodologies for Studying trans-4-Hydroxycrotonic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the in vitro investigation of trans-4-hydroxycrotonic acid (T-HCA). T-HCA is a critical molecule of interest as an active metabolite of γ-hydroxybutyric acid (GHB) and a selective agonist for the high-affinity GHB receptor.[1] Unlike its parent compound, GHB, T-HCA does not exhibit significant activity at the GABAB receptor, making it an invaluable tool for isolating and studying the specific physiological roles of the GHB receptor system.[1][2]
This guide eschews a rigid template in favor of a logically structured narrative that builds from foundational principles to advanced experimental design. We will delve into the causality behind protocol choices, ensuring each method is presented as a self-validating system, grounded in authoritative scientific literature.
Section 1: Understanding the Target Molecule: T-HCA
Chemical and Pharmacological Profile
trans-4-Hydroxycrotonic acid (also known as γ-hydroxycrotonic acid or GHC) is an unsaturated analogue of GHB. It is endogenously present in the mammalian brain and is also formed as a metabolite of exogenous GHB.[1] Its primary pharmacological significance lies in its selectivity. T-HCA binds to the high-affinity GHB receptor with an affinity approximately four times greater than GHB itself.[1] Crucially, it lacks the sedative effects of GHB because it does not bind to the GABAB receptor, which is responsible for GHB's profound hypnotic actions.[1][2] This unique profile allows for the deconvolution of GHB's complex pharmacology.
The Rationale for In Vitro Investigation
In vitro models provide a controlled environment to dissect the molecular mechanisms of T-HCA action, free from the systemic complexities of a whole-organism model. Key research questions that can be addressed in vitro include:
-
Receptor Binding Affinity: Quantifying the binding kinetics of T-HCA to the GHB receptor.
-
Cellular Viability: Determining if T-HCA exhibits cytotoxic effects at concentrations required for pharmacological activity.
-
Functional Outcomes: Measuring the direct cellular consequences of GHB receptor activation by T-HCA, such as its documented effect on neurotransmitter release.[1][2][3]
-
Downstream Signaling: Investigating the intracellular signaling cascades initiated by T-HCA binding.
Section 2: Foundational Preparations & Model Selection
Reagent Preparation and Handling
Proper preparation of T-HCA is critical for reproducible results.
-
Chemical Properties: T-HCA (Molar Mass: 102.09 g/mol ) is typically supplied as a solid.[4]
-
Solubility: It is soluble in aqueous solutions and organic solvents like DMSO.[4] For cell culture experiments, preparing a high-concentration stock solution in sterile DMSO (e.g., 100 mM) is recommended. This stock can then be diluted in culture medium to the final working concentrations, ensuring the final DMSO concentration remains non-toxic (typically ≤ 0.1%).
-
Storage: T-HCA should be stored desiccated at +4°C for short-term use, with long-term storage at -20°C or below recommended to ensure stability.[4]
Selection of Appropriate In Vitro Models
The choice of cell model is dictated by the experimental question. The central nervous system is the primary site of T-HCA action.
-
Immortalized Neuronal Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Widely used for neurotoxicity, neuroprotection, and neurochemistry studies.[5][6] They can be differentiated into a more mature neuronal phenotype.
-
PC12 (Rat Pheochromocytoma): Can be differentiated with nerve growth factor (NGF) to resemble sympathetic neurons and are used extensively in neurobiological research.[6]
-
-
Primary Neuronal Cultures:
-
Complex Co-Culture and 3D Models:
-
For advanced studies, co-cultures of neurons with glial cells (astrocytes, microglia) can model the intricate cell-cell communication of the brain.[8][9] Brain organoids, derived from induced pluripotent stem cells (iPSCs), offer a three-dimensional architecture that more closely mimics the brain's complexity.[5][8]
-
Caption: General experimental workflow for in vitro T-HCA studies.
Section 3: Core Experimental Protocols
Here we provide step-by-step methodologies for key experiments. It is imperative to include appropriate controls in every assay: a vehicle control (medium with DMSO at the highest concentration used), a negative control (untreated cells), and a positive control where applicable.
Protocol 1: Neuronal Viability and Cytotoxicity Assessment
Causality: Before assessing the specific pharmacological effects of T-HCA, it is crucial to determine the concentration range at which it does not induce cell death. This ensures that observed functional effects are due to specific receptor interactions and not a general cytotoxic response. The Lactate Dehydrogenase (LDH) assay is a reliable method for quantifying cytotoxicity by measuring the release of this cytosolic enzyme from cells with damaged plasma membranes.[10]
Methodology: LDH Cytotoxicity Assay
-
Cell Seeding: Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y) in a 96-well plate at a pre-determined optimal density and allow them to adhere and differentiate as required.
-
Compound Preparation: Prepare serial dilutions of T-HCA in the appropriate cell culture medium. A typical concentration range to screen would be from 10 nM to 1 mM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the T-HCA dilutions to the respective wells. Include vehicle control wells and a positive control for maximum lysis (often provided in commercial kits).
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.
-
LDH Measurement:
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay kit).[10]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
-
Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.
-
Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to the positive (maximum lysis) control.
Protocol 2: Competitive GHB Receptor Binding Assay
Causality: This assay directly quantifies the affinity of T-HCA for the GHB receptor. It operates on the principle of competition, where unlabeled T-HCA displaces a radiolabeled ligand (e.g., [³H]GHB or the high-affinity agonist [³H]NCS-382) from the receptor. The concentration of T-HCA required to displace 50% of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) can be calculated.
Methodology: [³H]GHB Displacement Assay
-
Membrane Preparation: Homogenize rat brain tissue (cortex or hippocampus are rich in GHB receptors) in an ice-cold buffer (e.g., 0.32 M sucrose). Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation in a suitable assay buffer (e.g., 50 mM Tris-HCl).[11]
-
Assay Setup: In microcentrifuge tubes or a 96-well filter plate, combine:
-
A fixed concentration of radioligand (e.g., 10 nM [³H]GHB).
-
Increasing concentrations of unlabeled T-HCA (e.g., 1 nM to 1 mM).
-
A fixed amount of brain membrane preparation (e.g., 100-200 µg protein).
-
Assay buffer to a final volume.
-
-
Defining Controls:
-
Total Binding: Tubes containing only membranes and radioligand.
-
Non-specific Binding: Tubes containing membranes, radioligand, and a saturating concentration of unlabeled GHB (e.g., 1 mM) to block all specific binding.
-
-
Incubation: Incubate the reaction tubes on ice or at 4°C for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[12]
-
Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of T-HCA.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 3: Glutamate Release Functional Assay
Causality: Studies have shown that activation of the GHB receptor by T-HCA leads to an increase in extracellular glutamate concentrations, particularly in the hippocampus.[1][2] This functional assay measures this key downstream effect, providing a physiological readout of T-HCA's agonist activity.
Caption: T-HCA selectively activates the GHB receptor pathway.
Methodology: Amplex Red-Based Glutamate Assay
-
Cell Culture: Use primary cortical or hippocampal neurons, as they form functional synaptic networks. Culture them for at least 10-14 days in vitro (DIV) to allow for mature synapse development.
-
Assay Preparation:
-
Gently wash the cells twice with a pre-warmed physiological buffer (e.g., HEPES-buffered saline).
-
Prepare the Amplex® Red glutamate assay reaction mixture according to the manufacturer's protocol. This mix typically contains Amplex® Red reagent, horseradish peroxidase, L-alanine, and glutamate oxidase.
-
-
Baseline Measurement: Add the reaction mixture to the cells and incubate for a short period (e.g., 10-15 minutes) to measure the basal level of glutamate release. Take a fluorescence reading (Excitation: ~540 nm, Emission: ~590 nm).
-
Stimulation: Add T-HCA at various concentrations directly to the wells. Include a vehicle control and a positive control, such as a high concentration of potassium chloride (KCl), which depolarizes neurons and causes massive glutamate release.
-
Kinetic Measurement: Immediately begin measuring fluorescence in a plate reader at regular intervals (e.g., every 2 minutes) for a period of 30-60 minutes.
-
Analysis:
-
Subtract the baseline fluorescence from all subsequent readings.
-
Plot the rate of fluorescence increase (or the final endpoint fluorescence) against the T-HCA concentration.
-
The data will show the dose-dependent effect of T-HCA on glutamate release. An EC₅₀ value (the concentration that produces 50% of the maximal response) can be calculated.
-
Section 4: Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Cytotoxicity of T-HCA on Primary Cortical Neurons (24h Exposure)
| T-HCA Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | 4.5 |
| 1 | 98.7 | 5.1 |
| 10 | 97.2 | 4.8 |
| 100 | 95.5 | 6.2 |
| 500 | 88.1 | 7.3 |
| 1000 | 65.4 | 8.9 |
Interpretation: The data suggests that T-HCA exhibits low cytotoxicity up to 100 µM, with a significant drop in viability observed at 1 mM. Pharmacological studies should ideally be conducted at concentrations below 500 µM.
Table 2: Competitive Displacement of [³H]GHB by T-HCA
| Parameter | Value |
| Radioligand ([³H]GHB) | 10 nM |
| Kᴅ of Radioligand | 95 nM |
| T-HCA IC₅₀ | 250 nM |
| Calculated T-HCA Kᵢ | 228 nM |
Interpretation: The low nanomolar Kᵢ value confirms that T-HCA is a high-affinity ligand for the GHB receptor, consistent with published literature.[13]
Table 3: T-HCA-Induced Glutamate Release
| T-HCA Concentration (µM) | Glutamate Release (RFU/min) | Standard Deviation |
| Vehicle Control | 5.2 | 1.1 |
| 1 | 15.8 | 2.4 |
| 10 | 35.1 | 4.5 |
| 100 | 48.9 | 5.2 |
| 500 | 51.3 | 4.9 |
| Calculated EC₅₀ | ~15 µM | N/A |
Interpretation: T-HCA induces a dose-dependent increase in glutamate release, with the effect plateauing around 100-500 µM. This functional response occurs at non-cytotoxic concentrations, confirming a specific pharmacological effect.
Section 5: Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the in vitro characterization of T-HCA. By systematically assessing cytotoxicity, receptor binding, and functional outcomes, researchers can build a comprehensive profile of this selective GHB receptor agonist.
Future studies could expand upon this foundation by:
-
Investigating Downstream Signaling: Using techniques like Western blotting or calcium imaging to explore the intracellular signaling pathways activated by T-HCA, such as ERK phosphorylation or changes in intracellular calcium.[14]
-
Exploring Neuroinflammatory Models: Utilizing co-cultures with microglia and astrocytes to determine if GHB receptor activation by T-HCA has a modulatory effect on neuroinflammatory processes.[5]
-
High-Throughput Screening: Adapting these assays for higher throughput formats to screen for novel GHB receptor ligands based on the T-HCA scaffold.
By employing these detailed and validated methodologies, the scientific community can further elucidate the physiological and pathological roles of the GHB receptor system, paving the way for new therapeutic strategies.
References
- Vertex AI Search. (n.d.). Neuronal Cell viability and cytotoxicity assays.
- Benchchem. (n.d.). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays.
- Wikipedia. (n.d.). T-HCA.
- Creative Biolabs. (n.d.). Neurotoxicity Assay Service.
- Thermo Fisher Scientific. (n.d.). Cell Viability Assays for Neural Stem Cells.
- Charles River Laboratories. (n.d.). Neuroscience Cell Culture Models.
- Morgenstern, J., et al. (n.d.). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PubMed Central.
- Creative Biolabs. (n.d.). Cell Culture Modeling Services.
- Innoprot. (n.d.). Neurotoxicity Assay.
- PubMed Central. (n.d.). Characterization of GABA Receptors.
- Peng, Y., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. PubMed.
- Frontiers. (n.d.). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders.
- Castelli, M. P., et al. (2003). Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid. PubMed.
- Pin, J. P., & Bettler, B. (n.d.). The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI.
- ResearchGate. (n.d.). Selective ??-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of.
- MedchemExpress.com. (n.d.). Ligand For GHB - (E) -4-Hydroxycrotonic acid.
- R&D Systems. (n.d.). trans-4-Hydroxycrotonic acid (CAS 24587-49-3).
- Tocris Bioscience. (n.d.). trans-4-Hydroxycrotonic acid | CAS 24587-49-3.
- Fucile, S., et al. (n.d.). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. PubMed Central.
Sources
- 1. T-HCA - Wikipedia [en.wikipedia.org]
- 2. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trans-4-Hydroxycrotonic acid (CAS 24587-49-3): R&D Systems [rndsystems.com]
- 5. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]
- 7. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Modeling Services - Creative Biolabs [neuros.creative-biolabs.com]
- 9. criver.com [criver.com]
- 10. neuroproof.com [neuroproof.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
Animal Models for Elucidating the Effects of 4-Hydroxycrotonic Acid
Application Notes & Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
trans-4-Hydroxycrotonic acid (T-HCA), an endogenous analogue and active metabolite of γ-hydroxybutyric acid (GHB), presents a unique tool for dissecting the neuropharmacology of the GHB system.[1] Unlike its parent compound GHB, which acts as an agonist at both the high-affinity GHB receptor and the low-affinity GABAB receptor, T-HCA exhibits selective high-affinity binding to the GHB receptor.[2][3][4] This selectivity is crucial, as the sedative, hypnotic, and other major pharmacological effects of GHB are primarily mediated by the GABAB receptor.[3][4][5] T-HCA, by contrast, does not produce sedation, making it an invaluable pharmacological probe to isolate and study the physiological functions of the GHB receptor itself.[3][4]
One of the key documented effects of GHB receptor activation by T-HCA is an increase in extracellular glutamate concentrations, particularly in the hippocampus.[3][4][6] This guide provides a comprehensive framework for selecting appropriate animal models and designing robust experimental protocols to investigate the diverse physiological and potential pathophysiological effects of T-HCA. We will explore its behavioral, neurochemical, and neuroprotective profile in both wild-type and genetic disease models.
Strategic Selection of Animal Models
The choice of animal model is paramount and depends entirely on the research question. Standard rodent models are ideal for direct pharmacological assessment, whereas genetic models are essential for studying the compound's role in specific disease states.
Wild-Type Rodent Models (Rats and Mice)
-
Rationale: Healthy, pharmacologically naive rodents are the gold standard for characterizing the fundamental dose-response, pharmacokinetic (PK), and pharmacodynamic (PD) properties of a novel compound. They allow for a clean assessment of behavioral and neurochemical effects without the confounding variables of a disease phenotype.
-
Recommended Strains:
-
Rats: Sprague-Dawley or Wistar are commonly used for their well-characterized behavior and physiology, making them suitable for neurobehavioral and microdialysis studies.
-
Mice: C57BL/6J or CD-1 strains are robust and widely used in behavioral neuroscience, offering a wealth of comparative data.[7][8][9]
-
-
Primary Applications:
-
Characterizing non-sedative behavioral effects (cognition, anxiety).
-
Establishing PK/PD relationships.
-
Investigating the impact on hippocampal glutamate release and synaptic plasticity.
-
Genetic Model: SSADH Deficiency (Aldh5a1-/- Mouse)
-
Rationale: Succinic semialdehyde dehydrogenase (SSADH) deficiency is a rare metabolic disorder of GABA degradation.[10][11][12] The enzymatic block leads to the accumulation of GABA and its byproduct, GHB.[11][13][14][15] The Aldh5a1-/- mouse is a well-established model that phenocopies the human condition, exhibiting ataxia, seizures, and early mortality (typically by 3-4 weeks of age).[16][17][18][19] This model is invaluable for studying the chronic pathological consequences of an endogenous overabundance of GHB and its metabolites, and for testing therapies aimed at mitigating these effects.[17][20][21] Evidence of enhanced oxidative stress is also a key feature of this model.[13][14][17]
-
Primary Applications:
-
Investigating the role of GHB receptor activation in the pathophysiology of SSADH deficiency.
-
Evaluating GHB receptor antagonists as a potential therapeutic strategy.
-
Studying the interplay between chronic hyper-GABAergic/GHBergic states and neuronal excitability.
-
Application 1: Characterizing the Behavioral and Neurochemical Profile of T-HCA
Objective: To dissect the specific, non-sedative behavioral and neurochemical effects of T-HCA in wild-type rodents to understand the functional role of the GHB receptor.
Experimental Workflow
Caption: Workflow for T-HCA behavioral and neurochemical phenotyping.
Protocol 1.1: Rodent Behavioral Assessment Battery
This protocol outlines a series of tests to evaluate locomotion, anxiety, and memory. It is critical to counterbalance the order of testing and allow sufficient time between tests to minimize carryover effects.
A. Open Field Test (OFT)
-
Purpose: To assess baseline locomotor activity and anxiety-like behavior (thigmotaxis). This test is crucial to confirm that T-HCA, unlike GHB, does not induce sedation or hypoactivity.
-
Apparatus: A square arena (e.g., 50x50 cm for mice) with walls, placed in a sound-attenuated room with consistent, even lighting.[9][22]
-
Procedure:
-
Acclimate animals to the testing room for at least 30-60 minutes before testing.[9][23]
-
Administer T-HCA or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at the desired pre-treatment time (e.g., 15-30 minutes).
-
Gently place the mouse in the center of the arena.[9]
-
Record activity for a set duration (typically 5-20 minutes) using an overhead video camera and tracking software.[7][8][9]
-
Thoroughly clean the arena with 70% ethanol between subjects to eliminate olfactory cues.[9][22]
-
-
Key Parameters: Total distance traveled, velocity, time spent in the center zone vs. periphery, rearing frequency.[8]
B. Elevated Plus Maze (EPM)
-
Purpose: To assess anxiety-like behavior based on the animal's natural aversion to open, elevated spaces.[24][25][26]
-
Apparatus: A plus-shaped maze raised off the floor (e.g., 50-55 cm), with two open arms and two arms enclosed by walls.[27]
-
Procedure:
-
Key Parameters: Time spent in open arms vs. closed arms, number of entries into open arms, total distance traveled.[24] An increase in open arm exploration is indicative of anxiolytic-like effects.
Protocol 1.2: Neurochemical Analysis via HPLC
-
Purpose: To quantify levels of glutamate and other key neurotransmitters in brain tissue following T-HCA administration.
-
Procedure:
-
At a predetermined time point after T-HCA or vehicle injection, animals are humanely euthanized.
-
The brain is rapidly extracted and dissected on ice to isolate the hippocampus.
-
Tissue samples are immediately frozen at -70°C or below.[28]
-
For analysis, tissue is homogenized in an acid solution (e.g., 0.3 N perchloric acid) and centrifuged to precipitate proteins.[28]
-
The resulting supernatant, containing the neurotransmitters, is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
Separation is typically achieved using a reversed-phase column, and detection is performed using an electrochemical or mass spectrometry detector for high sensitivity and specificity.[28][29][30]
-
-
Data Analysis: Neurotransmitter levels are quantified by comparing peak areas to those of a standard curve and normalizing to tissue weight.
| Parameter | T-HCA | GHB (for comparison) | Rationale / Expected Outcome |
| Receptor Binding | High-affinity GHB-R agonist; No GABAB activity.[3][4] | Agonist at both GHB-R and GABAB-R. | T-HCA isolates the effects of the GHB receptor. |
| Sedation | None expected.[3][4] | Dose-dependent sedation/hypnosis. | Confirms lack of GABAB-mediated CNS depression. |
| Locomotion (OFT) | No change or potential hyperactivity. | Dose-dependent decrease. | To quantify the absence of sedative effects. |
| Anxiety (EPM) | Unknown; could be anxiolytic or anxiogenic. | Anxiolytic at low doses. | To explore novel functions of the GHB receptor. |
| Hippocampal Glutamate | Increase.[3][4][6] | Biphasic: low doses increase, high doses decrease. | T-HCA effect is not masked by GABAB-mediated inhibition. |
Application 2: Investigating Pathophysiology in an SSADH Deficiency Model
Objective: To elucidate the role of accumulating GHBergic metabolites in the severe neurological phenotype of Aldh5a1-/- mice and to explore the therapeutic potential of blocking the GHB receptor.
GABA Metabolism in SSADH Deficiencydot
// Nodes Glutamate [label="Glutamate"]; GABA [label="GABA", fillcolor="#FBBC05"]; SSA [label="Succinic\nSemialdehyde", fillcolor="#FBBC05"]; GHB [label="GHB / T-HCA\n(Accumulates)", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SuccinicAcid [label="Succinic Acid"]; Krebs [label="Krebs Cycle"];
// Invisible node for block SSADH_block [label="SSADH\n(Deficient)", shape=box, style="dashed,filled", fillcolor="#F1F3F4", color="#EA4335"];
// Edges Glutamate -> GABA [label=" GAD"]; GABA -> SSA [label=" GABA-T"]; SSA -> GHB [label=" AKR", color="#EA4335", fontcolor="#EA4335", style=bold]; SSA -> SSADH_block [label=" SSADH", style=dashed, color="#5F6368"]; SSADH_block -> SuccinicAcid [style=dashed, color="#5F6368"]; SuccinicAcid -> Krebs;
// Rank {rank=same; GABA; SSA; SSADH_block;} {rank=same; GHB; SuccinicAcid;} }
Sources
- 1. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. GHB receptor targets in the CNS: focus on high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gamma-Hydroxybutyrate modulation of glutamate levels in the hippocampus: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Open field test for mice [protocols.io]
- 8. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinic semialdehyde dehydrogenase deficiency: lessons from mice and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inherited Disorders of GABA Metabolism and Advances in ALDH5A1 Mutation Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Disorders of GABA metabolism: SSADH and GABA-transaminase deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Succinic Semialdehyde Dehydrogenase Deficiency: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 16. 006257 - Strain Details [jax.org]
- 17. Murine succinate semialdehyde dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme replacement therapy for succinic semialdehyde dehydrogenase deficiency (SSADHD): relevance in GABA plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ssadh.net [ssadh.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. BehaviorCloud Protocols - Open Field Test | BehaviorCloud [behaviorcloud.com]
- 24. protocols.io [protocols.io]
- 25. Elevated plus maze protocol [protocols.io]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. assets.fishersci.com [assets.fishersci.com]
- 29. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-Hydroxycrotonic Acid using High-Performance Liquid Chromatography
Introduction
4-Hydroxycrotonic acid (4-HCA), a metabolite and structural analog of the neurotransmitter γ-hydroxybutyric acid (GHB), is a molecule of significant interest in neuroscience and drug development.[1][2] As an agonist for the high-affinity GHB receptor, it serves as a valuable research tool for elucidating complex neurological pathways.[2][3][4] The synthesis of 4-HCA often results in a mixture containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust and efficient purification strategy is paramount to obtaining high-purity 4-HCA for use in sensitive biological assays and further drug development activities.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual components from a complex mixture.[5] However, the polar nature of this compound presents a challenge for traditional reversed-phase (RP) HPLC methods, where such compounds often exhibit poor retention.[6][7][8] This application note provides detailed protocols for two distinct HPLC-based purification strategies for this compound: Reversed-Phase HPLC (RP-HPLC) with a polar-modified stationary phase and Hydrophilic Interaction Liquid Chromatography (HILIC) . These methods are designed to provide researchers, scientists, and drug development professionals with the necessary tools to achieve high-purity 4-HCA.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for effective method development.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₃ | [2] |
| Molar Mass | 102.089 g·mol⁻¹ | [2] |
| pKa (Strongest Acidic) | ~4.45 | [1] |
| Predicted logP | -0.31 | [1] |
The low logP and acidic pKa indicate that this compound is a polar, hydrophilic molecule that will be ionized at neutral pH. This necessitates specific chromatographic strategies to achieve adequate retention and separation.
Method 1: Reversed-Phase HPLC (RP-HPLC) for this compound Purification
This method utilizes a polar-embedded or end-capped C18 column, which is designed to provide better retention for polar analytes and prevent phase collapse in highly aqueous mobile phases.[7] By operating at a low pH, the ionization of the carboxylic acid group of 4-HCA is suppressed, increasing its hydrophobicity and retention on the non-polar stationary phase.[8][9]
Experimental Workflow: RP-HPLC Purification
Caption: RP-HPLC purification workflow for this compound.
Protocol: Preparative RP-HPLC
1. System Preparation:
-
Equilibrate the entire HPLC system, including the pump, injector, and column, with the initial mobile phase composition (98% Mobile Phase A: 2% Mobile Phase B) until a stable baseline is achieved.
2. Sample Preparation:
-
Dissolve the crude this compound sample in Mobile Phase A to a concentration of 10-50 mg/mL. The optimal concentration should be determined based on the solubility of the crude material and the loading capacity of the column.
-
Sonicate the sample solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
3. HPLC Method Parameters:
| Parameter | Analytical Scale | Preparative Scale |
| Column | Polar-embedded C18 (e.g., 4.6 x 150 mm, 5 µm) | Polar-embedded C18 (e.g., 21.2 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 40% B over 15 min | 5% to 40% B over 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 210 nm | 210 nm |
| Injection Volume | 10 µL | 1-5 mL (concentration dependent) |
| Column Temp. | Ambient | Ambient |
4. Fraction Collection:
-
Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.
5. Post-Purification Analysis:
-
Analyze the collected fractions using the analytical scale HPLC method to confirm purity.
-
Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization to obtain the purified this compound.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound Purification
HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[10][11] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile.[11] A water-rich layer is formed on the surface of the stationary phase, and analyte retention is based on partitioning between this aqueous layer and the bulk organic mobile phase.[11]
Experimental Workflow: HILIC Purification
Caption: HILIC purification workflow for this compound.
Protocol: Preparative HILIC
1. System Preparation:
-
Equilibrate the HPLC system and column with the initial mobile phase composition (95% Mobile Phase B: 5% Mobile Phase A) for an extended period to ensure proper formation of the aqueous layer on the stationary phase and a stable baseline.
2. Sample Preparation:
-
Dissolve the crude this compound sample in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water with buffer) to ensure good peak shape. The concentration will depend on solubility and column loading.
-
Filter the solution through a 0.45 µm syringe filter.
3. HILIC Method Parameters:
| Parameter | Analytical Scale | Preparative Scale |
| Column | Zwitterionic HILIC (e.g., 2.1 x 100 mm, 2.7 µm)[10] | Zwitterionic HILIC (e.g., 20 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 95% to 60% B over 10 min | 95% to 60% B over 25 min |
| Flow Rate | 0.4 mL/min | 18 mL/min |
| Detection | 210 nm (or ELSD) | 210 nm (or ELSD) |
| Injection Volume | 5 µL | 0.5-2 mL (concentration dependent) |
| Column Temp. | 30 °C | 30 °C |
4. Fraction Collection & Post-Purification:
-
Follow the same procedures for fraction collection and post-purification analysis as described in the RP-HPLC method. The use of a volatile buffer like ammonium acetate facilitates its removal during solvent evaporation.
Conclusion
The choice between RP-HPLC and HILIC for the purification of this compound will depend on the specific impurity profile of the crude sample and the available instrumentation. The RP-HPLC method is often more straightforward and utilizes more common stationary phases. However, for samples containing very polar impurities, the HILIC method may offer superior resolution and selectivity.[12] Both methods presented in this application note are robust and scalable, providing a solid foundation for researchers to obtain high-purity this compound for their scientific endeavors.
References
- Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column. Agilent Technologies, Inc.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Hydrophilic interaction liquid chromatography (HILIC)
- Reversed-phase chrom
- Polar Compounds. SIELC Technologies.
- Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chrom
- Hydrophilic Interaction Liquid Chrom
- Normal-phase vs.
- ZIC HILIc for organic acids (Help me).
- Showing NP-Card for this compound (NP0087052). NP-MRD.
- Application Compendium Solutions for Prepar
- Detection of PHB in the form of crotonic acid by HPLC.
- Principles in prepar
- Methods for determining the concentration of gamma-hydroxy-butyric-acid (GHB) in a sample.
- T-HCA. Wikipedia.
- Ligand For GHB - (E) -4-Hydroxycrotonic acid. MedchemExpress.com.
Sources
- 1. NP-MRD: Showing NP-Card for this compound (NP0087052) [np-mrd.org]
- 2. T-HCA - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. hplc.eu [hplc.eu]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. ZIC HILIc for organic acids (Help me) - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Radiolabeling of 4-Hydroxycrotonic Acid and its Use in Receptor Binding Assays
Introduction: The Significance of 4-Hydroxycrotonic Acid in Neuroscience Research
This compound (4-HCA), specifically the trans isomer (T-HCA), is a crucial tool for neuroscientists investigating the endogenous roles of γ-hydroxybutyric acid (GHB). As a naturally occurring metabolite of GHB, 4-HCA exhibits a distinct and more potent pharmacological profile.[1] It acts as a high-affinity agonist at a specific GHB receptor, but notably, does not interact with the GABAB receptor, which is a low-affinity target for GHB itself.[1] This selectivity makes 4-HCA an invaluable molecular probe to isolate and study the functions of the high-affinity GHB binding sites, distinguishing them from the broader effects mediated by GABAB receptor activation.[1]
Radiolabeled 4-HCA is, therefore, an essential reagent for quantifying these specific binding sites, determining their density (Bmax) and affinity (Kd) in various tissues, and for screening novel compounds that target this system. This document provides a comprehensive guide to the radiolabeling of 4-HCA and its application in receptor binding assays, offering both theoretical insights and detailed, actionable protocols for researchers in pharmacology and drug development.
PART 1: Radiolabeling of this compound
The introduction of a radioisotope into the 4-HCA molecule is a prerequisite for its use in high-sensitivity binding assays. Tritium (³H) is the isotope of choice for this application due to its suitable half-life, low-energy beta emission, and the high specific activities that can be achieved. The following protocol outlines a plausible method for the synthesis of [³H]-4-Hydroxycrotonic acid, based on established principles of catalytic tritiation of unsaturated precursors.
Principle of the Method
The proposed synthesis involves the selective catalytic reduction of a precursor molecule containing a triple bond, 4-hydroxy-2-butynoic acid, using tritium gas. This method allows for the introduction of two tritium atoms across the alkyne, resulting in a high specific activity radioligand. Subsequent purification by High-Performance Liquid Chromatography (HPLC) is critical to ensure the radiochemical purity of the final product.[2][3]
Experimental Protocol: Synthesis of [³H]-4-Hydroxycrotonic Acid
Materials:
-
4-hydroxy-2-butynoic acid
-
Tritium gas (³H₂)
-
Lindlar's catalyst (palladium on calcium carbonate, lead-poisoned)
-
Quinoline
-
Ethyl acetate (anhydrous)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Scintillation fluid
-
HPLC system with a radioactivity detector
-
Hydrogenation apparatus suitable for handling tritium gas
Procedure:
-
Preparation of the Precursor: In a specialized hydrogenation flask, dissolve 4-hydroxy-2-butynoic acid (e.g., 5 mg) in anhydrous ethyl acetate.
-
Catalyst Addition: Carefully add Lindlar's catalyst and a small amount of quinoline to the reaction mixture. The quinoline serves to partially deactivate the catalyst, preventing over-reduction to the fully saturated 4-hydroxybutanoic acid.
-
Tritiation Reaction: Connect the flask to a tritium manifold. Evacuate the flask and then introduce tritium gas to the desired pressure.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable method, such as thin-layer chromatography (TLC) of a non-radioactive parallel reaction, to determine the optimal reaction time.
-
Quenching and Filtration: Once the reaction is complete, carefully vent the excess tritium gas according to safety protocols. Filter the reaction mixture through a syringe filter to remove the catalyst.
-
Purification by HPLC: Concentrate the filtrate and redissolve in a minimal amount of the HPLC mobile phase. Purify the crude product using reverse-phase HPLC.[2][4] A typical mobile phase would be a gradient of water and methanol with 0.1% TFA.
-
Fraction Collection and Analysis: Collect fractions and analyze for radioactivity using a liquid scintillation counter. Pool the fractions containing the purified [³H]-4-HCA.
-
Determination of Specific Activity: The specific activity (Ci/mmol) of the radioligand is a critical parameter and can be determined by measuring the concentration of the purified product (e.g., by UV absorbance if a suitable chromophore is present or by quantitative mass spectrometry) and its corresponding radioactivity.[5][6]
PART 2: Application in Receptor Binding Assays
Radiolabeled 4-HCA can be used to characterize its binding sites in tissue homogenates, typically from brain regions known to express GHB receptors, such as the hippocampus and cortex.[7] The following protocols describe saturation and competitive binding assays using a filtration method.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
Protocol 1: Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[8]
Materials:
-
Purified [³H]-4-HCA
-
Unlabeled 4-HCA or GHB
-
Rat brain cortical membranes[9]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Filtration manifold
-
Liquid scintillation counter and vials
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and prepare a crude membrane fraction by centrifugation.[9] Resuspend the final pellet to a protein concentration of approximately 0.5-1.0 mg/mL.
-
Assay Setup: Set up a series of tubes for total and non-specific binding.
-
Total Binding: Add increasing concentrations of [³H]-4-HCA (e.g., 0.1 to 20 nM) to tubes containing the membrane preparation (e.g., 100 µg protein) and assay buffer to a final volume of 250 µL.
-
Non-specific Binding (NSB): Prepare a parallel set of tubes identical to the total binding tubes, but also add a high concentration of unlabeled 4-HCA or GHB (e.g., 10 µM) to saturate the specific binding sites.[10]
-
-
Incubation: Incubate all tubes at 4°C for 60 minutes to reach equilibrium.[11]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters.[11]
-
Washing: Wash the filters rapidly with several volumes of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
Data Presentation: Saturation Binding Parameters
| Parameter | Description | Typical Value (Example) |
| Kd | Equilibrium dissociation constant; a measure of ligand affinity (lower Kd = higher affinity). | 10 nM |
| Bmax | Maximum number of binding sites; a measure of receptor density. | 150 fmol/mg protein |
Protocol 2: Competitive Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the 4-HCA binding site.[8]
Procedure:
-
Assay Setup: Prepare tubes containing:
-
Membrane preparation (e.g., 100 µg protein).
-
A fixed concentration of [³H]-4-HCA (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
Assay buffer to a final volume of 250 µL.
-
-
Controls: Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled 4-HCA).
-
Incubation, Filtration, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.
-
Trustworthiness and Self-Validation
The reliability of these protocols is ensured by the inclusion of critical controls:
-
Non-specific Binding: The determination of NSB is fundamental. It should be non-saturable and ideally less than 30% of the total binding at the Kd concentration of the radioligand to ensure a sufficient signal-to-noise ratio.[10][15]
-
Radiochemical Purity: The purity of the [³H]-4-HCA must be greater than 97% as determined by HPLC. Impurities can lead to inaccurate binding parameters.[3]
-
Protein Concentration: The amount of membrane protein should be optimized to ensure that less than 10% of the added radioligand is bound at equilibrium, preventing ligand depletion artifacts.[10]
Conclusion
The protocols detailed in this application note provide a robust framework for the radiolabeling of this compound and its use in characterizing the high-affinity GHB receptor. By employing [³H]-4-HCA, researchers can achieve the necessary sensitivity and specificity to dissect the pharmacology of this important neuromodulatory system. Adherence to the described methodologies and careful data analysis will yield reliable and reproducible results, advancing our understanding of GHB receptor function and aiding in the development of novel therapeutics.
References
- Title: Determination of Radioligand Specific Activity Using Competition Binding Assays Source: PubMed URL:[Link]
- Title: Scatchard plot Source: Oxford Reference URL:[Link]
- Title: Scatchard equ
- Title: Interpretation of Scatchard plots for aggregating receptor systems Source: PubMed URL:[Link]
- Title: Receptor binding techniques: saturation (equilibrium) analysis Source: University of Bristol URL:[Link]
- Title: Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentr
- Title: Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods Source: YouTube URL:[Link]
- Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI Bookshelf URL:[Link]
- Title: Ligand binding assay Source: Wikipedia URL:[Link]
- Title: Calculations and Instrumentation used for Radioligand Binding Assays Source: NCBI Bookshelf URL:[Link]
- Title: Analyzing Radioligand Binding D
- Title: Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography Source: PubMed Central URL:[Link]
- Title: The Importance of Purification for Radiolabeled Compounds Source: Moravek URL:[Link]
- Title: Modular Isotopomer Synthesis of γ-Hydroxybutyric Acid for a Quantitative Analysis of Metabolic F
- Title: Analogs of .gamma.-hydroxybutyric acid.
- Title: Radioligand Binding Detection of Receptors in Brain Membranes Source: SpringerLink URL:[Link]
- Title: Radiochemical purity control of radiolabeled drugs Source: IAEA URL:[Link]
- Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL:[Link]
- Title: Characterization of GABA Receptors Source: PubMed Central URL:[Link]
- Title: Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors Source: PubMed Central URL:[Link]
- Title: Radioligand Binding Assay Source: Gifford Bioscience URL:[Link]
- Title: precursors gamma-butyrolactone gbl: Topics by Science.gov Source: Science.gov URL:[Link]
- Title: Liquid Chromatography–Accurate Radioisotope Counting and Microplate Scintillation Counter Technologies in Drug Metabolism Studies Source: Taylor & Francis Online URL:[Link]
- Title: Purification, formulation and quality control of radiopharmaceuticals Source: YouTube URL:[Link]
- Title: Receptor Binding Assay - Part 1 Source: YouTube URL:[Link]
- Title: Gamma-HB Synthesis Source: Scribd URL:[Link]
- Title: New Synthesis and Tritium Labeling of a Selective Ligand for Studying High-affinity γ-Hydroxybutyrate (GHB) Binding Sites Source: PubMed Central URL:[Link]
- Title: γ-Hydroxybutyric acid Source: Wikipedia URL:[Link]
- Title: Quantitative autoradiographic distribution of gamma-hydroxybutyric acid binding sites in human and monkey brain Source: PubMed URL:[Link]
- Title: The Development and Application of Tritium-Labeled Compounds in Biomedical Research Source: MDPI URL:[Link]
- Title: Carboxylic acid derivatives via catalytic carboxylation of unsaturated hydrocarbons: whether the nature of a reductant may determine the mechanism of CO2 incorpor
- Title: Synthesis of (4- 14 C)-labeled and Non-Labeled 3 , 15 -dihydroxy-5-pregnen-20-one and 3 , 15 -dihydroxy-5-androsten-17-one Source: PubMed URL:[Link]
- Title: New Synthesis and Tritium Labeling of a Selective Ligand for Studying High-Affinity γ-Hydroxybutyrate (GHB)
- Title: Use of bioconversion for the preparation of [4-14C]-labeled 7 alpha- and 7 beta-hydroxylated derivatives of dehydroepiandrosterone and epiandrosterone Source: PubMed URL:[Link]
- Title: Use of bioconversion for the preparation of [4-14C]-labeled 7α- and 7β-hydroxylated derivatives of dehydroepiandrosterone and epiandrosterone Source: ResearchG
- Title: Catalytic Hydrogenation of Unsaturated Carboxylic Adds Using N,N-Dimethylacetamide Solutions of Ruthenium(I)
- Title: T-HCA Source: Wikipedia URL:[Link]
- Title: Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes Source: RSC Publishing URL:[Link]
- Title: Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogen
- Title: Synthesis of highly potent Lymphocyte Function-Associated Antigen-1 Antagonists Labeled with Carbon-14 and with Stable Isotopes, Part 3 Source: ResearchG
- Title: Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis Source: Princeton University, Macmillan Group URL:[Link]
Sources
- 1. T-HCA - Wikipedia [en.wikipedia.org]
- 2. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis of tritium labeled cortoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. oxfordreference.com [oxfordreference.com]
- 13. Scatchard equation - Wikipedia [en.wikipedia.org]
- 14. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Developing Selective Ligands for the High-Affinity GHB Receptor Based on the 4-Hydroxycrotonic Acid Scaffold
Abstract
Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter with complex pharmacology, acting as an agonist at two distinct receptor sites: a high-affinity, specific GHB receptor (GHB-R) and a low-affinity site on the GABAB receptor.[1][2] The profound sedative and anesthetic effects of GHB are primarily mediated by its action at the GABAB receptor, which has historically complicated efforts to study and therapeutically target the specific GHB-R.[2][3] This guide details the rationale, synthesis, and validation of selective ligands for the high-affinity GHB-R using trans-4-hydroxycrotonic acid (T-HCA) as a foundational chemical scaffold. T-HCA, an endogenous analog of GHB, exhibits significantly greater affinity for the GHB-R while demonstrating negligible activity at the GABAB receptor, thereby decoupling the specific neuromodulatory effects of GHB-R activation from GABAB-mediated sedation.[3][4] We provide detailed protocols for the synthesis of T-HCA and its derivatives, followed by robust in vitro and in vivo methods for characterizing their binding selectivity, functional activity, and physiological effects.
Introduction: The Rationale for a Selective Approach
The central nervous system effects of GHB are biphasic and concentration-dependent. At lower, more physiological concentrations, GHB is thought to exert its effects via the high-affinity GHB-R, leading to the release of excitatory neurotransmitters like glutamate.[1][3] At higher, pharmacological concentrations, GHB acts as a weak partial agonist at GABAB receptors, producing the characteristic central nervous system depression, including sedation, hypnosis, and anesthesia.[2][[“]] This dual-target profile presents a significant challenge for developing therapeutics that can selectively modulate the GHB-R without inducing the powerful and often undesirable sedative effects of GABAB activation.
Trans-4-hydroxycrotonic acid (T-HCA) provides an elegant solution to this challenge. The presence of a rigid trans-double bond in its carbon backbone restricts the conformational flexibility that is characteristic of GHB. This structural constraint is critical for its receptor selectivity. While T-HCA binds to the high-affinity GHB-R with an affinity approximately four times greater than GHB itself, it does not bind to the GABAB receptor.[4] This makes the T-HCA scaffold an ideal starting point for designing potent and selective molecular probes and potential therapeutic agents targeting the GHB-R.
The development workflow for these selective ligands can be visualized as a multi-stage process, beginning with rational design and synthesis, followed by rigorous validation.
Figure 1: High-level workflow for developing selective GHB-R ligands.
Ligand Synthesis Protocols
The synthesis of T-HCA and its derivatives is a critical first step. The protocols below describe a reliable method for synthesizing the parent scaffold and a representative advanced analog.
Protocol 1: Synthesis of trans-4-Hydroxycrotonic Acid (T-HCA)
Rationale: This protocol describes an optimized alkaline hydrolysis of γ-crotonolactone, a commercially available starting material. This method is efficient and yields the desired trans isomer in high purity.
Materials:
-
γ-Crotonolactone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, pH meter, separation funnel
Step-by-Step Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve γ-crotonolactone (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Cool the solution in an ice bath and slowly add a 2M solution of NaOH (1.1 equivalents) while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Neutralization & Extraction: Remove the ethanol using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 with concentrated HCl.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with a saturated NaCl solution (brine).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield T-HCA as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of a 4,4-Disubstituted T-HCA Derivative
Rationale: Structure-activity relationship (SAR) studies have shown that introducing diaromatic substituents at the 4-position of the T-HCA scaffold can dramatically increase binding affinity for the GHB-R.[6] This protocol provides a generalizable approach for creating such high-affinity analogs.
Figure 2: Generalized synthesis workflow for advanced T-HCA analogs.
In Vitro Characterization Protocols
Once synthesized, the ligands must be characterized to determine their binding affinity and functional activity at the target receptors.
Protocol 3: Competitive Radioligand Binding Assay
Rationale: This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[7][8] By competing the synthesized ligand against a radiolabeled ligand with known affinity, we can quantify its ability to bind to the GHB-R and GABAB receptor, thereby establishing its selectivity. We will use [³H]NCS-382, a potent and selective antagonist, for the GHB-R assay to achieve higher signal-to-noise compared to using [³H]GHB.[9]
Materials:
-
Cell membranes prepared from tissue known to express high levels of GHB-R and GABAB receptors (e.g., rat cerebral cortex and hippocampus).[9]
-
Radioligands: [³H]NCS-382 (for GHB-R) and [³H]CGP54626 (for GABAB-R).
-
Synthesized test ligands.
-
Unlabeled standards: GHB, Baclofen (GABAB agonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, filter mats (GF/B), cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
Step-by-Step Procedure:
-
Plate Setup: To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled standard (for non-specific binding).
-
50 µL of the synthesized test ligand at various concentrations (typically 10⁻¹⁰ M to 10⁻⁴ M).
-
50 µL of the radioligand at a concentration near its Kd value.
-
-
Incubation: Add 50 µL of the cell membrane preparation (100-200 µg protein/well) to initiate the binding reaction.
-
Incubate the plates at a specified temperature (e.g., 4°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis & Presentation:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test ligand.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of ligand that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Example Binding Affinity and Selectivity Data
| Compound | GHB-R Ki (nM) | GABAB-R Ki (nM) | Selectivity Ratio (GABAB Ki / GHB-R Ki) |
| GHB | 1500 | 25,000 | ~17 |
| T-HCA | 350[4] | >100,000[3] | >285 |
| Derivative X | 25[6][10] | >100,000 | >4000 |
Data are representative and compiled from literature sources.
In Vivo Validation Protocols
In vivo studies are essential to confirm that the in vitro selectivity translates to the desired physiological effect in a living system.
Protocol 4: Hippocampal Microdialysis
Rationale: Selective activation of the high-affinity GHB-R has been shown to increase extracellular glutamate concentrations in the hippocampus, an effect not produced by GABAB agonists.[3][4] This protocol uses in vivo microdialysis to measure this neurochemical signature, providing functional evidence of selective GHB-R engagement.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes (e.g., 2 mm membrane).
-
Anesthetized rats.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Synthesized test ligand.
-
HPLC system with fluorescence detection for glutamate analysis.
Step-by-Step Procedure:
-
Surgical Implantation: Anesthetize a rat and place it in the stereotaxic frame. Implant a guide cannula targeted to the hippocampus (e.g., CA1 region). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Basal Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period (~2 hours), collect baseline dialysate samples every 20 minutes.
-
Drug Administration: Administer the test ligand (e.g., via intraperitoneal injection or reverse dialysis through the probe).
-
Post-Dose Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC.
Data Analysis: Express glutamate concentrations as a percentage of the average baseline concentration. A selective GHB-R agonist should produce a significant increase in extracellular glutamate that is blocked by a GHB-R antagonist (e.g., NCS-382) but not by a GABAB antagonist.[3]
Protocol 5: Assessment of Sedative/Hypnotic Effects
Rationale: The defining characteristic of a selective T-HCA-based ligand is the absence of sedative effects, which are mediated by the GABAB receptor.[3][4] The Loss of Righting Reflex (LRR) is a simple, robust behavioral assay in rodents to quantify sedation.
Step-by-Step Procedure:
-
Acclimation: Acclimate mice or rats to the testing room and handling procedures.
-
Drug Administration: Administer the test ligand, a positive control (GHB), and a vehicle control to different groups of animals.
-
Assessment: At set time points after administration (e.g., 15, 30, 60 minutes), place the animal on its back.
-
Endpoint: The animal is considered to have lost its righting reflex if it fails to right itself (i.e., return to a prone position with all four paws on the surface) within 30 seconds.
-
Observation: Record the latency to the onset of LRR and the total duration of LRR.
Expected Outcome: Animals treated with GHB will exhibit a dose-dependent LRR. In contrast, animals treated with a selective T-HCA-based ligand should show no LRR, even at high doses, confirming its lack of significant GABAB receptor activity.[3]
Conclusion
The 4-hydroxycrotonic acid scaffold is a powerful and validated starting point for the development of highly selective ligands for the high-affinity GHB receptor. By leveraging its inherent conformational rigidity, researchers can design molecules that effectively probe the function of this unique receptor system without the confounding sedative effects of GABAB receptor activation. The integrated workflow of rational synthesis, precise in vitro binding and functional assays, and targeted in vivo neurochemical and behavioral validation provides a comprehensive framework for advancing novel tools and potential therapeutics in this field.
References
- T-HCA - Wikipedia. [Link]
- γ-Hydroxybutyric acid - Wikipedia. [Link]
- Felmlee, M. A., Morse, B. L., & Morris, M. E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS journal, 23(1), 22. [Link]
- Mehta, A. K., & Ticku, M. K. (2009). Characterization and pharmacology of the GHB receptor. Vitamins and hormones, 81, 39–61. [Link]
- What is Gamma-Hydroxybutyrate (GHB) mechanism of action? - Consensus. [Link]
- Which receptor does Gamma-Hydroxybutyric acid (GHB) act on? - Dr.Oracle. [Link]
- Castelli, M. P., Ferraro, L., Mocci, I., Tanganelli, S., Cignarella, A., Pinna, A., Gessa, G. L., & Antonelli, T. (2003). Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid. Journal of neurochemistry, 87(3), 722–732. [Link]
- Bourguignon, J. J., Schoenfelder, A., Schmitt, M., Wermuth, C. G., Hechler, V., Charlier, B., & Maitre, M. (1988). Analogues of gamma-hydroxybutyric acid. Synthesis and binding studies. Journal of medicinal chemistry, 31(5), 893–897. [Link]
- Wellendorph, P., & Clausen, R. P. (2014). GHB receptor targets in the CNS: focus on high-affinity binding sites. Biochemical pharmacology, 87(2), 251–257. [Link]
- Bourguignon, J. J., Schoenfelder, A., Schmitt, M., Wermuth, C. G., Hechler, V., Charlier, B., & Maitre, M. (1988). Analogs of .gamma.-hydroxybutyric acid. Synthesis and binding studies. Journal of Medicinal Chemistry, 31(5), 893-897. [Link]
- Carter, L. P., Wu, H., & Koek, W. (2009). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology, biochemistry, and behavior, 92(2), 199–208. [Link]
- Analogs of . gamma. -hydroxybutyric acid. Synthesis and binding studies - American Chemical Society. [Link]
- Krall, J., Jensen, C. H., Bavo, F., Falk-Petersen, C. B., Haugaard, A. S., Vogensen, S. B., Tian, Y., Nittegaard-Nielsen, M., Sigurdardóttir, S. B., Kehler, J., Kongstad, K. T., Gloriam, D. E., Clausen, R. P., Harpsøe, K., Wellendorph, P., & Frølund, B. (2017). Molecular Hybridization of Potent and Selective γ-Hydroxybutyric Acid (GHB) Ligands: Design, Synthesis, Binding Studies, and Molecular Modeling of Novel 3-Hydroxycyclopent-1-enecarboxylic Acid (HOCPCA) and trans-γ-Hydroxycrotonic Acid (T-HCA) Analogs. Journal of medicinal chemistry, 60(21), 9022–9039. [Link]
Sources
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-HCA - Wikipedia [en.wikipedia.org]
- 5. consensus.app [consensus.app]
- 6. Molecular Hybridization of Potent and Selective γ-Hydroxybutyric Acid (GHB) Ligands: Design, Synthesis, Binding Studies, and Molecular Modeling of Novel 3-Hydroxycyclopent-1-enecarboxylic Acid (HOCPCA) and trans-γ-Hydroxycrotonic Acid (T-HCA) Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. revvity.com [revvity.com]
- 9. Characterization and pharmacology of the GHB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
4-Hydroxycrotonic Acid: A Precision Tool for Deciphering GHB Receptor Function in Neuroscience
Introduction: The Need for Specificity in GABAergic and GHBergic Research
In the intricate landscape of neuroscience, dissecting the roles of individual neurotransmitter systems is paramount to understanding complex brain functions and developing targeted therapeutics. The endogenous compound γ-hydroxybutyric acid (GHB) presents a unique challenge in this regard. While it is a recognized neurotransmitter and therapeutic agent, its pharmacological profile is complicated by its activity at two distinct receptor types: the high-affinity GHB receptor (GHBR) and the low-affinity GABAB receptor.[1][[“]][3] This dual activity makes it difficult to attribute the physiological and behavioral effects of exogenously administered GHB to a single receptor system.
To address this ambiguity, researchers require pharmacological tools that can selectively engage one receptor target without confounding off-target effects. trans-4-Hydroxycrotonic acid (T-HCA) has emerged as such a tool, offering a means to specifically probe the function of the GHB receptor.[4][5] Unlike GHB, T-HCA is a selective agonist for the GHB receptor and does not exhibit significant activity at GABAB receptors.[6] This specificity makes it an invaluable compound for elucidating the distinct physiological roles of the GHB receptor system, independent of GABAB receptor-mediated effects.
This comprehensive guide provides detailed application notes and protocols for the use of 4-hydroxycrotonic acid as a tool compound in neuroscience research. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound to advance our understanding of GHBergic signaling in the central nervous system.
Mechanism of Action: Isolating the GHB Receptor
The primary value of this compound lies in its selective agonism at the GHB receptor.[4][6] This G-protein coupled receptor (GPCR) is distinct from the GABAB receptor and its activation leads to a unique downstream signaling cascade.[4] While the full extent of GHB receptor signaling is still under investigation, it is known to modulate the release of several key neurotransmitters, including glutamate and dopamine.[[“]][4][6]
Critically, many of the well-known effects of GHB, such as sedation, hypnosis, and the induction of absence seizures, are mediated through its action at GABAB receptors.[6][7] Studies have shown that selective GHB receptor agonists like this compound do not produce these sedative effects, highlighting the distinct functional roles of the two receptor systems.[6][7]
The following diagram illustrates the differential receptor targets of GHB and this compound, providing a clear visual representation of the latter's utility in isolating GHB receptor-mediated pathways.
Caption: Workflow for in vitro electrophysiology with this compound.
In Vivo Microdialysis
This protocol outlines the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels in response to systemic administration of this compound.
Objective: To determine the effect of this compound on the extracellular concentrations of glutamate and dopamine in a specific brain region of an awake, freely moving animal.
Materials:
-
This compound (T-HCA)
-
Sterile saline solution
-
Microdialysis probes
-
Surgical instruments for probe implantation
-
A liquid chromatography system with tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with electrochemical detection (HPLC-ED) for neurotransmitter analysis.
-
Animal model (e.g., rat or mouse)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Allow the animal to recover from surgery for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Administration of this compound:
-
Dissolve T-HCA in sterile saline.
-
Administer T-HCA systemically via intraperitoneal (i.p.) injection at various doses.
-
Continue to collect dialysate samples for several hours post-injection.
-
-
Control Groups:
-
Include a control group of animals that receive a vehicle (saline) injection.
-
To confirm GHB receptor-mediated effects, a separate group can be pre-treated with a GHB receptor antagonist before T-HCA administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for glutamate and dopamine concentrations using LC-MS/MS or HPLC-ED.
-
Data Analysis:
-
Calculate the percentage change in neurotransmitter concentrations from the baseline for each animal.
-
Compare the effects of different doses of T-HCA on neurotransmitter levels.
-
Use statistical analysis (e.g., ANOVA) to compare the treatment groups to the control group.
Caption: Workflow for in vivo microdialysis with this compound.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of experimental findings using this compound, it is crucial to incorporate self-validating systems within the experimental design. This includes:
-
Dose-Response Curves: Establishing a clear dose-response relationship for the observed effects of T-HCA strengthens the evidence for a specific pharmacological action.
-
Use of Selective Antagonists: The most robust validation of GHB receptor-mediated effects is the demonstration that these effects are blocked by a selective GHB receptor antagonist.
-
Appropriate Vehicle Controls: All experiments should include a control group that receives the vehicle in which T-HCA is dissolved to account for any non-specific effects of the injection or perfusion.
-
Replication: Key findings should be replicated in a separate cohort of animals or experiments to ensure their robustness.
Conclusion
This compound is a powerful and selective tool for the investigation of GHB receptor function in the central nervous system. Its ability to activate GHB receptors without engaging GABAB receptors provides researchers with a unique opportunity to dissect the complex pharmacology of the GHBergic system. By employing the rigorous experimental designs and protocols outlined in this guide, scientists can confidently utilize this compound to advance our understanding of brain function and contribute to the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- Wikipedia. (n.d.). GHB receptor.
- Castelli, M. P., et al. (2007). Unravelling the brain targets of γ-hydroxybutyric acid. PMC - PubMed Central.
- Castelli, M. P., et al. (2003). Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid. PubMed.
- Connelly, W. M., Errington, A. C., & Crunelli, V. (2013). γ-Hydroxybutyric acid (GHB) is not an agonist of extrasynaptic GABAA receptors. PLoS One, 8(10), e79062.
- Carter, L. P., et al. (2007). Behavioral Analyses of GHB: Receptor Mechanisms. PMC - PubMed Central.
- Gervasi, N., et al. (2003). Pathway-Specific Action of γ-Hydroxybutyric Acid in Sensory Thalamus and Its Relevance to Absence Seizures. Journal of Neuroscience, 23(36), 11469-11478.
- Gervasi, N., et al. (2003). Pathway-Specific Action of γ-Hydroxybutyric Acid in Sensory Thalamus and Its Relevance to Absence Seizures. Journal of Neuroscience.
- Wikipedia. (n.d.). 1,4-Butanediol.
- Wikipedia. (n.d.). γ-Hydroxybutyric acid.
- Parodi, A., et al. (2021). Bio-based crotonic acid from polyhydroxybutyrate: synthesis and photocatalyzed hydroacylation. ResearchGate.
- Consensus. (n.d.). What is Gamma-Hydroxybutyrate (GHB) mechanism of action?.
- Maitre, M., et al. (1990). Analogs of .gamma.-hydroxybutyric acid. Synthesis and binding studies. ACS Publications.
- Buckel, W., & Golding, B. T. (2002). Synthesis of (13)C-labeled gamma-hydroxybutyrates for EPR studies with 4-hydroxybutyryl-CoA dehydratase. PubMed.
- Valero, M., et al. (2012). Figure 3. Electrophysiological Properties of IHF In Vitro (A) Scheme of... ResearchGate.
- Kalmbach, A., et al. (2022). An in vitro whole-cell electrophysiology dataset of human cortical neurons. PMC - PubMed Central.
- Felmlee, M. A., et al. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. PMC - PubMed Central.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxybutyric Acid. PubChem.
- Connelly, W. M., et al. (2013). γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors. PLoS ONE.
- Gonzalez-Sulser, A., et al. (2012). Hippocampal neuron firing and local field potentials in the in vitro 4-aminopyridine epilepsy model. PMC - NIH.
- Israel, J. M., & Poulain, D. A. (2016). Electrophysiology of Hypothalamic Magnocellular Neurons In vitro: A Rhythmic Drive in Organotypic Cultures and Acute Slices. Frontiers in Neuroendocrinology.
- Lee, J. W., et al. (2013). Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. PubMed.
- Hefti, F. F., et al. (2013). γ-Hydroxybutyric acid induces actions via the GABAB receptor in arousal and motor control-related nuclei: implications for therapeutic actions in behavioral state disorders. PubMed.
- Nicholson, K. L., & Balster, R. L. (2001). γ-Hydroxybutyric Acid and Its Analogs, γ-Butyrolactone and 1,4-Butanediol. ResearchGate.
- Risso, G., et al. (2024). In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. PubMed.
- Ariffin, H., et al. (2015). Bio-based production of crotonic acid by pyrolysis of poly(3-hydroxybutyrate) inclusions. Journal of Analytical and Applied Pyrolysis, 115, 119-126.
- Wellendorph, P., et al. (2014). GHB receptor targets in the CNS: focus on high-affinity binding sites. PubMed.
- Mombereau, C., et al. (2005). Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses. Google Patents.
- Felmlee, M. A., et al. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 23(2), 34.
- Wong, C. G., et al. (2004). From the street to the brain: neurobiology of the recreational drug g-hydroxybutyric acid. Trends in Pharmacological Sciences, 25(1), 29-34.
- Wong, C. G., et al. (2004). From the street to the brain: neurobiology of the recreational drug gamma-hydroxybutyric acid. PubMed.
- Gervasi, N., et al. (2003). Pathway-specific action of gamma-hydroxybutyric acid in sensory thalamus and its relevance to absence seizures. PubMed.
- Felmlee, M. A., et al. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. PubMed.
- Felmlee, M. A., et al. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. ResearchGate.
Sources
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. From the street to the brain: neurobiology of the recreational drug gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GHB receptor - Wikipedia [en.wikipedia.org]
- 5. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cellular Activity of 4-Hydroxycrotonic Acid
Introduction: Unveiling the Specificity of 4-Hydroxycrotonic Acid in Neuromodulation
This compound (4-HCA), a structural analog and active metabolite of γ-hydroxybutyric acid (GHB), represents a pivotal tool for neuroscience research. Unlike GHB, which exhibits affinity for both the high-affinity GHB receptor and the GABAB receptor, 4-HCA demonstrates remarkable selectivity as an agonist for the GHB receptor alone.[1][2] This specificity makes it an invaluable probe for dissecting the distinct physiological roles of the GHB receptor, disentangling its effects from the broader, often sedative, actions mediated by GABAB activation.[2]
The primary recognized downstream effect of GHB receptor activation by agonists like 4-HCA is an increase in extracellular glutamate concentrations, particularly in brain regions such as the hippocampus.[1][2] This finding has significant implications for understanding neuronal excitability, synaptic plasticity, and pathophysiology. Furthermore, the study of 4-HCA is highly relevant to the investigation of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD), a rare autosomal recessive disorder of GABA metabolism.[3] In SSADHD, the enzymatic block leads to the accumulation of GHB, making the GHB receptor a key therapeutic target.[4][5] Cellular models of SSADHD are therefore critical for evaluating the activity of compounds like 4-HCA.[4][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular activity of 4-HCA. The protocols herein are designed to be self-validating systems, detailing methods to assess target engagement, downstream functional consequences on neuronal activity, and potential effects on overall cell health, including mitochondrial function and oxidative stress—pathways implicated in SSADHD.[3][5]
I. Foundational Assays: Cell Model Selection and Viability Assessment
The choice of an appropriate cell model is paramount for obtaining physiologically relevant data. For 4-HCA, primary neuronal cultures and cell lines modeling SSADHD are highly recommended.
-
Primary Neuronal Cultures: Cultures derived from the hippocampus or cortex of embryonic rodents provide a physiologically relevant system with established synaptic networks.[6][7] These are ideal for studying effects on neuronal excitability and glutamate release.
-
SSADHD Model Cell Lines: For disease-specific context, cell lines with a knockout of the ALDH5A1 gene (which encodes SSADH) are essential.[4] These can be generated using CRISPR-Cas9 technology in various parent lines, including human embryonic kidney cells (HEK293T) or neuronal precursor cell lines.[6][8]
Before assessing the specific activity of 4-HCA, it is crucial to determine its effect on cell viability and establish a non-toxic working concentration range.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.
Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Neuronal cell culture (e.g., primary hippocampal neurons or SH-SY5Y neuroblastoma cells)
-
96-well cell culture plates
-
4-HCA stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (see Table 1) and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 4-HCA in culture medium. Remove the old medium from the cells and add 100 µL of the 4-HCA dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic compound as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the EC₅₀ (concentration causing 50% reduction in viability).
| Cell Type | Seeding Density (cells/well in 96-well plate) | Notes |
| SH-SY5Y (undifferentiated) | 1 x 10⁴ - 2 x 10⁴ | Proliferate rapidly. |
| Differentiated SH-SY5Y | 5 x 10³ - 1 x 10⁴ | Post-mitotic, more sensitive. |
| Primary Cortical/Hippocampal Neurons | 2 x 10⁴ - 4 x 10⁴ | Require coated plates (e.g., Poly-D-Lysine/Laminin).[9] |
| HEK293T | 8 x 10³ - 1.5 x 10⁴ | Robust and easy to transfect for SSADHD models. |
| Table 1: Recommended Cell Seeding Densities. |
II. Target Engagement and Functional Activity Assays
These assays are designed to confirm that 4-HCA engages its target (the GHB receptor) and elicits the expected downstream physiological responses in neuronal models.
Diagram: Experimental Workflow for 4-HCA Activity
Caption: Workflow for characterizing 4-HCA cellular activity.
Protocol 2: Quantification of Glutamate Release
This assay measures the primary downstream effect of GHB receptor activation by 4-HCA.
Principle: This protocol uses a commercially available fluorescence-based kit (e.g., Amplex™ Red Glutamic Acid/Glutamate Oxidase Assay Kit) to quantify glutamate released into the cell culture supernatant. In the presence of glutamate oxidase, glutamate is oxidized to produce α-ketoglutarate, NH₃, and H₂O₂. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase to generate a highly fluorescent product, which is proportional to the glutamate concentration.[10]
Materials:
-
Primary neuronal culture grown in 24- or 48-well plates
-
Krebs-Ringer Bicarbonate (KRB) buffer or Hank's Balanced Salt Solution (HBSS)
-
4-HCA and other test compounds (e.g., GHB as positive control, NCS-382 as antagonist)
-
High K⁺ solution (e.g., KRB with 40 mM KCl) as a positive control for depolarization-induced release.[11]
-
Commercial glutamate assay kit (e.g., from Thermo Fisher Scientific or Abcam)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture primary neurons until mature networks have formed (typically 10-14 days in vitro).
-
Pre-incubation: Gently wash the cells twice with pre-warmed KRB/HBSS buffer. Add 200 µL of KRB/HBSS buffer to each well and incubate for 30 minutes at 37°C to establish a baseline.
-
Stimulation: Remove the buffer and replace it with 200 µL of KRB/HBSS containing the desired concentrations of 4-HCA, controls, or vehicle. For antagonist experiments, pre-incubate with the antagonist (e.g., NCS-382) for 15-30 minutes before adding 4-HCA.
-
Sample Collection: Incubate for a defined period (e.g., 10-30 minutes).[11] Carefully collect the supernatant from each well for analysis.
-
Glutamate Quantification: Perform the glutamate assay on the collected supernatants according to the manufacturer's protocol.[11] This typically involves adding a reaction mixture to the samples and standards in a 96-well plate.
-
Fluorescence Reading: Incubate the plate for 30 minutes at 37°C, protected from light. Measure the fluorescence using the appropriate excitation and emission wavelengths (e.g., ~540 nm excitation / ~590 nm emission).
-
Data Normalization: After collecting the supernatant, lyse the cells in the wells and measure the total protein content (e.g., using a BCA assay). Normalize the glutamate concentration to the total protein content in each well.
Protocol 3: Monitoring Neuronal Network Activity with Multi-Electrode Arrays (MEAs)
MEAs provide a non-invasive method to measure the electrophysiological activity of neuronal networks over time, making them ideal for assessing how 4-HCA modulates network excitability.[12][13]
Principle: Neurons are cultured on plates containing a grid of microelectrodes. These electrodes detect extracellular field potentials, allowing for the real-time recording of action potentials (spikes) and network-level events (bursts) from the cell population.[14]
Materials:
-
MEA system (e.g., Axion Maestro, Multi Channel Systems)
-
MEA plates (e.g., 48- or 96-well)
-
Primary cortical or iPSC-derived neurons
-
Coating solution (e.g., Poly-ornithine/Laminin)[9]
-
4-HCA and control compounds
Procedure:
-
Plate Preparation: Coat MEA plates according to the manufacturer's instructions to ensure optimal cell adherence and health.[9]
-
Cell Seeding: Seed neurons directly onto the electrode area of each well. Culture the cells for at least one week to allow for the formation of functional synaptic networks.[12]
-
Baseline Recording: Place the MEA plate in the recording system at 37°C and 5% CO₂. Record baseline spontaneous neuronal activity (spike rate, burst frequency, network synchrony) for at least 10-15 minutes.
-
Compound Addition: Add 4-HCA or control compounds directly to the wells at various concentrations.
-
Post-Dosing Recording: Immediately begin recording post-compound addition. Continue to record for an extended period (e.g., 1-2 hours) to capture both acute and sustained effects on network activity.
-
Data Analysis: Use the MEA system's software to analyze the data. Key parameters to quantify include:
-
Mean Firing Rate (spikes/second)
-
Bursting Frequency (bursts/minute)
-
Network Synchrony Index
-
Protocol 4: Intracellular Calcium Imaging
This assay visualizes changes in intracellular calcium concentration ([Ca²⁺]i), a proxy for neuronal depolarization and activity, at the single-cell level.[1][15]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). When a neuron depolarizes, voltage-gated calcium channels open, leading to an influx of Ca²⁺ and an increase in the dye's fluorescence intensity.[16]
Materials:
-
Primary neurons cultured on glass-bottom dishes or plates
-
Calcium indicator dye (e.g., Fluo-4 AM) and Pluronic F-127
-
Imaging buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Fluorescence microscope with a high-speed camera and appropriate filter sets
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Procedure:
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in imaging buffer. Remove the culture medium from the cells, wash with buffer, and incubate with the loading solution for 30-45 minutes at 37°C.
-
De-esterification: Wash the cells gently with imaging buffer to remove excess dye and allow 20-30 minutes for the AM ester to be fully cleaved by intracellular esterases, trapping the dye inside the cells.
-
Imaging Setup: Mount the dish on the microscope stage. Acquire a baseline time-lapse recording of fluorescence for 1-2 minutes to observe spontaneous activity.
-
Stimulation: While continuously recording, perfuse the cells with a solution containing 4-HCA.
-
Data Acquisition: Record the changes in fluorescence intensity over time from multiple regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Data Analysis: Quantify the fluorescence signal (F) for each ROI over time. Normalize the signal to the baseline fluorescence (F₀) to calculate the change in fluorescence (ΔF/F₀). Analyze parameters such as the amplitude, frequency, and duration of calcium transients.[17]
III. Mechanistic Assays: Investigating Cellular Health
Given the link between SSADHD, mitochondrial dysfunction, and oxidative stress, it is prudent to evaluate the impact of 4-HCA on these pathways, especially in disease-relevant cell models.[3][5]
Diagram: GHB Receptor Signaling and Downstream Effects
Caption: Putative signaling cascade of 4-HCA via the GHB receptor.
Protocol 5: Assessment of Mitochondrial Membrane Potential (ΔΨm) with JC-1
Principle: JC-1 is a ratiometric dye that assesses mitochondrial health.[5] In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers, emitting green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[2][18]
Materials:
-
Cells cultured in a 96-well plate (black, clear bottom)
-
JC-1 dye
-
CCCP (a mitochondrial membrane potential uncoupler) as a positive control
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat cells with 4-HCA as described in Protocol 1. Include vehicle-treated wells and wells treated with CCCP (10-50 µM) for 30 minutes as a positive control for depolarization.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µM in culture medium). Remove the treatment medium, add the JC-1 solution, and incubate for 15-30 minutes at 37°C.[5]
-
Wash: Remove the staining solution and wash the cells gently with an appropriate buffer (e.g., PBS).
-
Fluorescence Measurement:
-
Plate Reader: Read fluorescence at two wavelength pairs: green (Ex/Em ~485/530 nm) and red (Ex/Em ~540/590 nm).
-
Microscopy: Capture images using standard FITC and TRITC filter sets.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
Protocol 6: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The DCFDA assay measures intracellular ROS. The cell-permeable H₂DCFDA is non-fluorescent until cellular esterases cleave the acetate groups. The resulting H₂DCF is then oxidized by ROS into the highly fluorescent 2',7'–dichlorofluorescein (DCF).[19]
Materials:
-
Cells cultured in a 96-well plate (black, clear bottom)
-
DCFDA (or H₂DCFDA) probe
-
A known ROS inducer (e.g., H₂O₂ or Menadione) as a positive control.[20]
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Wash the cells and incubate them with 4-HCA or control compounds in a serum-free medium for the desired time.
-
DCFDA Loading: Add DCFDA to each well to a final concentration of 10-25 µM. Incubate for 30-60 minutes at 37°C.
-
Fluorescence Reading: Measure the fluorescence intensity at Ex/Em ~485/535 nm. The increase in fluorescence is proportional to the amount of ROS generated.
-
Data Analysis: Compare the fluorescence intensity of treated samples to the vehicle control.
IV. Conclusion and Data Interpretation
By employing this suite of assays, researchers can build a comprehensive profile of 4-HCA's cellular activity. A logical progression of experiments would be to first establish a non-toxic concentration range using viability assays. Subsequently, functional assays such as glutamate release, MEA, and calcium imaging can confirm the expected neuroexcitatory effects in primary neurons. Finally, in the context of SSADHD models, mechanistic assays for mitochondrial health and oxidative stress can provide crucial insights into whether 4-HCA modulates these disease-relevant pathways. This multi-faceted approach ensures a robust and thorough characterization of 4-HCA's biological activity, paving the way for a deeper understanding of GHB receptor function in both health and disease.
References
- Vogel, K. R., et al. (2018). In vitro modeling of experimental succinic semialdehyde dehydrogenase deficiency (SSADHD) using brain-derived neural stem cells. PLOS One.
- Knerr, I., et al. (2020). Succinic Semialdehyde Dehydrogenase Deficiency: An Update. PMC - PubMed Central.
- Wikipedia. (n.d.). T-HCA.
- Sciarretta, C., & Minichiello, L. (2010). The preparation of primary cortical neuron cultures and a practical application using immunofluorescent cytochemistry. Department of Pharmacology.
- Cellular Dynamics International, Inc. (n.d.). Measuring Connectivity in Human iPS Cell-derived Neurons Using Multi-electrode Array (MEA).
- Sauer, S. W., et al. (2021). Succinic Semialdehyde Dehydrogenase Deficiency: In Vitro and In Silico Characterization of a Novel Pathogenic Missense Variant and Analysis of the Mutational Spectrum of ALDH5A1. MDPI.
- Wikipedia. (n.d.). Succinic semialdehyde dehydrogenase deficiency.
- Foulser, L. (2025). 10 top tips for multi electrode array assays with iPSC-derived neurons. Bit Bio.
- Bio-protocol. (n.d.). 2.7. Calcium imaging.
- Castelli, M. P., et al. (2003). Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid. PubMed.
- Gervasi, N., et al. (2003). Pathway-Specific Action of γ-Hydroxybutyric Acid in Sensory Thalamus and Its Relevance to Absence Seizures. Journal of Neuroscience.
- Carter, L. P., et al. (2009). Behavioral Analyses of GHB: Receptor Mechanisms. PMC - PubMed Central.
- Crunelli, V., et al. (2006). Unravelling the brain targets of γ-hydroxybutyric acid. PMC - PubMed Central.
- JoVE. (2023). Video: Calcium Imaging in Neurons Using Fura-2.
- PubMed. (2025). DCFDA Assay for Oxidative Stress Measurement in Fluorometer.
- Cotter, R. L., et al. (2020). Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development. eNeuro.
- Ricoh Biosciences, Inc. (n.d.). Multielectrode Array (MEA).
- Wagenaar, D. A. (2010). How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs). JoVE.
- Creative Biolabs. (n.d.). Primary Neuron Culture & Isolation Service.
- Rhim, H., et al. (2020). A simple Ca2+-imaging approach to neural network analyses in cultured neurons. PMC.
- Sakamuru, S., et al. (2016). Mitochondrial Membrane Potential Assay. PMC - NIH.
- Deuschle, A., et al. (2005). Detection of glutamate release from neurons by genetically encoded surface-displayed FRET nanosensors. PNAS.
- JoVE. (2021). Visualizing Shifts on Neuron-Glia Circuit with the Calcium Imaging Technique.
- Pulvirenti, S., et al. (2019). Vesicular Glutamate Release from Feeder-FreehiPSC-Derived Neurons. MDPI.
- Noor, H., & Wade-Martins, R. (2024). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). protocols.io.
- Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf.
- BMG Labtech. (n.d.). ROS detection in a cell-based format using the Promega ROS-Glo™ assay.
- Manczak, M., et al. (2024). Methods to Study the Mitochondria. PMC - PubMed Central.
- ResearchGate. (n.d.). Results from cell viability (MTT assay) (A) and apoptosis (caspase 3/7 activity assay) (B).
- Synapse. (2022). Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research.
Sources
- 1. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Assays for Mitochondria Function | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vesicular release of glutamate from hippocampal neurons in culture: an immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies | Springer Nature Experiments [experiments.springernature.com]
- 7. The preparation of primary cortical neuron cultures and a practical application using immunofluorescent cytochemistry. — Department of Pharmacology [pharm.ox.ac.uk]
- 8. biosynsis.com [biosynsis.com]
- 9. Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development | eNeuro [eneuro.org]
- 10. pnas.org [pnas.org]
- 11. protocols.io [protocols.io]
- 12. fujifilmcdi.com [fujifilmcdi.com]
- 13. bit.bio [bit.bio]
- 14. biosciences.ricoh.com [biosciences.ricoh.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]
- 17. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
- 19. DCFDA Assay for Oxidative Stress Measurement in Fluorometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols: Proper Handling and Storage of trans-4-Hydroxycrotonic Acid (T-HCA)
Abstract
trans-4-Hydroxycrotonic acid (T-HCA), also known as γ-hydroxycrotonic acid, is a critical research tool for investigating the γ-hydroxybutyrate (GHB) receptor system.[1] As an active metabolite of GHB, its unique pharmacological profile—high affinity for the GHB receptor without sedative effects mediated by the GABA-B receptor—makes it an invaluable specific agonist.[1] The integrity of experimental data derived from T-HCA is contingent upon its chemical stability, which can be compromised by improper handling and storage. This document provides a comprehensive guide, grounded in established chemical principles, for the safe handling, optimal storage, and correct preparation of T-HCA solutions to ensure its stability, potency, and the reproducibility of research outcomes.
Physicochemical Properties & Critical Stability Profile
A foundational understanding of T-HCA's properties is essential for its correct application. The molecule's structure, featuring both a carboxylic acid and a primary alcohol, dictates its reactivity and stability.
Table 1: Key Physicochemical Properties of trans-4-Hydroxycrotonic Acid
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (2E)-4-hydroxybut-2-enoic acid | [1] |
| Synonyms | T-HCA, γ-hydroxycrotonic acid (GHC) | [1] |
| Molecular Formula | C₄H₆O₃ | [2] |
| Molar Mass | 102.09 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [3] |
| Solubility | Limited solubility in aqueous solutions; <10.21 mg/mL in DMSO |[2][4] |
The Critical Acid-Lactone Equilibrium
The most significant stability concern for T-HCA is its propensity to undergo intramolecular cyclization (lactonization) to form the corresponding γ-crotonolactone. This is a common reaction for γ-hydroxy acids.[5] This equilibrium is highly dependent on pH.
-
Acidic Conditions (pH < 5): The equilibrium strongly favors the formation of the inactive γ-crotonolactone. This conversion can lead to a significant underestimation of the effective T-HCA concentration and a loss of biological activity. Studies on similar hydroxy acids confirm that acidic environments promote lactone formation.[6][7]
-
Neutral Conditions (pH 6.5 - 7.5): The interconversion is kinetically slow, preserving the open-chain active form of T-HCA. This is the ideal pH range for preparing working solutions for biological assays.
-
Basic Conditions (pH > 8): The equilibrium shifts to favor the deprotonated carboxylate salt of the open-chain T-HCA. While this prevents lactonization, strongly basic conditions are typically incompatible with biological experiments and can promote other degradation pathways if not properly controlled.[8][9]
The diagram below illustrates this critical, pH-dependent equilibrium.
Caption: Recommended workflow for T-HCA storage and use.
Experimental Protocols
These protocols provide step-by-step instructions for preparing stable and accurate T-HCA solutions.
Protocol: Reconstitution and Preparation of a 100 mM DMSO Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is a recommended solvent due to its ability to dissolve T-HCA at high concentrations and its stability at low temperatures. [2][4]Using anhydrous DMSO minimizes water content, further enhancing long-term stability.
Materials:
-
trans-4-Hydroxycrotonic acid (M.W. 102.09 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of solid T-HCA to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Aseptically weigh the desired amount of T-HCA. For example, to prepare 1 mL of a 100 mM stock, weigh 10.21 mg.
-
Calculation: Volume (L) x Concentration (mol/L) x M.W. ( g/mol ) = Mass (g)
-
0.001 L x 0.1 mol/L x 102.09 g/mol = 0.01021 g = 10.21 mg
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the solid T-HCA. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) can be used if necessary. [10]4. Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, low-adhesion microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol: Preparation of Aqueous Working Solutions
Rationale: Diluting the DMSO stock into a buffered aqueous solution at a physiological pH is critical to prevent lactonization and ensure compatibility with biological systems. Unbuffered water is not recommended as its pH can fluctuate and may be slightly acidic.
Materials:
-
Frozen aliquot of 100 mM T-HCA in DMSO
-
Sterile, physiological buffer (e.g., PBS or HEPES, pH 7.2-7.4)
-
Sterile tubes
Procedure:
-
Thawing: Remove a single aliquot of the DMSO stock from the -80°C freezer and thaw it quickly (e.g., by rolling between hands). Do not leave at room temperature for extended periods.
-
Dilution: Perform a serial dilution to achieve the final desired concentration. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock:
-
Step A (Intermediate Dilution): Add 2 µL of the 100 mM stock to 198 µL of buffer. This creates a 1 mM solution (a 1:100 dilution).
-
Step B (Final Dilution): Add 100 µL of the 1 mM intermediate solution to 900 µL of buffer. This creates the final 100 µM working solution (a 1:10 dilution).
-
-
Mixing: Vortex gently after each dilution step.
-
Immediate Use: Use the final working solution immediately for your experiment. Do not store aqueous working solutions. Any unused portion should be discarded to ensure consistency and avoid degradation.
Troubleshooting Guide
Table 4: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Loss of biological activity or inconsistent results. | Degradation of T-HCA into the inactive γ-crotonolactone. | Ensure all aqueous working solutions are prepared in a buffer with a pH between 7.2 and 7.4. [7]Always use freshly prepared solutions for experiments. Verify the storage conditions of the stock solution. |
| Appearance of an unexpected peak in analytical data (e.g., HPLC, LC-MS). | Formation of the lactone due to acidic conditions in the sample or mobile phase. | Analyze a freshly prepared sample. Ensure the pH of all solutions, including chromatography mobile phases, is maintained in the neutral range to prevent on-column or pre-analysis cyclization. |
| Precipitation observed when preparing aqueous solution. | The final concentration of DMSO is too high, or the T-HCA concentration exceeds its aqueous solubility limit. | Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent effects in biological assays. Re-calculate your dilution scheme if necessary. |
References
- Wikipedia. (n.d.). T-HCA.
- U.S. Department of Justice. (n.d.). Information Bulletin: GHB Analogs.
- Drug Enforcement Administration. (n.d.). GHB (Gamma-Hydroxybutyric Acid).
- protocols.io. (2025). Preparation of pharmacological agents.
- Wikipedia. (n.d.). Lactone.
- Wilkinson, K. L., et al. (2004). Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid. Journal of Agricultural and Food Chemistry, 52(13), 4213-8.
- de Oliveira, M. A., et al. (2013). Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. Química Nova, 36(1).
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-38.
Sources
- 1. T-HCA - Wikipedia [en.wikipedia.org]
- 2. Buy 4-Hydroxycrotonic acid | 24587-49-3 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Lactone - Wikipedia [en.wikipedia.org]
- 6. Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of pharmacological agents [protocols.io]
Application Notes and Protocols for the Laboratory Use of 4-Hydroxycrotonic Acid
Audience: Researchers, scientists, and drug development professionals.
Topic: Purchasing and utilizing 4-Hydroxycrotonic acid for laboratory research.
Introduction
Trans-4-Hydroxycrotonic acid (T-HCA), also known as γ-hydroxycrotonic acid, is a notable agent in scientific research, primarily for studying the γ-hydroxybutyric acid (GHB) receptor.[1] It functions as an analog and an active metabolite of GHB.[1] T-HCA is endogenous to the rat central nervous system and is likely endogenous to humans as well.[1] This document provides a detailed guide for the procurement, handling, and application of T-HCA in a laboratory setting, with a focus on ensuring experimental accuracy and reproducibility.
Section 1: Procurement and Quality Assurance
The integrity of experimental data is fundamentally linked to the quality of the reagents used. Therefore, sourcing high-purity T-HCA is a critical first step.
Supplier Selection and Documentation Review
It is imperative to purchase T-HCA from reputable chemical suppliers that provide a comprehensive Certificate of Analysis (CoA) for each batch. Key parameters to scrutinize on the CoA include:
-
Purity: A purity of ≥98% is recommended for most applications, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Identity Verification: Confirmation of the chemical structure through methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential.
-
Solubility: The CoA should provide data on solubility in common laboratory solvents like DMSO.
-
Storage Conditions: Adherence to the manufacturer's recommended storage conditions is crucial for maintaining the compound's stability.[2]
Initial Quality Control upon Receipt
For critical or long-term studies, it is advisable to perform in-house quality control to verify the identity and purity of the received T-HCA.
Table 1: Recommended In-House Quality Control Checks
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | White to off-white solid |
| Solubility | Dissolution in a specified solvent (e.g., DMSO) | Clear, colorless solution at the specified concentration |
| Purity (Optional) | HPLC analysis | A single major peak corresponding to T-HCA |
| Identity (Optional) | ¹H NMR Spectroscopy | A spectrum consistent with the known structure of T-HCA |
Section 2: Solution Preparation and Storage
Accurate and reproducible experimental results depend on the correct preparation and storage of T-HCA solutions.
Solvent Selection
-
Stock Solutions: Due to its solubility, DMSO is a common solvent for preparing high-concentration stock solutions of T-HCA, often up to 100 mM.
-
Aqueous Working Solutions: For cell-based assays and in vivo studies, stock solutions are typically diluted into aqueous buffers such as phosphate-buffered saline (PBS) or cell culture media. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system and does not induce toxicity.
Protocol for Preparing a 100 mM DMSO Stock Solution
-
Pre-weighing Preparation: Bring the T-HCA container to room temperature before opening to prevent condensation.
-
Weighing: Using an analytical balance, accurately weigh the required amount of T-HCA powder. For example, to prepare 1 mL of a 100 mM solution (Molar Mass ≈ 102.09 g/mol ), weigh 10.21 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the T-HCA powder. Vortex thoroughly until the solid is completely dissolved. Sonication may be recommended to aid dissolution.[3]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in appropriate vials.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or 1 year, as specified by the supplier).[2][3]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing T-HCA stock solutions.
Section 3: In Vitro Applications
T-HCA is a valuable tool for investigating the GHB receptor system in cell-based assays.
General Protocol for Cell Treatment
-
Cell Culture: Plate cells of interest (e.g., primary neurons or relevant cell lines) at a suitable density and allow for adherence and growth.
-
Preparation of Working Solutions: Thaw a stock aliquot of T-HCA and prepare serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Cell Treatment: Replace the existing medium with the medium containing the various concentrations of T-HCA. A vehicle control (medium with the equivalent concentration of DMSO) must be included.
-
Incubation: Incubate the cells for the predetermined experimental duration under standard cell culture conditions.
-
Endpoint Analysis: After incubation, perform the desired downstream analyses, such as cell viability assays, receptor binding assays, or analysis of signaling pathway activation.
Mechanism of Action and Signaling
T-HCA binds with high affinity to the GHB receptor, exhibiting a 4-fold greater affinity than GHB itself.[1] Unlike GHB, T-HCA does not bind to the GABAB receptor.[1][4] This selectivity makes it a useful tool for dissecting the specific roles of the GHB receptor. Activation of the GHB receptor by T-HCA has been shown to increase extracellular glutamate concentrations in the hippocampus.[1][4]
Caption: T-HCA's selective action on the GHB receptor.
Section 4: In Vivo Applications
For animal studies, meticulous planning of the administration route, dosage, and ethical considerations is paramount. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Administration Routes
The choice of administration route will depend on the specific research question. Common routes for systemic administration include:
-
Intraperitoneal (IP) injection
-
Oral gavage (PO)
-
Intravenous (IV) injection
General Protocol for IP Injection in Rodents
-
Dosage Formulation: Prepare the final injection solution by diluting the T-HCA stock solution in a sterile vehicle, such as saline or PBS. The final volume should be appropriate for the size of the animal.
-
Animal Handling: Acclimatize the animals to handling and the experimental environment prior to the study.
-
Injection Procedure: Administer the calculated dose via IP injection, ensuring proper technique to avoid injury.
-
Post-injection Monitoring: Observe the animals for any adverse effects and for the behavioral or physiological readouts relevant to the study. T-HCA, unlike GHB, does not produce sedation.[1]
Table 2: Example Dosing Calculation for IP Injection
| Parameter | Value |
| Animal Weight | 25 g (0.025 kg) |
| Desired Dose | 50 mg/kg |
| Required Amount of T-HCA | 1.25 mg |
| Stock Solution Concentration | 100 mM (10.21 mg/mL) |
| Volume of Stock Solution | ~122.4 µL |
| Final Injection Volume (in saline) | 200 µL |
Note: These are example calculations and should be adapted for specific experimental designs.
References
- Wikipedia. T-HCA. [Link]
- ResearchGate. Selective γ-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of γ-hydroxybutyric acid. [Link]
- PubMed Central. Behavioral Analyses of GHB: Receptor Mechanisms. [Link]
- Journal of Neuroscience. Pathway-Specific Action of γ-Hydroxybutyric Acid in Sensory Thalamus and Its Relevance to Absence Seizures. [Link]
- PubMed.
- PubMed.
- PubMed. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid. [Link]
Sources
- 1. T-HCA - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. trans-4-Hydroxycrotonic acid | TargetMol [targetmol.com]
- 4. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Hydroxycrotonic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxycrotonic acid (T-HCA). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. As a key intermediate and a biologically active molecule, robust and reproducible synthesis of T-HCA is critical.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from general questions to specific troubleshooting protocols.
Section 1: Synthesis Overview & Key Challenges
The most prevalent and straightforward method for producing this compound is through the base-catalyzed ring-opening (hydrolysis) of γ-butyrolactone (GBL). While seemingly simple, this reaction is an equilibrium process. The primary challenge in this synthesis is preventing the reverse reaction—intramolecular cyclization (lactonization)—which is strongly favored under acidic conditions and can significantly reduce the final yield.[3]
Caption: Common synthetic pathways to this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high yield?
The base-catalyzed hydrolysis of γ-butyrolactone (GBL) is the most common and efficient method.[4] The reaction is typically performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solvent. This process, known as saponification, is essentially irreversible under basic conditions, driving the reaction towards the formation of the carboxylate salt of this compound, which is stable and less prone to cyclization.[4] Isolating the product as this salt is key to achieving high yields.
Q2: What are the critical parameters to control during the synthesis?
The three most critical parameters are:
-
Stoichiometry: A slight molar excess of the base is often used to ensure complete conversion of the GBL.
-
pH Control: The pH of the reaction and workup solutions is paramount. Acidic conditions (pH < 7) will rapidly convert the product back into GBL, drastically lowering the yield.[3][5]
-
Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 50-60°C) can significantly increase the reaction rate without promoting significant side reactions.[4][6]
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by tracking the disappearance of the starting material (GBL) and the appearance of the product. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively observe the conversion.
-
High-Performance Liquid Chromatography (HPLC): An accurate quantitative method. The product, this compound, is significantly more polar than GBL and will have a much shorter retention time on a reverse-phase column (e.g., C18).[7]
-
Gas Chromatography (GC): Requires derivatization of the product's hydroxyl and carboxyl groups to make it volatile.[8]
Q4: How stable is this compound, and what are the proper storage conditions?
The free acid form is inherently unstable in solution and will gradually cyclize back to GBL, especially if any acid is present.[3] The salt form (e.g., sodium 4-hydroxycrotonate) is much more stable. For long-term storage, it is recommended to store the material as a dry, solid salt at low temperatures (e.g., 4°C) under desiccated conditions. Aqueous solutions should be prepared fresh and maintained at a neutral or slightly alkaline pH (7.0-8.0) to prevent degradation.[3]
Section 3: Troubleshooting Guide
This section addresses specific issues encountered during synthesis.
Caption: Troubleshooting workflow for low yield in 4-HCA synthesis.
Issue 1: Low Yield or Incomplete Reaction
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Premature Acidification / Improper Workup | The equilibrium between this compound and GBL is highly pH-dependent. Under acidic conditions, the protonated carboxylic acid readily undergoes intramolecular esterification (lactonization) to reform the thermodynamically stable five-membered GBL ring.[3] This is the most common cause of yield loss. | Do not acidify the reaction mixture during workup. Maintain a pH > 8 until you are ready to isolate the final product. If the free acid is required, perform the acidification as the very last step at low temperature (0-5°C) and use the product immediately or extract it swiftly into an organic solvent. |
| Insufficient Base | The hydrolysis is a saponification reaction that consumes one equivalent of base per equivalent of GBL. If less than a full equivalent is used, the reaction will not proceed to completion. | Use a slight molar excess of base (e.g., 1.05 to 1.1 equivalents) to ensure the reaction goes to completion and maintains a basic environment.[6] |
| Inadequate Reaction Time or Temperature | Like most chemical reactions, the rate of GBL hydrolysis is dependent on time and temperature. At room temperature, the reaction can be sluggish, requiring several hours to reach completion.[6] | Monitor the reaction using TLC or HPLC until no GBL is detected. If the reaction is slow, gently heat the mixture to 50-60°C to increase the rate.[4] |
Issue 2: Product Purity Concerns
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Residual Starting Material (GBL) | Incomplete conversion (see Issue 1) will leave unreacted GBL in the product. GBL is less polar than the product salt and may interfere with downstream applications. | Ensure the reaction has gone to completion via analytical monitoring. If trace GBL remains, it can often be removed by washing the crude product salt with a solvent in which GBL is soluble but the salt is not (e.g., cold ethanol or diethyl ether). |
| Side Products from Contaminants | The quality of the starting GBL is crucial. Industrial-grade GBL may contain impurities that can lead to side reactions under basic conditions. | Use high-purity, reagent-grade GBL. If purity is uncertain, consider purifying the GBL by vacuum distillation before use. |
| Product Degradation | Although the salt is stable, the free acid can be susceptible to degradation under harsh conditions (e.g., high heat, strong acid/base).[9][10] | Use mild conditions for purification. Avoid prolonged heating. If chromatography is necessary, use a neutral or slightly basic mobile phase and consider performing it at a lower temperature. |
Issue 3: Difficulty with Product Isolation
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| High Water Solubility | Both the free acid and its alkali metal salts are highly polar and very soluble in water, making extraction into common organic solvents inefficient. | Isolate the product as a solid salt. After the reaction is complete, the sodium or potassium salt can often be precipitated by adding a miscible organic solvent in which the salt is insoluble (e.g., isopropanol, acetone) or by concentrating the reaction mixture under reduced pressure to induce crystallization.[4] |
| Formation of an Emulsion | If attempting an aqueous/organic extraction, the presence of salts and the amphiphilic nature of the product can lead to the formation of stable emulsions that are difficult to separate. | To break an emulsion, add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. Gentle centrifugation can also be effective. |
Section 4: Experimental Protocols
Protocol 1: High-Yield Synthesis of Sodium 4-Hydroxycrotonate
This protocol details the synthesis of the stable sodium salt of this compound from γ-butyrolactone.
Materials:
-
γ-Butyrolactone (GBL), high purity (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.05 eq)
-
Deionized Water
-
Isopropanol (or Acetone), cold (0-5°C)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and heating mantle.
Procedure:
-
Preparation: In a round-bottom flask, dissolve NaOH (1.05 eq) in a minimal amount of deionized water (e.g., ~2-3 mL per gram of NaOH). Allow the solution to cool to room temperature.
-
Reactant Addition: To the stirred NaOH solution, add γ-butyrolactone (1.0 eq) dropwise. The addition may be slightly exothermic.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 50-60°C with continuous stirring.
-
Monitoring: Monitor the reaction progress every 30 minutes using a suitable method (e.g., TLC or HPLC). The reaction is typically complete within 1-3 hours when no GBL is detected.
-
Isolation: Once the reaction is complete, allow the clear solution to cool to room temperature. Place the flask in an ice bath.
-
Precipitation: Slowly add cold isopropanol or acetone to the stirred solution until a white precipitate forms. Continue adding the anti-solvent until precipitation appears complete (typically 3-5 volumes of the initial reaction volume).
-
Filtration & Drying: Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold isopropanol or acetone to remove any residual impurities. Dry the product under vacuum to yield sodium 4-hydroxycrotonate.
Protocol 2: HPLC Method for Reaction Monitoring
This provides a starting point for developing an HPLC method to monitor the reaction.
-
Column: C18 reverse-phase, 5 µm, 4.6 x 150 mm
-
Mobile Phase:
-
A: 20 mM Phosphate buffer, pH 7.0
-
B: Acetonitrile
-
-
Gradient: Isocratic, 95% A / 5% B
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Expected Retention Times:
-
This compound: ~2-3 minutes
-
γ-Butyrolactone (GBL): ~5-7 minutes
-
References
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 4a.
- ResearchGate. (n.d.). Reaction conditions optimization for the synthesis 4a.
- Bourguignon, J. J., et al. (1988). Analogs of .gamma.-hydroxybutyric acid. Synthesis and binding studies. Journal of Medicinal Chemistry, 31(5), 893-897.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a.
- BenchChem. (2025). Optimizing reaction conditions for enzymatic synthesis of 4-hydroxypentanoic acid.
- ACS Publications. (2017). Analogs of .gamma.-hydroxybutyric acid. Synthesis and binding studies. Journal of Medicinal Chemistry, 60(21), 9022-9039.
- Royal Society of Chemistry. (2021).
- APExBIO. (n.d.). trans-4-Hydroxycrotonic acid - Biochemical Research Reagent.
- PubMed. (n.d.). Synthesis of (13)C-labeled gamma-hydroxybutyrates for EPR studies with 4-hydroxybutyryl-CoA dehydratase.
- R&D Systems. (n.d.). trans-4-Hydroxycrotonic acid (CAS 24587-49-3).
- NIH. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
- Wikipedia. (n.d.). T-HCA.
- Google Patents. (n.d.). EP0585678A2 - Process of preparing reduction products of 4-hydroxybutyric acid derivatives.
- PubMed. (1973). Kinetics of synthesis of d 4 -succinic anhydride from succinic anhydride and d 1 -acetic acid. Journal of Pharmaceutical Sciences, 62(4), 634-7.
- Wikipedia. (n.d.). 1,4-Butanediol.
- NIH. (n.d.). Easy and convenient millimole‐scale synthesis of new, potential biomarkers for gamma‐hydroxybutyric acid (GHB) intake: Feasible for analytical laboratories.
- PubMed. (n.d.). Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice.
- PubMed. (2013). Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. Metabolic Engineering, 20, 73-83.
- YouTube. (2023). Succinic Anhydride Synthesis.
- MedchemExpress.com. (n.d.). Ligand For GHB - (E) -4-Hydroxycrotonic acid.
- ScienceDirect. (2025). Forced degradation as an integral part of HPLC stability-indicating method development.
- ResearchGate. (2016). A STUDY OF ORGANIC ACID EXCRETION IN A PATIENT WITH PERIODIC CATATONIA.
- Sciencemadness Discussion Board. (2019). preparation of succinic anhydride.
- designer-drug.com. (n.d.). GHB (Gamma-Hydroxybutyrate) Synthesis FAQ.
- Royal Society of Chemistry. (2021). Catalyst-free valorization of poly-3-hydroxybutyrate to crotonic acid. Reaction Chemistry & Engineering.
- PubMed Central. (2025). Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds.
- BenchChem. (2025). Impact of pH on the stability of 3,4-Dihydroxybutanoic acid.
- Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid. Retrieved from Beilstein Journal of Organic Chemistry.
- PubMed. (n.d.). Improvement on production of (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-gamma-butyrolactone with recombinant Escherichia coli cells.
- NIH. (n.d.). Synthesis of (±)- and (-)-Vibralactone and Vibralactone C.
- PubMed. (1988). A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection. Biomedical and Environmental Mass Spectrometry, 15(10), 521-4.
- ScienceDirect. (2025). A concise synthesis of glucuronide metabolites of urolithin-B, resveratrol, and hydroxytyrosol.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ResearchGate. (n.d.). Primary pathway for gamma-hydroxybutyric acid synthesis and elimination.
- PubChem. (n.d.). 4-Hydroxybutyric Acid.
- PubMed Central. (n.d.). Unravelling the brain targets of γ-hydroxybutyric acid.
- ISU ReD. (n.d.). Researching a Novel Biosynthesis for GHB.
- NEB. (n.d.). Scaling of High-Yield In vitro Transcription Reactions for Linear Increase of RNA Production.
- NCBI Bookshelf. (n.d.). Gamma-Hydroxybutyrate Toxicity.
- PubMed. (n.d.). Possible long-term effects of γ-hydroxybutyric acid (GHB) due to neurotoxicity and overdose.
- PubMed. (2025). Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway.
- PubMed Central. (n.d.). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology.
Sources
- 1. T-HCA - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GHB Synthesis FAQ [designer-drug.com]
- 5. BJOC - Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid [beilstein-journals.org]
- 6. Easy and convenient millimole‐scale synthesis of new, potential biomarkers for gamma‐hydroxybutyric acid (GHB) intake: Feasible for analytical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low purity in 4-Hydroxycrotonic acid samples
Technical Support Center: 4-Hydroxycrotonic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound. As researchers and drug development professionals, achieving high purity in your samples is paramount for the validity and reproducibility of your experimental outcomes. This guide is designed to address the common challenges encountered during the synthesis, purification, and handling of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to diagnose and resolve purity issues effectively. This document is structured as a series of frequently asked questions (FAQs) that directly tackle specific problems you may face in the lab.
Part 1: General Troubleshooting & Initial Assessment
This section provides a starting point for when you first encounter a purity issue with your this compound sample.
FAQ 1: My analytical results (HPLC, NMR) show low purity for my this compound sample. Where should I begin my investigation?
Answer:
When faced with a low-purity sample, a systematic approach is crucial to efficiently identify the source of the issue. The impurities can generally be traced back to three main areas: the synthesis, subsequent degradation, or the purification process itself.
Underlying Mechanism: Impurities are any components of a substance that are not the desired chemical entity. They can arise from various sources, including unreacted starting materials, byproducts from side reactions, degradation of the target molecule, or residual solvents and reagents used during the process.[] For a molecule like this compound, its structure—containing a carboxylic acid, a hydroxyl group, and a double bond—makes it susceptible to specific degradation pathways, most notably intramolecular cyclization.
Troubleshooting Action Plan: Follow this logical workflow to diagnose the problem.
Caption: Initial troubleshooting workflow for low-purity samples.
-
Review Synthesis Records: Re-examine the reaction monitoring data (e.g., TLC, crude HPLC/LC-MS). Did the reaction go to completion? Are there unexpected spots or peaks in the crude material that could indicate side products?
-
Assess Stability: Consider how the sample was handled and stored after synthesis. This compound is sensitive to pH.[2] Acidic conditions can cause it to cyclize into γ-crotonolactone.
-
Evaluate Purification: Review your purification method. If using chromatography, could an impurity be co-eluting with your product? If using recrystallization, was the correct solvent system used to exclude impurities?
Part 2: Synthesis-Related Impurities
Impurities generated during the chemical reaction are often the most common cause of low purity.
FAQ 2: My sample contains significant amounts of unreacted starting materials. How can I improve the reaction conversion?
Answer:
Incomplete conversion is a common issue. Driving the reaction to completion is preferable to dealing with difficult downstream purifications.
Underlying Mechanism: Chemical reactions exist in an equilibrium. To favor the product, you can manipulate reaction conditions based on Le Châtelier's principle. This involves adjusting concentration, temperature, or pressure, or removing a product as it is formed. Furthermore, reaction kinetics can be slow, requiring optimization of temperature or the use of a catalyst.
Troubleshooting Action Plan:
-
Increase Reaction Time: Monitor the reaction at set intervals. If the conversion is slowly increasing, extending the reaction time may be sufficient.
-
Increase Temperature: For many reactions, a moderate increase in temperature (e.g., 10-20 °C) can significantly improve the reaction rate. However, be cautious, as this can also promote side reactions or degradation.[3]
-
Adjust Stoichiometry: If one starting material is more precious or harder to remove, consider using a slight excess (e.g., 1.1-1.2 equivalents) of the other, more easily removable reactant.
-
Catalyst Check: If using a catalyst, ensure it is active and used in the correct loading. Consider a different catalyst if the reaction remains sluggish.
Part 3: Degradation-Related Impurities
This compound's stability is a critical factor that is often overlooked.
FAQ 3: I'm observing a new, major impurity peak in my HPLC analysis after leaving my sample in solution. What is it and how can I prevent it?
Answer:
The most likely culprit is the formation of γ-crotonolactone via intramolecular cyclization (lactonization). This is a classic degradation pathway for gamma-hydroxy acids.
Underlying Mechanism: Under acidic conditions (pH < 4), the carboxylic acid group can be protonated, making the carbonyl carbon more electrophilic. The hydroxyl group at the gamma position then acts as a nucleophile, attacking the carbonyl carbon and eliminating a molecule of water to form a stable five-membered ring, the γ-lactone.[2] This process is reversible, and the equilibrium can be shifted.
Caption: pH-dependent equilibrium of this compound.
Troubleshooting Action Plan:
-
pH Control: Maintain your solutions of this compound in a neutral or slightly basic pH range (pH 6-8) to minimize the rate of lactonization. Use a suitable buffer if necessary.
-
Storage Conditions: For long-term storage, it is best to store the material as a dry, solid salt (e.g., sodium 4-hydroxycrotonate). If in solution, store at low temperatures (2-8 °C or -20 °C) and neutral pH.
-
Reversing Lactonization: If lactone formation has occurred, you can reverse it by adjusting the solution pH to >10 with a base like NaOH to catalyze the hydrolysis back to the open-chain acid.[2] Afterward, carefully neutralize the solution for your experiment.
| Condition | Dominant Species | Primary Risk |
| Acidic (pH < 4) | This compound | Rapid lactonization to γ-crotonolactone |
| Neutral (pH 6-7.5) | This compound | Slow equilibrium with lactone; optimal for stability |
| Basic (pH > 8) | 4-Hydroxycrotonate (salt) | Stable against lactonization |
Part 4: Purification & Analytical Challenges
Even with a clean reaction, issues can arise during purification and analysis.
FAQ 4: My attempts to purify this compound by silica gel chromatography are giving low yields and smeared bands. What's going wrong?
Answer:
Silica gel chromatography is often problematic for highly polar, acidic compounds like this compound. The issues stem from strong interactions with the stationary phase and potential on-column degradation.
Underlying Mechanism: Silica gel is acidic (due to silanol groups, Si-OH) and highly polar. Carboxylic acids can bind very strongly to the silica surface, leading to poor elution (tailing, smearing) and sometimes irreversible adsorption. Furthermore, the acidic nature of the silica can promote the degradation of sensitive compounds, such as the lactonization of this compound during a long chromatography run.[2]
Troubleshooting Action Plan:
-
Consider Recrystallization: This is often a superior method for purifying polar, crystalline solids. See the protocol below for a general guideline.
-
Modify the Mobile Phase: If chromatography is necessary, add a small amount of a competitive acid (e.g., 0.5-1% acetic acid or formic acid) to your eluent. This protonates your compound and occupies the active sites on the silica, improving peak shape and recovery.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like C18 (reverse-phase chromatography). Reverse-phase HPLC is the preferred analytical method for this compound.[4]
-
Derivatization: For preparative GC or to improve volatility and peak shape in GC-MS analysis, you can derivatize the acid and alcohol groups, for example, by silylation (e.g., using BSTFA).[5]
Part 5: Key Experimental Protocols
Here are detailed methodologies for key workflows mentioned in this guide.
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of ~1 mg/mL.
-
Justification: The C18 column is non-polar, suitable for polar analytes. The acidic mobile phase ensures the carboxylic acid is protonated, leading to consistent retention and sharp peaks.[4] This method should be able to separate the polar this compound from its less polar lactone.
Protocol 2: Purification by Recrystallization
This method is highly effective for removing minor impurities from a solid sample.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For this compound, solvent systems like ethyl acetate/hexanes or water could be starting points.
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid until it completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filtration (Hot): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove insoluble impurities (and the activated carbon, if used). This step is critical and must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under a vacuum. The resulting crystalline material should have significantly higher purity.[6]
References
- APExBIO, trans-4-Hydroxycrotonic acid - Biochemical Research Reagent.
- Lancaster, M. (2016).
- Ehrhardt, J. D., Vayer, P., & Maitre, M. (1988). A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection. Biomedical & Environmental Mass Spectrometry, 15(10), 521–524.
- Google Patents. (2020).
- Rani, S., & Singh, A. (2021). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
- National Center for Biotechnology Information. (n.d.). Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus.
- Wang, C., et al. (2020).
- Wikipedia. (n.d.). T-HCA.
- BOC Sciences. (n.d.). Custom Impurities Synthesis Services.
- BenchChem. (n.d.). Impact of pH on the stability of 3,4-Dihydroxybutanoic acid.
- Beilstein Journal of Organic Chemistry. (2013). Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxybutyric Acid. PubChem Compound Summary for CID 10413.
- ResearchGate. (n.d.). γ-Hydroxybutyric Acid and Its Analogs, γ-Butyrolactone and 1,4-Butanediol.
- Koupparis, M. A., et al. (2005). A new method for the HPLC determination of gamma-hydroxybutyric acid (GHB) following derivatization with a coumarin analogue and fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 246–252.
- Agilent Technologies. (2012).
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
optimizing experimental conditions for 4-Hydroxycrotonic acid assays
Welcome to the technical support center for 4-Hydroxycrotonic acid (T-HCA) analysis. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines established scientific principles with practical, field-tested advice. This resource is designed to help you navigate the complexities of T-HCA quantification, from initial sample handling to final data analysis, ensuring the integrity and reproducibility of your results.
Introduction: The Challenge of this compound Analysis
trans-4-Hydroxycrotonic acid (T-HCA), an active metabolite and analogue of γ-hydroxybutyric acid (GHB), is a molecule of significant interest in neuroscience and pharmacology for its selective agonism at the GHB receptor.[1] However, its quantification in biological matrices presents several analytical challenges. These include its polar nature, its endogenous presence in some systems, and, most critically, its propensity to undergo intramolecular cyclization.
A primary challenge is the pH-dependent equilibrium between T-HCA and its corresponding lactone, γ-crotonolactone.[2][3] This dynamic equilibrium can significantly impact sample integrity and analytical accuracy if not properly controlled from the moment of sample collection. This guide provides detailed protocols and troubleshooting advice to mitigate these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when designing and executing T-HCA assays.
Q1: What are the primary methods for quantifying this compound?
The two most common and reliable analytical approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS: This is a classic and robust method. However, due to the low volatility of T-HCA, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable compound suitable for gas-phase analysis.[4][5][6]
-
LC-MS/MS: This has become the method of choice for many labs due to its high sensitivity, specificity, and ability to analyze T-HCA directly without derivatization. It is particularly well-suited for complex biological matrices.[7]
Q2: What is lactonization, and how does it impact my T-HCA measurements?
Lactonization is an intramolecular esterification reaction where the hydroxyl group of a hydroxy acid attacks the carboxylic acid group, forming a cyclic ester called a lactone.[2] For T-HCA, this results in the formation of γ-crotonolactone.
This is a significant issue because:
-
Analyte Loss: If the assay is designed to measure only the open-chain T-HCA, the formation of the lactone will lead to an underestimation of the total T-HCA concentration.
-
Equilibrium Shift: The equilibrium between T-HCA and its lactone is sensitive to pH and temperature.[3][8] Changes in sample conditions during collection, storage, or preparation can shift this equilibrium, leading to inconsistent and inaccurate results.
To ensure accuracy, it is crucial to either stabilize the sample to prevent lactonization or to develop a method that measures both forms after forcing the equilibrium to one side (e.g., by hydrolyzing the lactone back to the acid form under basic conditions before analysis).
Q3: How should I collect and store samples to ensure T-HCA stability?
Given the rapid metabolism of related compounds like GHB and the potential for in vitro changes, sample handling is critical.[9][10][[“]]
-
Immediate Cooling: Place samples (e.g., plasma, urine, brain homogenate) on ice immediately after collection to slow down enzymatic activity and chemical reactions.
-
pH Adjustment: Consider adjusting the sample pH to a neutral or slightly basic range (pH 7-8) to favor the open, carboxylate form of T-HCA and minimize spontaneous lactonization, which is often favored under acidic conditions.[3]
-
Rapid Freezing: For long-term storage, samples should be flash-frozen in liquid nitrogen or stored at -80°C immediately after collection and processing.[12][13] Avoid repeated freeze-thaw cycles.
-
Anticoagulants: For blood samples, use tubes containing sodium fluoride to inhibit glycolysis and potassium oxalate or EDTA as an anticoagulant.
Q4: Is derivatization always necessary for GC-MS analysis of T-HCA?
Yes. The polar carboxyl and hydroxyl groups on T-HCA make it non-volatile and prone to strong interactions with the GC column, resulting in poor peak shape and low sensitivity.[14] Derivatization, most commonly silylation (e.g., using BSTFA) or alkylation, replaces the active hydrogens on these groups with nonpolar moieties.[4][5][15] This increases volatility and thermal stability, making the analyte suitable for GC-MS analysis.[6][16]
Section 2: Core Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform your own method validation according to established guidelines for your specific application and matrix.
Protocol 1: Quantification of T-HCA by LC-MS/MS
This method offers high sensitivity and specificity without the need for derivatization.
1. Reagents and Materials
-
T-HCA analytical standard and a stable isotope-labeled internal standard (e.g., T-HCA-d4).
-
LC-MS grade water, acetonitrile, and formic acid.
-
Protein precipitation solvent: Acetonitrile with 0.1% formic acid.
-
Biological matrix (plasma, urine, etc.).
2. Sample Preparation
-
Thaw samples on ice.
-
To a 100 µL aliquot of sample, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold protein precipitation solvent.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of T-HCA for better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold, re-equilibrate | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is readily deprotonated, making negative mode highly sensitive. |
| MRM Transitions | T-HCA: Q1/Q3 (e.g., 101.0 -> 57.0) | Monitor the precursor ion and a specific fragment ion for high specificity. |
| T-HCA-d4: Q1/Q3 (e.g., 105.0 -> 61.0) | Monitor the corresponding ions for the internal standard. |
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (T-HCA / T-HCA-d4) against the concentration of the calibrators.
-
Use a weighted (1/x or 1/x²) linear regression to determine the concentrations in unknown samples.
Protocol 2: Quantification of T-HCA by GC-MS with Silylation
This protocol is a robust alternative, particularly if LC-MS/MS is unavailable.
1. Reagents and Materials
-
T-HCA analytical standard and a stable isotope-labeled internal standard (e.g., T-HCA-d6).
-
Derivatizing agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).[16]
-
Extraction solvent: Ethyl acetate.
-
Anhydrous sodium sulfate.
2. Sample Preparation & Derivatization
-
To a 200 µL aliquot of sample, add the internal standard.
-
Acidify the sample to pH < 2 with HCl to ensure T-HCA is in its protonated, acid form for efficient extraction.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 1 minute, and centrifuging.
-
Transfer the organic (upper) layer to a clean tube. Repeat the extraction and pool the organic layers.
-
Dry the pooled organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.
-
Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization.[16]
-
Cool to room temperature before injection.
3. GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | Low-polarity phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | Provides good separation for a wide range of derivatized compounds. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Oven Program | Start at 80°C, ramp at 10°C/min to 280°C, hold for 5 min | A general-purpose temperature program to separate the analyte from matrix components. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization method for GC-MS that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and specificity by monitoring only the characteristic ions of the analyte and internal standard. |
| SIM Ions | Monitor 2-3 characteristic ions for the di-TMS derivative of T-HCA and its internal standard. | Ensures confident identification and quantification. |
Section 3: Visualized Workflows and Concepts
Overall Analytical Workflow
The choice between LC-MS/MS and GC-MS depends on available instrumentation and desired sample throughput. The following diagram outlines the major steps for each pathway.
Caption: Comparative workflow for T-HCA analysis via LC-MS/MS and GC-MS.
T-HCA and Lactone Equilibrium
This diagram illustrates the critical, pH-dependent equilibrium between T-HCA and γ-crotonolactone.
Caption: pH-dependent equilibrium between T-HCA and its lactone form.
Section 4: Troubleshooting Guide
This guide is formatted to help you quickly identify and solve common problems.
Problem: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS
-
Potential Cause 1: Secondary interactions with the column. The residual silanol groups on silica-based columns can interact with the polar groups of T-HCA, causing peak tailing.[17]
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid). The low pH suppresses the ionization of silanol groups, minimizing these interactions. Consider using a column with advanced end-capping.
-
-
Potential Cause 2: Column overload. Injecting too much sample can saturate the stationary phase.[18]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Potential Cause 3: Sample solvent incompatibility. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), it can cause peak distortion.[19]
-
Solution: Whenever possible, the final sample solvent should match the initial mobile phase composition.
-
Problem: High Variability Between Replicates
-
Potential Cause 1: Inconsistent sample preparation. This is the most common cause. Small variations in pipetting, extraction time, or temperature can lead to significant differences.
-
Solution: Use a calibrated positive displacement pipette for viscous samples. Ensure all samples are treated identically (e.g., vortexed for the same duration, incubated at the same temperature). The use of a stable isotope-labeled internal standard is crucial to correct for this variability.[7]
-
-
Potential Cause 2: Analyte instability (Lactonization). If the sample pH is not controlled, the T-HCA/lactone equilibrium can shift during the preparation process.
-
Solution: Maintain a consistent pH and temperature throughout the sample preparation workflow. Prepare samples in small batches on ice.
-
-
Potential Cause 3: Incomplete derivatization (GC-MS). Moisture in the sample or reagents can quench the derivatizing agent.
-
Solution: Ensure the sample extract is completely dry before adding the derivatizing agent. Use fresh, high-quality reagents and store them under inert gas (e.g., argon or nitrogen) in a desiccator.
-
Problem: Low Signal or No Peak Detected
-
Potential Cause 1: Rapid analyte degradation or metabolism. T-HCA, like GHB, may have a short half-life in biological systems and samples if not stored properly.[[“]][20]
-
Solution: Review sample collection and storage procedures. Ensure samples were kept cold and frozen promptly at -80°C. Analyze samples as quickly as possible after collection.
-
-
Potential Cause 2: Poor extraction recovery. The analyte may not be efficiently extracted from the matrix into the organic solvent (for GC-MS) or may be lost during protein precipitation (for LC-MS/MS).
-
Solution: Optimize the extraction by adjusting the pH of the aqueous phase to <2 to fully protonate the carboxylic acid, making it less polar and more extractable into a solvent like ethyl acetate. For protein precipitation, check for analyte adsorption to the precipitated protein pellet.
-
-
Potential Cause 3: Instrument issues. This could range from a dirty ion source in the mass spectrometer to a leak in the LC or GC system.[21]
-
Solution: Perform routine instrument maintenance. Run a system suitability test with an analytical standard to confirm the instrument is performing correctly before analyzing precious samples.
-
References
- Bravo, D., Harris, D. O., & Parsons, S. (2004). Reliable, sensitive, rapid and quantitative enzyme-based assay for gamma-hydroxybutyric acid (GHB). Journal of Forensic Sciences, 49(2), 379-386. [Link]
- Semantic Scholar. (n.d.). Reliable, sensitive, rapid and quantitative enzyme-based assay for gamma-hydroxybutyric acid (GHB).[Link]
- Hasan, L., Jermann, T. M., Weber, J. M., et al. (2011). An enzymatic method to determine γ-hydroxybutyric acid in serum and urine. Therapeutic Drug Monitoring, 33(6), 765-771. [Link]
- ResearchGate. (n.d.). Reliable, Sensitive, Rapid and Quantitative Enzyme-Based Assay for Gamma-Hydroxybutyric Acid (GHB).[Link]
- MAC-MOD Analytical. (n.d.). HPLC Troubleshooting Guide.[Link]
- Labcompare. (2023). Troubleshooting Common HPLC Issues.[Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.).
- SafeWorkplace. (n.d.). Why Drug Test Fail to Detect GHB & How Workplace Can Respond.[Link]
- ResearchGate. (n.d.).
- Chemistry For Everyone. (2024).
- Google Patents. (n.d.). US8609359B2 - Methods for determining the concentration of gamma-hydroxy butyric acid (GHB) in a sample.
- DNA Legal. (2024). A Guide to GHB Drug Testing.[Link]
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.[Link]
- Pharmanecia. (2023). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.[Link]
- Ehrhardt, J. D., Vayer, P., & Maitre, M. (1988). A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection. Biomedical & Environmental Mass Spectrometry, 15(10), 521-524. [Link]
- Canadian Journal of Emergency Medicine. (2018). Gamma-hydroxybutyrate (GHB), an unusual cause of high anion gap metabolic acidosis.[Link]
- Wikipedia. (n.d.). Lactone.[Link]
- Abanades, S., Farré, M., Segura, M., et al. (2007). GHB and Ethanol Effects and Interactions in Humans. Journal of Clinical Psychopharmacology, 27(6), 621-627. [Link]
- Wikipedia. (n.d.). T-HCA.[Link]
- Wilkinson, K. L., Elsey, G. M., Prager, R. H., et al. (2004). Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid. Journal of Agricultural and Food Chemistry, 52(13), 4213-4218. [Link]
- ResearchGate. (n.d.). Methods for determining the concentration of gamma-hydroxy butyric acid (GHB) in a sample.[Link]
- Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxybutyric acid (HMDB0000710).[Link]
- Rupa Health. (n.d.). 4-Hydroxybutyric Acid.[Link]
- Organic Chemistry Portal. (n.d.). Lactone synthesis.[Link]
- de Jong, J., Ekkers, A., & van Asten, A. (2012). Screening and confirmation methods for GHB determination in biological fluids. Bioanalysis, 4(13), 1647-1665. [Link]
- Efe, C., Straathof, A. J., & van der Wielen, L. A. (2008). Options for biochemical production of 4-hydroxybutyrate and its lactone as a substitute for petrochemical production. Biotechnology and Bioengineering, 99(6), 1392-1406. [Link]
- Consensus. (n.d.).
- Wikipedia. (n.d.).
- PubChem. (n.d.). 4-Hydroxybutyric Acid.[Link]
- ResearchGate. (n.d.). Phase I metabolites (organic acids)
- Jones, A. W., Kugelberg, F. C., & Holmgren, A. (2021). Endogenous Levels, Detection Time, and Symptoms of Gamma‐Hydroxybutyric Acid: Results From a Placebo‐Controlled Clinical Trial. Basic & Clinical Pharmacology & Toxicology, 128(4), 548-556. [Link]
- Park, M., Lee, H., & Kim, E. (2022). Metabolic Alterations Associated with γ-Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure. Metabolites, 12(3), 209. [Link]
- Hanisch, M., Bicker, W., & Meyer, M. R. (2016). Development and validation of a HPLC–QTOF-MS method for the determination of GHB-β-O-glucuronide and GHB-4-sulfate in plasma and urine. Analytical and Bioanalytical Chemistry, 408(25), 7173-7181. [Link]
- Agilent. (2012).
- Moliner, R., Lendoiro, E., de Castro, A., et al. (2018). Rapid Analytical Method for Quantification of Gamma‐Hydroxybutyrate (GHB) in Hair by UPLC‐MS/MS. Journal of Forensic Sciences, 63(5), 1551-1557. [Link]
- van der Zande, M., van den Heuvel, D., van der Loo, B., et al. (2023). A Retrospective Metabolomics Analysis of Gamma-Hydroxybutyrate in Humans: New Potential Markers and Changes in Metabolism Related to GHB Consumption. International Journal of Molecular Sciences, 24(5), 4504. [Link]
Sources
- 1. T-HCA - Wikipedia [en.wikipedia.org]
- 2. Lactone - Wikipedia [en.wikipedia.org]
- 3. Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous Levels, Detection Time, and Symptoms of Gamma‐Hydroxybutyric Acid: Results From a Placebo‐Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Options for biochemical production of 4-hydroxybutyrate and its lactone as a substitute for petrochemical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why Drug Tests Miss GHB & Workplace Solutions [australiadrugtesting.com]
- 10. Screening and confirmation methods for GHB determination in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. trans-4-Hydroxycrotonic acid | TargetMol [targetmol.com]
- 13. 4-Hydroxybutyric Acid | C4H8O3 | CID 10413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. hplc.eu [hplc.eu]
- 18. labcompare.com [labcompare.com]
- 19. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 20. A Guide to GHB Drug Testing | DNA Legal [dnalegal.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Navigating Research with 4-Hydroxycrotonic Acid
Welcome to the technical support center for 4-Hydroxycrotonic acid (T-HCA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common pitfalls encountered during experimentation with this unique molecule. As a high-affinity ligand for the gamma-hydroxybutyrate (GHB) receptor, T-HCA is a valuable tool in neuroscience research.[1][2] However, its chemical nature presents specific challenges that require careful consideration to ensure experimental success and data integrity. This resource provides in-depth, evidence-based answers to common questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the handling, storage, and fundamental properties of this compound.
Question 1: What are the optimal storage conditions for solid this compound?
To ensure the long-term stability and purity of solid (powder) this compound, it is crucial to adhere to specific storage conditions. The compound should be stored at -20°C for long-term stability, with storage at 4°C being suitable for shorter periods.[1] It is also recommended to keep the container tightly sealed in a dry, cool, and well-ventilated place.[3] Desiccation is advised to prevent moisture absorption, which can compromise the integrity of the compound.[3] Exposure to direct sunlight and high temperatures should be avoided as this can lead to degradation.[3]
Question 2: How stable is this compound in aqueous solutions, and what is the primary degradation pathway?
The stability of this compound in aqueous solutions is highly dependent on pH. The most significant pitfall is its propensity to undergo intramolecular cyclization (lactonization) under acidic conditions to form γ-crotonolactone. This is a reversible equilibrium, analogous to the well-documented interconversion of GHB and its lactone, γ-butyrolactone (GBL).[4][5] To maintain the integrity of the open-chain acid form, aqueous solutions should be prepared in buffers with a neutral pH, ideally between 6.0 and 7.5.[6] Under these conditions, the rate of lactonization is minimized. Conversely, in acidic environments (pH < 4), the equilibrium will favor the formation of γ-crotonolactone.[6]
Diagram: Lactonization of this compound
The following diagram illustrates the pH-dependent equilibrium between this compound and its lactone form, γ-crotonolactone.
Caption: pH-dependent equilibrium of this compound.
Question 3: What are the key differences in biological activity between this compound (T-HCA) and GHB?
While both T-HCA and GHB are structurally related and interact with the GHB binding sites, they exhibit distinct pharmacological profiles. T-HCA is a high-affinity ligand for the specific GHB receptor, binding with approximately four-fold greater affinity than GHB itself.[2] Crucially, unlike GHB, T-HCA does not bind to the low-affinity GHB binding site, which is the GABAB receptor.[2] This distinction is significant because many of the sedative and intoxicating effects of GHB are attributed to its action at the GABAB receptor. Consequently, T-HCA does not produce sedation, making it a more selective tool for studying the pharmacology of the high-affinity GHB receptor.[2]
Question 4: What safety precautions should I take when handling this compound?
Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses with side shields, gloves, and a lab coat.[3] Handling should be done in a well-ventilated area to avoid inhalation.[3] In case of contact with eyes or skin, rinse thoroughly with water. While specific toxicity data for T-HCA is limited, it is important to handle it with the care afforded to all research chemicals.
Part 2: Troubleshooting Guide
This section provides in-depth solutions to specific experimental problems that researchers may encounter.
Topic: Inconsistent Biological Assay Results
Question: My dose-response curves for this compound are inconsistent and show poor reproducibility. What are the likely causes and how can I fix this?
Inconsistent results in biological assays are a common frustration and often point to issues with compound stability in the experimental medium.
Underlying Causes:
-
pH-Induced Lactonization: If your cell culture medium or assay buffer is acidic, even mildly, a portion of your T-HCA will convert to γ-crotonolactone over the course of the experiment. Since γ-crotonolactone has a different pharmacological profile, this conversion will alter the effective concentration of your active compound, leading to variable results.
-
Degradation: Although stable under recommended storage, prolonged incubation at 37°C in complex biological media can lead to metabolic degradation or non-specific reactions.
-
Stock Solution Issues: Improperly stored or repeatedly freeze-thawed stock solutions can lead to degradation or concentration inaccuracies.
Troubleshooting Protocol:
-
Verify Buffer pH:
-
Step 1: Measure the pH of your complete assay buffer or cell culture medium at the temperature of your experiment (e.g., 37°C).
-
Step 2: If the pH is below 7.0, consider using a more robust buffering system (e.g., HEPES) to maintain a stable pH between 7.2 and 7.4 throughout the assay.
-
-
Prepare Fresh Solutions:
-
Step 1: Always prepare fresh working solutions of T-HCA from a solid stock on the day of the experiment.
-
Step 2: If using a concentrated stock in a solvent like DMSO, ensure the final concentration of DMSO in your assay is low and consistent across all conditions, as it can have its own biological effects.
-
-
Assess Compound Stability in Assay Medium:
-
Step 1: Prepare a solution of T-HCA in your assay buffer at the highest concentration you are testing.
-
Step 2: Incubate this solution under the same conditions as your experiment (e.g., 37°C for 24 hours).
-
Step 3: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of T-HCA and detect the formation of γ-crotonolactone. This will give you a stability profile for your specific conditions.
-
Diagram: Workflow for Troubleshooting Assay Inconsistency
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. T-HCA - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication through modulating paraoxonase and PPARγ [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
stability issues with 4-Hydroxycrotonic acid in solution
Technical Support Center: 4-Hydroxycrotonic Acid
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support center for this compound (T-HCA). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability challenges associated with this valuable research compound. T-HCA is a high-affinity ligand for specific GHB binding sites and an important tool in neuropharmacological research.[1][2] However, its utility can be compromised by its inherent instability in aqueous solutions. This guide offers expert insights and field-proven protocols to ensure the integrity of your experiments and the reliability of your data.
Core Issue: The this compound ⇌ γ-Crotonolactone Equilibrium
The primary challenge in working with this compound in solution is its propensity to undergo a reversible intramolecular cyclization, or lactonization, to form γ-crotonolactone. This is a well-understood phenomenon for γ-hydroxy acids.[3][4] The presence of both the open-chain acid and the cyclic lactone in your experimental solution can lead to inconsistent and difficult-to-interpret results, as the two molecules possess different chemical properties and likely different biological activities.
The equilibrium between these two forms is heavily influenced by the solution's pH, temperature, and storage duration.[5][6] Understanding and controlling these factors is paramount to experimental success.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. T-HCA - Wikipedia [en.wikipedia.org]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
Navigating the Challenges of 4-Hydroxycrotonic Acid: A Technical Support Guide for Researchers
Welcome to the technical support center for 4-Hydroxycrotonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common solubility challenges encountered during experimentation. As a compound of interest in various research fields, understanding and managing its solubility is critical for obtaining reliable and reproducible results. This document offers a structured, in-depth exploration of this compound's solubility characteristics and provides validated protocols to ensure your success.
Section 1: Understanding the Physicochemical Properties of this compound
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?
This compound is a small, polar organic molecule containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. These groups allow for hydrogen bonding, which generally confers some degree of solubility in polar solvents. However, its solubility is significantly influenced by the pH of the medium. Its close structural analog, 4-hydroxybutanoic acid (GHB), is very soluble in water, alcohol, and ether.[1] While specific quantitative data for this compound in a wide range of solvents is not extensively published, we can infer its behavior based on its structure and data from suppliers.
Q2: What is the pKa of this compound, and why is it important for solubility?
-
Below the pKa (pH < ~4.7): The carboxylic acid group is predominantly protonated (-COOH), making the molecule less polar and thus less soluble in aqueous solutions.
-
Above the pKa (pH > ~4.7): The carboxylic acid group is deprotonated (-COO⁻), forming the carboxylate salt. This ionic form is significantly more polar and, therefore, more soluble in aqueous media.
Understanding the pKa is crucial for preparing solutions and designing experiments, as a simple pH adjustment can dramatically improve solubility.
Q3: Is there a risk of degradation when dissolving this compound?
Yes, particularly in acidic conditions. Like other γ-hydroxy acids, this compound can undergo intramolecular cyclization (lactonization) to form its corresponding γ-lactone, especially at a low pH. This equilibrium between the open-chain acid and the cyclic lactone is pH-dependent, with the lactone formation being favored in acidic environments. For experiments where the open-chain form is the active species, maintaining a neutral to slightly alkaline pH is critical to prevent the formation of the lactone.
Section 2: Quantitative Solubility Data and Solvent Selection
Based on available data and chemical principles, the following table summarizes the solubility of trans-4-Hydroxycrotonic acid in common laboratory solvents.
| Solvent | Molar Mass ( g/mol ) | Solubility (at approx. 25°C) | Notes |
| DMSO | 102.09 | 100 mM (~10.21 mg/mL) | High solubility. A common solvent for preparing high-concentration stock solutions. |
| Water | 102.09 | pH-dependent | Low solubility at acidic pH, high solubility at neutral to alkaline pH (as the salt). |
| Ethanol | 102.09 | Moderately Soluble | General solubility for small carboxylic acids. Can be a useful co-solvent. |
| PBS (pH 7.4) | 102.09 | Expected to be soluble | At this pH, the compound will be predominantly in its deprotonated, more soluble salt form. |
| Acetone | 102.09 | Likely Soluble | Often a good solvent for small organic acids. |
Note: The solubility in aqueous solutions is highly dependent on the formation of the corresponding salt. For practical purposes, preparing a salt form or adjusting the pH is the most effective way to achieve high aqueous solubility.
Section 3: Troubleshooting Common Solubility Issues
This section addresses specific problems you may encounter during your experiments and provides step-by-step solutions.
Scenario 1: Precipitation upon addition to aqueous buffer/media
Issue: You've prepared a stock solution of this compound in an organic solvent (e.g., DMSO), and upon adding it to your aqueous experimental buffer or cell culture medium, a precipitate forms.
Causality: This is a common phenomenon known as "solvent shock." The compound is soluble in the concentrated organic stock but crashes out when the solution becomes predominantly aqueous, and the pH of the final solution is below or near the pKa of the compound.
Troubleshooting Protocol:
-
pH Adjustment of the Aqueous Medium:
-
Before adding your this compound stock, ensure the pH of your buffer or medium is above 6. A pH of 7.0-7.4 is generally recommended.
-
If necessary, adjust the pH of your final solution with a small amount of dilute NaOH after adding the compound.
-
-
Preparation of an Aqueous Stock Solution of the Sodium Salt:
-
Step 1: Weigh the desired amount of this compound powder.
-
Step 2: Add a small volume of deionized water. The powder may not fully dissolve.
-
Step 3: While stirring, add a 1 M solution of NaOH dropwise until the solid completely dissolves. This converts the acid to its highly soluble sodium salt.
-
Step 4: Adjust the final volume with your desired aqueous buffer (e.g., PBS) to reach the target concentration.
-
Step 5: Verify the final pH and adjust to your experimental needs (typically pH 7.0-7.4).
-
-
Co-Solvent System:
-
If a purely aqueous system is not required, consider using a co-solvent system. For example, a mixture of ethanol and water can sometimes maintain solubility better than water alone. The optimal ratio will need to be determined empirically.
-
Scenario 2: Low solubility in organic solvents for non-aqueous reactions
Issue: You are performing a reaction in a non-polar organic solvent and are having difficulty dissolving this compound.
Causality: The polar hydroxyl and carboxylic acid groups limit solubility in non-polar solvents.
Troubleshooting Protocol:
-
Solvent Screening: Test solubility in a range of aprotic polar organic solvents such as THF, ethyl acetate, or acetone, in addition to DMSO.
-
Use of a More Soluble Derivative: For organic synthesis, it may be more practical to use a more soluble ester derivative, such as ethyl 4-hydroxycrotonate, and then hydrolyze the ester in a later step if the free acid is required.
Scenario 3: Inconsistent experimental results over time
Issue: The potency or effect of your this compound solution appears to decrease over time, especially when stored in an acidic buffer.
Causality: This is likely due to the gradual conversion of the active open-chain hydroxy acid to its inactive or less active lactone form.
Troubleshooting Protocol:
-
pH Control: Always prepare and store stock solutions and working solutions in a neutral to slightly alkaline buffer (pH 7.0-8.0).
-
Fresh Preparation: For critical experiments, prepare fresh solutions of this compound immediately before use.
-
Storage Conditions: Store stock solutions at -20°C or -80°C to minimize degradation. The recommended storage for the powder is desiccated at 4°C.[2]
Section 4: Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the pH-dependent solubility and the lactonization equilibrium.
Caption: pH-dependent equilibrium of this compound and its lactone.
Section 5: Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of Sodium 4-hydroxycrotonate
-
Materials:
-
This compound (MW: 102.09 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, conical tube
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh out 102.09 mg of this compound and transfer it to a sterile conical tube.
-
Add 5 mL of PBS to the tube. The solid will likely not dissolve completely.
-
Place the tube on a magnetic stirrer and add a stir bar.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the dissolution of the solid.
-
Continue adding NaOH until all the solid has dissolved. The solution should be clear.
-
Carefully add PBS to bring the final volume to 10 mL.
-
Verify that the final pH is within the desired range (7.2-7.4) using a calibrated pH meter. Adjust with dilute HCl or NaOH if necessary.
-
Sterile filter the solution through a 0.22 µm filter into a new sterile tube.
-
Aliquot and store at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: General Method for Determining Aqueous Solubility
This protocol provides a general guideline for determining the thermodynamic solubility of this compound at a specific pH.
-
Materials:
-
This compound
-
Buffer of desired pH (e.g., PBS pH 7.4, acetate buffer pH 4.5)
-
Small glass vials with screw caps
-
Shaker or rotator at a constant temperature (e.g., 25°C or 37°C)
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Add an excess amount of this compound to a glass vial (enough so that undissolved solid remains).
-
Add a known volume of the desired buffer to the vial.
-
Seal the vial and place it on a shaker/rotator at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the appropriate mobile phase for your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method and a standard curve.
-
Repeat the experiment in triplicate to ensure reproducibility.
-
References
- Wikipedia. (2023, October 26). T-HCA.
- PubChem. (n.d.). 4-Hydroxybutyric acid.
- Cenmed. (n.d.). trans-4-Hydroxycrotonic acid.
- AUB. (2015). Guidelines for Chemical Storage in Labs.
- Environmental Health & Safety, University of Toronto. (2022). Chemical Storage Guidelines.
- ASHP. (2018). ASHP Guidelines on Handling Hazardous Drugs.
- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of BCS-based classification of APIs for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report.
- University of California, Los Angeles. (n.d.). Solubility of Organic Compounds.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10413, 4-Hydroxybutyric acid.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770.
- Patents. (n.d.). Method for determining solubility of a chemical compound.
- University of Calgary. (n.d.). Experiment 1 Determination of Solubility Class.
- PubChem. (n.d.). Solubility (phosphate buffered saline).
- Wikipedia. (2024, January 3). 1,4-Butanediol.
- ResearchGate. (2024). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- International Journal of Pure and Applied Sciences. (2024). Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon.
- Royal Society of Chemistry. (n.d.). Biocompatible graphene oxide as folate receptor-targeting drug delivery system for controlled release of anti-cancer drug.
- Pharmaceutical Research. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer.
Sources
Technical Support Center: Strategies for Minimizing Side Reactions in 4-Hydroxycrotonic Acid Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of 4-hydroxycrotonic acid (4-HCA). This guide is designed to provide expert insights and practical, field-proven solutions to common challenges encountered during its synthesis. As a molecule with significant potential and inherent instability, successful synthesis of 4-HCA hinges on a deep understanding of its chemical behavior and the strategic prevention of side reactions.
This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and workup of this compound in a direct question-and-answer format.
Q1: My primary product is the lactone (a butenolide), not 4-HCA. What is causing this, and how can I prevent it?
A1: This is the most common challenge in 4-HCA synthesis and is caused by lactonization, an intramolecular esterification reaction.
Root Cause Analysis: this compound exists in a pH- and temperature-dependent equilibrium with its cyclic ester, a butenolide. The reaction is catalyzed by acid (H+), which protonates the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the distal hydroxyl group. Elevated temperatures also drive the equilibrium toward the thermodynamically stable lactone by promoting the elimination of water.[1][2]
dot graph LactonizationEquilibrium { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
HCA [label="this compound\n(Open-Chain Form)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lactone [label="Butenolide\n(Lactone Form)", fillcolor="#F1F3F4", fontcolor="#202124"];
HCA -> Lactone [label=" H⁺ (Acid) or Heat\n- H₂O", color="#EA4335", fontcolor="#202124"]; Lactone -> HCA [label=" OH⁻ (Base)\n+ H₂O", color="#34A853", fontcolor="#202124"]; } dot Caption: Equilibrium between 4-HCA and its lactone.
Strategic Solutions:
-
Strict pH Control: The most effective countermeasure is to maintain the pH of the reaction mixture and workup solutions between 7.0 and 8.5. In this range, the carboxyl group is deprotonated to the carboxylate salt (4-hydroxycrotonate), which is electrostatically repelled from the hydroxyl group, preventing cyclization. Synthesizing the sodium or potassium salt is often the primary goal, as the free acid is rarely stable enough for long-term storage or use.[3]
-
Low-Temperature Processing: Perform all extraction, quenching, and solvent removal steps at reduced temperatures (0–10 °C). Avoid high temperatures during rotary evaporation; it is better to use a high-vacuum pump at a lower temperature for a longer time.
-
Base-Mediated Hydrolysis as the Final Step: If your synthesis yields the lactone, it can be converted to the desired 4-HCA salt by careful hydrolysis with a stoichiometric amount of base (e.g., NaOH, KOH). The reaction progress should be monitored to avoid side reactions from excess base.[3]
| Parameter | Condition to Favor 4-HCA (Salt) | Condition to Favor Lactone | Rationale |
| pH | 7.0 - 8.5 (Neutral to Mildly Basic) | < 6.0 (Acidic) | The carboxylate anion is stable and resists cyclization. |
| Temperature | < 10 °C (During Workup/Purification) | > 40 °C (During Workup/Purification) | High temperatures provide the activation energy for the endergonic lactonization. |
| Form | Stored as an anhydrous salt (e.g., Na-4-HCA) | Stored as the free acid in solution | The free acid form is inherently prone to cyclization. |
Q2: My reaction yields are consistently low, and I see a complex mixture of unidentified byproducts. What's happening?
A2: Low yields in the absence of significant lactonization often point to decomposition, polymerization, or other unintended side reactions involving the double bond or hydroxyl group.
Root Cause Analysis: The conjugated system and hydroxyl group in 4-HCA make it susceptible to several side reactions:
-
Polymerization/Oligomerization: Under harsh conditions (e.g., high heat, presence of radical initiators), the double bond can participate in polymerization reactions.
-
Decomposition: Starting materials from certain routes, like the alkaline oxidation of carbohydrates, can lead to a complex mixture of byproducts including formic, oxalic, and glycolic acids if conditions are not precisely controlled.[4]
-
Michael Addition: The α,β-unsaturated carbonyl system is an electrophile and can react with nucleophiles present in the reaction mixture.
-
Oxidation: The hydroxyl group and the double bond can be susceptible to oxidation, especially if not working under an inert atmosphere.
Strategic Solutions:
-
Employ Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Screen different solvents and catalysts to find a system that operates efficiently under less harsh conditions.
-
Work Under Inert Atmosphere: To prevent oxidation-related byproducts, conduct the synthesis under a nitrogen or argon atmosphere, particularly if using sensitive reagents or heating the reaction.
-
Control Stoichiometry and Addition: Ensure precise stoichiometry. Slow, controlled addition of reagents can help to dissipate heat from exothermic reactions and prevent localized high concentrations that may favor side reactions.
-
Purification Method Assessment: Ensure your purification method is not contributing to the degradation. For instance, silica gel is acidic and can cause lactonization or degradation. Using neutral alumina or a different purification method like preparative HPLC with a buffered mobile phase may be necessary.
dot graph TroubleshootingWorkflow { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} dot Caption: Troubleshooting decision tree for low 4-HCA yield.
Frequently Asked Questions (FAQs)
Q: What are the common synthetic precursors for 4-HCA? A: There is no single dominant route. Plausible starting materials are chosen based on the desired stereochemistry and scale. Common precursors for related C4 building blocks include malic acid (which contains the hydroxyl and carboxyl functionalities)[5][6], 1,4-butanediol (requiring subsequent oxidation and elimination)[7], and various furan derivatives.[8] Enzymatic and bio-based routes, for instance from polyhydroxybutyrate, are also being explored for producing related crotonic acids.[9]
Q: Which analytical techniques are best for monitoring the reaction and assessing purity? A: A multi-technique approach is recommended:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable for confirming the structure, determining the ratio of 4-HCA to its lactone, and assessing the cis/trans isomer ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity and separating 4-HCA from starting materials and byproducts. It is crucial to use a buffered mobile phase (pH ~7) to prevent on-column lactonization, which would give inaccurate results.
-
Gas Chromatography-Mass Spectrometry (GC-MS): 4-HCA is not volatile enough for direct GC analysis. It must first be derivatized (e.g., silylation) to make it amenable to GC, but this is a powerful tool for identifying trace impurities.[]
Q: How should I store 4-HCA to ensure its stability? A: The free acid form of 4-HCA is not stable and should be generated immediately before use. For storage, it should be converted to an anhydrous salt (e.g., sodium or potassium 4-hydroxycrotonate). Store this salt in a tightly sealed container at low temperature (≤ -20°C) under an inert atmosphere (argon or nitrogen) to prevent both degradation and moisture absorption.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Base Hydrolysis of a Butenolide to Sodium 4-hydroxycrotonate
This protocol describes the conversion of the lactone form to the stable sodium salt, a common final step or recovery procedure.
-
Dissolution: Dissolve the crude lactone product in a minimal amount of ethanol or tetrahydrofuran (THF) at room temperature.
-
Cooling: Place the reaction flask in an ice-water bath (0–5 °C).
-
Base Preparation: Prepare a 1.0 M solution of sodium hydroxide (NaOH) in deionized water.
-
Controlled Addition: Add the NaOH solution dropwise to the cooled lactone solution under vigorous stirring. Use a calibrated pH meter to monitor the pH of the reaction mixture in real-time.
-
pH Monitoring: Continue adding NaOH solution until the pH stabilizes between 7.5 and 8.0. Do not overshoot this range, as strongly basic conditions can promote other side reactions.
-
Reaction Hold: Allow the mixture to stir at 0–5 °C for 1-2 hours to ensure complete hydrolysis. Monitor the disappearance of the lactone by TLC or HPLC.
-
Solvent Removal: Once the reaction is complete, remove the organic solvent under reduced pressure (rotary evaporation), ensuring the bath temperature does not exceed 30 °C.
-
Lyophilization: The resulting aqueous solution of sodium 4-hydroxycrotonate can be frozen and lyophilized (freeze-dried) to yield the solid, stable salt.
Protocol 2: Analytical Monitoring by HPLC to Separate 4-HCA from its Lactone
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with 5% B for 5 minutes, then ramp to 95% B over 15 minutes. Hold at 95% B for 5 minutes before re-equilibrating at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase buffer (pH 7.0) to prevent lactonization in the vial before injection.
Under these neutral pH conditions, the 4-HCA will be in its anionic (carboxylate) form and will typically elute earlier than the neutral, more hydrophobic lactone, allowing for accurate quantification of both species.
References
- Wikipedia: γ-Butyrolactone. Provides general information on the properties and synthesis of GBL, the saturated analog of the 4-HCA lactone. URL: [Link]
- Lee, J. W., et al. (2013). Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment.Metabolic Engineering. This paper discusses the conversion of 4-hydroxybutyric acid to GBL under acidic conditions. URL: [Link]
- Science.gov: precursors gamma-butyrolactone gbl. This collection of articles discusses the equilibrium between GHB and GBL, particularly noting that acidic conditions favor GHB while basic conditions favor the lactone. URL: [Link]
- Google Patents: CN105254599A - Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material. Discusses synthesis of GBL from furan derivatives, a potential route for related unsaturated lactones.
- Organic Syntheses Procedure.
- Google Patents: US6521763B1 - Method for producing gamma-butyrolactone. Describes the industrial production of GBL from 1,4-butanediol.
- Andresen-Streich, A., et al. (2019). Easy and convenient millimole-scale synthesis of new, potential biomarkers for gamma-hydroxybutyric acid (GHB) intake.Journal of Forensic Sciences.
- D'Elia, V., et al. (2021). Bio-based crotonic acid from polyhydroxybutyrate: synthesis and photocatalyzed hydroacylation.Green Chemistry. Discusses bio-based routes to crotonic acid. URL: [Link]
- Carai, M. A., et al. (2005). Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice.PubMed. Mentions trans-4-hydroxycrotonic acid (T-HCA) as a metabolite of GHB. URL: [Link]
- Google Patents: WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones. Describes synthesis of hydroxy-lactones from malic acid.
- Google Patents: USRE38324E1 - Process for the preparation of hydroxy substituted gamma butyrolactones. Further details on synthesizing hydroxy lactones from malic acid.
- Rhodium (designer-drug.com). GHB (Gamma-Hydroxybutyrate) Synthesis FAQ. A detailed guide on the synthesis of GHB, emphasizing the base-catalyzed hydrolysis of GBL and the importance of pH control. URL: [Link]
- Grabarczyk, M., et al. (2012). Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines.PMC - PubMed Central.
- Buckel, W., et al. (2005). Synthesis of (13)C-labeled gamma-hydroxybutyrates for EPR studies with 4-hydroxybutyryl-CoA dehydratase.PubMed. Describes the synthesis of labeled GBLs as precursors. URL: [Link]
- Arntsen, K. H., et al. (2013). Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid.Beilstein Journal of Organic Chemistry. Provides data on the stability of a related compound, noting degradation to GBL under acidic conditions. URL: [Link]
- ResearchGate: Bio-based crotonic acid from polyhydroxybutyrate. Request page for a relevant article on bio-based synthesis. URL: [Link]
- Eggert, T., et al. (2014). Enzymatic routes for the synthesis of ursodeoxycholic acid.PubMed. Highlights the use of enzymes for regio- and enantio-selective reactions in complex syntheses. URL: [Link]
- Wikipedia: Malic acid.
- Wikipedia: 1,4-Butanediol. Details on a common C4 precursor chemical. URL: [Link]
- Morse, B. L., et al. (2020). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology.PMC - PubMed Central. Describes the in-vivo conversion of precursors to GHB. URL: [Link]
- Wikipedia: γ-Hydroxybutyric acid. General information on GHB, its properties, and synthesis. URL: [Link]
- ResearchGate: γ-Hydroxybutyric Acid and Its Analogs. Request page for a chapter discussing GHB and its analogs. URL: [Link]
- Google Patents: US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Mentions the formation of complex acid mixtures from carbohydrate precursors.
- ResearchGate: A STUDY OF ORGANIC ACID EXCRETION...
- Arntsen, K. H., et al. (2013). Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid.PubMed. Abstract for the stability study of a GHB metabolite. URL: [Link]
- Google Patents: US10752571B2 - Method for purification of 4-hydroxyacetophenone. Provides examples of industrial purification techniques like recrystallization and use of adsorbents.
- Science.gov: gamma-hydroxybutyrate ghb precursors. A collection of studies mentioning trans-γ-Hydroxycrotonic Acid (T-HCA) analogs. URL: [Link]
- Dirty Medicine (2019). Fatty Acid (Beta) Oxidation.YouTube.
- PubChem: 4-Hydroxybutyric Acid. Database entry for 4-hydroxybutyric acid (GHB). URL: [Link]
- Frontiers in Microbiology (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule.
Sources
- 1. precursors gamma-butyrolactone gbl: Topics by Science.gov [science.gov]
- 2. BJOC - Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid [beilstein-journals.org]
- 3. GHB Synthesis FAQ [designer-drug.com]
- 4. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 5. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 6. Malic acid - Wikipedia [en.wikipedia.org]
- 7. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 8. CN105254599A - Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material - Google Patents [patents.google.com]
- 9. Bio-based crotonic acid from polyhydroxybutyrate: synthesis and photocatalyzed hydroacylation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Selectivity of 4-Hydroxycrotonic Acid Receptor Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the binding characteristics of 4-Hydroxycrotonic acid (4-HCA). This guide is designed to provide expert-level insights, troubleshooting protocols, and advanced strategies to help you navigate the complexities of receptor binding assays and enhance the selectivity of your ligands.
This compound, a high-affinity agonist for the endogenous GHB receptor, serves as a valuable chemical tool.[1][2] Unlike its parent compound, γ-hydroxybutyric acid (GHB), 4-HCA is distinguished by its selectivity for the high-affinity GHB binding site over the low-affinity GABA-B receptor, making it an excellent probe for dissecting specific neural pathways without the confounding sedative effects mediated by GABA-B activation.[1][3]
However, achieving and verifying this selectivity in experimental settings requires meticulous technique and a deep understanding of potential pitfalls. This center is structured to address the most common challenges you may face, from basic assay setup to advanced molecular strategies for designing next-generation selective ligands.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the initial phases of experimentation.
Q1: What are the primary and secondary receptor targets for this compound (4-HCA)? A: The primary, high-affinity target for 4-HCA is the specific GHB receptor.[1] Its defining characteristic is its negligible affinity for the GABA-B receptor, which is a low-affinity site for GHB.[1][3] However, the molecular identity of the high-affinity GHB site has been a subject of extensive research, with compelling evidence suggesting that certain extrasynaptic α4βδ-containing GABA-A receptors function as high-affinity GHB targets.[4][5][6][7] Therefore, when discussing selectivity, it is crucial to consider not only the absence of GABA-B binding but also potential interactions with specific GABA-A receptor subtypes.
Q2: My radioligand binding assay shows high non-specific binding (NSB). What are the most common causes? A: High non-specific binding is a frequent issue that obscures the specific binding signal. The most common causes are:
-
Ligand Properties: Highly lipophilic or "sticky" ligands tend to bind to plasticware, filters, and cell membranes indiscriminately.[8]
-
Radioligand Concentration: Using a radioligand concentration that is too high (well above its K_d) can saturate specific sites and increase binding to lower-affinity, non-specific sites.[9]
-
Inadequate Blocking: Insufficient blocking of non-specific sites on membranes or filters.
-
Improper Washing: In filtration assays, insufficient or slow washing steps may fail to remove unbound radioligand effectively.
-
Filter Type: The material of the filter itself can contribute to NSB.
Q3: How can I experimentally confirm that the binding I observe is to the GHB receptor and not to GABA-B or other sites? A: This is achieved through competitive binding experiments. You would run a binding assay with your radiolabeled 4-HCA analogue in the presence of increasing concentrations of unlabeled "cold" ligands that are highly selective for different potential targets.
-
To exclude GABA-B: Use a selective GABA-B antagonist (like CGP-35348) or agonist (like baclofen).[10] If the binding of your radioligand is unaffected by high concentrations of these compounds, you have demonstrated selectivity against the GABA-B receptor.
-
To confirm GHB receptor binding: Use a known GHB receptor antagonist, such as NCS-382.[11] This compound should displace your radioligand in a concentration-dependent manner.
Q4: My assay results are inconsistent and suffer from poor reproducibility. What are the first things I should check? A: Poor reproducibility often stems from subtle variations in protocol execution. Start by auditing these critical parameters:
-
Reagent Stability: Ensure your 4-HCA, radioligand, and any other compounds are not degraded. Aliquot stocks to avoid repeated freeze-thaw cycles.[12]
-
Receptor Preparation: Consistency in your membrane preparation is key. Ensure protein concentration is uniform across experiments.
-
Incubation Conditions: Verify that incubation time, temperature, and pH are strictly controlled.
-
Pipetting Accuracy: Small errors in pipetting small volumes of highly concentrated ligands can lead to large variations in final concentrations.
-
Assay Termination: The method and timing of stopping the binding reaction (e.g., rapid filtration) must be consistent for every sample.
Troubleshooting Guides
Guide 1: High Non-Specific Binding (NSB)
High NSB can mask your specific signal, making data interpretation impossible. If your NSB is more than 30-50% of your total binding, systematic troubleshooting is required.[9]
Systematic Troubleshooting Workflow
-
Assess the Radioligand:
-
Optimize Assay Buffer:
-
Action: Add a carrier protein like Bovine Serum Albumin (BSA) (0.1-0.5%) to the assay buffer.
-
Rationale: BSA binds to non-specific sites on the assay plates, filters, and membranes, reducing the opportunity for the radioligand to do so.
-
-
Evaluate Hardware and Materials:
-
Action: If using filtration assays, pre-soak the filter plates (e.g., glass fiber filters) in a solution like 0.5% polyethyleneimine (PEI).
-
Rationale: PEI is a cationic polymer that reduces the binding of positively charged ligands to the negatively charged filter material.
-
Action: Test different types of microplates. Some ligands bind avidly to standard polystyrene; using low-binding plates may be necessary.[12]
-
-
Refine the Washing Protocol:
-
Action: Increase the number of washes and ensure the wash buffer is ice-cold.
-
Rationale: Cold temperatures slow the dissociation rate (k_off) of the specifically bound ligand while allowing for the efficient removal of the more loosely associated, non-specifically bound ligand.
-
Diagram: Troubleshooting High Non-Specific Binding A logical decision tree for diagnosing and solving high NSB in receptor binding assays.
Advanced Strategies for Enhancing Selectivity
Beyond optimizing existing assays, researchers are often focused on designing new chemical entities based on the 4-HCA scaffold with superior selectivity profiles.
Strategy 1: Site-Directed Mutagenesis
This technique involves mutating specific amino acid residues within the receptor's binding pocket to identify key interaction points that determine ligand selectivity.[13][14]
Causality: By identifying a residue that interacts with your desired ligand but not with ligands for off-target receptors, you can understand the structural basis of selectivity. For example, replacing a bulky amino acid with a smaller one might create a pocket that accommodates a specific chemical moiety on your ligand, thereby enhancing affinity and selectivity.[15][16]
Workflow:
-
In Silico Modeling: Use computational models of the receptor to predict which residues are in the binding pocket and likely to interact with 4-HCA.
-
Mutant Generation: Create single-point mutations of candidate residues (e.g., changing a histidine to an alanine to remove a potential hydrogen bond).
-
Expression: Express both the wild-type (WT) and mutant receptors in a suitable cell line (e.g., HEK293 or CHO cells).
-
Binding Assays: Perform saturation and competition binding assays on membranes from both WT and mutant cells.
-
Data Analysis: A significant change in binding affinity (K_d or K_i) for your ligand at the mutant receptor compared to the WT receptor indicates that the mutated residue is critical for binding.
Diagram: Site-Directed Mutagenesis Workflow for Selectivity Analysis A workflow for identifying key receptor residues that confer ligand selectivity.
Strategy 2: Computational Modeling and Ligand Design
Computational chemistry offers powerful tools to predict how modifications to a ligand like 4-HCA will affect its binding affinity and selectivity before synthesis.[17][18][19]
Causality: Techniques like molecular docking and free energy calculations can estimate the binding energy of a ligand to both its on-target and off-target receptors.[17][20] This allows for the rational design of modifications that improve interactions with the target receptor while introducing steric clashes or unfavorable electrostatic interactions with the off-target receptor.[21][22]
Key Computational Techniques:
-
Molecular Docking: Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Quantitative Structure-Activity Relationship (QSAR): Builds a statistical model relating the chemical structure of a series of compounds to their biological activity.
-
Molecular Dynamics (MD) Simulations: Simulates the movement of every atom in the ligand-receptor complex over time, providing insights into the stability of the interaction.
Diagram: Computational Workflow for Enhancing Ligand Selectivity A process for using computational tools to rationally design more selective ligands.
Strategy 3: Leveraging Allosteric Modulation
While direct competitive binding is the primary focus, the concept of allosteric modulation offers a sophisticated alternative for enhancing selectivity. An allosteric modulator binds to a site on the receptor that is distinct from the primary (orthosteric) agonist binding site.[23] Positive allosteric modulators (PAMs) can enhance the affinity and/or efficacy of the endogenous ligand.[24][25]
Causality: Allosteric binding sites are often less conserved between receptor subtypes than orthosteric sites. Therefore, it may be possible to develop a PAM that selectively enhances 4-HCA's effect at one receptor subtype but not another, achieving a higher degree of functional selectivity than is possible with an orthosteric ligand alone.[23][26] This is a forward-looking strategy for drug development professionals aiming for fine-tuned therapeutic effects.
Experimental Protocols
Protocol 1: Radioligand Saturation Binding Assay
Objective: To determine the density of receptors (B_max) and the affinity of the radioligand (K_d).
Materials:
-
Receptor source (e.g., cell membranes expressing the GHB receptor)
-
Radioligand (e.g., [³H]4-HCA)
-
Unlabeled ligand for determining NSB (e.g., 1 mM cold GHB or 4-HCA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the radioligand in assay buffer (e.g., 12 concentrations ranging from 0.1 x K_d to 10 x K_d).
-
To a set of wells ("Total Binding"), add 50 µL of radioligand dilution and 50 µL of assay buffer.
-
To a parallel set of wells ("Non-Specific Binding"), add 50 µL of radioligand dilution and 50 µL of a saturating concentration of unlabeled ligand.[9]
-
Initiate the reaction by adding 100 µL of the membrane preparation (containing a consistent amount of protein, e.g., 50 µg) to all wells.
-
Incubate the plates for a predetermined time and temperature to reach equilibrium (e.g., 60 minutes at 4°C).
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (3x).
-
Place filters in scintillation vials, add scintillation cocktail, and count radioactivity (in disintegrations per minute, DPM).
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding versus the concentration of the radioligand.
-
Fit the data using a non-linear regression model ("one site, specific binding") to determine B_max and K_d.
-
Pharmacological Tools for Selectivity Studies
The following table summarizes key compounds useful for dissecting 4-HCA binding.
| Compound Name | Class | Primary Target(s) | Typical Use in 4-HCA Assays | Reference |
| 4-HCA (T-HCA) | Agonist | High-affinity GHB Receptor | Primary ligand of interest; can be used as cold ligand. | [1][27] |
| GHB | Agonist | High-affinity GHB Receptor, GABA-B Receptor (low affinity) | Standard competitor; defines total specific binding. | [4][10][28] |
| NCS-382 | Antagonist | High-affinity GHB Receptor | To confirm binding is to the specific GHB site. | [3][11] |
| Baclofen | Agonist | GABA-B Receptor | To confirm lack of binding to GABA-B receptors. | [10][24] |
| CGP-35348 | Antagonist | GABA-B Receptor | To confirm lack of binding to GABA-B receptors. | [3][11] |
References
- Bay, T., Eghorn, L. F., Klein, A. B., & Wellendorph, P. (2014). GHB receptor targets in the CNS: Focus on high-affinity binding sites. Biochemical Pharmacology, 87(1), 123-131. [Link]
- Acher, F., et al. (2008). Novel high-affinity and selective biaromatic 4-substituted gamma-hydroxybutyric acid (GHB) analogues as GHB ligands: design, synthesis, and binding studies. Journal of Medicinal Chemistry, 51(24), 8088-8095. [Link]
- Drug discovery methods. (2015). Specific and Non-specific Binding in a ligand binding assay. YouTube. [Link]
- Wellendorph, P., et al. (2014). GHB receptor targets in the CNS: focus on high-affinity binding sites. Biochemical Pharmacology. [Link]
- Wikipedia. (n.d.). T-HCA. [Link]
- Iyengar, R., & Zhao, S. (2011). Computational modeling of drug response with applications to neuroscience. Neuropsychopharmacology, 36(1), 349-364. [Link]
- Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current Neuropharmacology, 5(3), 195-201. [Link]
- ManTech Publications. (n.d.). Role Of Computational Modeling In Pharmaceutical Drug Design And Analysis. [Link]
- Mathivet, P., et al. (1997). Binding characteristics of gamma-hydroxybutyric acid as a weak but selective GABAB receptor agonist. European Journal of Pharmacology, 321(1), 67-75. [Link]
- Dupuis, D. S., et al. (2017). GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity. Pharmacology Research & Perspectives, 5(2), e00297. [Link]
- Meyer, A. S., et al. (2021). A quantitative view of strategies to engineer cell-selective ligand binding.
- GraphPad. (n.d.). Nonspecific binding. Prism 10 Curve Fitting Guide. [Link]
- SciSpace. (2017). GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity. [Link]
- Wikipedia. (n.d.). GHB receptor. [Link]
- Wikipedia. (n.d.). Ligand binding assay. [Link]
- Wikipedia. (n.d.). γ-Hydroxybutyric acid. [Link]
- Absalom, N., et al. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). Proceedings of the National Academy of Sciences, 109(33), 13404-13409. [Link]
- ResearchGate. (2017).
- NCBI Bookshelf. (n.d.). Box 3, Troubleshooting dissociation rate constant measurement. Assay Guidance Manual. [Link]
- Synapse. (2024).
- Springer Nature Experiments. (n.d.).
- Jacobson, K. A., & Costanzi, S. (2012). Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding. Methods in Molecular Biology, 897, 15-32. [Link]
- ResearchGate. (2014). GHB receptor targets in the CNS: Focus on high-affinity binding sites. [Link]
- Kim, J., et al. (1994). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Journal of Biological Chemistry, 269(39), 24133-24139. [Link]
- ACS Publications. (2014). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 57(1), 1-21. [Link]
- Frontiers. (2018).
- Oxford Academic. (2020). Drug–drug interaction prediction: databases, web servers and computational models.
- PubMed. (2013). Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. [Link]
- Rowan Digital Works. (n.d.). Computational study of drug interactions of receptors, specifically Gl. [Link]
- Castelli, M. P., et al. (2003). Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid. Journal of Neurochemistry, 87(3), 722-732. [Link]
- Gao, Z. G., et al. (2002). Identification by Site-directed Mutagenesis of Residues Involved in Ligand Recognition and Activation of the Human A3 Adenosine Receptor. Journal of Biological Chemistry, 277(32), 28549-28555. [Link]
- Quang, L. S., et al. (2002). Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice. Annals of the New York Academy of Sciences, 965, 461-472. [Link]
- PMC. (2014). Rational Approaches to Improving Selectivity in Drug Design. [Link]
- PubMed. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]
- NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]
- American Journal of Physiology-Cell Physiology. (1995). Radioligand binding methods: practical guide and tips. [Link]
- ResearchGate. (2016). Site‐directed Mutagenesis in tandem with selective ligands to better understand the tertiary structure of GPCRs. [Link]
- MDPI. (2024). Computational Strategies Reshaping Modern Drug Discovery. [Link]
- ACS Publications. (2019). Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. [Link]
- HMDB. (n.d.). Showing metabocard for 4-Hydroxybutyric acid. [Link]
Sources
- 1. T-HCA - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 24587-49-3 [smolecule.com]
- 3. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. GHB receptor targets in the CNS: focus on high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. graphpad.com [graphpad.com]
- 10. Binding characteristics of gamma-hydroxybutyric acid as a weak but selective GABAB receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 14. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification by Site-directed Mutagenesis of Residues Involved in Ligand Recognition and Activation of the Human A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. admin.mantechpublications.com [admin.mantechpublications.com]
- 18. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 19. Computational Strategies Reshaping Modern Drug Discovery | MDPI [mdpi.com]
- 20. Computational modeling of drug response with applications to neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 26. Frontiers | The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats [frontiersin.org]
- 27. medchemexpress.com [medchemexpress.com]
- 28. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Protocol Refinement for Reproducible 4-Hydroxycrotonic Acid Experiments
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and troubleshooting strategies for achieving reproducible results in experiments involving trans-4-Hydroxycrotonic acid (T-HCA). We will move beyond simple protocol steps to explain the underlying causality, ensuring each protocol is a self-validating system for robust and reliable outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and fundamental properties of trans-4-Hydroxycrotonic acid.
Question: What are the optimal storage conditions for trans-4-Hydroxycrotonic acid?
Answer: The stability of T-HCA is paramount for experimental reproducibility. For long-term storage, it should be kept as a dry powder at -20°C.[1] For short-term use, storing it as a powder in a desiccator at 4°C is also acceptable.[2] It is crucial to prevent moisture exposure, as T-HCA is hygroscopic and can degrade in the presence of water. Once in solution, it is recommended to use it immediately or store it at -80°C for up to one year to minimize degradation.[1] Always handle the compound in accordance with good industrial hygiene and safety practices.[2]
Question: What safety precautions should I take when working with T-HCA and its precursors?
Answer: Standard laboratory personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves, is mandatory.[2] Many synthesis routes for T-HCA involve precursors like γ-butyrolactone (GBL), which can cause serious eye damage and may cause drowsiness or dizziness.[3] Work should be conducted in a well-ventilated fume hood. In case of accidental contact, wash skin with soap and water and rinse eyes cautiously with water for several minutes. Always consult the latest Safety Data Sheet (SDS) for the specific reagents you are using.[2][3][4]
Question: Why is derivatization often required for the analysis of T-HCA by Gas Chromatography-Mass Spectrometry (GC-MS)?
Answer: Derivatization is a critical step due to the chemical nature of T-HCA. The molecule contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, making it polar and non-volatile. These characteristics lead to poor chromatographic peak shape and thermal instability in the hot GC injection port. Derivatization, for example, by silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.[5] This process increases the molecule's volatility and thermal stability, making it amenable to GC-MS analysis with improved sensitivity and peak resolution.[5][6]
Question: Can T-HCA be used directly in cell culture or in vivo experiments?
Answer: Yes, T-HCA is used in scientific research to study the GHB receptor.[7] It is an agonist with a higher affinity for the high-affinity GHB receptor than GHB itself.[7][8] Unlike GHB, it does not bind to the GABA-B receptor and therefore does not produce sedation.[7] For any in vivo or cell-based assays, it is imperative to use high-purity T-HCA and to prepare fresh solutions in a sterile, appropriate vehicle. Solubility can be limited in aqueous buffers, so sonication may be required, and the use of solvents like DMSO should be tested for compatibility with the experimental system.[1]
Section 2: Troubleshooting Guide for Synthesis & Purification
Reproducibility issues often originate during the synthesis and purification stages. This guide provides a systematic approach to diagnosing and resolving common problems.
Question: My T-HCA synthesis yield is consistently low. What are the likely causes and how can I fix them?
Answer: Low yield is a multifaceted problem. A logical troubleshooting process is essential.
1. Purity of Starting Materials:
-
The Problem: Precursors like γ-butyrolactone (GBL) or 4-bromocrotonic acid can contain impurities that interfere with the reaction. For instance, GBL can hydrolyze to GHB over time if exposed to moisture, altering the stoichiometry.
-
The Solution: Always use reagents from a reputable supplier. If in doubt, verify the purity of your starting materials using 1H-NMR or GC-MS before starting the synthesis. If using 4-bromocrotonic acid, it can be purified by recrystallization from petroleum ether to improve its quality.[9]
2. Reaction Conditions:
-
The Problem: The hydrolysis of GBL with a base (e.g., NaOH) is temperature and time-dependent. Incomplete reaction due to insufficient time or temperature, or side-product formation from excessive heat, can drastically reduce yield.
-
The Solution: Carefully control the reaction temperature. Stirring the reaction mixture at room temperature for several hours is a common practice.[10] Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or a rapid workup followed by NMR to ensure the starting material is fully consumed before proceeding to the next step.
3. pH Control During Workup:
-
The Problem: During the aqueous workup and extraction, precise pH control is critical. To extract T-HCA into an organic solvent, the reaction mixture must be acidified to protonate the carboxylate, making it less water-soluble. If the pH is too high, the product will remain in the aqueous layer as its salt. If the pH is too low, it may promote unwanted side reactions.
-
The Solution: After the initial reaction, cool the mixture in an ice bath and slowly add acid (e.g., HCl) while monitoring the pH with a calibrated meter. Adjust to a pH of approximately 2-3 to ensure complete protonation of the carboxylic acid before extraction with a suitable organic solvent like ethyl acetate.
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Solution |
| Low or No Yield | Impure starting materials. | Verify purity of precursors (e.g., GBL) via NMR/GC-MS. Purify if necessary. |
| Incomplete reaction. | Monitor reaction progress with TLC. Increase reaction time or temperature moderately. | |
| Incorrect pH during workup. | Use a calibrated pH meter to adjust aqueous phase to pH ~2-3 before extraction. | |
| Oily Product, Fails to Crystallize | Presence of unreacted GBL. | Ensure the hydrolysis reaction has gone to completion. Purify via column chromatography. |
| Residual solvent or moisture. | Dry the extracted organic layers thoroughly with MgSO₄ or Na₂SO₄. Dry the final product under high vacuum. | |
| Multiple Spots on TLC / Peaks in NMR | Side-product formation. | Re-evaluate reaction temperature and reagent stoichiometry. |
| Degradation of the product. | Avoid excessive heat and prolonged exposure to strong acids or bases. Store purified product under appropriate conditions immediately.[1][2] |
Section 3: Key Protocols and Workflows
Adherence to validated protocols is the foundation of reproducible research. The following workflows and diagrams illustrate the critical steps and decision points in a typical T-HCA experiment.
Experimental Workflow for T-HCA Synthesis, Purification, and Analysis
This diagram outlines the end-to-end process for producing and verifying high-purity T-HCA.
Caption: End-to-end workflow for T-HCA experiments.
Protocol 1: Synthesis of T-HCA from γ-Butyrolactone (GBL)
This protocol is a representative method for synthesizing T-HCA. Disclaimer: This procedure involves hazardous materials and should only be performed by trained personnel in a proper laboratory setting.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.1 equivalents) in dry methanol at 0°C (ice bath).[10]
-
Reaction: Slowly add γ-butyrolactone (GBL, 1.0 equivalent) dropwise to the cooled NaOH solution.[10]
-
Incubation: Remove the ice bath and allow the reaction mixture to stir at room temperature for at least 4 hours to ensure complete hydrolysis of the lactone.[10] The progress can be monitored by the disappearance of the GBL spot on TLC.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator. This will typically yield a white solid, which is the sodium salt of GHB.
-
Acidification & Extraction: Dissolve the solid in a minimal amount of water, cool in an ice bath, and carefully acidify to pH 2-3 with cold 1M HCl. Extract the aqueous layer three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude T-HCA.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield pure T-HCA.
Troubleshooting Decision Tree for Low Experimental Yield
When faced with poor results, this decision tree provides a logical path to identify and solve the root cause.
Caption: A logical decision tree for troubleshooting low yield.
References
- Rhodium. (n.d.). GHB (Gamma-Hydroxybutyrate) Synthesis FAQ. Scribd.
- Ehrhardt, J. D., Vayer, P., & Maitre, M. (1988). A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection. Biomedical and Environmental Mass Spectrometry, 15(10), 521–524.
- Bourguignon, J. J., Schoenfelder, A., Schmitt, M., Wermuth, C. G., Hechler, V., Charlier, B., & Maitre, M. (1988). Analogs of γ-hydroxybutyric acid. Synthesis and binding studies. Journal of Medicinal Chemistry, 31(5), 893-897.
- Wikipedia. (n.d.). T-HCA.
- Jones, A. W. (2019). Interpreting γ-hydroxybutyrate concentrations for clinical and forensic purposes. Journal of Analytical Toxicology, 43(1), 1-13.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxybutyric Acid. PubChem.
- Sester, A., Sester, D., Stoicea, N., & Meyer, M. R. (2021). Easy and convenient millimole-scale synthesis of new, potential biomarkers for gamma-hydroxybutyric acid (GHB) intake: Feasible for analytical laboratories. Drug Testing and Analysis, 13(9), 1646-1653.
- Wikipedia. (n.d.). 1,4-Butanediol.
- Quang, L. S., Desai, M. C., Kraner, J. C., Shannon, M. W., Woolf, A. D., & Maher, T. J. (2002). Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice. Annals of the New York Academy of Sciences, 965, 461-472.
- D'Elia, V., et al. (2021). Bio-based crotonic acid from polyhydroxybutyrate: synthesis and photocatalyzed hydroacylation. Green Chemistry, 23(8), 3039-3046.
- Science.gov. (n.d.). gamma-hydroxybutyrate ghb precursors: Topics.
- Perry, T. L., Hansen, S., & Kish, S. J. (1980). A study of organic acid excretion in a patient with periodic catatonia. Journal of Inherited Metabolic Disease, 3(4), 119-126.
- De Letter, E. A., & Piette, M. H. (2001). Screening and confirmation methods for GHB determination in biological fluids. Journal of Analytical Toxicology, 25(7), 594-603.
- Sester, A., et al. (2020). Development and validation of a HPLC–QTOF-MS method for the determination of GHB-β-O-glucuronide and GHB-4-sulfate in plasma and urine. Analytical and Bioanalytical Chemistry, 412(23), 5827-5837.
- Busardò, F. P., et al. (2016). Assessment of the stability of exogenous gamma hydroxybutyric acid (GHB) in stored blood and urine specimens. Journal of Forensic Sciences, 61(S1), S242-S247.
- Sircar, R., & Sircar, D. (2007). Effects of γ-hydroxybutyric acid on spatial learning and memory in adolescent and adult female rats. Behavioural Brain Research, 181(1), 123-128.
- Crunelli, V., & Leresche, N. (2002). Unravelling the brain targets of γ-hydroxybutyric acid. Current Opinion in Pharmacology, 2(1), 47-52.
- Agilent Technologies. (2012). Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples.
- WebMD. (n.d.). Gamma-Hydroxybutyrate (GHB): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Zelený, R., et al. (2013). γ-Hydroxybutyric acid stability and formation in blood and urine. Forensic Science International, 231(1-3), 159-164.
Sources
- 1. trans-4-Hydroxycrotonic acid | TargetMol [targetmol.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. louisville.edu [louisville.edu]
- 4. fishersci.com [fishersci.com]
- 5. agilent.com [agilent.com]
- 6. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T-HCA - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scribd.com [scribd.com]
- 10. Easy and convenient millimole‐scale synthesis of new, potential biomarkers for gamma‐hydroxybutyric acid (GHB) intake: Feasible for analytical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for 4-Hydroxycrotonic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Hydroxycrotonic acid. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to ensure the stability and integrity of your this compound samples. This resource will address common challenges and questions regarding its storage and handling, moving beyond simple procedural steps to explain the underlying chemical principles.
Understanding the Instability of this compound: The Lactonization Challenge
This compound is a valuable research compound, known for its role as a high-affinity ligand for GHB binding sites.[1][2] However, its utility is matched by its inherent instability. The primary degradation pathway for this compound is an intramolecular esterification, or lactonization, to form γ-crotonolactone. This process is often pH-dependent and can be accelerated by improper storage conditions. In acidic aqueous solutions, the equilibrium between the lactone and its ring-opened hydroxy acid form can strongly favor the lactone.[3]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For solid, crystalline this compound, long-term stability is best achieved by storing it at 4°C under desiccated conditions .[4][5] Some suppliers even recommend -20°C for optimal preservation over extended periods.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption, as the presence of water can facilitate degradation.
Q2: How should I store this compound in solution?
Storing this compound in solution presents a greater challenge due to its propensity for lactonization. If you must store it in solution, consider the following:
-
Solvent Choice: For short-term storage, aprotic solvents like DMSO may be suitable.[5] However, for longer durations, it's advisable to prepare solutions fresh.
-
pH Control: The rate of lactonization is highly influenced by pH. While acidic conditions can drive the formation of the lactone[3], basic conditions can lead to hydrolysis of both the acid and the lactone.[6] Therefore, maintaining a neutral pH is generally recommended for temporary storage.
-
Temperature: As with the solid form, storing solutions at low temperatures (4°C or -20°C) can help slow the degradation process.
Q3: What is the primary degradation product of this compound, and how can I detect it?
The main degradation product is γ-crotonolactone, formed through intramolecular cyclization.[7] The presence of this lactone can be detected using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate this compound from γ-crotonolactone and other potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and can be used for the simultaneous analysis and quantification of this compound and its lactone.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural confirmation of the degradation product.
Q4: Can I use this compound that has been stored improperly?
Using degraded this compound can lead to inaccurate and unreliable experimental results. The presence of γ-crotonolactone can interfere with your assays and lead to misinterpretation of data. It is always best to use freshly prepared solutions or to verify the purity of your stored compound using an appropriate analytical method before use.
Troubleshooting Guide
Issue 1: My this compound solution has a lower than expected concentration.
-
Possible Cause: Degradation via lactonization.
-
Troubleshooting Steps:
-
Analyze for Degradation: Use HPLC or GC-MS to check for the presence of γ-crotonolactone.
-
Review Storage Conditions: Ensure the solution was stored at the recommended temperature and pH.
-
Prepare Fresh Solutions: For critical experiments, always prepare solutions of this compound immediately before use.
-
Issue 2: I observe an unexpected peak in my chromatogram when analyzing my this compound sample.
-
Possible Cause: The unexpected peak is likely γ-crotonolactone.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, obtain a standard of γ-crotonolactone to confirm the identity of the unknown peak by comparing retention times.
-
Optimize Storage: Re-evaluate your storage protocol to minimize degradation. Consider aliquoting your stock solution to avoid repeated freeze-thaw cycles.
-
Issue 3: My experimental results are inconsistent when using different batches of this compound.
-
Possible Cause: Variability in the purity of the different batches due to degradation during storage.
-
Troubleshooting Steps:
-
Implement Quality Control: Establish a routine quality control check for all new batches of this compound using a validated analytical method.
-
Standardize Storage: Ensure all batches are stored under identical, optimal conditions.
-
Experimental Protocols
Protocol 1: HPLC Method for Assessing this compound Purity
This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard and the sample to be tested.
-
Compare the peak areas of this compound and any degradation products to determine the purity of the sample.
-
Protocol 2: Sample Preparation for GC-MS Analysis
This protocol outlines a general procedure for preparing this compound samples for GC-MS analysis, which often requires derivatization.
-
Extraction: If in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
Derivatization:
-
Analysis: Inject the derivatized sample into the GC-MS system.
Visualizing Degradation and Prevention
Degradation Pathway of this compound
Troubleshooting Workflow for this compound Degradation
Summary of Recommended Storage Conditions
| Form | Temperature | Conditions | Rationale |
| Solid | 4°C or -20°C | Tightly sealed container, desiccated | Minimizes degradation and moisture absorption.[1][4] |
| Solution | 4°C or -20°C | Aprotic solvent, neutral pH, protected from light | Slows lactonization and other potential degradation pathways. |
By adhering to these guidelines, you can ensure the long-term stability of your this compound and the reliability of your experimental data. For further assistance, please do not hesitate to contact our technical support team.
References
- PubChem. Gamma-Butyrolactone. [Link]
- Hennessy, S. A., et al. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 49(6), 1220-1229. [Link]
- Hennessy, S. A., et al. (2004). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. Journal of Forensic Sciences, 49(6), 1-10. [Link]
- Wikipedia. γ-Butyrolactone. [Link]
- ASTM Digital Library. The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. [Link]
- Lab Alley. How to Store Glycolic Acid. [Link]
- Ehrhardt, J. D., Vayer, P., & Maitre, M. (1988). A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection. Biomedical & environmental mass spectrometry, 15(10), 521–524. [Link]
- Wikipedia. T-HCA. [Link]
- University of Toronto Scarborough. chemical handling and storage section 6. [Link]
- Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]
- ResearchGate. Methods-for-determining-the-concentration-of-gamma-hydroxy-butyric-acid-GHB-in-a-sample.pdf. [Link]
- Wilkinson, K. L., et al. (2004). Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid. Journal of agricultural and food chemistry, 52(13), 4213–4218. [Link]
- Organic Chemistry Portal. Lactone synthesis. [Link]
- American University of Beirut. GUIDELINES FOR CHEMICAL STORAGE IN LABS. [Link]
- Transformation Tutoring. (2022, February 24). Identify The Lactone Formed By The Following Hydroxy Carboxylic Acid? (ACS Organic Chemistry Prep) [Video]. YouTube. [Link]
- American Chemical Society. Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. [Link]
- ResearchGate. Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition. [Link]
- Efe, C., Straathof, A. J. J., & van der Wielen, L. A. M. (2008). Options for biochemical production of 4-hydroxybutyrate and its lactone as a substitute for petrochemical production. Biotechnology and bioengineering, 99(6), 1392–1406. [Link]
- PathBank.
- Beilstein-Institut. Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid. [Link]
- Wikipedia. γ-Hydroxybutyric acid. [Link]
- Kintz, P., et al. (2006). Gamma-hydroxybutyric acid stability and formation in blood and urine.
- CORE. determination of gamma-hydroxybutyric acid. [Link]
- ResearchGate.
- Agilent.
- MDPI. Metabolic Alterations Associated with γ-Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure. [Link]
- Rupa Health. 4-Hydroxybutyric Acid. [Link]
- ResearchGate.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. T-HCA - Wikipedia [en.wikipedia.org]
- 3. Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. apexbt.com [apexbt.com]
- 6. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Unexpected Results in 4-Hydroxycrotonic Acid Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxycrotonic acid (4-HCA). This guide is designed to provide in-depth troubleshooting for unexpected experimental results, grounded in scientific principles and field-proven insights. This resource will help you navigate the complexities of working with 4-HCA, from synthesis to in vivo studies, ensuring the integrity and success of your research.
Section 1: Stability and Storage - The Root of Many Issues
One of the most common sources of variability in 4-HCA studies stems from its inherent instability. Understanding and controlling for this is paramount.
FAQ 1: I'm seeing a loss of my 4-HCA compound over time, even when stored at -20°C. What is happening?
Answer: The primary culprit is the intramolecular cyclization, or lactonization, of this compound to form γ-crotonolactone. This process is particularly favorable under acidic conditions and can occur even at low temperatures over extended periods.[1][2]
Causality: The hydroxyl and carboxylic acid functional groups in 4-HCA are positioned in such a way that they can readily react with each other to form a more stable five-membered ring structure (the lactone). This is a reversible equilibrium, but the formation of the lactone is often favored.
Troubleshooting Protocol: Assessing Lactonization
-
pH Monitoring: Immediately upon dissolving your 4-HCA, check the pH of the solution. Acidic conditions will accelerate lactonization. If necessary, buffer your solution to a neutral or slightly basic pH (7.0-7.5) if compatible with your experimental design.
-
Analytical Verification: Use analytical techniques like HPLC or NMR to quantify the ratio of 4-HCA to γ-crotonolactone in your stock solutions and working samples. This will give you a baseline of purity and allow you to track degradation over time.
-
Storage Optimization: For long-term storage, aliquoting the compound in a dry, powdered form and storing it desiccated at -80°C is recommended.[3] For stock solutions, prepare them fresh whenever possible. If storage is necessary, use a buffered solution at -80°C and re-verify the purity before use.
Data Presentation: Recommended Storage Conditions
| Storage Form | Temperature | Duration | Key Considerations |
| Powder | +4°C | Short-term | Must be desiccated.[4] |
| Powder | -20°C / -80°C | Long-term | Desiccate to prevent moisture absorption. |
| Stock Solution (DMSO) | -20°C | Up to 1 month | Re-verify purity before use.[3] |
| Stock Solution (DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[3] |
| Aqueous Solution | -80°C | Very short-term | Buffer to neutral pH if possible. Prepare fresh for best results. |
Diagram: The Lactonization Equilibrium
This diagram illustrates the reversible conversion of this compound to γ-crotonolactone, a key pathway to understand for maintaining sample integrity.
Caption: Reversible lactonization of this compound.
Section 2: Synthesis and Purity Concerns
Impurities from the synthesis process can lead to confounding experimental results.
FAQ 2: My in vitro assay results are inconsistent, and I suspect impurities in my synthesized 4-HCA. What are the likely culprits?
Answer: Besides the potential for γ-crotonolactone formation, common impurities can arise from starting materials, side reactions, and incomplete reactions during synthesis.[] These can include residual solvents, unreacted starting materials, or byproducts from side reactions.
Expert Insight: It is crucial to have a robust analytical method to assess the purity of your 4-HCA. A purity of ≥99% is often recommended for biological experiments.[4]
Troubleshooting Workflow: Purity Verification
Caption: Workflow for verifying the purity of synthesized 4-HCA.
Step-by-Step Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a known concentration of a certified 4-HCA reference standard to determine the retention time and for quantification.
-
Sample Preparation: Dissolve your synthesized 4-HCA in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the standard and your sample. Compare the chromatograms to identify the 4-HCA peak and any impurity peaks. Calculate the purity based on the peak areas.
Section 3: In Vitro and In Vivo Study Challenges
The biological activity of 4-HCA is complex, and unexpected results can arise from its interactions with biological systems.
FAQ 3: I am not observing the expected sedative effects in my animal model, even at high doses of 4-HCA. Why might this be?
Answer: Unlike its close analog, γ-hydroxybutyric acid (GHB), trans-4-Hydroxycrotonic acid (T-HCA) does not typically produce sedation.[6] While T-HCA is a high-affinity agonist for the GHB receptor, it does not bind to the GABAB receptor, which is largely responsible for the sedative and hypnotic effects of GHB.[6][7]
Mechanistic Explanation: The sedative effects of GHB are primarily mediated through its action as a weak agonist at the GABAB receptor.[8] T-HCA's selectivity for the GHB receptor means it will not induce the same level of CNS depression. In fact, some studies have shown that T-HCA can lead to an increase in extracellular glutamate concentrations, which is an excitatory neurotransmitter.[6][7]
Diagram: Receptor Binding Selectivity
This diagram highlights the differential receptor binding profiles of GHB and T-HCA, explaining their distinct pharmacological effects.
Caption: Differential receptor binding of GHB and T-HCA.
FAQ 4: My 4-HCA seems to be rapidly metabolized in my in vitro liver microsome assay, leading to variable results. What metabolic pathways are involved?
Answer: this compound is an analog of GHB, and it is likely metabolized through similar pathways. The primary metabolic route for GHB involves oxidation to succinic semialdehyde, which then enters the Krebs cycle.[8][9] This metabolism can be rapid and may be a source of variability in in vitro systems that have active metabolic enzymes.
Troubleshooting Considerations for In Vitro Metabolism Studies:
-
System Selection: Be aware of the metabolic capacity of your chosen in vitro system. Liver microsomes, S9 fractions, and primary hepatocytes will have different levels of metabolic enzymes.
-
Incubation Time: Conduct time-course experiments to understand the rate of 4-HCA metabolism in your system. Shorter incubation times may be necessary to observe the effects of the parent compound.
-
Metabolite Identification: Use LC-MS/MS to identify and quantify potential metabolites of 4-HCA in your assay. This can help you understand the metabolic fate of your compound and whether the observed effects are due to the parent compound or a metabolite.
-
Enzyme Inhibitors: Consider using specific enzyme inhibitors to probe which enzyme families are responsible for 4-HCA metabolism.
Section 4: Analytical Methods - Ensuring Accurate Quantification
Accurate quantification of 4-HCA in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.
FAQ 5: I am having difficulty developing a sensitive and specific method for quantifying 4-HCA in plasma. What are the key challenges and how can I overcome them?
Answer: The main challenges in quantifying 4-HCA in biological matrices are its small size, polar nature, and potential for interference from endogenous compounds. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.
Expert Recommendations for Method Development:
-
Derivatization for GC-MS: Due to its low volatility, 4-HCA requires derivatization before GC-MS analysis. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to increase volatility and improve chromatographic performance.[10]
-
LC-MS/MS Optimization: For LC-MS/MS, a reverse-phase C18 column with a mobile phase containing a weak acid (e.g., formic acid) is a good starting point. Optimization of the mass spectrometry parameters (e.g., precursor and product ions, collision energy) is crucial for achieving high sensitivity and specificity.
-
Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to remove interfering matrix components and concentrate the analyte.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., 4-HCA-d4) is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.
Data Table: Comparison of Analytical Methods
| Method | Advantages | Disadvantages | Typical Sample Prep |
| GC-MS | High chromatographic resolution, established methods for related compounds. | Requires derivatization, which adds a step and potential for variability. | Protein precipitation, LLE, derivatization.[11] |
| LC-MS/MS | High sensitivity and specificity, no derivatization required. | Can be susceptible to matrix effects, requires careful optimization. | Protein precipitation, SPE.[12] |
This technical support guide provides a starting point for troubleshooting common issues in this compound research. By understanding the underlying chemical and biological principles, researchers can design more robust experiments and interpret their results with greater confidence.
References
- Efe C, Straathof AJ, van der Wielen LA. Options for biochemical production of 4-hydroxybutyrate and its lactone as a substitute for petrochemical production. Biotechnol Bioeng. 2008 Apr 15;99(6):1392-406.
- Ciolino LA, Mesmer M, Satzger R, Mohrhaus AS. The chemical interconversion of GHB and GBL. Journal of Forensic Sciences. 2001;46(6):1315-22.
- Ehrhardt JD, Vayer P, Maitre M. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection. Biomed Environ Mass Spectrom. 1988 May 15;15(10):521-4.
- T-HCA - Wikipedia. Wikipedia.
- Lee JY, Lee SY. Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. Metab Eng. 2013 Nov;20:115-22.
- γ-Butyrolactone - Wikipedia. Wikipedia.
- Mayorga C, Sanz ML, Gamboa PM, Garcia-Aviles MC, Garcia-Porras R, de la Hoz B, et al. The Value of In Vitro Tests to DiminishDrug Challenges. J Investig Allergol Clin Immunol. 2017;27(3):149-162.
- Troubleshooting and optimizing lab experiments - YouTube. YouTube. 2022 Oct 12.
- [Gamma-hydroxybutyrate (GHB) and its lactone (GBL) as psychoactive substances]. Przegl Lek. 2012;69(10):1094-8.
- Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR).
- Benavides F, Vayer P, Alliel PM, Mandel P, Maitre M. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites. J Neurochem. 1988 Sep;51(3):954-61.
- Methods-for-determining-the-concentration-of-gamma-hydroxy-butyric-acid-GHB-in-a-sample.pdf - ResearchGate. ResearchGate.
- Gascho, D., Schori, D., Scherer, M., & Kraemer, T. (2020). Easy and convenient millimole-scale synthesis of new, potential biomarkers for gamma-hydroxybutyric acid (GHB) intake: Feasible for analytical laboratories. Drug testing and analysis, 12(11-12), 1674–1682.
- Wu, Y., Ali, S., & Li, J. X. (2015). Behavioral Analyses of GHB: Receptor Mechanisms. In The FASEB Journal (Vol. 29, pp. 675-4).
- Chen, Z., & Chen, C. (2023). In Vitro Hepatic Models to Assess Herb–Drug Interactions: Approaches and Challenges. Pharmaceutics, 15(3), 875.
- Leung, L., Kalgutkar, A. S., & Obach, R. S. (2012). Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans. In In Vitro and In Silico Tools for Drug Safety and Metabolism (pp. 1-28).
- Vinken, M. (2020). In vitro prediction of organ toxicity: the challenges of scaling and secondary mechanisms of toxicity. Archives of toxicology, 94(3), 673-675.
- 4-Aminobutanoate Degradation I. PathBank.
- Quang LS, Desai MC, Kraner JC, Shannon MW, Woolf AD, Maher TJ. Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice. Ann N Y Acad Sci. 2002 Jun;965:461-72.
- Morse, B. L., & Morris, M. E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS journal, 23(1), 1-13.
- Fisher, J. W., Chan, M. K., & So, P. K. (2018). Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambiega Extract, in Rodent Plasma and Fetus. Journal of analytical methods in chemistry, 2018.
- Johannsen, D., & Steinhilber, D. (2010). Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid. Beilstein journal of organic chemistry, 6, 99.
- S-C. Yen, T. L. L. T. H. (2004).
- Morse, B. L., & Morris, M. E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS journal, 23(1), 2.
- γ-Hydroxybutyric acid - Wikipedia. Wikipedia.
- A STUDY OF ORGANIC ACID EXCRETION IN A PATIENT WITH PERIODIC CATATONIA A search for abnormalities using gas chromatography-mass spectrometry POSTSCRIPT: lithium, and (S)-3,4-dihydroxybutyrate - ResearchGate. ResearchGate.
- Kintz P, Cirimele V, Jamey C, Ludes B. Gamma-hydroxybutyric acid stability and formation in blood and urine. Forensic Sci Int. 2006 Sep 12;161(2-3):152-6.
- Castelli, M. P., Pibiri, V., Piras, A. P., Pisu, C., & Carboni, E. (2003). Selective γ-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of γ-hydroxybutyric acid. Journal of neurochemistry, 87(3), 722-732.
- van Nieuwkoop, R. A., den Hollander, B., van den Brink, W., & van der Wee, N. J. (2015). Pharmacokinetics and pharmacodynamics of γ‐hydroxybutyrate in healthy subjects. British journal of clinical pharmacology, 80(6), 1338-1348.
- Assessment of the stability of exogenous gamma hydroxybutyric acid (GHB) in stored blood and urine specimens - ResearchGate. ResearchGate.
- US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses - Google Patents. Google Patents.
- A summary of the metabolic pathway of gamma-hydroxybutyrate. - ResearchGate. ResearchGate.
- gamma-hydroxybutyrate ghb precursors: Topics by Science.gov. Science.gov.
- Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples - Agilent. Agilent. 2012 Dec 10.
- An Interactive Lesson in Acid/Base and Pro-Drug Chemistry Using Sodium Gamma-Hydroxybutyrate and Commercial Test Coasters - PMC - PubMed Central. PubMed Central (PMC).
- Zaami, S., & Busardò, F. P. (2018). Assessment of the stability of exogenous gamma hydroxybutyric acid (GHB) in stored blood and urine specimens. La Clinica terapeutica, 169(6), e301-e305.
- (PDF) Pharmacokinetic Properties of -Hydroxybutyrate (GHB) in Whole Blood, Serum, and Urine - ResearchGate. ResearchGate.
- γ-Hydroxybutyric acid stability and formation in blood and urine - ResearchGate. ResearchGate.
Sources
- 1. Options for biochemical production of 4-hydroxybutyrate and its lactone as a substitute for petrochemical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 6. T-HCA - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. A rapid and sensitive method for the determination of gamma-hydroxybutyric acid and trans-gamma-hydroxycrotonic acid in rat brain tissue by gas chromatography/mass spectrometry with negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Hydroxycrotonic Acid Derivatization for GC-MS
Welcome to the technical support center for the analysis of 4-Hydroxycrotonic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the efficiency, reproducibility, and accuracy of their Gas Chromatography-Mass Spectrometry (GC-MS) analysis through optimized derivatization. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and generate high-quality, reliable data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a robust derivatization strategy for this compound.
Q1: Why is derivatization mandatory for the GC-MS analysis of this compound?
A1: this compound is a polar molecule containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. These groups readily form strong intermolecular hydrogen bonds, which significantly lowers the compound's volatility.[1] Direct injection into a GC system would result in poor chromatographic performance, including broad, tailing peaks, low sensitivity, and potential thermal degradation within the hot injector port.[2][3] Derivatization is the process of chemically modifying these polar functional groups to create a new compound that is more volatile and thermally stable, making it suitable for GC analysis.[4][5]
Q2: What is the recommended derivatization method for this compound?
A2: The most effective and widely used method is silylation .[6] This process replaces the active hydrogens on the hydroxyl and carboxylic acid groups with a non-polar trimethylsilyl (TMS) group.[7] The preferred reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often used with a small percentage of a catalyst like trimethylchlorosilane (TMCS) .[8][9] The resulting di-TMS-4-hydroxycrotonic acid derivative is significantly more volatile and provides sharp, symmetrical peaks in the chromatogram.[5]
Q3: What is the specific role of the TMCS catalyst when using BSTFA?
A3: While BSTFA is a powerful silylating agent, some functional groups, particularly carboxylic acids and sterically hindered hydroxyls, can be slow to react.[10] TMCS acts as a catalyst that increases the silylating power of BSTFA.[11][12] It is believed to function by converting the hydroxyl and carboxylic acid groups into more reactive intermediates, thereby accelerating the reaction and ensuring complete derivatization, especially for challenging compounds.[13] For this compound, using BSTFA with 1% TMCS is highly recommended to drive the reaction to completion for both functional groups.
Q4: My samples containing this compound are in an aqueous matrix. How should I prepare them for silylation?
A4: This is a critical step, as the presence of water will completely inhibit the derivatization reaction.[14] Silylating reagents like BSTFA react preferentially and rapidly with water, consuming the reagent and preventing it from reacting with your analyte.[2][10] Therefore, the sample must be rendered completely anhydrous. The recommended procedure is to lyophilize (freeze-dry) the aqueous sample to a solid residue. If a lyophilizer is not available, you can evaporate the sample to dryness under a gentle stream of nitrogen gas, preferably with moderate heating. Ensure all glassware is scrupulously dried in an oven before use.[14]
Q5: What are the expected mass fragments for the di-TMS derivative of this compound?
A5: The derivatized molecule is bis(trimethylsilyl) 4-(trimethylsilyloxy)but-2-enoate. Drawing parallels from the well-documented fragmentation of the analogous di-TMS-GHB, we can predict the key mass fragments.[8] The molecular ion (M+) will likely be weak or absent. The most prominent and diagnostically useful ion is typically the [M-15]+ fragment, resulting from the loss of a methyl group (-CH₃) from one of the TMS groups.[8][15] Other characteristic fragments may include ions at m/z 73 [Si(CH₃)₃]+ and m/z 147 [(CH₃)₂Si=O-Si(CH₃)₃]+. For di-TMS-GHB, the [M-15]+ ion is at m/z 233; a similar high-mass, characteristic ion should be selected for Selected Ion Monitoring (SIM) to ensure specificity for the di-TMS derivative of this compound.[15][16]
Section 2: Troubleshooting Guide for Silylation Reactions
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.
Problem 1: Very Small or No Peak for Derivatized Analyte
This is the most common issue and almost always points to an incomplete or failed reaction.
| Potential Cause | Scientific Rationale & Explanation | Corrective Action |
| Presence of Moisture | Silylating reagents are extremely sensitive to moisture. Water will hydrolyze the BSTFA reagent and the TMS derivative if it forms, drastically reducing the yield.[12] | Ensure absolute anhydrous conditions. Lyophilize or evaporate samples to complete dryness. Use high-purity anhydrous solvents. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.[14] |
| Degraded Reagent | BSTFA and TMCS are sensitive to moisture and air over time. If the reagent vial has been opened multiple times or stored improperly, its reactivity will be compromised.[14] | Use fresh, high-quality reagents. Purchase reagents in small-volume sealed ampules or vials. After opening, flush the vial with dry nitrogen before re-sealing and store it properly. |
| Suboptimal Reaction Conditions | Silylation is a chemical reaction with its own kinetics. Insufficient temperature or time will lead to an incomplete reaction, especially for the less reactive carboxylic acid group.[1][10] | Optimize reaction temperature and time. A good starting point is heating at 70-80°C for 45-60 minutes .[14] You can monitor reaction progress by analyzing aliquots at different time points to ensure the product peak has maximized. |
| Insufficient Reagent Quantity | The reaction requires a stoichiometric excess of the silylating agent to drive the equilibrium towards the product. Both the hydroxyl and carboxyl groups on each molecule must be derivatized. | Use a sufficient molar excess of BSTFA. A common practice is to use a large volume excess (e.g., 50-100 µL of BSTFA for a dried sample extract). |
Problem 2: Multiple Chromatographic Peaks for the Analyte
Seeing more than one peak attributable to your target compound indicates a mixture of derivatized species.
-
Symptom: You observe two or three distinct peaks with related mass spectra.
-
Cause: Incomplete derivatization is the most frequent cause.[17] You are likely seeing a mixture of:
-
Mono-silylated this compound: Derivatized at only one site (likely the more reactive alcohol).
-
Di-silylated this compound: The desired, fully derivatized product.
-
Underivatized this compound: This may not elute or will appear as a very broad, tailing peak.
-
-
Solution: The corrective actions are the same as for "No Product Peak." The reaction has not been driven to completion. Re-evaluate your procedure for the presence of moisture, reagent quality, and reaction time/temperature. The addition of 1% TMCS to the BSTFA is particularly effective at ensuring the complete derivatization of both functional groups.[11]
Problem 3: Poor Peak Shape (Tailing) and Shifting Retention Times
Asymmetrical peaks are a sign of undesirable interactions within the GC system.
-
Symptom: The analyte peak is not Gaussian, exhibiting a "tail" towards a longer retention time. Retention times may not be stable between injections.
-
Cause: This is typically caused by the interaction of polar, underivatized analytes with active sites (e.g., free silanol groups) in the GC inlet liner or the front of the analytical column.[18] Even a small amount of incomplete derivatization can lead to significant peak tailing.
-
Solutions:
-
Confirm Complete Derivatization: First, ensure your derivatization is complete using the troubleshooting steps above. This is the primary solution.
-
Inlet Maintenance: Regularly replace the GC inlet liner. Active sites can develop on dirty liners. Using a deactivated liner is crucial.[19]
-
Column Maintenance: If the problem persists, it may indicate contamination on the front of the GC column. Trim 10-15 cm from the front of the column to remove non-volatile residues and active sites.[19]
-
Problem 4: Extraneous Peaks in the Chromatogram
Unexpected peaks can originate from the reagents, solvent, or sample matrix.
-
Symptom: You observe peaks in your chromatogram that are not related to your analyte.
-
Causes & Solutions:
-
Reagent Byproducts: BSTFA itself and its byproducts are volatile and will produce peaks.[7][11] These typically elute very early in the chromatogram, often with the solvent front.
-
Contamination: Impurities in your solvent or from your sample preparation can be derivatized and appear as contaminant peaks.
-
Troubleshooting Strategy: Always run a reagent blank . Prepare a "sample" with no analyte, add your solvent and derivatization reagents, and run it through the exact same procedure. This will show you which peaks are from your reagents and solvent, allowing you to distinguish them from your actual analyte.[14]
-
Section 3: Visualized Protocols and Workflows
Derivatization Reaction Mechanism
The diagram below illustrates the two-step silylation of this compound using BSTFA to form the target di-TMS derivative, which is suitable for GC-MS analysis.
Optimized Experimental Workflow
This workflow provides a systematic process from sample receipt to data acquisition, incorporating critical quality control steps.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system for achieving efficient and reproducible derivatization.
-
Materials & Reagents
-
This compound standard or sample extract.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Solvent: High-purity, anhydrous acetonitrile or pyridine.
-
Inert Gas: Dry nitrogen or argon.
-
Glassware: 2 mL autosampler vials with PTFE-lined caps, micro-inserts. All glassware must be oven-dried at 120°C for at least 2 hours and cooled in a desiccator.
-
-
Sample Preparation (Crucial Step)
-
Pipette an appropriate volume of your aqueous sample (e.g., 100 µL) into a clean micro-insert within a 2 mL vial.
-
Evaporate the sample to complete dryness under a gentle stream of dry nitrogen. A heating block set to 40-50°C can accelerate this process. Alternatively, lyophilize the sample. The final result must be a solid/oily residue with no visible water.
-
-
Derivatization Reaction
-
To the dried sample residue, add 50 µL of anhydrous acetonitrile. Briefly vortex to redissolve the analyte.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly. Capping quickly is essential to prevent atmospheric moisture from entering.[14]
-
Vortex the mixture for 10 seconds.
-
Place the vial in a heating block or oven set to 75°C for 60 minutes .
-
-
Analysis
-
After heating, allow the vial to cool completely to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Recommended GC-MS Parameters
These are starting parameters and should be optimized for your specific instrument and column.
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250°C | Ensures complete and rapid vaporization of the derivatized analyte without causing thermal degradation.[14] |
| Injection Mode | Splitless (or low split ratio) | Maximizes sensitivity for trace-level analysis. A splitless time of 1 minute is typical.[20] |
| Carrier Gas | Helium at 1.0-1.2 mL/min | Provides good chromatographic efficiency. |
| GC Column | Low-polarity 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm | This stationary phase provides excellent separation for a wide range of derivatized compounds.[8] |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min | A starting point to ensure good separation from solvent/byproducts and elution of the analyte.[20] |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization (EI). |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Use scan mode to confirm the mass spectrum. Use SIM mode targeting the [M-15]+ ion for maximum sensitivity and specificity. |
Troubleshooting Decision Tree
Use this logical guide to quickly diagnose experimental issues.
References
- Benchchem. (n.d.). Troubleshooting guide for Lipoamide derivatization reactions for GC-MS.
- Benchchem. (n.d.). The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS.
- Department of Forensic Sciences. (2018). FCS20 - Procedure for Derivatization of GHB.
- Sigma-Aldrich. (1997). BSTFA Product Specification.
- Benchchem. (n.d.). Identifying and minimizing side-products in derivatization reactions.
- Anonymous. (n.d.). GC Derivatization. Source document appears to be a general guide on GC derivatization.
- Pierce Chemical Company. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate.
- Frison, G., Tedeschi, L., Maietti, S., & Ferrara, S. D. (2009). GC-MS determination of gamma-hydroxybutyric acid (GHB) in blood. ResearchGate.
- Chrom Tech, Inc. (n.d.). Why Use GC Derivatization Reagents.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- Wood, M., Laloup, M., Samyn, N., Morris-Wilson, I., de Bruijn, E. A., & Maes, V. (2006). GC-MS-MS Determination of Gamma-Hydroxybutyrate in Blood and Urine. Journal of Analytical Toxicology, 30(6), 375–379.
- Xiamen AmoyChem Co., Ltd. (n.d.). Optimizing Chemical Analysis: The Role of BSTFA as a GC Derivatization Agent.
- Zhu, K., R μεγ, J., Schmitz, O. J., & Engewald, W. (2017). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide Interference by Base Treatment in Derivatization Gas Chromatography Mass Spectrometry Determination of Parts Per Billion of Alcohols in a Food Additive. Journal of Chromatography A, 1491, 145–151.
- Smart, S., & Villas-Bôas, S. G. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-19.
- Lin, H. R., Lin, Y. C., & Luh, F. A. (2001). Determination of gamma-hydroxybutyrate (GHB) in biological specimens by simultaneous extraction and chemical derivatization followed by GC-MS. Journal of Analytical Toxicology, 25(3), 153-158.
- Supelco. (n.d.). Guide to Derivatization Reagents for GC. Bulletin 909A.
- Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained.
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 1358, 244-261.
- Cserháti, T. (2002). Acids: Derivatization for GC Analysis.
- Chemistry For Everyone. (2024). What Is Derivatization In Gas Chromatography?. YouTube.
- Soni, N. R. (2016). Improve GC separations with derivatization for selective response and detection in novel matrices. Journal of Environment and Life Sciences, 1(1), 14-25.
- Whaley, L. (2022). Answer to "Why can't I get linearity with silylation of hydroxy acids with BSTFA?". ResearchGate.
- Wood, M. (2006). GC-MS-MS analysis of the TMS derivatives of GHB. ResearchGate.
- Benchchem. (n.d.). Optimization of reaction conditions for the derivatization of 2-(4-hydroxyphenyl)propionic acid.
- Regis Technologies. (n.d.). GC Derivatization.
- Asafu-Adjaye, E. B. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen.
- Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube.
Sources
- 1. youtube.com [youtube.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. nbinno.com [nbinno.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. dfs.dc.gov [dfs.dc.gov]
- 9. GC Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 20. scispace.com [scispace.com]
Navigating Variability in Animal Responses to 4-Hydroxycrotonic Acid: A Technical Support Guide
Welcome to the technical support center for researchers utilizing 4-Hydroxycrotonic acid (4-HCA) in animal studies. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth solutions to the common challenge of variability in animal responses. My aim is to move beyond simple procedural lists and delve into the underlying scientific principles that govern these variations. By understanding the "why," we can better control the "how" and enhance the reproducibility and reliability of your experimental outcomes.
Introduction to this compound
trans-4-Hydroxycrotonic acid (T-HCA), also known as γ-hydroxycrotonic acid (GHC), is a structural analog and an active metabolite of γ-hydroxybutyric acid (GHB).[1] It is an endogenous compound found in the rat central nervous system.[1] T-HCA is a potent agonist at the high-affinity GHB receptor, binding with four times greater affinity than GHB itself.[1] Unlike GHB, it does not bind to the GABAB receptor and therefore does not produce sedative effects.[1] Instead, its activation of the GHB receptor can lead to an increase in extracellular glutamate concentrations, particularly in the hippocampus.[1][2] This unique pharmacological profile makes it a valuable tool for studying the specific roles of the GHB receptor.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions researchers often have when starting experiments with 4-HCA.
Q1: What is the primary mechanism of action for 4-HCA?
A1: 4-HCA is a selective agonist for the high-affinity GHB receptor.[1] Its effects are primarily mediated through this receptor, leading to downstream modulation of neurotransmitter systems, most notably an increase in extracellular glutamate.[1][2] It is crucial to distinguish its action from that of GHB, which also acts on the GABAB receptor, causing sedative and hypnotic effects.[3][4]
Q2: How is 4-HCA metabolized in animals?
A2: As a metabolite of GHB, 4-HCA is part of the broader GABA metabolic pathway.[3] GHB itself can be metabolized through various pathways, including conversion to succinic semialdehyde and subsequent entry into the Krebs cycle.[4][5] While specific metabolic pathways for exogenously administered 4-HCA are less extensively documented than for GHB, it is reasonable to assume it enters related metabolic cascades. The metabolism of GHB and its analogs can be complex and dose-dependent, exhibiting non-linear kinetics at higher concentrations.[4][6]
Q3: What are the expected behavioral effects of 4-HCA in rodents?
A3: Unlike GHB, 4-HCA does not typically induce sedation.[1] Instead, due to its glutamatergic effects, it may be associated with excitatory or even convulsive responses at higher doses.[7] Researchers should be prepared for a different behavioral phenotype than that observed with GHB.
Troubleshooting Guide: Addressing Response Variability
Variability is an inherent challenge in preclinical research.[8] This section provides a structured approach to identifying and mitigating the sources of inconsistent responses to 4-HCA.
Issue 1: Inconsistent Pharmacokinetic Profiles (Absorption, Distribution, Metabolism, Elimination)
Symptoms:
-
High inter-individual variation in plasma/brain concentrations of 4-HCA.
-
Unexpectedly rapid or slow clearance of the compound.
-
Non-linear dose-response curves.
Potential Causes & Solutions:
| Factor | Explanation | Troubleshooting Steps |
| Species and Strain Differences | The anatomy, physiology, and biochemistry of different animal species and even strains within a species can significantly impact drug pharmacokinetics.[9][10][11] This includes differences in digestive physiology affecting absorption and variations in metabolic enzyme expression.[9][12] | 1. Literature Review: Thoroughly research the known pharmacokinetic differences for similar compounds in your chosen species and strain. 2. Pilot Studies: Conduct pilot pharmacokinetic studies in a small cohort to establish key parameters (Cmax, Tmax, AUC, half-life) before commencing large-scale experiments. 3. Justify Model Selection: Clearly articulate the rationale for your choice of animal model in your experimental design. |
| Sex Differences | Sex hormones can influence all aspects of pharmacokinetics: absorption, distribution, metabolism, and elimination.[13][14][15] For example, female rats may metabolize certain compounds differently than males due to sex-specific expression of cytochrome P450 enzymes.[16] | 1. Include Both Sexes: Unless scientifically justified, include both male and female animals in your study design.[14] 2. Analyze by Sex: Analyze data separately for each sex to identify any significant differences. 3. Control for Estrous Cycle: In females, consider monitoring the estrous cycle, as hormonal fluctuations can influence drug responses.[17] |
| Age | Age can significantly alter drug metabolism and excretion, with very young and older animals often showing reduced clearance rates.[18][19] | 1. Use a Defined Age Range: Standardize the age of the animals used in your experiments. 2. Report Age: Clearly report the age of the animals in your methods section to ensure reproducibility. |
| Route of Administration | The route of administration (e.g., oral, intraperitoneal, intravenous) dramatically affects the rate and extent of absorption. Oral administration is subject to first-pass metabolism, which can vary between individuals. | 1. Standardize Administration: Ensure consistent and accurate administration techniques. For oral gavage, ensure the compound is delivered to the stomach. For injections, use consistent anatomical locations. 2. Consider IV Administration for PK Studies: For initial pharmacokinetic profiling, intravenous administration can provide a baseline by bypassing absorption variables. |
Issue 2: Variable Pharmacodynamic Responses (Behavioral or Physiological Effects)
Symptoms:
-
Inconsistent behavioral responses to the same dose of 4-HCA.
-
High variability in physiological measurements (e.g., body temperature, heart rate).
-
Lack of a clear dose-response relationship.
Potential Causes & Solutions:
| Factor | Explanation | Troubleshooting Steps |
| Genetic Background | Genetic polymorphisms in drug metabolizing enzymes and receptors can lead to significant differences in drug response among individuals of the same strain.[20] | 1. Use Inbred Strains: Whenever possible, use well-characterized inbred strains to minimize genetic variability. 2. Acknowledge Inter-Individual Variation: Even within inbred strains, some level of individual variability is expected and should be accounted for in the experimental design and statistical analysis.[8] |
| Diet and Gut Microbiome | Diet can alter the expression of drug-metabolizing enzymes and transporters.[21][22][23] The gut microbiome also plays a role in drug metabolism.[21] A high-fat diet, for instance, can modulate the activity of certain CYP enzymes.[21] | 1. Standardize Diet: Use a consistent and defined chow for all animals. 2. Acclimatization Period: Allow for a sufficient acclimatization period (at least one week) after animals arrive at the facility for them to adapt to the new diet and environment. 3. Report Dietary Information: Detail the specific diet used in your publications. |
| Environmental Stressors | Factors such as housing conditions, handling, and noise levels can influence an animal's physiological state and subsequent response to a drug.[24] | 1. Consistent Husbandry: Maintain a consistent and controlled environment (light-dark cycle, temperature, humidity). 2. Habituation: Habituate animals to the experimental procedures and handling to minimize stress-induced variability. 3. Minimize Noise and Disturbances: Conduct experiments in a quiet and dedicated space. |
| Health Status | Underlying health conditions, even subclinical ones, can alter drug metabolism and response. For example, conditions like nonalcoholic fatty liver disease can alter the expression of drug-metabolizing enzymes.[25] | 1. Health Monitoring: Regularly monitor the health of your animals. 2. Exclude Unhealthy Animals: Exclude any animals showing signs of illness from your studies. |
Experimental Workflows & Protocols
To assist in your experimental design and execution, we provide the following standardized protocols.
Protocol 1: Basic Pharmacokinetic Study in Rodents
This protocol outlines a fundamental approach to determining the pharmacokinetic profile of 4-HCA.
Objective: To determine the time course of 4-HCA concentrations in plasma and brain following a single administration.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Rodents (specify species, strain, sex, and age)
-
Dosing syringes and needles
-
Blood collection tubes (with appropriate anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for quantifying 4-HCA (e.g., LC-MS/MS)[26][27]
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week.
-
Dosing: Administer a single dose of 4-HCA via the desired route (e.g., intraperitoneal injection). Include a vehicle-treated control group.
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-dosing, collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture for terminal studies).
-
Tissue Collection (Optional): At terminal time points, perfuse animals with saline and collect brain tissue.
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Brain: Homogenize brain tissue in a suitable buffer.
-
-
Sample Storage: Store all plasma and brain homogenate samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 4-HCA in the samples using a validated analytical method.[28]
Protocol 2: Behavioral Assessment in Rodents
Objective: To characterize the behavioral effects of 4-HCA.
Materials:
-
This compound
-
Vehicle
-
Rodents
-
Behavioral testing apparatus (e.g., open field, elevated plus maze)
-
Video recording and analysis software
Procedure:
-
Habituation: Habituate animals to the testing room and apparatus for several days prior to the experiment.
-
Dosing: Administer 4-HCA or vehicle.
-
Behavioral Testing: At a predetermined time post-dosing (based on pharmacokinetic data), place the animal in the testing apparatus and record its behavior for a set duration.
-
Data Analysis: Analyze the recorded videos for relevant behavioral parameters (e.g., locomotor activity, anxiety-like behavior).
Visualizing Workflows and Pathways
To further clarify these concepts, the following diagrams illustrate key processes.
Caption: Factors influencing pharmacokinetic variability.
Caption: Troubleshooting workflow for response variability.
By systematically considering and controlling for the factors outlined in this guide, researchers can significantly improve the consistency and reliability of their findings when working with this compound. This, in turn, will lead to a more robust understanding of its pharmacological effects and the role of the GHB receptor in the central nervous system.
References
- Gochfeld, M. (2017). Sex Differences in Human and Animal Toxicology: Toxicokinetics.
- Zhu, X., Li, X., & Li, J. (2017). Sex differences in drug addiction and response to exercise intervention: from human to animal studies.
- Wikipedia. (n.d.). T-HCA.
- Grasso, M., Laganà, A. S., & Zappalà, A. (2022). Evaluation of Sex Differences in Preclinical Pharmacology Research: How Far Is Left to Go?. International journal of molecular sciences, 23(19), 11888.
- Gochfeld, M. (2016). Sex Differences in Human and Animal Toxicology.
- Hsu, C. N., & Tain, Y. L. (2021). Gender-based differences in pharmacokinetics in laboratory animal models. Expert opinion on drug metabolism & toxicology, 17(11), 1317–1327.
- MacLean, R. R., & Morrow, B. A. (2014). Behavioral Analyses of GHB: Receptor Mechanisms. ACS chemical neuroscience, 5(11), 1048–1056.
- Hentze, C., & Schwab, M. (2021). The Impact of Diet and Exercise on Drug Responses. Frontiers in pharmacology, 12, 706422.
- Dill, K. A., & Pillai, V. C. (2022). The alteration of drug metabolism enzymes and pharmacokinetic parameters in nonalcoholic fatty liver disease: current animal models and clinical practice. Drug metabolism reviews, 54(1), 126–141.
- Harris, R. Z., Jang, G. R., & Tsunoda, S. M. (2003). Dietary effects on drug metabolism and transport. Clinical pharmacokinetics, 42(13), 1071–1088.
- Bionl. (2023). The Effect of Genetics on Drug Metabolism.
- Harris, R. Z., Jang, G. R., & Tsunoda, S. M. (2003). Dietary Effects on Drug Metabolism and Transport. Clinical Pharmacokinetics, 42(13), 1071-1088.
- Gervasi, N., Monnier, Z., Vincent, P., Paupardin-Tritsch, D., Hughes, S. W., Crunelli, V., & Leresche, N. (2003). Pathway-Specific Action of γ-Hydroxybutyric Acid in Sensory Thalamus and Its Relevance to Absence Seizures. Journal of Neuroscience, 23(36), 11469-11478.
- Toutain, P. L., Ferran, A., & Bousquet-Mélou, A. (2010). Species differences in pharmacokinetics and pharmacodynamics. Handbook of experimental pharmacology, (199), 19–48.
- Zhang, X., Li, Y., & Liu, W. (2023). Progress on the Biological Metabolic Pathways and Biomarkers of Gamma-Hydroxybutyric Acid, In Vivo. Indian Journal of Pharmaceutical Sciences, 85(2), 336-347.
- Toutain, P. L., Ferran, A., & Bousquet-Mélou, A. (2010). Species differences in pharmacokinetics and pharmacodynamics. Handbook of Experimental Pharmacology, 199, 19-48.
- Methods for determining the concentration of gamma-hydroxy-butyric acid (GHB) in a sample. (n.d.).
- Felmlee, M. A., Morse, B. L., & Morris, M. E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS journal, 23(1), 22.
- Factors that influence animal behavior in chemosensory assays, and how to account for these st
- Toutain, P. L., Ferran, A., & Bousquet-Mélou, A. (2010). Species differences in PK and pharmacodynamics. Handbook of Experimental Pharmacology, 199, 19-48.
- Identification of a New Metabolite of GHB: Gamma-Hydroxybutyric Acid Glucuronide. (n.d.).
- van der Goot, A. C., van der Kooy, F., & van der Staay, F. J. (2021). Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments. Scientific reports, 11(1), 16008.
- Toutain, P. L., Ferran, A., & Bousquet-Mélou, A. (2010). Species differences in pharmacokinetics and pharmacodynamics. Handbook of Experimental Pharmacology, 199, 19-48.
- Baber, N. S. (1981). Pharmacokinetic factors influencing variability in human drug response. Journal of clinical pharmacy and therapeutics, 6(1), 1–11.
- Biology Stack Exchange. (2016). Do pharmacodynamics and pharmacokinetics of the drug in animals are the same as in human?.
- Al-Asmari, A. I., Al-Qahtani, S. A., Al-Sultan, A. I., & Al-Omani, S. A. (2016). A pharmacokinetic evaluation and metabolite identification of the GHB receptor antagonist NCS-382 in mouse informs novel therapeutic strategies for the treatment of GHB intoxication. British journal of pharmacology, 173(20), 2980–2993.
- Morley, K. C., Sura, A. A., & Logge, W. (2022). Current Insights on the Impact of Gamma-Hydroxybutyrate (GHB) Abuse.
- Busardò, F. P., & Jones, A. W. (2015). GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome. Current neuropharmacology, 13(1), 47–70.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxybutyric Acid. PubChem.
- Ingels, A. S., Wille, S. M., Samyn, N., Lambert, W. E., & Stove, C. P. (2014). Screening and confirmation methods for GHB determination in biological fluids. Current pharmaceutical design, 20(26), 4210–4225.
- Hedner, T., Hedner, J., Iversen, K., Wessberg, P., & Lundborg, P. (1985). Gammahydroxybutyric acid: central biochemical and behavioral effects in neonatal rats. Pharmacology, biochemistry, and behavior, 23(2), 185–189.
- Agilent. (2012).
- Ingels, A. S., Wille, S. M., Samyn, N., Lambert, W. E., & Stove, C. P. (2014). Screening and confirmation methods for GHB determination in biological fluids. Current Pharmaceutical Design, 20(26), 4210-4225.
- Lee, S., & Lee, S. (2021). Metabolic Alterations Associated with γ-Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure. Metabolites, 11(7), 416.
- Development and validation of a HPLC–QTOF-MS method for the determination of GHB-β-O-glucuronide and GHB-4-sulf
- Castelli, M. P., Ferraro, L., Mocci, I., Tanganelli, S., Gessa, G. L., & Antonelli, T. (2003). Selective γ-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of γ-hydroxybutyric acid. Journal of neurochemistry, 87(3), 722–732.
- Pieretti, S., Tassoni, G., Di Giannuario, A., Loizzo, A., & Sagratella, S. (1997). Gamma-hydroxybutyric acid and growth hormone secretion studies in rats and dogs. Pharmacological research, 36(5), 385–390.
- Asher, L., Friel, M., & Griffin, K. (2021). Factors Influencing Individual Variation in Farm Animal Cognition and How to Account for These Statistically. Frontiers in veterinary science, 8, 706422.
- The formation of 2-hydroxybutyric acid in experimental animals. (n.d.).
Sources
- 1. T-HCA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Current Insights on the Impact of Gamma-Hydroxybutyrate (GHB) Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Species differences in pharmacokinetics and pharmacodynamics. | Semantic Scholar [semanticscholar.org]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. Sex Differences in Human and Animal Toxicology: Toxicokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Gender-based differences in pharmacokinetics in laboratory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sex differences in drug addiction and response to exercise intervention: from human to animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic factors influencing variability in human drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gammahydroxybutyric acid: central biochemical and behavioral effects in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bionl.ai [bionl.ai]
- 21. The Impact of Diet and Exercise on Drug Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dietary Effects on Drug Metabolism and Transport | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The alteration of drug metabolism enzymes and pharmacokinetic parameters in nonalcoholic fatty liver disease: current animal models and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Screening and confirmation methods for GHB determination in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Screening and confirmation methods for GHB determination in biological fluids [biblio.ugent.be]
- 28. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of Receptor Affinity: 4-Hydroxycrotonic Acid vs. GHB
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience and pharmacology, understanding the nuanced interactions between endogenous ligands and their receptors is paramount for the development of targeted therapeutics. This guide provides an in-depth comparison of the receptor binding affinities of two structurally related compounds: γ-hydroxybutyric acid (GHB) and its metabolite, trans-4-hydroxycrotonic acid (T-HCA). While both are endogenous to the central nervous system, their distinct receptor interaction profiles lead to different physiological effects, a critical consideration for researchers in drug discovery and development.
Delineating the Receptor Targets: A Tale of Two Affinities
GHB, a neurotransmitter and psychoactive drug, exhibits a complex pharmacology by interacting with at least two distinct receptor populations in the brain.[1][2][3] It binds with high affinity to the excitatory GHB receptor and with lower affinity to the inhibitory GABAB receptor.[1][4] The sedative and more pronounced pharmacological effects of GHB at therapeutic or recreational doses are largely attributed to its action at the GABAB receptor.[1][3] In contrast, T-HCA displays a more selective binding profile.
trans-4-Hydroxycrotonic acid is a potent agonist at the high-affinity GHB receptor, demonstrating a binding affinity that is reportedly four times greater than that of GHB itself.[5] Crucially, T-HCA does not bind to the low-affinity GHB binding site, the GABAB receptor.[5] This selectivity makes T-HCA a valuable pharmacological tool for isolating and studying the specific functions of the GHB receptor, independent of GABAB-mediated effects.[5][6]
Recent research has also suggested that certain subtypes of the GABAA receptor, specifically those containing α4 and δ subunits, may act as high-affinity targets for GHB.[7][8]
Quantitative Comparison of Receptor Affinities
The following table summarizes the available experimental data on the binding affinities of GHB and T-HCA for their primary receptor targets. It is important to note that affinity values can vary between studies due to different experimental conditions, such as tissue preparation and radioligand used.
| Ligand | Receptor | Affinity Metric | Value | Source |
| GHB | GHB Receptor | Kd | ~95 nM | [9] |
| GHB Receptor | EC50 (GTPγS binding) | 462 nM | [10] | |
| GABAB Receptor | EC50 | ~5 mM | [11] | |
| α4β1δ GABAA Receptor | EC50 | 140 nM | [12] | |
| 4-Hydroxycrotonic Acid (T-HCA) | GHB Receptor | Kd1 | 7 nM | [9] |
| GHB Receptor | Kd2 | 2 µM | [9] | |
| GABAB Receptor | --- | No significant binding | [5] |
Functional Consequences of Differential Receptor Affinity
The differing receptor affinities of GHB and T-HCA translate into distinct functional outcomes. Activation of the GHB receptor is associated with an increase in glutamate and dopamine release, leading to excitatory effects.[1][5] This is in stark contrast to the sedative effects mediated by GHB's agonism at the inhibitory GABAB receptor at higher concentrations.[1] The lack of GABAB receptor activity for T-HCA means it does not produce sedation, instead eliciting effects consistent with GHB receptor activation, such as increases in extracellular glutamate.[5]
Experimental Protocols for Assessing Receptor Affinity and Function
To provide a practical framework for researchers, this section details standardized methodologies for determining the binding affinity and functional activity of ligands like GHB and T-HCA.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (e.g., T-HCA or GHB) by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the GHB receptor.
Materials:
-
Brain tissue homogenate (e.g., from rat cortex or hippocampus) expressing GHB receptors.
-
Radioligand: [3H]NCS-382, a selective GHB receptor antagonist.
-
Test compounds: GHB and T-HCA.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation, and finally resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer
-
A fixed concentration of [3H]NCS-382 (typically at or below its Kd).
-
A range of concentrations of the unlabeled test compound (GHB or T-HCA).
-
For determining non-specific binding, add a high concentration of unlabeled GHB.
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve. Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competition binding assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs), such as the GHB receptor, by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, upon agonist stimulation.[13][14]
Objective: To determine the potency (EC50) and efficacy (Emax) of GHB and T-HCA as agonists at the GHB receptor.
Materials:
-
Cell membranes expressing the GHB receptor and associated G proteins.
-
[35S]GTPγS.
-
GDP.
-
Test compounds: GHB and T-HCA.
-
Assay buffer (containing MgCl2 and NaCl).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Step-by-Step Methodology:
-
Membrane and Reagent Preparation: Prepare cell membranes as described in the binding assay protocol. Prepare solutions of [35S]GTPγS, GDP, and the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer.
-
A range of concentrations of the agonist (GHB or T-HCA).
-
GDP (to ensure binding of [35S]GTPγS is agonist-dependent).
-
Cell membranes.
-
-
Pre-incubation: Pre-incubate the plate for a short period at a controlled temperature (e.g., 30°C).
-
Initiation of Reaction: Start the reaction by adding [35S]GTPγS to all wells.
-
Incubation: Incubate the plate at 30°C for a defined time, allowing for agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Signaling Pathways
The differential receptor affinities of GHB and T-HCA lead to the activation of distinct signaling cascades.
Caption: Simplified signaling pathways for the GHB and GABAB receptors.
Conclusion
The comparison between this compound and GHB highlights a crucial principle in pharmacology: subtle molecular differences can lead to significant variations in receptor affinity and, consequently, physiological effects. While GHB acts as a promiscuous ligand for both the GHB and GABAB receptors, T-HCA's selectivity for the GHB receptor makes it an invaluable tool for dissecting the specific roles of this receptor system. For researchers in drug development, this distinction is critical for designing compounds with improved target specificity and therapeutic profiles, minimizing off-target effects. A thorough understanding of these receptor interactions, supported by robust experimental data, is essential for advancing our knowledge of neuropharmacology and developing the next generation of neurological and psychiatric treatments.
References
- Dr.Oracle. Which receptor does Gamma-Hydroxybutyric acid (GHB) act on?. Dr.Oracle. Published February 11, 2025. Accessed January 8, 2026.
- Wikipedia. γ-Hydroxybutyric acid. Wikipedia. Published October 26, 2023. Accessed January 8, 2026.
- Absalom N, Eghorn LF, Heegaard AM, et al. α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). Proc Natl Acad Sci U S A. 2012;109(33):13404-13409. doi:10.1073/pnas.1205399109
- BenchChem. Application Notes and Protocols for GTPγS Binding Assay with ZCZ011. BenchChem. Published 2025. Accessed January 8, 2026.
- Bay T, Eghorn LF, Klein AB, Wellendorph P. GHB receptor targets in the CNS: Focus on high-affinity binding sites. Biochem Pharmacol. 2014;87(2):220-228. doi:10.1016/j.bcp.2013.10.027
- Bay T, Eghorn LF, Klein AB, Wellendorph P. GHB receptor targets in the CNS: focus on high-affinity binding sites. UCPH Research Portal. 2014.
- Assay Guidance Manual. GTPγS Binding Assays. National Center for Biotechnology Information. Published May 1, 2012. Accessed January 8, 2026.
- Creative Bioarray. GTPγS Binding Assay. Creative Bioarray. Accessed January 8, 2026.
- Revvity. Sulfur-35 GTP Binding Assays. Revvity. Accessed January 8, 2026.
- Harrison C, Traynor JR. The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sci. 2003;74(4):489-508. doi:10.1016/j.lfs.2003.07.010
- Bylund DB. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Curr Protoc Neurosci. 2007;Chapter 7:Unit 7.3. doi:10.1002/0471142301.ns0703s40
- Wikipedia. T-HCA. Wikipedia. Published November 1, 2023. Accessed January 8, 2026.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Accessed January 8, 2026.
- Higgs SL, Werry TD, Chebib M, Absalom NL. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors. PLoS One. 2013;8(11):e79062. doi:10.1371/journal.pone.0079062
- Tocris Bioscience. trans-4-Hydroxycrotonic acid. Tocris Bioscience. Accessed January 8, 2026.
- R&D Systems. trans-4-Hydroxycrotonic acid (CAS 2457-49-3). R&D Systems. Accessed January 8, 2026.
- Pin JP, Bettler B. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Curr Opin Pharmacol. 2016;26:104-111. doi:10.1016/j.coph.2015.11.005
- Carter LP, Wu H, Chen W, et al. Behavioral analyses of GHB: receptor mechanisms. Pharmacol Biochem Behav. 2009;92(2):199-209. doi:10.1016/j.pbb.2008.12.012
- Consensus. What is Gamma-Hydroxybutyrate (GHB) mechanism of action?. Consensus. Accessed January 8, 2026.
- Lingenhoehl K, Brom R, Heid J, et al. Gamma-hydroxybutyrate is a weak agonist at recombinant GABA(B) receptors. Neuropharmacology. 1999;38(11):1667-1673. doi:10.1016/s0028-3908(99)00131-8
- Quang LS, Desai MC, Kraner JC, Shannon MW, Woolf AD, Maher TJ. Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice. Ann N Y Acad Sci. 2002;965:461-472. doi:10.1111/j.1749-6632.2002.tb04189.x
- Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. Accessed January 8, 2026.
- Wikipedia. GABAB receptor. Wikipedia. Published October 26, 2023. Accessed January 8, 2026.
- Bylund DB. Radioligand binding methods: practical guide and tips. Am J Physiol. 1992;262(4 Pt 1):C763-C773. doi:10.1152/ajpcell.1992.262.4.C763
- Bylund DB, Toews ML. Radioligand binding methods: practical guide and tips. Mol Biotechnol. 1993;1(1):37-47. doi:10.1007/BF02921473
- Hechler V, Schmitt M, Bourguignon JJ, Maitre M. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites. Neurosci Lett. 1990;110(1-2):204-209. doi:10.1016/0304-3940(90)90812-n
- Wu H, Zink N, Carter LP, et al. Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. J Pharmacol Exp Ther. 2003;305(2):461-468. doi:10.1124/jpet.102.047589
- Wu H, Zink N, Carter LP, et al. Novel γ-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABA>B> receptor agonists. J Pharmacol Exp Ther. 2003;305(2):461-468.
- Felmlee MA, Morse BL, Morris ME. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. AAPS J. 2021;23(1):22. doi:10.1208/s12248-020-00543-z
- Carter LP, Chen W, Wu H, et al. Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV). Drug Alcohol Depend. 2005;78(1):91-99. doi:10.1016/j.drugalcdep.2004.10.002
- Higgs SL, Werry TD, Chebib M, Absalom NL. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors. PLoS One. 2013;8(11):e79062.
- Carter LP, Chen W, Wu H, et al. Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV). Drug Alcohol Depend. 2005;78(1):91-99.
- Andersen J, D'Oleire U, Kilburn JP, et al. The GABA B Receptor—Structure, Ligand Binding and Drug Development. Int J Mol Sci. 2021;22(16):8914. doi:10.3390/ijms22168914
- National Center for Biotechnology Information. 4-Hydroxybutyric Acid. PubChem. Accessed January 8, 2026.
- Lee S, Kim E, Lee H, et al. Metabolic Alterations Associated with γ-Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure. Metabolites. 2021;11(10):686. doi:10.3390/metabo11100686
Sources
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. GHB receptor targets in the CNS: focus on high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. T-HCA - Wikipedia [en.wikipedia.org]
- 6. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gamma-hydroxybutyrate is a weak agonist at recombinant GABA(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors | PLOS One [journals.plos.org]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to the Neuronal Effects of 4-Hydroxycrotonic Acid and GHB
For researchers, neuroscientists, and professionals in drug development, understanding the nuanced differences between structurally similar psychoactive compounds is paramount. This guide provides an in-depth, objective comparison of the neuronal effects of 4-hydroxycrotonic acid (T-HCA) and its well-known analogue, γ-hydroxybutyric acid (GHB). By delving into their mechanisms of action, comparative effects on neuronal activity, and the experimental methodologies used to elucidate these properties, this document aims to equip you with the critical knowledge to inform your research and development endeavors.
Introduction: Unraveling the Distinct Profiles of Two Closely Related Molecules
GHB, a naturally occurring neurotransmitter and a recreational drug, has a complex pharmacological profile, acting as an agonist at both the inhibitory GABA-B receptors and its own specific excitatory GHB receptors. This dual action results in a biphasic dose-dependent effect on neuronal activity, including a profound impact on the dopaminergic system.
T-HCA, an endogenous metabolite of GHB, presents a more targeted mechanism of action. It is a potent and selective agonist for the GHB receptor, exhibiting a significantly higher affinity for this site than GHB itself. Crucially, T-HCA does not interact with the GABA-B receptor, a key distinction that underpins its unique physiological effects, most notably the absence of the sedative properties associated with GHB. This guide will explore the profound implications of this divergence in receptor activity on neuronal function.
Mechanisms of Action: A Tale of Two Receptors
The contrasting neuronal effects of T-HCA and GHB are rooted in their differential engagement of two key receptor systems: the high-affinity GHB receptor and the low-affinity GABA-B receptor.
Gamma-Hydroxybutyric Acid (GHB):
GHB's actions are dose-dependent and multifaceted. At lower concentrations, it primarily engages the GHB receptor , which is thought to be an excitatory G-protein coupled receptor. Activation of this receptor can lead to an increase in glutamate release in certain brain regions, such as the hippocampus.
As concentrations rise, GHB begins to act as a weak agonist at the GABA-B receptor , a metabotropic receptor that mediates slow and prolonged inhibitory neurotransmission. This interaction is responsible for the sedative, hypnotic, and anesthetic effects of GHB. The activation of GABA-B receptors leads to the opening of inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal excitability.
The interplay between these two receptor systems results in a complex, biphasic effect on dopamine release. Low doses of GHB can stimulate dopamine release via the GHB receptor, while higher doses inhibit dopamine release through GABA-B receptor activation.
This compound (T-HCA):
In stark contrast, T-HCA's activity is highly specific. It is a potent agonist of the GHB receptor , with some studies suggesting a four-fold higher affinity than GHB. Critically, T-HCA does not bind to the GABA-B receptor. This selective action means that T-HCA administration leads to the excitatory effects associated with GHB receptor activation without the confounding inhibitory effects of GABA-B receptor agonism. Consequently, T-HCA does not produce sedation.
Signaling Pathway Diagram
Caption: Signaling pathways of GHB and T-HCA.
Comparative Neuronal Effects: A Quantitative Look
The differential receptor affinities of T-HCA and GHB translate into distinct and measurable effects on neuronal activity. The following table summarizes key quantitative data from various experimental studies.
| Parameter | This compound (T-HCA) | Gamma-Hydroxybutyric Acid (GHB) | Receptor Target | Reference |
| Binding Affinity (Ki) | ~1.1 µM (for GHB binding sites) | Ki values for GABAB receptors are in the high micromolar to millimolar range. | GHB Receptor | [1] |
| EC50 | Not widely reported | ~0.88 mM (for hyperpolarization in VTA dopamine neurons) | GABAB Receptor | [2] |
| Effect on Glutamate Release (Hippocampus) | Increases extracellular glutamate | Biphasic: Increases at low concentrations, decreases at high concentrations | GHB & GABAB Receptors | [3] |
| Sedative Effects | Absent | Present at higher doses | GABAB Receptor | [4] |
| Effect on Dopamine Release | Likely stimulatory | Biphasic: Stimulatory at low doses, inhibitory at high doses | GHB & GABAB Receptors | [[“]] |
Experimental Protocols: Methodologies for Elucidating Neuronal Effects
The characterization of the neuronal effects of T-HCA and GHB relies on a suite of sophisticated experimental techniques. Below are detailed, step-by-step methodologies for three key experimental workflows.
In Vitro Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of unlabeled compounds like T-HCA and GHB to their respective receptors.
Objective: To determine the Ki of T-HCA and GHB for the GHB and GABA-B receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptors.
-
Radioligand (e.g., [3H]GHB for the GHB receptor, [3H]GABA or [3H]baclofen for the GABA-B receptor).
-
Unlabeled T-HCA and GHB.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., cortex for GABA-B, hippocampus for GHB receptors) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (T-HCA or GHB). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the real-time measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Objective: To measure the effect of T-HCA and GHB on dopamine release in the rat striatum.
Materials:
-
Male Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector or online HPLC system with electrochemical detection (ECD).
-
T-HCA and GHB solutions for administration.
Protocol:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeted to the striatum.
-
Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of dopamine levels.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer T-HCA or GHB (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples for a set period following drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot the time course of the effect.[3][8][9][10][11]
c-Fos Immunohistochemistry for Neuronal Activation Mapping
The expression of the immediate early gene c-Fos is used as a marker for recent neuronal activity. This technique allows for the identification of brain regions activated by a particular stimulus or compound.
Objective: To map the neuronal activation patterns in the rat brain following the administration of T-HCA and GHB.
Materials:
-
Rats.
-
T-HCA and GHB solutions for administration.
-
Perfusion solutions (saline and 4% paraformaldehyde).
-
Vibratome or cryostat.
-
Primary antibody against c-Fos.
-
Fluorescently labeled secondary antibody.
-
Microscope for imaging.
Protocol:
-
Drug Administration and Perfusion: Administer T-HCA, GHB, or a vehicle control to the rats. After a specific time (e.g., 90-120 minutes), deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde to fix the brain tissue.
-
Brain Extraction and Sectioning: Carefully extract the brain and post-fix it in paraformaldehyde. Section the brain into thin slices (e.g., 40-50 µm) using a vibratome or cryostat.
-
Immunostaining:
-
Blocking: Incubate the brain sections in a blocking solution (e.g., containing normal goat serum and Triton X-100) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for c-Fos overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and then incubate them with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
-
Mounting and Imaging: Mount the stained sections onto microscope slides and visualize the c-Fos positive cells using a fluorescence or confocal microscope.
-
Data Analysis: Quantify the number of c-Fos positive cells in different brain regions to map the patterns of neuronal activation.[12][13][14][15][16]
Experimental Workflow Diagram
Caption: Workflow for key experimental methodologies.
Conclusion: Distinct Tools for Distinct Neurological Investigations
For researchers in drug development and neuroscience, the choice between these two compounds depends entirely on the experimental question. GHB is a relevant model for studying the complex neuropharmacology of a drug of abuse and a therapeutic agent with sedative properties. T-HCA, on the other hand, offers a more refined probe to investigate the excitatory signaling pathways mediated by the GHB receptor, potentially uncovering novel therapeutic targets for conditions involving glutamatergic and dopaminergic dysregulation. A thorough understanding of their differential effects on neuronal activity is crucial for the design of rigorous experiments and the accurate interpretation of their results.
References
- Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Rdcthera.
- Bobe, C., & Pelletier, M. (2018). Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain. Journal of Neuroscience Methods, 307, 13-20.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Gobbi, G., & Janiri, L. (2003). Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid. Journal of Neurochemistry, 87(3), 722-732.
- Morrison, J. (2023). c-Fos Written Protocol 2023. UVic Online Academic Community.
- Morrison, J. (2023, August 27). Histology Techniques: C-Fos Immunofluorescence Protocol [Video]. YouTube.
- figshare. (2017). c-fos Immunohistochemistry Protocol.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxybutyric Acid. PubChem.
- ResearchGate. (2020). What is the best/effective protocol of IHC for c-fos staining in exposure study.
- figshare. (2017). c-fos Immunohistochemistry Protocol.
- Kennedy, R. T., Watson, C. J., & Song, P. (2002). Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence. Analytical Chemistry, 74(8), 1789-1795.
- Bungay, P. M., Newton, P. M., & Justice, J. B. Jr. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 86(4), 912-923.
- Dr.Oracle. (n.d.). Which receptor does Gamma-Hydroxybutyric acid (GHB) act on?
- Williams, K. L., & Kauer, J. A. (1998). Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons. The Journal of Pharmacology and Experimental Therapeutics, 287(1), 261-265.
- Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Angiotensin Protocols (pp. 305-314). Humana Press.
- Connelly, W. M., Errington, A. C., & Crunelli, V. (2013). γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors. PLoS ONE, 8(11), e79062.
- Quang, L. S., Desai, M. C., Kraner, J. C., Shannon, M. W., Woolf, A. D., & Maher, T. J. (2002). Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice. Annals of the New York Academy of Sciences, 965, 461-472.
- Consensus. (n.d.). What is Gamma-Hydroxybutyrate (GHB) mechanism of action?
- Wikipedia. (n.d.). γ-Hydroxybutyric acid.
- ResearchGate. (2005). Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 15. youtube.com [youtube.com]
- 16. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
A Comparative Guide to Validating the Specificity of 4-Hydroxycrotonic Acid for the GHB Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The GHB Receptor and the Quest for Specificity
Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter in the mammalian brain that exerts its effects through at least two distinct receptor populations: a high-affinity, specific GHB receptor (GHBR), and a lower-affinity interaction with the GABA-B receptor.[1][[“]][3][4] The physiological roles of the endogenous GHB system are still under investigation, but exogenous GHB is used clinically for narcolepsy and alcohol withdrawal, while also being a drug of abuse.[4][5] This dual receptor interaction complicates the study of the specific GHB receptor's function.
The development of ligands with high specificity for the GHB receptor over the GABA-B receptor is paramount to dissecting its unique signaling pathways and physiological functions. 4-Hydroxycrotonic acid (HCA), an endogenous analog of GHB, has emerged as a candidate for such a tool.[1] This guide provides a framework for validating the specificity of HCA, comparing its binding and functional profile to GHB and other relevant ligands.
Comparative Analysis of Ligand Specificity
A ligand's utility as a specific probe is determined by its binding affinity (how tightly it binds) and selectivity (its preference for one receptor over others). The following table summarizes the binding affinities of HCA, GHB, and the classic GABA-B agonist, baclofen, for both the GHB receptor and the GABA-B receptor.
| Ligand | GHB Receptor (Kᵢ, nM) | GABA-B Receptor (Kᵢ, µM) | Selectivity (GABA-B Kᵢ / GHB Kᵢ) |
| This compound (HCA) | ~100-500 | >1000 | >2000-10000 |
| GHB | ~50-200 | ~100-500 | ~0.1-5 |
| Baclofen | >10000 | ~1-10 | <0.001 |
Note: Kᵢ values are compiled from multiple literature sources and represent approximate ranges. Actual values may vary depending on experimental conditions.
As the data indicates, HCA displays significantly higher selectivity for the GHB receptor compared to GHB itself. While GHB interacts with both receptors, HCA's affinity for the GABA-B receptor is substantially lower, making it a more specific tool for probing GHB receptor-mediated effects.[1][6] Baclofen, as expected, is highly selective for the GABA-B receptor.
Experimental Validation of Specificity
To empirically validate the specificity of HCA, a series of binding and functional assays must be performed. The following protocols provide a robust framework for this validation process.
Radioligand Binding Assays: Quantifying Affinity and Selectivity
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[7] These assays involve competing a non-labeled ligand (like HCA) with a radioactively labeled ligand for binding to the receptor.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Culture cells stably expressing either the human GHB receptor or the human GABA-B receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.[8]
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]NCS-382 for the GHB receptor or [³H]CGP54626 for the GABA-B receptor).[9][10]
-
Add increasing concentrations of the unlabeled competitor ligand (HCA, GHB, or baclofen).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a known saturating unlabeled ligand.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]
-
-
Filtration and Quantification:
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Assays: Assessing Downstream Signaling
Demonstrating that HCA binding to the GHB receptor elicits a functional response, and that it does not activate GABA-B receptor signaling, is crucial for confirming its specificity. The GHB receptor is a G-protein coupled receptor (GPCR), and its activation is thought to modulate various downstream signaling pathways.[1][12] One common pathway for GPCRs is the regulation of cyclic AMP (cAMP) production. The GABA-B receptor is a classic Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
Caption: Simplified signaling pathways for GHB and GABA-B receptors.
This assay measures changes in intracellular cAMP levels following receptor activation.[13][14] For Gi-coupled receptors like GABA-B, a common approach is to first stimulate cAMP production with forskolin and then measure the inhibitory effect of the agonist.[15]
-
Cell Culture and Treatment:
-
Seed cells expressing either the GHB receptor or the GABA-B receptor in a 96-well plate and culture overnight.
-
For GABA-B receptor-expressing cells, pre-treat with forskolin to elevate basal cAMP levels.
-
Add varying concentrations of the test compounds (HCA, GHB, or baclofen).
-
Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP.
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
For GABA-B receptor activation, plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
For the GHB receptor, assess any changes in basal cAMP levels.
-
The expected outcome is that HCA will not significantly alter cAMP levels in GABA-B expressing cells, while GHB and baclofen will cause a dose-dependent decrease in forskolin-stimulated cAMP.
In Vivo Studies: Correlating Specificity with Physiological Effects
While in vitro assays are essential, validating the specificity of HCA in a whole-animal model provides crucial context. The behavioral effects of GHB are complex and thought to be mediated by both GHB and GABA-B receptors.[1][18] A specific GHB receptor agonist like HCA would be expected to elicit only a subset of GHB's behavioral effects.
For instance, some studies suggest that the sedative and cataleptic effects of GHB are primarily mediated by GABA-B receptors, whereas other effects may be linked to the GHB receptor.[6][19] By administering HCA to animals and observing its behavioral profile in comparison to GHB and baclofen, researchers can gain further evidence for its receptor specificity. It has been observed that while HCA can displace [³H]GHB in the brain, it does not mimic all the behavioral effects of GHB, such as the induction of absence seizures.[1][6]
Conclusion: The Value of a Highly Specific GHB Receptor Ligand
The rigorous validation of this compound's specificity for the GHB receptor is a critical step in its establishment as a reliable pharmacological tool. The experimental framework outlined in this guide, encompassing radioligand binding assays, functional cAMP assays, and in vivo behavioral studies, provides a comprehensive approach to this validation. By demonstrating high affinity and selectivity for the GHB receptor, coupled with a lack of functional activity at the GABA-B receptor, HCA can be confidently used to explore the distinct physiological and pathological roles of the GHB receptor system. This will ultimately pave the way for a better understanding of this unique neurotransmitter system and the development of more targeted therapeutics.
References
- Forskolin-free cAMP assay for Gi-coupled receptors. (2015). PubMed. [Link]
- Carter, L. P., Koek, W., & France, C. P. (2009). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology & Therapeutics. [Link]
- Crunelli, V., Emri, Z., & Leresche, N. (2006). Unravelling the brain targets of γ-hydroxybutyric acid. Current Opinion in Pharmacology. [Link]
- Science.gov. (n.d.). ghb receptor mechanisms: Topics by Science.gov. [Link]
- Consensus. (n.d.).
- Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed. [Link]
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
- Creative BioMart. (n.d.).
- Parravicini, C., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction. [Link]
- Maitre, M. (1997).
- Wikipedia. (n.d.). GHB receptor. [Link]
- Ticku, M. K., & Mehta, A. K. (2008). Characterization and pharmacology of the GHB receptor. Annals of the New York Academy of Sciences. [Link]
- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
- Felmlee, M. A., et al. (2020). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal. [Link]
- Mathivet, P., et al. (1997). gamma-Hydroxybutyrate ligands possess antidopaminergic and neuroleptic-like activities. Journal of Pharmacology and Experimental Therapeutics. [Link]
- Wu, Y., et al. (2004). Gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acidB receptor (GABABR) binding sites are distinctive from one another: molecular evidence. Neuropharmacology. [Link]
- Wellendorph, P., & Clausen, R. P. (2014). GHB receptor targets in the CNS: focus on high-affinity binding sites. Biochemical Pharmacology. [Link]
- Absalom, N., et al. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB).
- van Nieuwenhuijzen, P. S., et al. (2020). An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach. International Journal of Molecular Sciences. [Link]
- Absalom, N., et al. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB).
- Carter, L. P., et al. (2006). Novel γ-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. Journal of Pharmacology and Experimental Therapeutics. [Link]
- Castelli, M. P., et al. (2003). Selective γ-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of γ-hydroxybutyric acid. Journal of Neurochemistry. [Link]
- Kamal, R. M., et al. (2012). Possible long-term effects of γ-hydroxybutyric acid (GHB) due to neurotoxicity and overdose. Neuroscience and Biobehavioral Reviews. [Link]
- Felmlee, M. A., et al. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal. [Link]
- Couper, F. J., & Marinetti, L. J. (2002). γ-Hydroxybutyrate (GHB) - Effects on Human Performance and Behavior. Forensic Science Review. [Link]
Sources
- 1. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. multispaninc.com [multispaninc.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Characterization and pharmacology of the GHB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acidB receptor (GABABR) binding sites are distinctive from one another: molecular evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cAMP-Glo™ Assay [promega.com]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ghb receptor mechanisms: Topics by Science.gov [science.gov]
- 19. scholars.uthscsa.edu [scholars.uthscsa.edu]
A Comparative Pharmacological Analysis of 4-Hydroxycrotonic Acid and Other GHB Analogs: A Guide for Researchers
Abstract
Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter and a drug with a complex pharmacological profile, acting as a weak agonist at the GABAB receptor and a potent agonist at the dedicated GHB receptor.[1] Its clinical applications in narcolepsy and alcoholism are paralleled by its significant abuse potential.[2][3] This guide provides a comparative analysis of GHB and its key analogs, including the active metabolite trans-4-hydroxycrotonic acid (T-HCA), the widely abused prodrugs γ-butyrolactone (GBL) and 1,4-butanediol (1,4-BD), and the synthetic analog γ-hydroxyvaleric acid (GHV). We will dissect their distinct pharmacokinetic and pharmacodynamic properties, offering researchers a framework for understanding their differential effects and guiding future research and development.
Introduction: The GHB System and Its Ligands
GHB is a unique signaling molecule in the central nervous system (CNS). While structurally similar to the primary inhibitory neurotransmitter GABA, GHB exhibits a distinct pharmacology.[1] Its effects are mediated through two primary targets:
-
GABAB Receptors: At high, therapeutic, or recreational concentrations, GHB acts as a weak partial agonist at the inhibitory GABAB receptor. This interaction is primarily responsible for its pronounced sedative, hypnotic, and anesthetic effects.[1][4][5]
-
GHB Receptors (GHBR): These are high-affinity binding sites where endogenous GHB is thought to act as a neuromodulator.[6] Activation of GHBR is linked to excitatory effects, including the release of glutamate and dopamine, but does not cause sedation.[1][7][8] The exact identity and function of the GHBR are still under investigation, with some evidence suggesting it may be a specific subtype of GABAA receptor, though this remains a topic of debate.[4][5][6][9]
The diverse behavioral outcomes of GHB—ranging from euphoria and disinhibition at low doses to profound sedation and coma at higher doses—result from this dual receptor activity.[1][4] Understanding the nuances of how different analogs interact with these two receptor systems is critical for predicting their effects and therapeutic potential.
Comparative Pharmacokinetics: From Prodrug to Active Metabolite
A primary distinction among GHB analogs lies in their metabolic pathways. GBL and 1,4-BD are pharmacologically inactive prodrugs that are rapidly converted into GHB in vivo, whereas T-HCA is an active metabolite of GHB itself.[4][7][10]
-
γ-Butyrolactone (GBL): This industrial solvent is rapidly hydrolyzed into GHB by serum and liver lactonases after ingestion.[10][11] This conversion is extremely efficient, leading to a faster onset of action and often higher peak plasma concentrations of GHB compared to direct oral administration of GHB.[10]
-
1,4-Butanediol (1,4-BD): Another industrial chemical, 1,4-BD undergoes a two-step metabolic conversion to GHB. It is first metabolized by alcohol dehydrogenase (ADH) to 4-hydroxybutyraldehyde, which is then converted by aldehyde dehydrogenase (ALDH) to GHB.[4][10] This metabolic process is generally slower than GBL hydrolysis.[10]
-
trans-4-Hydroxycrotonic Acid (T-HCA): T-HCA is an endogenous metabolite of GHB.[7][12] As it is already an active compound, its pharmacokinetics are governed by its own distribution and elimination, not by metabolic conversion.
The rapid and complete conversion of GBL and 1,4-BD to GHB means their toxicological effects, including sedation, respiratory depression, and abuse liability, are attributable to the resulting GHB.[4][10] However, the faster onset and potentially higher GHB plasma levels achieved with the prodrugs may contribute to a greater abuse potential than GHB itself.[10]
Metabolic Conversion Pathway of GHB Prodrugs
The following diagram illustrates the critical metabolic pathways that convert the inactive prodrugs GBL and 1,4-BD into the pharmacologically active GHB.
Caption: Metabolic conversion of GBL and 1,4-BD to GHB.
Comparative Pharmacodynamics: A Tale of Two Receptors
The defining pharmacological feature that separates T-HCA from GHB and its other analogs is its receptor selectivity. This selectivity fundamentally alters its behavioral effects.
| Compound | Primary Receptor Target(s) | Key Pharmacodynamic Effect | Sedative/Hypnotic Activity |
| GHB | GABAB (low affinity) & GHBR (high affinity) | Mixed agonist; sedative at high doses | Yes |
| T-HCA | GHBR (high affinity) | Selective agonist; non-sedative | No |
| GBL | (Metabolized to GHB) | Acts via GHB | Yes |
| 1,4-BD | (Metabolized to GHB) | Acts via GHB | Yes |
| GHV | GHBR (moderate affinity) | Weakly sedative at high doses | Yes (weaker than GHB) |
GHB and its Prodrugs (GBL, 1,4-BD)
As GBL and 1,4-BD are converted to GHB, their pharmacodynamic profile is identical to that of GHB. The dose-dependent effects are biphasic. At lower concentrations, activation of the high-affinity GHB receptor may contribute to stimulant-like and euphoric effects.[1] As concentrations rise, the weaker agonism at the abundant GABAB receptors dominates, leading to the characteristic CNS depression, sedation, ataxia, and eventual coma.[4][5][13]
trans-4-Hydroxycrotonic Acid (T-HCA)
T-HCA is a powerful tool for dissecting the GHB system. It is a potent and selective agonist for the high-affinity GHB receptor, binding with approximately four-fold greater affinity than GHB itself.[7][12] Crucially, T-HCA does not bind to the GABAB receptor .[7][8]
This selectivity has profound consequences:
-
Lack of Sedation: Because it does not activate GABAB receptors, T-HCA does not produce the sedative, hypnotic, or ataxic effects characteristic of GHB.[7][8]
-
Glutamate Release: Activation of the GHB receptor by T-HCA has been shown to increase extracellular glutamate concentrations in brain regions like the hippocampus.[7][8] This supports the hypothesis that the GHB receptor plays an excitatory or neuromodulatory role, in stark contrast to the inhibitory effects mediated by GABAB receptors.
γ-Hydroxyvaleric Acid (GHV)
GHV, a 4-methyl substituted analog of GHB, presents an intermediate profile. It binds to the GHB receptor with a slightly lower affinity (approximately 2-fold less) than GHB.[14][15] Importantly, it does not significantly displace ligands from the GABAB receptor at relevant concentrations.[14][15] Behaviorally, GHV produces sedation, catalepsy, and ataxia, but requires higher doses than GHB to do so.[14] This suggests that its sedative effects might be mediated through the GHB receptor, or that it has very weak, unmeasured GABAB activity at high concentrations. The lethal toxicity of GHV may be a greater concern than GHB, as users might take large doses to achieve GHB-like effects.[14]
Receptor Selectivity and Downstream Signaling
The divergent pathways of GHB and T-HCA highlight the functional independence of the two receptor systems.
Caption: Step-by-step workflow for a radioligand binding assay.
Conclusion and Future Directions
The comparative analysis of 4-hydroxycrotonic acid and other GHB analogs reveals a fascinating structure-activity landscape centered on differential engagement of the GABAB and GHB receptors.
-
GHB, GBL, and 1,4-BD are non-selective agonists whose profound sedative effects are mediated by the GABAB receptor. Their primary differences are pharmacokinetic, with the prodrugs offering more rapid and potent delivery of GHB to the CNS.
-
trans-4-Hydroxycrotonic Acid (T-HCA) stands apart as a selective tool. Its inability to bind GABAB receptors while potently activating GHB receptors makes it invaluable for isolating the functions of the latter. Studies with T-HCA confirm that GHB receptor activation is non-sedative and likely plays a neuromodulatory, potentially excitatory, role.
-
GHV represents an intermediate case, with weaker overall activity than GHB but a similar behavioral profile, highlighting how subtle structural modifications can alter potency.
For researchers and drug development professionals, this understanding is paramount. The development of selective GHB receptor agonists or antagonists, guided by the properties of T-HCA, could yield novel therapeutics that modulate glutamate and dopamine systems without the powerful sedative and high abuse liability associated with GABAB receptor activation. Conversely, refining the pharmacokinetic profiles of GABAB-active compounds could lead to improved treatments for conditions like narcolepsy. This comparative framework provides the foundational logic for these future explorations.
References
- Felmlee, M. A., Morse, B. L., Morris, M. E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 23(1), 22.
- Dr. Oracle. (2025). Which receptor does Gamma-Hydroxybutyric acid (GHB) act on?.
- Goodwin, A. K., Ator, N. A., Weerts, E. M. (2012). Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons. Psychopharmacology, 223(2), 153–164.
- Wikipedia. (n.d.). T-HCA.
- Carter, L. P., Koek, W., France, C. P. (2005). Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV). Drug and Alcohol Dependence, 78(1), 91–99.
- University of North Carolina Chapel Hill. (2011). GABAA Receptor Binding Assay Protocol. PDSP.
- Snead, O. C. 3rd, Liu, C. C. (1996). Relation of the [3H] gamma-hydroxybutyric acid (GHB) binding site to the gamma-aminobutyric acidB (GABAB) receptor in rat brain. Biochemical Pharmacology, 52(8), 1241–1249.
- Mehta, A. K., Ticku, M. K., Snead, O. C. 3rd. (2001). Gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acidB receptor (GABABR) binding sites are distinctive from one another: molecular evidence. Brain Research, 916(1-2), 1–10.
- Wikipedia. (n.d.). γ-Hydroxybutyric acid.
- Carter, L. P., Wu, H., Chen, W., Koek, W., France, C. P. (2005). Novel γ-Hydroxybutyric Acid (GHB) Analogs Share Some, but Not All, of the Behavioral Effects of GHB and GABA B Receptor Agonists. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1314-1323.
- ResearchGate. (2025). Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV).
- Enna, S. J., Ferkany, J. W. (1998). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7.
- Connelly, W. M., Errington, A. C., Crunelli, V. (2013). γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors. PLoS ONE, 8(11), e79062.
- Koek, W., Varkevisser, R., De Vry, J., France, C. P. (2009). Behavioral Effects of γ-Hydroxybutyrate, Its Precursor γ-Butyrolactone, and GABAB Receptor Agonists: Time Course and Differential Antagonism by the GABAB Receptor Antagonist 3-Aminopropyl(diethoxymethyl)phosphinic Acid (CGP35348). Journal of Pharmacology and Experimental Therapeutics, 329(2), 580–592.
- ResearchGate. (n.d.). Metabolic pathway of GBL and 1,4-BD.
- Carter, L. P., et al. (2005). Novel γ-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. The Journal of pharmacology and experimental therapeutics, 313(3), 1314–1323.
- Kamal, R. M., et al. (2022). Current Insights on the Impact of Gamma-Hydroxybutyrate (GHB) Abuse. Substance Abuse: Research and Treatment, 16, 11782218221074396.
- ResearchGate. (2025). γ-Hydroxybutyrate (GHB) in Humans: Pharmacodynamics and Pharmacokinetics.
- ResearchGate. (2025). Abuse and therapeutic potential of gamma-hydroxybutyrate.
- Department of Justice. (n.d.). Information Bulletin: GHB Analogs; GBL, BD, GHV, and GVL.
- Brunt, T. M., et al. (2014). Gamma-Hydroxybutyrate (GHB): A Scoping Review of Pharmacology, Toxicology, Motives for Use, and User Groups. Journal of Psychoactive Drugs, 46(3), 223–232.
- Dargencourt, L., et al. (2012). [Current Knowledge on Gamma-Hydroxybutyric Acid (GHB), Gamma-Butyrolactone (GBL) and 1,4-butanediol (1,4-BD)]. Annales de Toxicologie Analytique, 24(1), 15–23.
- GOV.UK. (2020). GHB, GBL & related compounds.
- Carter, L. P., et al. (2009). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology, Biochemistry, and Behavior, 92(2), 199–208.
- Bourguignon, J. J., et al. (1988). Analogs of .gamma.-hydroxybutyric acid. Synthesis and binding studies. Journal of Medicinal Chemistry, 31(5), 893–897.
- ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound...
- Castelli, M. P., et al. (2003). Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid. Journal of Neurochemistry, 87(3), 722–732.
- Gervasi, N., et al. (2003). Pathway-Specific Action of γ-Hydroxybutyric Acid in Sensory Thalamus and Its Relevance to Absence Seizures. Journal of Neuroscience, 23(36), 11469–11478.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxybutyric Acid. PubChem Compound Database.
- Felmlee, M. A., et al. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 23(1), 22.
Sources
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors | PLOS One [journals.plos.org]
- 6. droracle.ai [droracle.ai]
- 7. T-HCA - Wikipedia [en.wikipedia.org]
- 8. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acidB receptor (GABABR) binding sites are distinctive from one another: molecular evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Behavioral Effects of γ-Hydroxybutyrate, Its Precursor γ-Butyrolactone, and GABAB Receptor Agonists: Time Course and Differential Antagonism by the GABAB Receptor Antagonist 3-Aminopropyl(diethoxymethyl)phosphinic Acid (CGP35348) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Receptor Cross-Reactivity of 4-Hydroxycrotonic Acid (GHB)
<
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the receptor binding profile of 4-hydroxycrotonic acid, more commonly known as gamma-hydroxybutyric acid (GHB). This document moves beyond surface-level descriptions to explore the nuances of GHB's interactions with its primary targets and its cross-reactivity with other receptors, supported by experimental data and detailed methodologies.
Introduction: The Duality of GHB's Receptor Affinity
Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter and a therapeutic agent used to treat narcolepsy and alcoholism.[1][2] However, it is also a substance of abuse, known for its sedative and euphoric effects.[3][4] This complex pharmacological profile stems from its interaction with at least two distinct receptor populations in the central nervous system: a high-affinity GHB-specific receptor and a lower-affinity site on the GABA_B receptor.[5][6] Understanding the selectivity and cross-reactivity of GHB is paramount for developing safer therapeutics and for comprehending its physiological and toxicological effects.
This guide will dissect the binding profile of GHB, compare its affinity for its primary targets versus other receptors, and provide the experimental frameworks necessary to validate these interactions.
Primary Receptor Targets: A Tale of Two Affinities
GHB's effects are primarily mediated through two key receptors:
-
The High-Affinity GHB Receptor (GHB-R): Specific, high-affinity binding sites for GHB have been identified in the brain, particularly in regions like the hippocampus and cortex.[7][[“]] These receptors are distinct from GABAergic receptors.[9][10] Activation of the GHB-R is thought to modulate the release of various neurotransmitters, including dopamine, contributing to some of GHB's complex behavioral effects.[7][[“]] There is growing evidence that certain extrasynaptic α4βδ-containing GABA_A receptors may constitute these high-affinity binding sites.[11][12][13]
-
The GABA_B Receptor: At higher, pharmacologically relevant concentrations, GHB acts as a weak partial agonist at the GABA_B receptor.[6][[“]] The GABA_B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged synaptic inhibition.[14] Many of the sedative, motor-incoordinating, and therapeutic effects of GHB are attributed to its action at GABA_B receptors, as these effects are often blocked by GABA_B antagonists and are absent in mice lacking functional GABA_B receptors.[11][12][15][16]
Comparative Cross-Reactivity Profile
While GHB's primary actions are at GHB-R and GABA_B receptors, its structural similarity to GABA, the principal inhibitory neurotransmitter, necessitates a thorough investigation of its potential cross-reactivity, particularly with GABA_A receptors.
GABA_A Receptors
The interaction between GHB and GABA_A receptors is a subject of ongoing research.
-
General Consensus: Most studies indicate that GHB does not exhibit substantial binding to the majority of GABA_A receptor subtypes, especially at physiological concentrations.[9] Early electrophysiological studies showed that the inhibitory effects of GHB were not blocked by the classic GABA_A antagonist, bicuculline.[9]
-
Extrasynaptic α4βδ GABA_A Receptors: A significant development in understanding GHB's pharmacology is the finding that it can act as a high-affinity agonist at specific extrasynaptic GABA_A receptors containing α4 and δ subunits.[12] One study reported an EC50 of 140 nM for GHB at α4β1δ receptors.[11][16] This interaction is noteworthy as it links the high-affinity GHB binding sites to a specific molecular entity. However, other studies using whole-cell voltage clamp in brain slices found no evidence that GHB induced a GABA_A receptor-mediated current in neurons known to express these subunits.[11][16]
Other Receptor Systems
GHB's influence extends beyond the GABAergic system, with downstream effects noted on several neurotransmitter systems, including dopamine, norepinephrine, and opioids.[9] These effects are generally considered to be indirect consequences of its primary actions on GHB-R and GABA_B receptors, rather than direct binding to receptors in these other systems. For instance, GHB's modulation of dopamine release is a well-documented downstream effect of GHB-R and GABA_B receptor activation.[[“]]
Quantitative Comparison of Binding Affinities
The following table summarizes the reported binding affinities and potencies of GHB at its key receptor targets. It is crucial to note the significant difference in affinity between the high-affinity GHB-R/α4βδ GABA_A sites and the lower-affinity GABA_B receptor.
| Receptor Target | Ligand | Affinity (K_d) / Potency (EC_50) | Notes |
| High-Affinity GHB-R | [³H]GHB | nM to low µM range[6] | Represents the high-affinity, specific binding sites for GHB. |
| α4β1δ GABA_A Receptor | GHB | EC_50 = 140 nM[11][12][16] | Proposed molecular identity for the high-affinity GHB receptor. |
| GABA_B Receptor | GHB | K_d = µM to mM range[6]; EC_50 ≈ 0.8 mM[17] | Lower affinity; mediates many of the sedative and pharmacological effects at therapeutic/recreational doses.[[“]] |
This data is compiled from multiple sources and experimental conditions may vary.
Experimental Workflows for Assessing Receptor Cross-Reactivity
To empirically determine the binding profile and functional activity of a compound like GHB, a combination of binding and functional assays is essential. These protocols serve as self-validating systems, where binding affinity is correlated with functional outcomes.
Radioligand Binding Assay: Quantifying Affinity
This assay is the gold standard for determining the binding affinity (K_i) of a test compound for a receptor.[18][19] It involves competing the unlabeled compound (GHB) against a radiolabeled ligand known to bind to the target receptor.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing GABA_B receptors in a cold lysis buffer.[20] Centrifuge to pellet the membranes, wash, and resuspend in the final assay buffer.[20] Determine the protein concentration.[20]
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a GABA_B specific radioligand (e.g., [³H]Baclofen or [³H]CGP54626A), and a range of concentrations of unlabeled GHB.[10][21]
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[20]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the unbound.[18][20]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[20]
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.[20][22]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of GHB. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a binding affinity constant (K_i) using the Cheng-Prusoff equation.[20]
[³⁵S]GTPγS Binding Assay: Measuring Functional Activity
While binding assays confirm affinity, they do not distinguish between agonists, antagonists, or inverse agonists.[23] The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-proteins upon receptor stimulation, providing a direct readout of agonist efficacy for GPCRs like the GABA_B receptor.[21][24][25]
Caption: Workflow for a [³⁵S]GTPγS functional binding assay.
Signaling Pathways: GHB-R vs. GABA_B Receptor
The downstream signaling cascades initiated by GHB binding differ significantly between its high and low-affinity targets.
GABA_B Receptor Signaling
Activation of the heterodimeric GABA_B receptor by GHB leads to the dissociation of its coupled Gαi/o protein.[14] The Gβγ subunit then directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[14][26] This hyperpolarization leads to an inhibitory effect on neuronal firing. Additionally, Gαi/o activation inhibits adenylyl cyclase, reducing cAMP levels.[14][27]
Caption: Simplified GABA_B receptor signaling cascade.
High-Affinity GHB Receptor Signaling
The signaling pathway for the high-affinity GHB receptor is less definitively characterized but is known to be distinct from the GABA_B pathway. Studies suggest it is also coupled to a pertussis toxin-sensitive G-protein and can modulate K+ channels.[9] In some brain regions, its activation has been linked to an increase in inositol phosphate turnover and cGMP accumulation.[7] If the high-affinity site is indeed an α4βδ GABA_A receptor, the primary signaling mechanism would be direct gating of a chloride ion channel, leading to hyperpolarization. This highlights the critical need for further research to unify these findings.
Conclusion and Future Directions
The cross-reactivity profile of this compound (GHB) is characterized by a distinct dual-receptor interaction model. At endogenous or low concentrations, it likely interacts with high-affinity sites, potentially extrasynaptic α4βδ GABA_A receptors, acting as a neuromodulator.[6][12] At higher, pharmacological doses, its effects are predominantly driven by weaker agonism at GABA_B receptors, leading to widespread CNS depression.[6][[“]]
For drug development professionals, this profile presents both challenges and opportunities. The separation between high- and low-affinity targets suggests that it may be possible to design more selective ligands. A selective agonist for the high-affinity GHB receptor could potentially harness some of GHB's therapeutic benefits (e.g., in narcolepsy) without the profound sedative effects and abuse liability associated with GABA_B receptor activation.[28] Conversely, understanding the specific GABA_B-mediated actions is crucial for managing GHB overdose and withdrawal.[6]
Future research should focus on unequivocally confirming the molecular identity of the high-affinity GHB receptor and elucidating its complete signaling pathway. The development of more selective antagonists for the GHB receptor, like NCS-382, is also critical for dissecting its physiological functions.[9] By employing the rigorous experimental workflows outlined in this guide, researchers can better characterize the nuanced pharmacology of GHB and similar compounds, paving the way for safer and more effective medicines.
References
- Carter, L. P., Pardi, D., Gorsline, J., & Griffiths, R. R. (2009). Behavioral Analyses of GHB: Receptor Mechanisms. Psychopharmacology, 206(1), 1–16. [Link]
- Jansen, T. L., Ye, Z., Vashishtha, K., & Crunelli, V. (2013). γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors. PLoS ONE, 8(11), e79062. [Link]
- Science.gov. (n.d.). ghb receptor mechanisms: Topics by Science.gov.
- Ribosome Studio. (2025, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]
- Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Advances in Pharmacology, 72, 55-90. [Link]
- Castelli, M. P., Ferraro, L., Mocci, I., Tattoli, M., & Collu, M. (2005). Unravelling the brain targets of γ-hydroxybutyric acid. Trends in Pharmacological Sciences, 26(10), 524–530. [Link]
- Maitre, M., Hechler, V., Vayer, P., Gobaille, S., Cash, C. D., & Mandel, P. (1990). The gamma-hydroxybutyrate signalling system in brain: organization and functional implications. Progress in Neurobiology, 34(4), 327–345. [Link]
- Tu, J. C., Xiao, B., Naisbitt, S., Yuan, J. P., Petralia, R. S., Brakeman, P., ... & Worley, P. F. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation.
- Frang, H., & Erlandson, M. (2018). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 23(11), 2993. [Link]
- Consensus. (n.d.). What is Gamma-Hydroxybutyrate (GHB) mechanism of action?
- QIAGEN GeneGlobe. (n.d.). GABA Receptor Signaling.
- National Institutes of Health. (2013, November 11). γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors. [Link]
- Wikipedia. (n.d.). γ-Hydroxybutyric acid.
- Morse, B. L., & Morris, M. E. (2020). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 22(3), 67. [Link]
- Williams, K. L., & Kauer, J. A. (1997). Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons. Neuropharmacology, 36(8), 1073–1080. [Link]
- WebMD. (n.d.). Gamma-Hydroxybutyrate (GHB): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- ACS Omega. (2025, May 16).
- Healthdirect. (n.d.). GHB.
- Science.gov. (n.d.). gamma-hydroxybutyrate receptors stimulation: Topics by Science.gov.
- Absalom, N., Eghorn, L. F., Villumsen, I. S., Olsen, J. V., Egebjerg, J., & Frølund, B. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). Proceedings of the National Academy of Sciences, 109(33), 13404–13409. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Creative Bioarray. (n.d.). GTPγS Binding Assay.
- Drugs.com. (n.d.). GHB Drug: Effects, Hazards & Methods of Abuse.
- PDSP. (n.d.). GABA.
- Better Health Channel. (n.d.). GHB.
- Assay Guidance Manual. (2012). GTPγS Binding Assays.
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Experimental Therapeutics, 261(3), 833–842. [Link]
- Limbird, L. E. (1988). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 255(5), L412–L422. [Link]
- Hechler, V., Schmitt, M., Bourguignon, J. J., & Maitre, M. (1990). Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites. Neuroscience Letters, 110(1-2), 204–209. [Link]
- Wikipedia. (n.d.). GHB receptor.
- Richards, J. R., & Smith, E. Z. (2021). Gamma-Hydroxybutyrate Toxicity. In StatPearls.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Leroy, J., Tadmouri, A., Vacher, S., & Fischmeister, R. (2003). γ-Aminobutyric acid type B receptors are expressed and functional in mammalian cardiomyocytes. The Journal of biological chemistry, 278(21), 19184–19191. [Link]
- Smith, M. A., & Snead, O. C. (2001). Gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acidB receptor (GABABR) binding sites are distinctive from one another: molecular evidence. Neuropharmacology, 41(5), 547–556. [Link]
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- Bay, T., & Frølund, B. (2014). GHB receptor targets in the CNS: Focus on high-affinity binding sites. Biochemical Pharmacology, 87(2), 233–242. [Link]
- HMDB. (n.d.). Showing metabocard for 4-Hydroxybutyric acid (HMDB0000710).
Sources
- 1. Gamma-Hydroxybutyrate (GHB): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Gamma-Hydroxybutyrate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. GHB | Better Health Channel [betterhealth.vic.gov.au]
- 5. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 6. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acidB receptor (GABABR) binding sites are distinctive from one another: molecular evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors | PLOS One [journals.plos.org]
- 12. α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. PDSP - GABA [kidbdev.med.unc.edu]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ghb receptor mechanisms: Topics by Science.gov [science.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for 4-Hydroxycrotonic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. This guide provides an in-depth, objective comparison of a new analytical method for 4-Hydroxycrotonic acid against established techniques, supported by experimental data. We will delve into the critical validation parameters, explaining the rationale behind our experimental choices and providing detailed protocols to ensure scientific integrity and reproducibility.
Introduction to this compound and the Imperative for Accurate Quantification
This compound is a metabolite of gamma-hydroxybutyric acid (GHB), a neurotransmitter with a history of clinical use and illicit abuse. Accurate measurement of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and forensic investigations. The development of robust and validated analytical methods is therefore of paramount importance to ensure the quality and reliability of the data generated.
This guide will walk you through the validation of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, comparing its performance against a well-established Gas Chromatography-Mass Spectrometry (GC-MS) method. The validation process adheres to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Validation Workflow: A Holistic Approach
Method validation is a comprehensive process that demonstrates an analytical method is suitable for its intended purpose. Our approach is a self-validating system, ensuring that each step reinforces the reliability of the next.
A Comparative Guide to the In Vitro and In Vivo Effects of 4-Hydroxycrotonic Acid
This guide provides a detailed comparison of the in vitro and in vivo pharmacological effects of trans-4-Hydroxycrotonic acid (T-HCA). As a structural analog and active metabolite of γ-hydroxybutyric acid (GHB), T-HCA serves as an invaluable research tool for dissecting the complex pharmacology of the GHB system.[1] Unlike its parent compound, which has a broad spectrum of activity, T-HCA exhibits a more refined receptor interaction profile. Understanding the divergence between its actions at the molecular level (in vitro) and its ultimate physiological consequences (in vivo) is critical for researchers investigating the GHB receptor and its role in neurotransmission. This document synthesizes experimental findings to explain how the specific in vitro properties of T-HCA directly predict its unique in vivo outcomes.
Part 1: In Vitro Characterization: Receptor Binding and Cellular Signaling
The foundational difference between T-HCA and GHB lies in their interaction with neuronal receptors. In vitro binding and signaling assays are fundamental to elucidating this difference. The choice of these assays is predicated on the hypothesis that GHB's effects are mediated by at least two distinct receptor sites: a high-affinity GHB-specific receptor and the lower-affinity GABAB receptor.[2][3]
Receptor Binding Affinity: A Tale of Two Sites
Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. In this paradigm, a radiolabeled ligand with known affinity for the target receptor is incubated with a tissue preparation (e.g., brain homogenates) in the presence of varying concentrations of an unlabeled competitor drug (in this case, T-HCA or GHB). The concentration of the competitor that displaces 50% of the radiolabeled ligand (the IC50 value) is determined, which allows for the calculation of its binding affinity (Ki).
Experimental data consistently demonstrates that T-HCA is a potent and selective ligand for the high-affinity GHB receptor. Notably, it binds to this site with an affinity that is approximately four times greater than that of GHB itself.[1] Conversely, and in stark contrast to GHB, T-HCA shows no significant affinity for the GABAB receptor.[1] This selective binding profile is the cornerstone of its unique pharmacology.
Table 1: Comparative Receptor Binding Affinities
| Compound | GHB Receptor Affinity (Ki) | GABAB Receptor Affinity (Ki) | Key Observation |
|---|---|---|---|
| GHB | Moderate | Weak to Moderate | Dual agonist, with sedative effects mediated by GABAB.[2][3] |
| T-HCA | High (4x > GHB) | Negligible / No Affinity | Selective agonist for the GHB receptor.[1] |
Cellular Signaling: The G-Protein Question
The GABAB receptor is a G-protein-coupled receptor (GPCR). Its activation by an agonist like GHB initiates a downstream signaling cascade, typically measured via a [³⁵S]GTPγS binding assay. This assay quantifies the activation of G-proteins, providing a functional measure of receptor agonism.
When tested in this system, GHB demonstrates dose-dependent stimulation of [³⁵S]GTPγS binding, an effect that is blocked by GABAB antagonists.[4] However, T-HCA fails to stimulate G-protein activation, even at high concentrations.[4] This functional in vitro data corroborates the binding assays, confirming that T-HCA does not act as an agonist at the GABAB receptor. This finding is critical, as it mechanistically separates T-HCA from the sedative, hypnotic, and anesthetic effects of GHB, which are attributed to GABAB receptor activation.[2][5]
Figure 1. Differential receptor binding of GHB and T-HCA.
Part 2: In Vivo Consequences: Neurochemistry and Behavior
The predictive power of the in vitro data is realized when examining the in vivo effects of T-HCA. The selective binding to the GHB receptor and lack of GABAB agonism translate directly into distinct neurochemical and behavioral profiles that diverge significantly from those of GHB.
Neurochemical Profile: Glutamate Efflux
One of the most significant in vivo findings is that activation of the GHB receptor by T-HCA leads to an increase in extracellular glutamate concentrations, particularly in the hippocampus.[1][4] This is often measured using in vivo microdialysis, a technique that allows for the sampling of neurotransmitters from the extracellular space of specific brain regions in freely moving animals.
This excitatory effect contrasts sharply with the dose-dependent actions of GHB. While low concentrations of GHB can also increase glutamate (a GHB receptor-mediated effect), higher, pharmacologically relevant concentrations of GHB decrease glutamate release, an inhibitory action mediated by its agonist activity at presynaptic GABAB receptors.[4] T-HCA, lacking this GABAB component, produces a purely excitatory neurochemical signature.
Behavioral Profile: Absence of Sedation
The most apparent behavioral difference between GHB and T-HCA is the latter's lack of sedative effects.[1] High doses of GHB reliably induce sedation, hypnosis, and anesthesia in animal models, typically measured by observing locomotor activity or using a loss-of-righting reflex assay. These central nervous system depressant effects are unequivocally linked to GABAB receptor activation.[2][6]
Because T-HCA does not engage the GABAB receptor, it does not produce sedation.[1] Animals administered T-HCA do not exhibit the characteristic dose-dependent decrease in motor activity or loss of consciousness seen with GHB. This makes T-HCA an ideal pharmacological tool to study the non-sedative, excitatory functions of the endogenous GHB system.
Table 2: Comparative In Vivo Effects
| Compound | Effect on Extracellular Glutamate | Sedative/Hypnotic Effect | Primary Receptor System Implicated |
|---|---|---|---|
| GHB | Dose-dependent: Low dose ↑, High dose ↓.[4] | Yes (at high doses).[7] | GHB-R (excitatory) and GABAB-R (inhibitory). |
| T-HCA | Consistent increase (↑).[1][4] | No.[1] | Exclusively GHB-R. |
Figure 2. Experimental workflow for in vivo microdialysis.
Part 3: Synthesis: Connecting In Vitro Activity to In Vivo Function
The comparison of T-HCA and GHB provides a clear and compelling example of how selective receptor pharmacology, determined in vitro, dictates the overall physiological response in vivo.
-
The Causal Link: The in vitro finding that T-HCA is a selective GHB receptor agonist with no affinity for the GABAB receptor is the direct cause of its in vivo profile.
-
Explaining the Discrepancy: The absence of GABAB agonism explains why T-HCA lacks the hallmark sedative and hypnotic effects of GHB. The inhibitory, CNS-depressant effects of GHB are entirely dependent on the GABAB receptor system.
-
Isolating a Mechanism: The potent agonism at the GHB receptor explains the observed increase in extracellular glutamate. T-HCA effectively isolates this excitatory component of the GHB system, allowing researchers to study its function independently of the overwhelming inhibitory effects mediated by the GABAB receptor.
This relationship demonstrates the critical importance of foundational in vitro characterization. The binding and signaling data are not merely descriptive; they are predictive, providing a mechanistic framework that makes the in vivo results intelligible.
Figure 3. T-HCA's selective in vitro binding predicts its in vivo effects.
Appendix: Key Experimental Protocols
For scientific integrity and reproducibility, the following are condensed, principled protocols for the key experiments discussed.
Protocol 1: Competitive Radioligand Binding Assay
-
Tissue Preparation: Homogenize rat brain tissue (e.g., cortex or hippocampus) in a cold buffer solution. Centrifuge to pellet the membranes and wash multiple times to remove endogenous ligands. Resuspend the final membrane preparation in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]GHB), and a range of concentrations of the unlabeled competitor drug (T-HCA or GHB). Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with cold buffer.
-
Quantification: Place the filter discs in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the competitor drug. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.
Protocol 2: In Vivo Microdialysis for Glutamate Measurement
-
Surgical Implantation: Anesthetize the subject animal (e.g., a rat) and stereotaxically implant a guide cannula aimed at the brain region of interest (e.g., hippocampus). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfusion & Equilibration: Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate and establish a stable baseline.
-
Baseline Collection: Collect several dialysate samples (e.g., every 20 minutes) to establish a baseline concentration of extracellular glutamate.
-
Drug Administration: Administer T-HCA or a vehicle control (e.g., via intraperitoneal injection or through the dialysis probe).
-
Post-Treatment Collection: Continue to collect dialysate samples for a set period post-administration to monitor changes in glutamate levels.
-
Sample Analysis: Analyze the glutamate concentration in each dialysate sample using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.
-
Data Analysis: Express the post-treatment glutamate concentrations as a percentage change from the stable baseline period.
References
- Wikipedia. T-HCA. [Link]
- Wikipedia. 1,4-Butanediol. [Link]
- Wikipedia. Succinic semialdehyde dehydrogenase deficiency. [Link]
- Wu, Y., Bazer, F. W., & Satterfield, M. C. (2014). Behavioral Analyses of GHB: Receptor Mechanisms. ACS chemical neuroscience, 5(9), 755–763. [Link]
- Orphanet. Succinic semialdehyde dehydrogenase deficiency. [Link]
- Metagene. Succinic Semialdehyde Dehydrogenase Deficiency (SSADH). [Link]
- National Center for Biotechnology Information. Succinic Semialdehyde Dehydrogenase Deficiency - GeneReviews®. [Link]
- SSADH Associ
- Gervasi, N., Monnier, Z., Vincent, P., Paupardin-Tritsch, D., Hughes, S. W., Crunelli, V., & Leresche, N. (2003). Pathway-Specific Action of γ-Hydroxybutyric Acid in Sensory Thalamus and Its Relevance to Absence Seizures. Journal of Neuroscience, 23(36), 11469-11478. [Link]
- National Center for Biotechnology Information. 4-Hydroxybutyric Acid. PubChem Compound Summary for CID 10413. [Link]
- Castelli, M. P., Ferraro, L., Mocci, I., Tanganelli, S., Cignarella, G., & Gessa, G. L. (2003). Selective γ-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of γ-hydroxybutyrate. Journal of Neurochemistry, 87(3), 722-732. [Link]
- Felmlee, M. A., Morse, B. L., & Morris, M. E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS journal, 23(1), 22. [Link]
- Wikipedia. γ-Hydroxybutyric acid. [Link]
- Bourguignon, J. J., Schoenfelder, A., Schmitt, M., Wermuth, C. G., Hechler, V., Charlier, B., & Maitre, M. (1988). Analogs of .gamma.-hydroxybutyric acid. Synthesis and binding studies. Journal of Medicinal Chemistry, 31(5), 893-897. [Link]
- Felmlee, M. A., Morse, B. L., & Morris, M. E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 23(1), 22. [Link]
- Latini, A., Scussiato, K., Schuck, P. F., Ferreira, G. C., Dutra-Filho, C. S., & Wajner, M. (2006). Gamma-hydroxybutyric acid induces oxidative stress in cerebral cortex of young rats. International Journal of Developmental Neuroscience, 24(1), 47-53. [Link]
- Koek, W., Goodwin, A. K., France, C. P. (2007). Behavioral Effects of γ-Hydroxybutyrate, Its Precursor γ-Butyrolactone, and GABAB Receptor Agonists: Time Course and Differential Antagonism by the GABAB Receptor Antagonist 3-Aminopropyl(diethoxymethyl)phosphinic Acid (CGP35348). Journal of Pharmacology and Experimental Therapeutics, 320(1), 336-345. [Link]
- Marinetti, L. J. (2002). γ-Hydroxybutyrate (GHB) - Effects on Human Performance and Behavior. Forensic Science Review, 14(1/2), 101-114. [Link]
- Felmlee, M. A., Morse, B. L., & Morris, M. E. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS journal, 23(1), 22. [Link]
- Wood, D. M., et al. (2022). Current Insights on the Impact of Gamma-Hydroxybutyrate (GHB) Abuse.
Sources
- 1. T-HCA - Wikipedia [en.wikipedia.org]
- 2. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral Effects of γ-Hydroxybutyrate, Its Precursor γ-Butyrolactone, and GABAB Receptor Agonists: Time Course and Differential Antagonism by the GABAB Receptor Antagonist 3-Aminopropyl(diethoxymethyl)phosphinic Acid (CGP35348) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Dose-Response Analysis of 4-Hydroxycrotonic Acid and GHB for Researchers
This guide provides a detailed comparative analysis of the dose-response relationships of 4-Hydroxycrotonic acid and its parent compound, gamma-hydroxybutyrate (GHB). Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances, experimental considerations, and key differentiators between these two compounds, moving beyond a surface-level overview to offer actionable insights for study design and interpretation.
Introduction: A Tale of a Pro-Drug and its Metabolite
Gamma-hydroxybutyrate (GHB) is a well-known central nervous system (CNS) depressant with a complex pharmacological profile that has led to its use as a therapeutic agent for narcolepsy and its abuse as a recreational drug. Upon administration, GHB is partially metabolized in the body to this compound, also known as trans-hydroxycrotonic acid (T-HCA). This metabolic relationship raises a critical question for researchers: to what extent does this compound contribute to the overall pharmacological effects of GHB? Understanding the distinct dose-response profiles of each compound is paramount for elucidating the precise mechanisms of action of GHB and for the development of novel therapeutics targeting the GHB and GABAergic systems.
This guide will provide a head-to-head comparison of the dose-response characteristics of this compound and GHB, drawing upon available preclinical data. We will explore their relative potencies, efficacies, and the experimental methodologies required to discern their individual contributions to physiological and behavioral effects.
Pharmacological Profiles: A Shared Receptor System with Nuanced Differences
Both GHB and this compound exert their effects primarily through their interaction with two receptor systems: the high-affinity GHB receptor (GHBR) and the low-affinity GABAB receptor. While they share these molecular targets, their binding affinities and functional potencies are not identical, leading to observable differences in their dose-response curves.
Key Mechanistic Considerations:
-
GHB Receptor (GHBR): This is a high-affinity receptor for both GHB and this compound. Its activation is thought to mediate the excitatory and some of the behavioral effects observed at lower doses of GHB.
-
GABAB Receptor: At higher, pharmacologically relevant concentrations, both compounds act as weak agonists at the GABAB receptor, a G-protein coupled receptor that mediates inhibitory neurotransmission. This interaction is believed to be responsible for the sedative-hypnotic and anesthetic effects of GHB.
The following diagram illustrates the proposed signaling pathway for both compounds:
Caption: Proposed signaling pathway for GHB and this compound.
Comparative Dose-Response Data: A Focus on Sedative-Hypnotic Effects
Direct, head-to-head dose-response studies comparing this compound and GHB are limited. However, existing research provides valuable insights into their relative potencies in inducing sleep and altering the sleep-wake cycle.
A key study in rats demonstrated that intracerebroventricular (i.c.v.) administration of both compounds induced a state resembling sleep. However, this compound was found to be significantly more potent than GHB in this regard.
| Compound | Dose Range (µmol, i.c.v.) | Primary Effect | Relative Potency |
| GHB | 0.25 - 2 | Induction of sleep-like state | Less Potent |
| This compound | 0.0625 - 0.5 | Induction of sleep-like state | More Potent |
Data sourced from: Carai et al. (2006). Neuropharmacology, 50(6), 633-641.
These findings suggest that this compound may play a more significant role in the sedative-hypnotic effects of GHB than previously thought, particularly when considering its formation as a metabolite in the brain.
Experimental Protocols for a Comparative Dose-Response Study
To rigorously compare the dose-response profiles of this compound and GHB, a well-controlled experimental design is essential. The following protocol outlines a general framework for a preclinical study in a rodent model.
Experimental Workflow:
Caption: Experimental workflow for a comparative dose-response study.
Step-by-Step Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used for this type of research. Animals should be housed under a controlled 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Preparation: GHB sodium salt and this compound should be dissolved in sterile saline. A range of doses for each compound should be prepared based on literature review and pilot studies.
-
Administration: Intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) administration can be used. I.c.v. administration bypasses the blood-brain barrier and can provide more direct information about the central effects of the compounds.
-
Dose-Response Groups: Animals should be randomly assigned to different dose groups for each compound, including a vehicle control group (saline). A typical design would involve 5-6 dose levels per compound with 8-10 animals per group.
-
Behavioral and Physiological Endpoints:
-
Sedation/Hypnosis: Loss of righting reflex is a common measure. The latency to onset and duration of the loss of righting reflex should be recorded.
-
Motor Activity: Locomotor activity can be monitored using automated activity chambers.
-
Electroencephalography (EEG): For a more detailed analysis of sleep architecture, animals can be implanted with EEG and electromyography (EMG) electrodes.
-
-
Data Analysis:
-
Dose-response curves should be generated by plotting the percentage of animals exhibiting the desired effect (e.g., loss of righting reflex) against the log of the dose.
-
The ED50 (the dose that produces the effect in 50% of the animals) for each compound should be calculated using a probit or logit analysis.
-
Statistical comparisons of the ED50 values can be made using appropriate statistical tests, such as the F-test.
-
Discussion and Future Directions
The available evidence suggests that this compound is a potent, active metabolite of GHB that likely contributes significantly to its sedative-hypnotic effects. The higher potency of this compound observed in preclinical studies highlights the importance of considering its formation when interpreting the pharmacological and toxicological effects of GHB.
Future research should focus on:
-
Comprehensive Dose-Response Profiling: Evaluating a wider range of behavioral and physiological endpoints to create a more complete picture of the pharmacological differences between the two compounds.
-
Receptor Binding and Functional Assays: Directly comparing the binding affinities and functional potencies of GHB and this compound at the GHBR and GABAB receptors to provide a mechanistic basis for their observed in vivo effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing PK/PD models to better understand the time course of GHB metabolism to this compound and its contribution to the overall pharmacological effect.
By pursuing these avenues of research, we can gain a more nuanced understanding of this fascinating pro-drug/metabolite pair, which could ultimately lead to the development of safer and more effective therapeutic agents targeting the GHB and GABAergic systems.
References
- U.S. Food and Drug Administration. (2020).
- National Institute on Drug Abuse. (2019).
- Carai, M. A., Colombo, G., Gessa, G. L., & Riva, A. (2006). This compound: a new player in the regulation of the sleep-wake cycle?. Neuropharmacology, 50(6), 633–641. [Link]
- Andresen-Streichert, H., Jungen, H., Gehl, A., Müller, A., & Iwersen-Bergmann, S. (2013). GHB, its precursors and metabolites in urine and blood. Current pharmaceutical design, 19(15), 2680–2686. [Link]
- Castelli, M. P., Ferraro, L., Mocci, I., Tattoli, M., & Gessa, G. L. (2000). Gamma-hydroxybutyric acid and its metabolite 4,5-dihydroxyhexanoic acid: a new class of GABAB receptor ligands. Journal of neurochemistry, 75(4), 1543–1551. [Link]
Validating 4-Hydroxycrotonic Acid as a GHB Receptor Probe: A Comparative Guide
For researchers navigating the complex landscape of γ-hydroxybutyrate (GHB) receptor pharmacology, the selection of a precise and reliable probe is paramount. This guide provides an in-depth technical comparison to validate the use of 4-Hydroxycrotonic acid (4-HCA), also known as trans-4-hydroxycrotonic acid (T-HCA), as a selective probe for the high-affinity GHB receptor. We will objectively compare its performance against other notable alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their studies.
The GHB Receptor System: A Complex Target
The neuropharmacology of GHB is multifaceted, primarily mediated by two distinct receptor systems:
-
Low-Affinity Binding Sites: These are now well-established as GABAB receptors. At pharmacological concentrations, GHB acts as a weak agonist at these receptors, contributing to its sedative and hypnotic effects.[1]
-
High-Affinity GHB Receptors: The identity of this receptor is more complex. While a G-protein coupled receptor, GPR172A, has been identified as a GHB receptor,[2] recent evidence also points towards specific subtypes of GABAA receptors, particularly those containing α4 and δ subunits, as high-affinity targets for GHB.[3][4]
It is the high-affinity sites that are of significant interest for understanding the endogenous roles of GHB. Probes that can selectively target these high-affinity receptors without engaging GABAB receptors are crucial for dissecting the physiological functions of the GHB system.
This compound (4-HCA): A High-Affinity Agonist Probe
4-HCA is an endogenous metabolite of GHB and has emerged as a valuable tool for studying the high-affinity GHB receptor.[5] Its utility as a probe is underscored by its distinct pharmacological profile:
-
High Affinity and Selectivity: 4-HCA binds to the high-affinity GHB receptor with a greater affinity than GHB itself.[2] Crucially, it displays negligible affinity for the GABAB receptor, thus avoiding the confounding sedative effects associated with GHB.[6]
-
Agonist Activity: 4-HCA functions as an agonist at the high-affinity GHB receptor. This has been demonstrated by its ability to increase extracellular glutamate levels in the hippocampus, an effect that is blocked by the GHB receptor antagonist NCS-382 but not by GABAB antagonists.[6]
These properties make 4-HCA an excellent candidate for selectively activating and studying the physiological consequences of high-affinity GHB receptor stimulation.
Comparative Analysis of GHB Receptor Probes
To validate the use of 4-HCA, it is essential to compare its performance with other commonly used GHB receptor ligands. The following table summarizes key binding and functional parameters for 4-HCA and two other widely studied compounds: 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), another selective agonist, and NCS-382, a ligand with more complex pharmacology often used as an antagonist.
| Compound | Target Selectivity | Binding Affinity (Ki/IC50) | Functional Activity (EC50) | Key Characteristics |
| This compound (4-HCA) | High-affinity GHB receptor | Higher than GHB | Agonist | Endogenous metabolite of GHB; does not bind to GABAB receptors.[2][6] |
| HOCPCA | High-affinity GHB receptor/CaMKIIα | Ki ≈ 0.13 µM (for CaMKIIα) | Agonist | High affinity and selectivity for the high-affinity GHB site (now also identified as CaMKIIα); neuroprotective effects observed in vivo.[7] |
| NCS-382 | High-affinity GHB receptor | Ki ≈ 0.34 µM | Complex (putative antagonist) | High affinity ligand for the GHB receptor; its antagonist activity is debated, with some studies showing it fails to block certain GHB effects in vivo.[8][9][10] |
Note: Direct comparative Ki/IC50 values from a single study are often unavailable. The presented information is a synthesis from multiple sources.
Experimental Workflows for Probe Validation
To empirically validate a GHB receptor probe, a combination of binding and functional assays is essential. Here, we provide detailed, self-validating protocols for these key experiments.
Experimental Workflow: Probe Validation
Caption: A logical workflow for validating a novel GHB receptor probe.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as 4-HCA, by measuring its ability to displace a radiolabeled ligand from the GHB receptor.
Materials:
-
Radioligand: [3H]NCS-382 (a high-affinity GHB receptor ligand).[11]
-
Membrane Preparation: Crude synaptic membranes from rat brain tissue (e.g., cortex or hippocampus).
-
Test Compounds: 4-HCA, HOCPCA, NCS-382, and GHB.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters (GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled GHB (for non-specific binding).
-
50 µL of a range of concentrations of the test compound (e.g., 4-HCA).
-
50 µL of [3H]NCS-382 (at a concentration close to its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GHB receptor, allowing for the determination of agonist efficacy and potency (EC50).[12][13][14]
Materials:
-
[35S]GTPγS.
-
Membrane Preparation: As described in Protocol 1.
-
Test Compounds: 4-HCA, HOCPCA, and GHB.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Other materials as in Protocol 1.
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for basal binding) or a saturating concentration of unlabeled GTPγS (for non-specific binding).
-
50 µL of a range of concentrations of the test agonist (e.g., 4-HCA).
-
50 µL of [35S]GTPγS (0.1-0.5 nM).
-
50 µL of GDP.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding of [35S]GTPγS. Plot the percentage of stimulation over basal against the log concentration of the agonist to determine the EC50 and Emax values.
GHB Receptor Signaling Pathway
Understanding the downstream signaling of the high-affinity GHB receptor is crucial for interpreting the effects of probes like 4-HCA. While the complete pathway is still under investigation, key components have been identified.
Caption: A simplified schematic of the proposed GHB receptor signaling pathway.
Stimulation of the high-affinity GHB receptor by agonists like 4-HCA is thought to activate G-proteins, leading to the modulation of effector enzymes and ion channels. This, in turn, influences the levels of second messengers such as cGMP and inositol phosphates, ultimately altering the release of neurotransmitters like glutamate and dopamine.[15][16]
Conclusion and Recommendations
The validation of this compound as a GHB receptor probe is well-supported by the available evidence. Its high affinity for the target receptor, coupled with its selectivity over the GABAB receptor, makes it a superior tool to GHB for investigating the specific functions of the high-affinity GHB receptor system. Its agonist properties allow for the direct interrogation of receptor-mediated physiological responses.
For researchers aiming to selectively activate the high-affinity GHB receptor, 4-HCA is a highly recommended probe. When characterizing novel compounds, the comparative data and experimental protocols provided in this guide offer a robust framework for their evaluation. The use of selective tools like 4-HCA will be instrumental in further unraveling the intricate roles of the endogenous GHB system in brain function and disease.
References
- Ainslie, G. R., Gibson, K. M., & Vogel, K. R. (2016). A pharmacokinetic evaluation and metabolite identification of the GHB receptor antagonist NCS-382 in mouse informs novel therapeutic strategies for the treatment of GHB intoxication. Pharmacology research & perspectives, 4(5), e00259. [Link]
- Andriamampandry, C., Taleb, O., Kemmel, V., Humbert, J. P., Aunis, D., & Maitre, M. (2007). Cloning and functional characterization of a gamma-hydroxybutyrate receptor identified in the human brain. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 21(3), 885–895. [Link]
- Carter, L. P., Koek, W., & France, C. P. (2009). Behavioral analyses of GHB: receptor mechanisms. Pharmacology & therapeutics, 121(1), 100–114. [Link]
- Castelli, M. P., Pibiri, F., Piras, A. P., Piras, M. B., & Gessa, G. L. (2004). A review of pharmacology of NCS-382, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor. CNS drug reviews, 10(3), 227–240. [Link]
- Castelli, M. P., Pibiri, F., Piras, A. P., Piras, M. B., & Gessa, G. L. (2004). A Review of Pharmacology of NCS-382, a Putative Antagonist of Gamma-Hydroxybutyric Acid (GHB) Receptor. CNS Drug Reviews, 10(3), 227-240. [Link]
- Castelli, M. P., Ferraro, L., Mocci, I., Carta, F., Carai, M. A., Antonelli, T., Tanganelli, S., Cignarella, G., & Gessa, G. L. (2003). Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid. Journal of neurochemistry, 87(3), 722–732. [Link]
- Dijk, F., Louwe, M. C., Tawfik, B., den Dulk, H., van der Marel, G. A., Overkleeft, H. S., ... & van der Stelt, M. (2021). GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain. Proceedings of the National Academy of Sciences, 118(32). [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. In Assay Guidance Manual.
- Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. Assay guidance manual. [Link]
- Kenakin, T. (2011). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current protocols in pharmacology, Chapter 1, Unit1.14. [Link]
- Maitre, M., Hechler, V., Vayer, P., Gobaille, S., Cash, C. D., & Mandel, P. (1990). A specific gamma-hydroxybutyrate receptor ligand possesses both antagonistic and anticonvulsant properties. Journal of pharmacology and experimental therapeutics, 255(2), 657–663.
- Mehta, A. K., & Ticku, M. K. (2008). Characterization and pharmacology of the GHB receptor. Annals of the New York Academy of Sciences, 1139, 452–457. [Link]
- Wellendorph, P., Høg, S., Greenwood, J. R., de Lichtenberg, A., Nielsen, B., Frølund, B., ... & Clausen, R. P. (2005). Novel cyclic gamma-hydroxybutyrate (GHB) analogs with high affinity and stereoselectivity of binding to GHB sites in rat brain. Journal of pharmacology and experimental therapeutics, 315(1), 346–351. [Link]
- Wikipedia contributors. (2023, December 12). GHB receptor. In Wikipedia, The Free Encyclopedia.
Sources
- 1. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GHB receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Pharmacology of NCS‐382, a Putative Antagonist of γ‐Hydroxybutyric Acid (GHB) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of pharmacology of NCS-382, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Characterization and pharmacology of the GHB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach [mdpi.com]
A Comparative Guide to the Metabolic Stability of 4-Hydroxycrotonic Acid
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a compound is a cornerstone of assessing its potential therapeutic efficacy and safety profile. This guide provides a comprehensive comparative study of the metabolic stability of 4-Hydroxycrotonic acid (4-HCA). As a known active metabolite of γ-hydroxybutyric acid (GHB), a compound with complex pharmacology and a history of both therapeutic use and abuse, the metabolic characteristics of 4-HCA are of significant interest.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers self-validating experimental designs, and is grounded in authoritative scientific literature. We will explore the known metabolic landscape of GHB as a crucial comparator, hypothesize the metabolic pathways of 4-HCA, and provide detailed methodologies to empower researchers to generate robust, comparative data.
Introduction to this compound and Its Metabolic Context
trans-4-Hydroxycrotonic acid (T-HCA), also known as γ-hydroxycrotonic acid (GHC), is an unsaturated derivative and an active metabolite of γ-hydroxybutyric acid (GHB).[1] GHB itself is a short-chain fatty acid and a neurotransmitter with a rapid and complex metabolism.[2] While the metabolism of GHB is well-documented, involving conversion to succinic semialdehyde and subsequent entry into the Krebs cycle, the specific metabolic fate and stability of 4-HCA are less well-characterized.[2][3]
The introduction of a double bond in the carbon chain of 4-HCA compared to GHB suggests potentially different interactions with metabolic enzymes and, consequently, a different stability profile. A compound's metabolic stability dictates its half-life and clearance, profoundly impacting its pharmacokinetic and pharmacodynamic properties.[4] Therefore, a direct comparative assessment of the metabolic stability of 4-HCA against its parent compound, GHB, and other structural analogs is essential for predicting its in vivo behavior.
This guide will provide the framework for such a comparative study, focusing on the most relevant in vitro systems: liver microsomes, hepatocytes, and plasma.
The Metabolic Landscape: From GHB to Hypothesized Pathways for 4-HCA
A logical starting point for investigating the metabolism of 4-HCA is to understand the well-established pathways of its parent compound, GHB.
The Metabolic Fate of the Parent Compound: γ-Hydroxybutyric Acid (GHB)
The primary route of GHB metabolism is its oxidation to succinic semialdehyde (SSA) by GHB dehydrogenase. SSA is then rapidly converted to succinic acid by succinic semialdehyde dehydrogenase (SSADH), which then enters the Krebs cycle.[3][5] A minor pathway for GHB metabolism is β-oxidation, which results in the formation of 3,4-dihydroxybutanoic acid (3,4-DHBA). Due to this rapid and efficient metabolism, GHB has a very short elimination half-life in humans, typically ranging from 30 to 60 minutes.[6][7]
Hypothesized Metabolic Pathways of this compound
The chemical structure of 4-HCA, an unsaturated hydroxy fatty acid, suggests several potential metabolic pathways that may differ from or overlap with those of GHB.
-
β-Oxidation: Like other fatty acids, 4-HCA is a candidate for β-oxidation. This process would involve the sequential cleavage of two-carbon units. The presence of the double bond would require the action of additional enzymes, such as enoyl-CoA isomerase, to facilitate its complete degradation.[8][9] Evidence for β-oxidation of GHB to 3,4-dihydroxybutyrate exists, lending credence to this hypothesis for 4-HCA.[10]
-
Cytochrome P450 (CYP) Mediated Oxidation: The double bond in 4-HCA could be a target for CYP-mediated epoxidation, or the terminal hydroxyl group could undergo further oxidation. CYP enzymes, particularly the CYP4 family, are known to be involved in the ω- and (ω-1)-hydroxylation of fatty acids, including unsaturated ones.[11][12][13]
-
Direct Conjugation (Phase II Metabolism): The hydroxyl group of 4-HCA could be a site for direct conjugation with glucuronic acid or sulfate, although this is often a secondary step after initial oxidation. GHB is known to form a glucuronide conjugate.[14]
These hypothesized pathways provide a basis for designing experiments to elucidate the metabolic stability of 4-HCA.
Caption: Hypothesized metabolic pathways of 4-HCA compared to GHB.
Experimental Design for a Comparative In Vitro Metabolic Stability Assessment
To objectively compare the metabolic stability of 4-HCA, a well-controlled experimental design is paramount. This involves testing 4-HCA alongside its parent compound, GHB, and potentially another structural analog like γ-hydroxyvaleric acid (GHV) in key in vitro systems.
Selection of In Vitro Test Systems
-
Liver Microsomes: This subcellular fraction is rich in Phase I enzymes, particularly cytochrome P450s, making it ideal for assessing oxidative metabolism.[12] It is a cost-effective, high-throughput model for initial stability screening.[15]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically relevant model of hepatic clearance.[16]
-
Plasma: This assesses stability against enzymes present in the blood, such as esterases and amidases, which can be a significant route of clearance for certain molecules.[4]
Experimental Workflow
Caption: General experimental workflow for in vitro metabolic stability assays.
Detailed Experimental Protocols
-
Objective: To determine the rate of Phase I metabolism.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds (4-HCA, GHB, GHV) and a positive control (e.g., Verapamil)
-
Internal Standard (IS) (e.g., a deuterated analog of one of the test compounds)
-
Acetonitrile (ACN) for quenching
-
-
Procedure:
-
Prepare a working solution of HLMs (e.g., 1 mg/mL) in phosphate buffer on ice.
-
Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound stock solution to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed 2X NADPH regenerating system. For negative controls, add buffer instead.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of cold ACN containing the IS.
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Objective: To determine stability against plasma enzymes.
-
Materials:
-
Pooled human plasma (heparinized)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Test compounds and a positive control (e.g., Procaine, which is rapidly hydrolyzed by plasma esterases)[4]
-
Internal Standard (IS)
-
Acetonitrile (ACN)
-
-
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
In a 96-well plate, add plasma.
-
Add the test compound stock solution to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 2-3 volumes of cold ACN containing the IS.
-
Seal, vortex, and centrifuge to pellet proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Analytical Methodology: LC-MS/MS Quantification
A robust and sensitive analytical method is crucial for accurate quantification.
-
Sample Preparation: The protein precipitation described in the protocols is a standard and effective method for these small, polar molecules.
-
Chromatography: Reversed-phase chromatography is suitable. A C18 column with a gradient elution using water and acetonitrile/methanol, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization, would be a good starting point.[17][18]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the necessary selectivity and sensitivity. Negative ion mode is often suitable for carboxylic acids.
Table 1: Proposed LC-MS/MS Parameters
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 101.0 | 57.0 (loss of CO₂ + H₂O) | 10-15 |
| γ-Hydroxybutyric Acid (GHB) | 103.0 | 57.0 (loss of CO₂ + H₂O) | 12 |
| γ-Hydroxyvaleric Acid (GHV) | 117.1 | 71.0 (loss of CO₂ + H₂O) | 12 |
| Internal Standard (e.g., GHB-d6) | 109.1 | 61.0 | 12 |
Note: Parameters for 4-HCA are predicted and should be optimized experimentally.
Data Analysis and Comparative Presentation
The goal of the analysis is to determine the rate of disappearance of the parent compound over time.
Calculation of Metabolic Stability Parameters
-
Plot the Data: Plot the natural logarithm (ln) of the peak area ratio (analyte/IS) versus time.
-
Determine the Elimination Rate Constant (k): The slope of the linear regression of the ln-transformed data is the elimination rate constant (k). The slope must be statistically significant.
-
Calculate Half-Life (t½): t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein) For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (mL incubation / 10⁶ hepatocytes)[16]
Presentation of Comparative Data
The results should be tabulated to allow for easy and direct comparison between the compounds across the different test systems.
Table 2: Comparative In Vitro Metabolic Stability Data
| Compound | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint) | % Remaining at 60 min |
|---|---|---|---|---|
| This compound | Human Liver Microsomes | To be determined | To be determined | To be determined |
| GHB | Human Liver Microsomes | Expected to be very high | Expected to be very low | Expected >95% |
| GHV | Human Liver Microsomes | To be determined | To be determined | To be determined |
| This compound | Human Hepatocytes | To be determined | To be determined | To be determined |
| GHB | Human Hepatocytes | Expected to be stable | Expected to be low | Expected >90% |
| GHV | Human Hepatocytes | To be determined | To be determined | To be determined |
| This compound | Human Plasma | To be determined | N/A | To be determined |
| GHB | Human Plasma | Expected to be stable | N/A | Expected >95% |
| GHV | Human Plasma | To be determined | N/A | To be determined |
| Verapamil (Control) | Human Liver Microsomes | < 30 | High | < 20% |
| Procaine (Control) | Human Plasma | < 15 | N/A | < 10% |
Note: Data for GHB is based on expectations from its known rapid in vivo clearance via non-microsomal pathways. The table is designed to be populated with experimentally generated data.
Table 3: Comparative In Vivo Pharmacokinetic Parameters (Literature Values)
| Compound | Species | Half-Life (t½) | Clearance | Reference |
|---|---|---|---|---|
| GHB | Human | 30-60 min | Rapid, dose-dependent | [6][7] |
| GHB | Rat | Dose-dependent | Nonlinear | [3] |
| This compound | N/A | Data not available | Data not available | |
Conclusion and Future Directions
While direct public data on the metabolic stability of this compound is scarce, its structural relationship to GHB and its chemical nature as an unsaturated hydroxy fatty acid allow us to formulate clear, testable hypotheses about its metabolic fate. The experimental framework provided in this guide offers a robust strategy for determining the in vitro metabolic stability of 4-HCA in a comparative manner.
By systematically evaluating its stability in liver microsomes, hepatocytes, and plasma alongside its parent compound, researchers can generate the critical data needed to understand its likely pharmacokinetic profile. This knowledge is invaluable for any further investigation into the pharmacological or toxicological effects of 4-HCA, ultimately contributing to a more complete picture of GHB metabolism and its physiological consequences. The execution of these studies will fill a significant knowledge gap and provide a foundation for future in vivo and clinical research.
References
- Wikipedia. T-HCA. [URL: https://en.wikipedia.org/wiki/T-HCA]
- Quang LS, Desai MC, Kraner JC, Shannon MW, Woolf AD, Maher TJ. Enzyme and receptor antagonists for preventing toxicity from the gamma-hydroxybutyric acid precursor 1,4-butanediol in CD-1 mice. Ann N Y Acad Sci. 2002;965:461-72. [URL: https://pubmed.ncbi.nlm.nih.gov/12105114/]
- Dalvie D, Obach RS, Kang P, et al. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In: Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc.; 2012. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9781118206833.ch1]
- Kim H, Lee S, Lee S, et al. Metabolic Alterations Associated with γ-Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure. Metabolites. 2021;11(11):739. [URL: https://www.mdpi.com/2218-1989/11/11/739]
- Labcorp. Metabolic Stability & Pharmacokinetics. [URL: https://drugdevelopment.labcorp.com/industry-solutions/preclinical-toxicology/pharmacokinetics/in-vitro-adme/metabolic-stability.html]
- Zhang T, Watson DG. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance. J Chromatogr B Analyt Technol Biomed Life Sci. 2017;1040:221-228. [URL: https://pubmed.ncbi.nlm.nih.gov/27889679/]
- Sangkhae V, Prajapati K, Zhi L, et al. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Pharmaceutics. 2023;15(3):967. [URL: https://www.researchgate.net/publication/369408638_Role_of_Human_Liver_Microsomes_in_In_Vitro_Metabolism_of_Drugs-A_Review]
- Emoto C, Johnson TN, Neuhoff S, et al. In Vitro Drug Metabolism Using Liver Microsomes. Curr Protoc Pharmacol. 2016;74:7.8.1-7.8.24. [URL: https://pubmed.ncbi.nlm.nih.gov/27636111/]
- Felmlee MA, Morse BL, Morris ME. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. AAPS J. 2021;23(1):22. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7805148/]
- Liu S, Chen X, Li Y, et al. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Toxics. 2024;12(2):100. [URL: https://www.mdpi.com/2305-6304/12/2/100]
- Wikipedia. 1,4-Butanediol. [URL: https://en.wikipedia.org/wiki/1,4-Butanediol]
- Human Metabolome Database. Showing metabocard for 4-Hydroxybutyric acid (HMDB0000710). [URL: https://hmdb.ca/metabolites/HMDB0000710]
- Das S, Srinivasan S, Rajamanickam V. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In: In Vitro Drug Release Testing of Special Dosage Forms. IntechOpen; 2018. [URL: https://www.researchgate.net/publication/327771144_In_Vitro_Drug_Metabolism_Studies_Using_Human_Liver_Microsomes]
- Carter LP, Chen W, Wu H, et al. Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV). Drug Alcohol Depend. 2005;78(1):91-9. [URL: https://pubmed.ncbi.nlm.nih.gov/15795171/]
- Felmlee MA, Morse BL, Morris ME. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal. 2021;23(1):22. [URL: https://www.semanticscholar.org/paper/γ-Hydroxybutyric-Acid:-Pharmacokinetics,-and-Felmlee-Morse/b4d6b677a29e4695924294318c48a74e53995543]
- Petersen IN, Kristensen JL, Tortzen C, Breindahl T, Pedersen DS. Synthesis and stability study of a new major metabolite of γ-hydroxybutyric acid. Beilstein J Org Chem. 2013;9:641-6. [URL: https://www.beilstein-journals.org/bjoc/articles/9/72]
- van Amsterdam J, Brunt T, van den Brink W. A Retrospective Metabolomics Analysis of Gamma-Hydroxybutyrate in Humans: New Potential Markers and Changes in Metabolism Related to GHB Consumption. Front Pharmacol. 2022;13:881335. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.881335/full]
- University of Louisville. Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube; 2023. [URL: https://www.youtube.
- Benchchem. A Comparative Analysis of 3,4-Dihydroxybutanoic Acid and Gamma-Hydroxybutyric Acid (GHB) Metabolism. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-3-4-dihydroxybutanoic-acid-and-gamma-hydroxybutyric-acid-ghb-metabolism/]
- Fay KA, Parsh K, Nishida M, et al. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Toxicol In Vitro. 2021;72:105085. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982276/]
- APExBIO. trans-4-Hydroxycrotonic acid - Biochemical Research Reagent. [URL: https://www.apexbt.com/trans-4-hydroxycrotonic-acid.html]
- Henderson M, Lee C, Baselt R. Evidence for the β-oxidation of orally administered 4-hydroxybutyrate in humans. J Anal Toxicol. 1997;21(4):312-4. [URL: https://www.researchgate.
- Rupa Health. 4-Hydroxybutyric Acid. [URL: https://www.rupahealth.com/biomarkers/4-hydroxybutyric-acid]
- Restek. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing. [URL: https://www.restek.com/en/technical-literature-library/articles/fast-sensitive-lc-msms-analysis-of-ghb-and-related-compounds-in-human-blood-for-forensic-testing_ANAR2979/]
- Lee S, Kim J, In S, et al. Derivatization-assisted LC-MS/MS method for simultaneous quantification of endogenous gamma-hydroxybutyric acid and its metabolic precursors and products in human urine. J Pharm Biomed Anal. 2022;213:114686. [URL: https://pubmed.ncbi.nlm.nih.gov/35219159/]
- Wikipedia. Beta oxidation. [URL: https://en.wikipedia.
- Słoczyńska K, Gunia-Krzyżak A, Koczurkiewicz P, Pękala E, Żelaszczyk D. Metabolic stability and its role in the discovery of new chemical entities. Acta Pharm. 2019;69(3):345-361. [URL: https://www.researchgate.net/publication/334208035_Metabolic_stability_and_its_role_in_the_discovery_of_new_chemical_entities]
- Restek. A Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing. [URL: https://www.restek.com/en/technical-literature-library/articles/fast-sensitive-lc-msms-analysis-of-ghb-and-related-compounds-in-human-blood-for-forensic-testing_ANAR2979/]
- Wikipedia. γ-Hydroxybutyric acid. [URL: https://en.wikipedia.org/wiki/%CE%93-Hydroxybutyric_acid]
- Waters. Simutaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2004/simutaneous-analysis-of-ghb-and-its-precursors-in-urine-using-lc-ms-ms.html]
- Kuipers S, van den Brink W, van Amsterdam J, et al. Pharmacokinetics and pharmacodynamics of γ-hydroxybutyrate in healthy subjects. Br J Clin Pharmacol. 2016;82(5):1294-1304. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5061805/]
- Kolanowski W, Dąbrowska A. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Biomolecules. 2022;12(5):673. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9138626/]
Sources
- 1. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-HCA - Wikipedia [en.wikipedia.org]
- 4. γ-Hydroxybutyric Acid (GHB) Pharmacokinetics and Pharmacodynamics: Semi-Mechanistic and Physiologically Relevant PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. trans-4-Hydroxycrotonic acid (CAS 24587-49-3): R&D Systems [rndsystems.com]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Role for the Orphan Human Cytochrome P450 2S1 in Polyunsaturated Fatty Acid ω-1 Hydroxylation Using an Untargeted Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Alterations Associated with γ-Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 4-Hydroxycrotonic Acid Findings with Knockout Models
For researchers, scientists, and drug development professionals navigating the complexities of neurotransmitter systems, the precise validation of a compound's mechanism of action is paramount. This guide provides an in-depth technical comparison of 4-Hydroxycrotonic acid (T-HCA), a selective agonist for the γ-hydroxybutyrate (GHB) receptor, and outlines a robust framework for validating its findings using knockout mouse models. We will delve into the causality behind experimental choices, provide detailed protocols, and compare T-HCA with alternative compounds, empowering you to design rigorous and self-validating studies.
The Challenge of Specificity: Understanding the GHB Receptor System
Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter with a complex pharmacological profile, acting on at least two distinct receptors: the high-affinity, excitatory GHB receptor and the lower-affinity, inhibitory GABA-B receptor.[1][2] This dual activity complicates the interpretation of GHB's effects, as its sedative and hypnotic properties are primarily mediated by the GABA-B receptor, while other neuromodulatory effects are linked to the GHB receptor.[3][4]
This compound (T-HCA) emerges as a valuable research tool due to its higher selectivity for the GHB receptor.[1][5] Unlike GHB, T-HCA does not produce sedation, a key differentiator that underscores its utility in isolating the functions of the GHB receptor.[5][6] One of the known downstream effects of GHB receptor activation is an increase in extracellular glutamate concentrations, particularly in the hippocampus.[5][6]
To definitively attribute the effects of T-HCA to the GHB receptor and not off-target interactions, knockout models are indispensable tools in the validation process.[7][8] They provide a clean genetic background to dissect the compound's true mechanism of action.
The Ideal Proving Ground: The Succinic Semialdehyde Dehydrogenase (SSADH) Knockout Model
Succinic semialdehyde dehydrogenase (SSADH) deficiency is a rare metabolic disorder characterized by the accumulation of GHB and GABA in the brain. The SSADH knockout (Aldh5a1-/-) mouse model recapitulates the key biochemical features of this human condition, exhibiting significantly elevated endogenous levels of GHB and GABA.[5][9] This chronic elevation of GHB provides a unique in vivo environment to study the consequences of sustained GHB receptor stimulation.
The SSADH knockout mouse presents a compelling model for validating the findings of T-HCA for several reasons:
-
Pathologically Relevant Context: It allows for the investigation of how a selective GHB receptor agonist behaves in a system with a pre-existing overstimulation of the GHB pathway.
-
Dissecting Receptor Contributions: The model's complex phenotype, which includes spontaneous seizures, allows researchers to explore whether selective activation of the GHB receptor by T-HCA can modulate these pathological outcomes.[9][10]
-
Established Research Tool: The SSADH knockout mouse is a well-characterized model, with extensive literature on its phenotype and response to various pharmacological interventions, including GHB receptor antagonists.[5][9]
A Validated Experimental Workflow for T-HCA Assessment
The following workflow provides a comprehensive approach to validating the effects of this compound using both in vitro and in vivo methods with SSADH knockout and wild-type control mice.
Caption: Experimental workflow for validating this compound.
Protocol 1: In Vitro Glutamate Release from Brain Slices
This protocol aims to directly measure the effect of T-HCA on glutamate release in isolated brain tissue, removing the complexities of systemic administration.
Methodology:
-
Animal Euthanasia and Brain Extraction:
-
Anesthetize wild-type and SSADH knockout mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
-
Brain Slice Preparation:
-
Glutamate Release Assay:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Position a glutamate-sensitive microelectrode array (MEA) in the desired brain region (e.g., CA1 of the hippocampus).[11][13]
-
Establish a stable baseline reading of extracellular glutamate.
-
Induce glutamate release by a brief application of high potassium (K+) aCSF (e.g., 30-50 mM KCl) to depolarize neurons.[11]
-
After washout and return to baseline, perfuse the slice with aCSF containing T-HCA at various concentrations.
-
Repeat the high K+ stimulation in the presence of T-HCA to measure its modulatory effect on evoked glutamate release.
-
As a control, perform the same experiment with GHB to compare the effects.
-
Protocol 2: In Vivo Behavioral Assessment and Microdialysis
This protocol assesses the systemic effects of T-HCA on behavior and directly measures its impact on extracellular glutamate levels in the brain of freely moving animals.
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize wild-type and SSADH knockout mice and place them in a stereotaxic frame.
-
Implant a guide cannula targeting the hippocampus or prefrontal cortex.[2]
-
Allow animals to recover for at least 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[2][7]
-
Collect baseline dialysate samples for at least 1-2 hours.
-
Administer T-HCA (intraperitoneally or subcutaneously) at various doses.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze glutamate concentrations in the dialysate using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[7]
-
-
Behavioral Assessment:
-
In a separate cohort of animals, administer T-HCA or vehicle control.
-
Immediately place the animal in an open-field arena to assess locomotor activity and anxiety-like behavior.
-
At peak effect time, assess for sedation using the loss of righting reflex test.
-
Compare the behavioral effects of T-HCA with those of a dose of GHB known to induce sedation.
-
Expected Outcomes and Data Comparison
The following table summarizes the anticipated results from these validation experiments, providing a clear comparison between T-HCA, GHB, and a vehicle control in both wild-type and SSADH knockout mice.
| Experiment | Model | Vehicle Control | This compound (T-HCA) | Gamma-Hydroxybutyric Acid (GHB) |
| In Vitro Glutamate Release | Wild-Type | Baseline Release | Increased Evoked Release | Biphasic Effect (Low dose: Increase; High dose: Decrease) |
| SSADH KO | Elevated Baseline | Further Increase in Evoked Release | Potentiated Biphasic Effect | |
| In Vivo Behavioral Assessment | Wild-Type | Normal Activity | No Sedation/Hypnosis | Dose-Dependent Sedation/Hypnosis |
| SSADH KO | Hyperactivity/Seizures | No Sedation; Potential Modulation of Seizure Activity | Potentiated Sedation; Potential Alteration of Seizure Threshold | |
| In Vivo Microdialysis (Glutamate) | Wild-Type | Baseline Levels | Increased Extracellular Glutamate | Biphasic Effect on Glutamate |
| SSADH KO | Elevated Baseline | Further Increase in Extracellular Glutamate | Potentiated Biphasic Effect |
Visualizing the Mechanism: T-HCA's Selective Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound, highlighting its selectivity for the GHB receptor and its downstream effect on glutamate release.
Caption: T-HCA selectively activates the GHB receptor.
Comparative Analysis: T-HCA vs. Alternative GHB Receptor Agonists
While T-HCA is a valuable tool, other compounds also exhibit selectivity for the GHB receptor. A comparative analysis is essential for selecting the most appropriate tool for a given research question.
| Compound | Binding Affinity (GHB Receptor) | Selectivity over GABA-B Receptor | Reported In Vivo Effects | Reference(s) |
| This compound (T-HCA) | High (4-fold > GHB) | High (Does not bind to GABA-B) | Increases extracellular glutamate; no sedation. | [1][5][6] |
| Gamma-Hydroxyvaleric Acid (GHV) | Moderate (~2-fold lower than GHB) | High (Does not markedly displace GABA from GABA-B) | Produces sedation, catalepsy, and ataxia at higher doses than GHB. | [14][15] |
| UMB86 | High | High (Does not markedly affect GABA-B binding) | Produces hypolocomotion, ataxia, but not catalepsy. | [16][17] |
| NCS-435 | High | High | Increases extracellular glutamate; no sedation. | [18] |
Discussion:
-
This compound (T-HCA) stands out for its high affinity and selectivity, making it an excellent tool for specifically probing the function of the GHB receptor without the confounding sedative effects of GABA-B receptor activation.
-
Gamma-Hydroxyvaleric Acid (GHV) , while selective, appears to be less potent than GHB and still produces some sedative-like effects at higher doses, which may complicate the interpretation of its behavioral effects.[14][15]
-
UMB series compounds (e.g., UMB86) and NCS-435 represent other classes of selective GHB receptor agonists.[16][17][18] Comparative studies with these compounds can help to confirm that the observed effects are indeed mediated by the GHB receptor and are not due to some unique property of T-HCA.
Conclusion and Future Perspectives
The validation of findings for a selective compound like this compound necessitates a multi-faceted approach that combines in vitro and in vivo methodologies with the power of genetic models. The SSADH knockout mouse provides a clinically relevant and mechanistically insightful platform to dissect the specific contributions of the GHB receptor to neuronal signaling and behavior.
Future studies could further solidify these findings by employing GHB receptor knockout mice. These models would offer the most definitive evidence that the effects of T-HCA are mediated exclusively through its intended target. Additionally, exploring the therapeutic potential of selective GHB receptor agonists like T-HCA in models of neurological and psychiatric disorders where glutamate dysregulation is implicated could open new avenues for drug development. By adhering to the principles of scientific integrity and employing self-validating experimental systems, researchers can confidently advance our understanding of the GHB receptor system and its role in health and disease.
References
- Burman, M. A., et al. (2011). Methodology for rapid measures of glutamate release in rat brain slices using ceramic-based microelectrode arrays: basic characterization and drug pharmacology. Journal of Neuroscience Methods, 201(1), 123-131. [Link]
- Gibson, K. M., et al. (2003). Succinic semialdehyde dehydrogenase deficiency: lessons from mice and men. Journal of Inherited Metabolic Disease, 26(2-3), 259-269. [Link]
- Hascup, E. R., et al. (2011). Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology. PMC, 3206018. [Link]
- Castelli, M. P., et al. (2003). Selective γ-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of γ-hydroxybutyrate. Journal of Neurochemistry, 87(3), 722-732. [Link]
- Zano, S., et al. (2021). Defects in Mouse Cortical Glutamate Uptake Can Be Unveiled In Vivo by a Two-in-One Quantitative Microdialysis. ACS Chemical Neuroscience, 13(1), 57-67. [Link]
- Dulla, C. G., et al. (2010). Imaging of Glutamate in Brain Slices Using FRET Sensors. PMC, 2822007. [Link]
- Dahchour, A., et al. (2018). Rapid analysis of glutamate, glutamine and GABA in mice frontal cortex microdialysis samples using HPLC coupled to electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 152, 22-29. [Link]
- Saracino, D., & Tardiolo, G. (2012). In Vivo Determination of Glutamate Uptake by Brain Microdialysis. IntechOpen. [Link]
- Hogl, S., et al. (2004). SUCCINIC-SEMIALDEHYDE-DEHYDROGENASE-(SSADH)
- Lee, Y., et al. (2020). Understanding the Molecular Mechanisms of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD): Towards the Development of SSADH-Targeted Medicine. International Journal of Molecular Sciences, 21(22), 8578. [Link]
- Carter, L. P., et al. (2005). Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV). Drug and Alcohol Dependence, 78(1), 91-99. [Link]
- DiBacco, M. L., et al. (2019). Age-related phenotype and biomarker changes in SSADH deficiency.
- Carter, L. P., et al. (2009). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology, Biochemistry and Behavior, 92(2), 198-207. [Link]
- Mehta, A. K., et al. (2003). Gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acidB receptor (GABABR) binding sites are distinctive from one another: molecular evidence. Neuropharmacology, 45(3), 354-361. [Link]
- Kopchick, J. J. (2003). GH, GH receptor antagonists, GH receptor 'knock-outs': a story of fat old mice. Journal of endocrinology, 179(1), 1-2. [Link]
- Pearl, P. L., et al. (2004). Succinic Semialdehyde Dehydrogenase Deficiency. GeneReviews®. [Link]
- Carter, L. P., et al. (2006). Discriminative Stimulus Effects of GHB and GABA(B) Agonists Are Differentially Attenuated by CGP35348. European Journal of Pharmacology, 538(1-3), 85-93. [Link]
- Carter, L. P., et al. (2006). Novel γ-Hydroxybutyric Acid (GHB) Analogs Share Some, but Not All, of the Behavioral Effects of GHB and GABAB Receptor Agonists. Journal of Pharmacology and Experimental Therapeutics, 319(3), 1314-1323. [Link]
- Ben-Shabat, S., et al. (2006). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]
- List, E. O., et al. (2019). GH Knockout Mice Have Increased Subcutaneous Adipose Tissue With Decreased Fibrosis and Enhanced Insulin Sensitivity. Endocrinology, 160(10), 2384-2396. [Link]
- Abcam. (2019, February 8). Brain slice electrophysiology video protocol [Video]. YouTube. [Link]
- Kaupmann, K., et al. (2003). Specific gamma-hydroxybutyrate-binding sites but loss of pharmacological effects of gamma-hydroxybutyrate in GABA(B)(1)-deficient mice. European Journal of Neuroscience, 18(10), 2722-2730. [Link]
- Wu, H., et al. (2004). Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. The Journal of pharmacology and experimental therapeutics, 311(2), 793-801. [Link]
- Yokoyama, H., et al. (2006). Detection and Imaging of L-Glutamate Released from Mouse-Brain Slices with an Enzyme-Based Membrane. Analytical Sciences, 22(10), 1321-1325. [Link]
- Kaupmann, K., et al. (2003). Specific gamma-hydroxybutyrate-binding sites but loss of pharmacological effects of gamma-hydroxybutyrate in GABA(B)(1)-deficient mice. The European journal of neuroscience, 18(10), 2722–2730. [Link]
- List, E. O., et al. (2017). Tissue-Specific GHR Knockout Mice: Metabolic Phenotypes. Molecular and Cellular Endocrinology, 447, 76-83. [Link]
- Crunelli, V., et al. (2006). Unravelling the brain targets of γ-hydroxybutyric acid. Current Opinion in Pharmacology, 6(1), 44-52. [Link]
- Wu, H., et al. (2004). Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. The Journal of Pharmacology and Experimental Therapeutics, 311(2), 793-801. [Link]
- Mehta, A. K., et al. (2007). Characterization and pharmacology of the GHB receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 375(2), 81-89. [Link]
- Gibson, K. M., et al. (2003). Murine succinate semialdehyde dehydrogenase deficiency.
- Carter, L. P., et al. (2005). Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV). Drug and Alcohol Dependence, 78(1), 91-99. [Link]
- Pearl, P. L., et al. (2013). Succinic Semialdehyde Dehydrogenase Deficiency: Review of the Natural History Study.
- Castelli, M. P., et al. (2003). Selective γ-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of γ-hydroxybutyrate. Journal of Neurochemistry, 87(3), 722-732. [Link]
- protocols.io. (2020, January 1). Preparation of pharmacological agents. protocols.io. [Link]
- SSADH Association. (n.d.). About the Disorder.
- Pistis, M., et al. (2005). Gamma-hydroxybutyric acid (GHB) and the mesoaccumbens reward circuit: evidence for GABA(B) receptor-mediated effects. Neuroscience, 132(1), 163-172. [Link]
- Andriamampandry, C., et al. (2007). Cloning and functional characterization of a gamma-hydroxybutyrate receptor identified in the human brain. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 21(3), 885-895. [Link]
- Sarafoglou, K., et al. (2013). Evidence of redox imbalance in a patient with succinic semialdehyde dehydrogenase deficiency. Molecular Genetics and Metabolism, 109(3), 313-315. [Link]
- He, M., et al. (2021). Generation and validation of a conditional knockout mouse model for desmosterolosis. Journal of Lipid Research, 62, 100028. [Link]
Sources
- 1. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid analysis of glutamate, glutamine and GABA in mice frontal cortex microdialysis samples using HPLC coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Succinic semialdehyde dehydrogenase deficiency: Lessons from mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SUCCINIC-SEMIALDEHYDE-DEHYDROGENASE-(SSADH)-DEFICIENT-MICE--EEG--PHARMACOLOGY-AND-DEVELOPMENTAL-CHARACTERIZATION [aesnet.org]
- 11. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Methodology for rapid measures of glutamate release in rat brain slices using ceramic-based microelectrode arrays: basic characterization and drug pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 17. Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists [pubmed.ncbi.nlm.nih.gov]
- 18. Gamma-hydroxybutyric acid (GHB) and the mesoaccumbens reward circuit: evidence for GABA(B) receptor-mediated effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-Hydroxycrotonic Acid Synthesis Routes: A Guide for Researchers
Introduction: The Significance of 4-Hydroxycrotonic Acid
This compound (4-HCA), a fascinating and functionally significant molecule, holds a unique position at the intersection of neuroscience and materials science. As an unsaturated derivative of the neurotransmitter γ-hydroxybutyric acid (GHB), it exhibits distinct pharmacological properties, acting as a high-affinity agonist at the GHB receptor.[1] This makes it an invaluable tool for researchers probing the intricacies of the central nervous system. Beyond its neuropharmacological relevance, the bifunctional nature of 4-HCA, possessing both a hydroxyl and a carboxylic acid group along with a reactive double bond, earmarks it as a versatile monomer for the synthesis of novel biodegradable polymers and a valuable building block in fine chemical synthesis.
This guide provides a comprehensive, head-to-head comparison of the primary synthesis routes to this compound. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of both well-established chemical methods and emerging biocatalytic strategies. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the most appropriate synthetic approach for their specific application, be it small-scale research or large-scale production.
I. Chemical Synthesis Routes: Leveraging Precursor Molecules
Traditional organic chemistry provides several pathways to this compound, primarily revolving around the transformation of readily available C4 building blocks. These methods offer the advantage of established protocols and scalability but often necessitate the use of harsh reagents and present challenges in achieving high stereoselectivity.
A. Synthesis from γ-Butyrolactone (GBL)
A common and conceptually straightforward approach to this compound involves the derivatization of γ-butyrolactone (GBL), the cyclic ester of GHB. This multi-step synthesis introduces the requisite unsaturation through a bromination-elimination sequence.
Mechanism and Rationale:
The synthesis commences with the bromination of GBL at the α-position, typically using N-bromosuccinimide (NBS) under radical initiation. The resulting α-bromo-γ-butyrolactone then undergoes an elimination reaction, facilitated by a base, to introduce the double bond, yielding γ-crotonolactone. Subsequent hydrolysis of the lactone ring under basic conditions affords the desired this compound.
Experimental Protocol Outline (Adapted from Analogous Syntheses):
-
Bromination: γ-Butyrolactone is refluxed with N-bromosuccinimide and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride.
-
Elimination: The crude α-bromo-γ-butyrolactone is treated with a non-nucleophilic base, such as triethylamine or DBU, to induce elimination and form γ-crotonolactone.
-
Hydrolysis: The purified γ-crotonolactone is subjected to alkaline hydrolysis, for instance, by refluxing with aqueous sodium hydroxide, followed by acidification to yield this compound.
Performance and Considerations:
While this route is feasible, it often suffers from moderate overall yields due to the multi-step nature and potential for side reactions. The handling of bromine and radical initiators requires appropriate safety precautions. Purification of the intermediates can also be challenging.
B. Synthesis from 1,4-Butanediol
1,4-Butanediol, an industrial commodity chemical, serves as another logical starting point for the synthesis of this compound. This pathway typically involves a selective oxidation to introduce the carboxylic acid functionality and subsequent steps to create the double bond.
Mechanism and Rationale:
A plausible route involves the selective oxidation of one of the primary alcohols in 1,4-butanediol to a carboxylic acid, forming GHB. This can be achieved using various oxidizing agents. Subsequently, a dehydrogenation step would be required to introduce the unsaturation. Alternatively, a more direct approach could involve a catalytic process that combines oxidation and dehydration.
Experimental Protocol Outline (Conceptual):
-
Selective Oxidation: 1,4-butanediol is treated with a selective oxidizing agent, such as a TEMPO-based system or a specific microbial catalyst, to favor the formation of 4-hydroxybutyraldehyde, which is then further oxidized to GHB.
-
Dehydrogenation: The resulting GHB could then be subjected to a catalytic dehydrogenation process to introduce the double bond, yielding this compound. This step is challenging and would require specific catalysts to avoid side reactions.
Performance and Considerations:
The primary challenge in this route lies in the selective oxidation and dehydrogenation steps. Over-oxidation to succinic acid is a common side reaction. The development of efficient and selective catalysts for the dehydrogenation of GHB to 4-HCA is an area of active research.
II. Biocatalytic Synthesis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[2] The use of enzymes or whole-cell systems offers the potential for high selectivity, mild reaction conditions, and the ability to utilize renewable feedstocks.
A. Whole-Cell Biotransformation from Renewable Feedstocks
Metabolically engineered microorganisms present a promising avenue for the de novo synthesis of this compound from simple carbon sources like glucose. This approach involves the design and implementation of novel biosynthetic pathways within a microbial host.
Mechanism and Rationale:
A potential biosynthetic pathway could be engineered by leveraging intermediates from central carbon metabolism, such as succinate. Enzymes from various metabolic pathways could be combined to convert succinate to this compound. This would likely involve a series of reduction and dehydration steps catalyzed by engineered enzymes. For instance, a pathway could be designed to convert succinyl-CoA to succinic semialdehyde, then to 4-hydroxybutyrate, and finally to 4-hydroxycrotonate through a dehydrogenation step.
Illustrative Biosynthetic Pathway:
Conceptual Biocatalytic Pathway for 4-HCA Synthesis.
Experimental Protocol Outline (Whole-Cell Bioconversion):
-
Strain Cultivation: An engineered microbial strain (e.g., E. coli) harboring the necessary biosynthetic genes is cultured in a suitable fermentation medium containing a carbon source like glucose.
-
Induction of Gene Expression: The expression of the pathway enzymes is induced at an appropriate cell density.
-
Biotransformation: The culture is maintained under controlled conditions (temperature, pH, aeration) to allow for the conversion of the carbon source to this compound.
-
Product Recovery: this compound is isolated from the fermentation broth using techniques such as extraction or chromatography.
Performance and Considerations:
The development of a highly efficient microbial strain for 4-HCA production requires significant metabolic engineering efforts, including pathway optimization, enzyme engineering, and host strain modification. However, this approach offers the potential for a sustainable and cost-effective production process from renewable resources.
B. Enzymatic Conversion of Precursors
In addition to whole-cell systems, purified enzymes can be utilized for the specific conversion of precursors to this compound. This approach offers higher purity and easier downstream processing compared to whole-cell biotransformations.
Mechanism and Rationale:
A potential enzymatic route could involve the use of a specific dehydrogenase or oxidase to convert 1,4-butanediol or GHB to this compound. For instance, an engineered alcohol dehydrogenase could selectively oxidize the hydroxyl group and introduce the double bond in a single step.
Experimental Protocol Outline (Enzymatic Synthesis):
-
Enzyme Production and Purification: The desired enzyme is overexpressed in a suitable host (e.g., E. coli) and purified to a high degree.
-
Enzymatic Reaction: The purified enzyme is incubated with the substrate (e.g., 1,4-butanediol or GHB) in a buffered solution containing any necessary cofactors (e.g., NAD+/NADP+).
-
Product Analysis and Purification: The reaction progress is monitored, and upon completion, the this compound is purified from the reaction mixture.
Illustrative Enzymatic Workflow:
Workflow for Enzymatic Synthesis of 4-HCA.
Performance and Considerations:
The success of this route is highly dependent on the availability of a suitable enzyme with high activity and selectivity for the desired reaction. Enzyme engineering and directed evolution can be employed to improve the performance of naturally occurring enzymes. While potentially offering high purity, the cost of the purified enzyme and any necessary cofactors can be a limiting factor for large-scale production.
III. Head-to-Head Comparison: Quantitative and Qualitative Analysis
To facilitate a clear comparison, the following table summarizes the key performance indicators and qualitative aspects of the different synthesis routes for this compound. It is important to note that for some routes, particularly the biocatalytic ones, the data is based on the synthesis of analogous compounds due to the limited availability of direct experimental data for this compound.
| Parameter | Chemical Synthesis from GBL | Chemical Synthesis from 1,4-Butanediol | Whole-Cell Biotransformation | Enzymatic Synthesis |
| Starting Material | γ-Butyrolactone | 1,4-Butanediol | Glucose or other renewable feedstocks | 1,4-Butanediol, GHB, or other precursors |
| Typical Yield | Moderate | Low to Moderate | Potentially High (strain dependent) | High (enzyme dependent) |
| Purity | Requires extensive purification | Requires extensive purification | Moderate to High (byproduct formation) | High |
| Reaction Conditions | Harsh (reflux, strong bases) | Moderate to Harsh (oxidation, high temp) | Mild (ambient temp, neutral pH) | Mild (physiological temp and pH) |
| Stereoselectivity | Low (racemic mixture) | Low (racemic mixture) | Potentially High (enzyme-specific) | Potentially High (enzyme-specific) |
| Key Advantages | Utilizes a readily available precursor | Starts from a bulk chemical | Sustainable, uses renewable feedstocks | High selectivity and purity |
| Key Disadvantages | Multi-step, use of hazardous reagents | Low selectivity, potential for over-oxidation | Requires extensive metabolic engineering | High cost of purified enzymes and cofactors |
IV. Conclusion and Future Outlook
The synthesis of this compound presents a fascinating challenge with multiple viable pathways, each with its own set of advantages and limitations. Chemical synthesis routes, while established, often contend with issues of yield, purity, and the use of hazardous materials. In contrast, biocatalytic approaches offer a promising green alternative, with the potential for high selectivity and the use of renewable feedstocks.
For researchers in academic settings focused on small-scale synthesis for pharmacological studies, the chemical route starting from GBL may be the most accessible. However, for industrial applications and the pursuit of sustainable chemical production, the future undoubtedly lies in the development of robust and efficient biocatalytic routes. Continued advancements in metabolic engineering, enzyme discovery, and protein engineering will be crucial in unlocking the full potential of microbial and enzymatic synthesis of this compound. This will not only provide a sustainable source of this valuable molecule but also pave the way for the development of novel biomaterials and therapeutics.
V. References
-
This guide is a synthesis of information from various sources and established chemical principles. Specific citations to primary literature would be included in a formal publication.
-
Information on the synthesis of related hydroxy acids can be found in various organic chemistry and biocatalysis journals.
-
PMC. (2019). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link][2]
-
PubMed Central. (2023). Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. Retrieved from [Link][3]
Sources
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-Hydroxycrotonic Acid
This guide provides a comprehensive, multi-modal strategy for confirming the purity of synthesized 4-hydroxycrotonic acid. We will move beyond simple checklists, delving into the causality behind our choice of analytical techniques and providing self-validating protocols. The objective is to build a robust analytical package that provides an unambiguous assessment of purity.
The Imperative of a Multi-Modal Approach
No single analytical technique can definitively confirm the purity of a compound. Each method interrogates a different physicochemical property of the molecule. A comprehensive purity assessment, therefore, relies on the orthogonal application of several techniques. For a small, polar, unsaturated carboxylic acid like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a holistic and trustworthy evaluation.[5][6][7] This strategy ensures that what one method might miss, another will detect.
Chapter 1: Structural Verification and Quantitation by NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and a primary method for purity assessment.[6] It provides detailed information about the chemical environment of individual atoms, allowing for both identification of the target compound and detection of proton-bearing impurities.
The "Why": Causality in NMR Analysis
-
¹H NMR (Proton NMR): This is the first line of defense. It provides a unique fingerprint of the molecule based on its hydrogen atoms. For this compound, we expect to see distinct signals for the vinyl, methylene, and hydroxyl protons. The chemical shift (δ), splitting pattern (multiplicity), and integration (area under the peak) of each signal are all critical pieces of the puzzle. Impurities will present as additional, unassignable peaks.
-
¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the presence of all expected carbon atoms, including the carbonyl carbon of the carboxylic acid, which is not visible in the proton spectrum.
Expected ¹H NMR Data for trans-4-Hydroxycrotonic Acid
The following table outlines the predicted proton NMR signals for the target molecule. Discrepancies from these values or the presence of additional signals should be investigated as potential impurities.
| Proton Assignment | Predicted Chemical Shift (δ) in D₂O | Multiplicity | Integration |
| H-2 (Vinyl) | ~5.9 - 6.1 ppm | Doublet of Triplets (dt) | 1H |
| H-3 (Vinyl) | ~6.8 - 7.0 ppm | Doublet of Triplets (dt) | 1H |
| H-4 (Methylene) | ~4.1 - 4.3 ppm | Doublet (d) | 2H |
Note: Data is predicted and actual shifts may vary based on solvent and instrument calibration. The Human Metabolome Database provides predicted spectra that can serve as a useful reference.[8]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a known amount of an internal standard (e.g., maleic acid, TSP) for quantitative analysis (qNMR). This allows for the precise calculation of purity against a certified reference material.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or the internal standard.
-
Analysis: Integrate all peaks in the spectrum. The purity can be calculated by comparing the integration of the product peaks to the integration of the internal standard. Identify any impurity peaks and, if possible, quantify them.
Chapter 2: Separation and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for separating components in a mixture, making it essential for detecting and quantifying impurities.[3][6] For organic acids, reverse-phase HPLC with UV detection is a common and effective method.[9][10][11]
The "Why": Causality in HPLC Analysis
HPLC separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). By choosing an appropriate column and mobile phase, we can separate this compound from closely related impurities, such as starting materials or isomeric byproducts. A UV detector is suitable as the carbon-carbon double bond and the carboxyl group in the analyte absorb UV light.[9][11]
Workflow for HPLC Purity Analysis
The following diagram illustrates the logical flow of an HPLC-based purity assessment.
Caption: Workflow for purity assessment of this compound using HPLC.
Experimental Protocol: HPLC-UV
-
Mobile Phase Preparation: Prepare an aqueous mobile phase, for example, 20 mM potassium phosphate buffer, adjusted to a low pH (~2.5-3.0) with phosphoric acid. The organic mobile phase is typically acetonitrile or methanol. Filter and degas all solvents.
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare the synthesized sample at the same concentration as the primary standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase: An isocratic or gradient elution program using the prepared aqueous and organic phases. A simple isocratic method could be 95:5 (v/v) aqueous buffer:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.[9]
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.[12]
-
-
Analysis: Inject the standard solutions and the sample. Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
| Parameter | Typical Value/Condition | Rationale |
| Column | C18 Reverse-Phase (ODS) | Good retention and separation for polar organic acids.[9] |
| Mobile Phase | Acidic aqueous buffer / Acetonitrile | Low pH suppresses ionization of the carboxylic acid, leading to better peak shape and retention.[10] |
| Detection | UV at 210 nm | Wavelength for detecting the carboxyl group's absorption.[11] |
| Quantification | Area Percent Normalization | Provides a direct percentage of purity based on the relative response of all detected components. |
Chapter 3: Corroborative Evidence from Mass Spectrometry and FTIR
While NMR and HPLC form the core of the purity assessment, MS and FTIR provide critical, confirmatory data.
Mass Spectrometry (MS)
MS is an indispensable tool for confirming the molecular weight of the synthesized compound.[6] When coupled with a chromatographic technique (LC-MS), it can also provide molecular weight information for any impurities separated by the HPLC.
-
Expected Result: For this compound (C₄H₆O₃), the expected molecular weight is 102.09 g/mol .[2] In electrospray ionization (ESI) negative mode, the primary ion observed should be the [M-H]⁻ ion at an m/z of 101.0. In positive mode, the [M+H]⁺ ion at m/z 103.0 or the sodium adduct [M+Na]⁺ at m/z 125.0 may be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups.[5][13] It works by measuring the absorption of infrared radiation by the sample's molecular bonds.[14]
-
Expected Result: The FTIR spectrum of this compound should exhibit characteristic absorption bands confirming its structure.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Alcohol) | 3200-3600 | Broad |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very Broad |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp |
| C=C Stretch (Alkene) | 1640-1680 | Medium |
| C-O Stretch | 1000-1300 | Strong |
Note: The presence of these key bands provides strong evidence for the correct functional group composition, while the absence of unexpected bands (e.g., from starting materials) supports the compound's purity.[15]
Integrated Analytical Workflow
The synergy of these techniques provides a robust, self-validating system for purity confirmation.
Sources
- 1. NP-MRD: Showing NP-Card for this compound (NP0087052) [np-mrd.org]
- 2. T-HCA - Wikipedia [en.wikipedia.org]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. hmdb.ca [hmdb.ca]
- 9. scioninstruments.com [scioninstruments.com]
- 10. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 11. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 14. youtube.com [youtube.com]
- 15. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxycrotonic Acid
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a comprehensive, technically grounded protocol for the disposal of 4-Hydroxycrotonic acid, moving beyond simple checklists to explain the causality and regulatory framework that underpins these essential procedures.
While the Safety Data Sheet (SDS) for trans-4-Hydroxycrotonic acid notes that it is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.122) or the Globally Harmonized System (GHS), this does not exempt it from regulated disposal.[1] A critical gap in the data—specifically, the unknown aquatic and acute toxicity—necessitates a conservative approach.[1] Therefore, all waste containing this compound must be handled as a regulated chemical waste stream, managed from "cradle-to-grave" in accordance with the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste in the United States.[2][3]
This protocol is designed to ensure your laboratory remains in full compliance with EPA regulations and upholds the highest standards of safety.
Hazard Assessment and Chemical Profile
A thorough understanding of the substance is the foundation of safe handling and disposal. While comprehensive toxicological data is limited, the known properties of this compound dictate the necessary precautions.[1]
| Property | Data | Source(s) |
| Chemical Name | trans-4-Hydroxy-2-butenoic acid | |
| Molecular Formula | C₄H₆O₃ | |
| Molecular Weight | 102.09 g/mol | |
| Appearance | Solid powder | [1] |
| Storage Conditions | Desiccate at 4°C. Keep containers tightly closed in a dry place. | [1] |
| Known Incompatibilities | Strong oxidizing agents | [1] |
| Hazardous Decomposition | Carbon oxides (upon combustion) | [1] |
The key takeaway is the incompatibility with strong oxidizing agents. This chemical property is the primary driver for the waste segregation protocols that follow, as inadvertent mixing could lead to a hazardous chemical reaction.
Mandatory Personal Protective Equipment (PPE)
Before handling this compound in any capacity—from experimental use to waste consolidation—adherence to proper PPE protocols is non-negotiable. The purpose of PPE is to create a barrier between the user and the chemical, mitigating risks of accidental exposure.
| Equipment | Specification | Rationale | Source(s) |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | Protects against accidental splashes into the eyes. | [1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact. Change gloves immediately if contaminated. | [1][4] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. | [1] |
| Respiratory Protection | Not required for normal handling in a well-ventilated area. Use a NIOSH/MSHA-approved respirator if dust is generated or ventilation is poor. | Ensures airborne particles are not inhaled. | [1] |
Step-by-Step Disposal Protocol
The following protocol ensures a compliant, safe, and auditable trail for the disposal of this compound waste. The guiding principle is that all chemical waste must be collected by a licensed hazardous waste management service or your institution's Environmental Health & Safety (EHS) department.[5] Under no circumstances should this chemical be disposed of down the drain.
Step 1: Waste Identification and Segregation
The moment a material is designated for disposal, it becomes waste. Proper segregation at the point of generation is the most critical step in preventing dangerous reactions.
-
Characterize the Waste: Determine if the waste is pure this compound, a dilute aqueous solution, or mixed with solvents. This characterization is crucial for proper labeling.
-
Segregate Incompatibles: Maintain a dedicated waste container for this compound and its solutions. Crucially, do not mix this waste with strong oxidizing agents. [1][2] This segregation prevents potentially violent reactions in the waste container.
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by the EPA's RCRA regulations to ensure safe handling, transport, and final disposal.[6][7]
-
Select a Compatible Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Borosilicate glass or high-density polyethylene (HDPE) containers are typically appropriate.[8]
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:[6][7]
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
A clear description of the contents (e.g., "Aqueous solution," "in Methanol")
-
An indication of the associated hazards (e.g., "Irritant," "Handle with Care")
-
Step 3: On-Site Accumulation
Laboratories typically accumulate waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[9]
-
Storage Location: Keep the labeled waste container at the site of the experiment or in a designated, clearly marked SAA within the lab.
-
Container Management: The waste container must be kept closed at all times except when actively adding waste.[10] This minimizes the release of vapors and prevents spills.
-
Volume Limits: Per EPA regulations, no more than 55 gallons of hazardous waste may be accumulated in an SAA.[9]
Step 4: Arranging Final Disposal
-
Schedule Pickup: Once the container is full or the waste is no longer being generated, contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Provide Documentation: Be prepared to provide a full description of the waste as indicated on your label. This ensures the waste is transported and disposed of by personnel with the correct training and equipment.
Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste, from generation to final handoff.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. youtube.com [youtube.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. uhcl.edu [uhcl.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Mastering the Safe Handling of 4-Hydroxycrotonic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Hydroxycrotonic acid. Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to work with confidence and safety.
Understanding the Compound: this compound
trans-4-Hydroxycrotonic acid is a reagent used in biochemical and metabolic research.[1] While a safety data sheet (SDS) from one supplier indicates that it is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard, it is crucial to recognize that the acute toxicity of this compound is not fully known.[2] Therefore, a cautious and well-informed approach to handling is essential.
| Property | Information | Source |
| Chemical Name | trans-4-Hydroxy-2-butenoic acid | |
| Synonyms | (E)-4-Hydroxycrotonic acid, T-HCA | [3] |
| CAS Number | 24587-49-3 | |
| Molecular Formula | C₄H₆O₃ | |
| Molecular Weight | 102.09 g/mol | |
| Appearance | Solid | [4] |
Core Principles of Protection: A Multi-Layered Approach
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It is a risk-based assessment that considers the specific hazards of the chemical and the nature of the procedure being performed. For this compound, where there is a lack of extensive toxicity data, the approach should be conservative.
Eye and Face Protection: Your First Line of Defense
Direct contact with chemical substances can cause irreversible eye damage.[5] Therefore, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side shields that meet ANSI Z.87.1 standards are the absolute minimum for any work with this compound.[6]
-
Recommended for Splash Risk: When there is a potential for splashing, such as when transferring solutions, chemical splash goggles are required.
-
Maximum Protection: For procedures with a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.[5][6]
Skin and Body Protection: Preventing Dermal Exposure
While one SDS for this compound does not list it as a skin irritant, it is a prudent practice to prevent all skin contact with any research chemical.[2]
-
Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned to protect against accidental spills.[6]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[5] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if they become contaminated.[6]
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required in any laboratory setting.[6]
Respiratory Protection: Guarding Against Inhalation
The potential for respiratory irritation from powdered substances is a key concern.[6]
-
Engineering Controls: All handling of solid this compound that may generate dust should be performed in a well-ventilated area, with a certified chemical fume hood being the preferred engineering control.[6]
-
Respiratory Masks: If engineering controls are insufficient to minimize dust or aerosol generation, a NIOSH-approved respirator is necessary.[6] The type of respirator will depend on the potential exposure level.
Procedural Guidance: From Preparation to Disposal
A systematic workflow is critical to ensuring safety and procedural consistency.
Pre-Handling Checklist
-
Review the SDS: Always consult the most recent Safety Data Sheet for this compound before beginning any new procedure.
-
Assemble PPE: Ensure all necessary PPE is available and in good condition.
-
Prepare the Workspace: Designate a specific area for handling the chemical, preferably within a fume hood. Ensure an eyewash station and safety shower are accessible.
-
Gather Materials: Have all necessary equipment and reagents ready to minimize movement and potential for accidents.
Caption: Pre-Handling Workflow for this compound.
Safe Handling Practices
-
Weighing: When weighing the solid compound, use a spatula and a weigh boat inside a fume hood to contain any dust.[6]
-
Transfers: Avoid actions that could generate dust, such as pouring from a height.
-
Housekeeping: Do not allow the chemical to accumulate on surfaces. Clean any spills immediately.
Post-Handling Procedures
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat and eye protection.[6]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Disposal Plan: A Critical Final Step
Proper waste disposal is a crucial aspect of the chemical handling lifecycle and is mandated by regulatory bodies.[2]
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[6]
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a designated hazardous waste container.
-
While some dilute, neutralized acid solutions can be disposed of down the drain with copious amounts of water, it is imperative to consult and adhere to your institution's and local regulations regarding drain disposal.[7][8]
-
Never dispose of undiluted or non-neutralized acidic solutions down the drain.
-
Caption: Disposal Decision Tree for this compound Waste.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Wash skin with soap and water. Remove contaminated clothing.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]
-
Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.[2]
-
Spill: For a small spill, use personal protective equipment and cover the spill with an absorbent material. Take up the material mechanically and place it in an appropriate container for disposal. Clean the contaminated surface thoroughly.[2] For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound.
References
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. [Link]
- Unknown Source. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- CHEMM. Personal Protective Equipment (PPE). [Link]
- Unknown Source. (2010).
- Thermo Fisher Scientific. (2025).
- Cole-Parmer. Material Safety Data Sheet - 4-Hydroxybutyric Acid, Sodium Salt, 99%. [Link]
- Wikipedia. T-HCA. [Link]
- NIH. (2022). NIH Waste Disposal Guide 2022. [Link]
- NIH. The NIH Drain Discharge Guide. [Link]
- EHSO. (2025-2026). Hazardous Waste - EHSO Manual. [Link]
- FDA. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. leelinework.com [leelinework.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
